molecular formula C10H18O2 B2998300 trans-4-Propylcyclohexanecarboxylic Acid CAS No. 38289-27-9

trans-4-Propylcyclohexanecarboxylic Acid

Cat. No.: B2998300
CAS No.: 38289-27-9
M. Wt: 170.252
InChI Key: QCNUKEGGHOLBES-KYZUINATSA-N
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Description

Trans-4-Propylcyclohexanecarboxylic Acid is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUKEGGHOLBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959210
Record name 4-Propylcyclohexane-1-carboxylic acid
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38289-27-9, 70928-91-5, 67589-82-6
Record name Polychloronapthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propylcyclohexane-1-carboxylic acid
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Record name 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,4r)-4-propylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Propylcyclohexanecarboxylic acid (t-4-PCCA), identified by CAS Number 38289-27-9, is a saturated carbocyclic compound featuring a propyl group and a carboxylic acid moiety in a trans configuration on a cyclohexane ring. This specific stereochemistry imparts a rigid, linear molecular shape that is foundational to its primary application in the synthesis of liquid crystal monomers.[1][2] Its structural properties also make it a valuable building block in the synthesis of complex organic molecules and pharmaceutical intermediates.[3][4]

This guide provides an in-depth examination of the core physicochemical properties of t-4-PCCA. It is designed to serve as a vital resource for scientists engaged in materials science and drug discovery, offering not only a compilation of physical data but also the experimental rationale and methodologies required for its empirical validation.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 38289-27-9[3][5][6]
Molecular Formula C10H18O2[3][5][7]
Molecular Weight 170.25 g/mol [3][5][6]
Synonyms trans-4-n-Propylcyclohexanecarboxylic acid, 3HA[3][5][6]
InChI Key QCNUKEGGHOLBES-KYZUINATSA-N[5]
Canonical SMILES CCCC1CCC(CC1)C(=O)O[6]

Physicochemical Properties: A Quantitative Overview

The physical properties of t-4-PCCA are dictated by the interplay between its non-polar propyl-cyclohexane backbone and the polar carboxylic acid group capable of strong intermolecular hydrogen bonding. These characteristics result in a stable, crystalline solid at ambient conditions.[3]

PropertyValueNotes & ContextSource(s)
Appearance White to almost white crystalline powderConsistent across multiple suppliers.[3][5]
Melting Point 93 - 98 °CValues vary slightly between sources, which is common. 93°C is a predicted value, while 98°C is reported by a commercial supplier.[3][5][6]
Boiling Point 270.3 ± 8.0 °CThis is a predicted value, as direct distillation can be challenging for such compounds.[3][5]
Density 0.985 ± 0.06 g/cm³Predicted value at standard conditions.[3][5]
pKa 4.92 ± 0.10Predicted value. The acidity is comparable to other aliphatic carboxylic acids.[3][5]
Solubility Soluble in Methanol; Low solubility in waterThe carboxylic acid group provides some polarity, but the C10 hydrocarbon structure dominates, limiting aqueous solubility.[3]
Flash Point 129.5 °C[3]
Vapor Pressure 0.00195 mmHg at 25 °C[3]

Spectroscopic Profile

While specific spectra for t-4-PCCA are not publicly available in the search results, its structural features allow for a reliable prediction of its key spectroscopic characteristics based on well-established principles.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features of the carboxyl group. A very strong and characteristically broad O-H stretching absorption is expected from 2500 to 3300 cm⁻¹, a result of hydrogen-bonded dimers in the solid state.[8] A sharp and intense C=O (carbonyl) stretching peak will appear around 1700-1725 cm⁻¹.[8] The C-H stretching of the propyl and cyclohexane groups will be visible as sharper peaks around 2850-2990 cm⁻¹.[8]

  • ¹H NMR Spectroscopy : The acidic proton of the carboxylic acid (–COOH) is expected to be a broad singlet far downfield, typically in the 10–12 ppm region.[8] The protons on the cyclohexane ring and the propyl chain would appear in the upfield region, generally between 0.8 and 2.5 ppm. The terminal methyl group (CH₃) of the propyl chain will be a triplet near 0.9 ppm.

  • ¹³C NMR Spectroscopy : The carbonyl carbon (C=O) of the carboxylic acid is a key diagnostic peak, expected to be significantly deshielded and appear in the 175–185 ppm range.[8] The carbons of the cyclohexane and propyl groups will resonate in the 10–45 ppm range.

Experimental Determination of Key Physical Properties

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining the primary physical properties of t-4-PCCA.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermoanalytical technique. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak, providing a precise value and information about purity.

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument using certified standards with known melting points (e.g., Indium, Tin) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of t-4-PCCA into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 120 °C at a controlled rate of 5-10 °C/min. A slower rate provides better resolution.

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

DSC_Workflow cluster_prep Preparation cluster_run Analysis cluster_results Results Calibrate 1. Calibrate DSC with Indium Standard Prepare 2. Weigh 2-5 mg Sample in Aluminum Pan Calibrate->Prepare Load 3. Load Sample & Ref. Pans into DSC Cell Prepare->Load Program 4. Run Thermal Program (Ramp 10°C/min under N2) Load->Program Analyze 5. Analyze Thermogram Program->Analyze Result Determine Onset Temp (Melting Point) Analyze->Result

Caption: Workflow for Melting Point Determination using DSC.

pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for determining the dissociation constant (pKa) of an acid. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is exactly half-neutralized, a point of inflection on the titration curve.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a ~0.01 M solution of t-4-PCCA in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility. Record the exact concentration.

  • Titrant: Use a standardized ~0.1 M solution of a strong base, such as NaOH.

  • Instrumentation:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

    • Place the t-4-PCCA solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

  • Titration:

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue this process well past the equivalence point (indicated by a sharp jump in pH).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (Veq).

    • The volume at the half-equivalence point is Veq / 2.

    • The pKa is equal to the pH of the solution at this half-equivalence point.

pKa_Workflow A 1. Prepare 0.01M solution of t-4-PCCA C 3. Titrate with standardized 0.1M NaOH solution A->C B 2. Calibrate pH meter with standard buffers B->C D 4. Record pH after each titrant addition C->D E 5. Plot pH vs. Volume NaOH D->E F 6. Determine Half-Equivalence Point (Veq / 2) E->F G 7. Read pH at Half-Equivalence This pH is the pKa F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

According to available safety data, this compound is classified as an irritant.[3]

  • Hazard Statements: Irritating to eyes, respiratory system, and skin.[3][7]

  • Precautionary Measures:

    • Wear suitable protective clothing, gloves, and eye/face protection.[3]

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

    • Use in a well-ventilated area to avoid inhalation of dust.[7]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][5] The material is noted to be potentially air-sensitive.[7]

Conclusion and Applications

This compound is a compound whose physical properties are of significant interest to materials scientists and synthetic chemists. Its defined melting point, crystalline nature, and specific molecular geometry make it a crucial precursor for liquid crystal displays, where molecular shape and order are paramount.[1] Furthermore, its functionalized cyclohexane core serves as a versatile scaffold in the development of novel therapeutics. A thorough understanding and empirical validation of its physical properties, as outlined in this guide, are essential for its effective and safe application in advanced research and development.

References

  • ChemBK. (2024, April 10). trans-4-(Prop-1-yl)cyclohexanecarboxylic acid. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. Retrieved from [Link]

  • LookChem. (n.d.). CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). [1,1':4',1''-Tercyclohexane]-4-carboxylic acid, 4''-propyl-, pentyl ester, [trans[trans(trans)]]-. Retrieved from [Link]

  • Hong Jin. (n.d.). 4 trans propylcyclohexane carboxylic acid Factory. Retrieved from [Link]

  • Trade India. (n.d.). Trans-4-propylcyclohexane Carboxylic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Propylcyclohexanecarboxylic Acid (cis/trans mixture). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 22). Cis/trans stereochemistry dictating pKa. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

An In-Depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its effective application. This guide is crafted not merely as a repository of data, but as a detailed exploration of trans-4-Propylcyclohexanecarboxylic Acid, designed to provide the causality behind its properties and the rationale for its synthetic and analytical methodologies. The aim is to empower researchers to not only utilize this compound but to innovate with it.

Introduction: The Significance of a Saturated Alicyclic Carboxylic Acid

This compound is a saturated alicyclic carboxylic acid characterized by a cyclohexane ring substituted with a propyl group and a carboxylic acid group in a trans configuration. This specific stereochemistry, where the two substituents are on opposite sides of the ring's plane, imparts a high degree of conformational rigidity. This rigidity is a key determinant of its physical and chemical properties, making it a valuable building block in various fields, most notably in the synthesis of liquid crystals and as a scaffold in medicinal chemistry. The interplay between the non-polar propyl group and the polar carboxylic acid function within this rigid framework gives rise to its unique characteristics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application and analysis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 38289-27-9[1]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 97-100 °C
Purity ≥98%
Spectroscopic Characterization: A Predictive Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aliphatic region (1.0-2.5 ppm) due to the overlapping signals of the cyclohexane ring protons. The methyl protons of the propyl group will likely appear as a triplet around 0.9 ppm. The methylene protons of the propyl group will present as multiplets further downfield. The proton of the carboxylic acid group is anticipated to be a broad singlet in the region of 10-12 ppm.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the propyl group carbons and the cyclohexane ring carbons. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-180 ppm.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is expected around 1710 cm⁻¹ for the dimeric form.[3]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of 4-n-propylbenzoic acid. This method is favored for its efficiency and the thermodynamic preference for the more stable trans isomer.

Diagram 1: Synthetic Pathway

G A 4-n-Propylbenzoic Acid B cis/trans-4-Propylcyclohexanecarboxylic Acid A->B Catalytic Hydrogenation (e.g., Rh/C, H₂, Acetic Acid) C This compound B->C Isomerization/Purification (e.g., Reflux with KOH)

Sources

A Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid (CAS 38289-27-9): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of trans-4-Propylcyclohexanecarboxylic Acid (CAS RN: 38289-27-9), a key chemical intermediate. With its distinct alicyclic structure, this compound serves as a critical building block in the fields of materials science and medicinal chemistry. This guide delineates its physicochemical properties, outlines robust methodologies for its synthesis and purification with a focus on stereochemical control, and details its principal applications. It is intended to be a comprehensive resource for researchers, chemists, and professionals in drug development, providing both foundational knowledge and practical, field-proven insights into the handling and utilization of this versatile molecule.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a saturated alicyclic carboxylic acid characterized by a cyclohexane ring substituted at the 1 and 4 positions with a carboxylic acid group and a propyl group, respectively. The "trans" designation indicates that these two substituents are on opposite sides of the ring's plane, resulting in a more thermodynamically stable diequatorial conformation. This structure is fundamental to its utility, providing a rigid, non-aromatic scaffold that is highly valuable in the design of specialized molecules.

cluster_molecule This compound C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_propyl1 CH2 C4->C_propyl1 C6 C C5->C6 C6->C1 C_propyl2 CH2 C_propyl1->C_propyl2 C_propyl3 CH3 C_propyl2->C_propyl3 O_double O C_carboxyl->O_double O_single OH C_carboxyl->O_single H1 H H4 H

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 38289-27-9 [1][2]
Molecular Formula C₁₀H₁₈O₂ [1][3][4]
Molecular Weight 170.25 g/mol [3][5]
IUPAC Name 4-propylcyclohexane-1-carboxylic acid [5]
InChI Key QCNUKEGGHOLBES-UHFFFAOYSA-N [2]

| Synonyms | trans-4-n-Propylcyclohexanecarboxylic acid, 4-trans-Propyl cyclohexane carboxylic acid |[2][4][5] |

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance White to almost white crystalline powder [2][3][6]
Melting Point 93 - 100 °C [2][4]
Boiling Point 270.3 ± 8.0 °C (Predicted) [4]
Density 0.985 ± 0.06 g/cm³ (Predicted) [4]
pKa 4.92 ± 0.10 (Predicted) [4]

| Solubility | Soluble in Methanol |[4] |

Section 2: Synthesis and Purification Strategy

The synthesis of this compound is a classic example of stereochemical control in alicyclic chemistry. The most common industrial route begins with the catalytic hydrogenation of 4-propylbenzoic acid. This reaction readily reduces the aromatic ring but inherently produces a mixture of cis and trans stereoisomers. Because the trans isomer is thermodynamically more stable (with both bulky substituents in the equatorial position), the cis isomer can be converted to the desired trans product through a process called epimerization.

Caption: General synthesis and purification workflow.

Protocol 1: Synthesis via Catalytic Hydrogenation of 4-Propylbenzoic Acid

This protocol describes the initial reduction step which yields a mixture of isomers.

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 4-propylbenzoic acid and a suitable solvent (e.g., water with NaOH, or an alcohol).

  • Catalyst Addition: Add a catalytic amount of 5% Ruthenium on Carbon (Ru/C).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 15 bar). Heat the mixture (e.g., to 100 °C) with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis (TLC or GC) until the starting material is consumed.

  • Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The resulting product is a mixture of cis and trans isomers.[8]

Protocol 2: Isomer Enrichment via Epimerization

This protocol leverages the thermodynamic stability of the trans isomer to enrich the product mixture. The mechanism involves the formation of a carboxylate salt, followed by heating to allow for base-catalyzed deprotonation and reprotonation at the alpha-carbon, which allows the configuration to flip until equilibrium favors the more stable trans product.

  • Reaction Setup: Dissolve the cis/trans acid mixture from Protocol 1 in a high-boiling point, inert solvent (e.g., Shellsol 71).[8]

  • Base Addition: Add approximately two molar equivalents of potassium hydroxide (KOH).[8]

  • Epimerization: Heat the reaction mixture to 140-150 °C and maintain this temperature for 3-4 hours with stirring.[8]

  • Monitoring: The conversion to the trans isomer can be monitored by taking small aliquots, acidifying them, and analyzing the isomer ratio by GLC. A purity of >99% trans isomer is achievable.[8]

  • Work-up: After cooling, dilute the mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the solid by filtration. For highest purity, the product can be recrystallized from a suitable solvent system like a water/methanol mixture.[8]

Section 3: Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric ratio of the final product, ensuring its suitability for downstream applications in precision fields like liquid crystal manufacturing and pharmaceutical development.

G cluster_workflow Analytical Workflow cluster_primary Purity & Isomer Ratio cluster_secondary Structural Confirmation Input Synthesized Product GC Gas Chromatography (GC) Input->GC NMR NMR Spectroscopy (¹H, ¹³C) GC->NMR If pure IR FT-IR Spectroscopy GC->IR If pure MS Mass Spectrometry GC->MS If pure Output Verified Product: - High Purity (>99%) - Confirmed trans-Structure NMR->Output IR->Output MS->Output

Caption: A typical workflow for analytical characterization.

  • Gas Chromatography (GC): This is the primary method for determining the chemical purity and, crucially, the cis/trans isomer ratio of the product.[3] A high-purity sample should show a single major peak corresponding to the trans isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the propyl group (triplet and two multiplets), the cyclohexane ring protons, and the acidic proton of the carboxyl group (a broad singlet). The chemical shift and multiplicity of the proton at C1 (alpha to the carboxyl group) is diagnostic for the stereochemistry. In the trans isomer, this proton is axial and typically appears as a broader multiplet at a distinct chemical shift compared to its equatorial counterpart in the cis isomer.

    • ¹³C NMR: Provides a carbon count and confirms the chemical environment of each carbon atom. The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum is characterized by a very broad O-H stretching band for the carboxylic acid hydrogen bonding (typically ~2500-3300 cm⁻¹) and a sharp, strong C=O stretching absorption around 1700 cm⁻¹.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of 170.25 g/mol .

Section 4: Core Applications in Technology and Drug Development

The rigid, saturated cyclohexyl core of this compound makes it a valuable and versatile intermediate.

Liquid Crystal Monomer Synthesis

The primary application of this compound is as an intermediate in the synthesis of liquid crystal (LC) materials.[3][6][9] The trans-cyclohexyl ring provides a desirable rigid core (mesogen) that promotes the formation of ordered, anisotropic liquid crystalline phases. The propyl chain and carboxylic acid functional group allow for further chemical modification to build more complex molecules with specific thermal and optical properties required for display technologies.[10] Many advanced liquid crystal polymers are built from precursors containing this or very similar structural motifs.[10][11]

Intermediate in Pharmaceutical Synthesis

In drug development, introducing alicyclic scaffolds like a substituted cyclohexane ring is a common strategy to optimize the pharmacokinetic properties of a drug candidate. These groups can increase lipophilicity, improve metabolic stability, and provide a three-dimensional structure that can enhance binding to a biological target. While this specific molecule is sold for pharmaceutical synthesis, a closely related analogue, trans-4-isopropylcyclohexanecarboxylic acid, is a known key intermediate in the synthesis of Nateglinide, an antidiabetic agent.[12][13] This highlights the role of the 4-alkylcyclohexanecarboxylic acid scaffold in constructing complex active pharmaceutical ingredients (APIs).

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.[14]

Table 3: GHS Hazard Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [14]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [1][14]

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14] |

  • Handling Procedures: Use in a well-ventilated area or with local exhaust ventilation.[14][15] Avoid creating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[15] It is recommended to store under an inert atmosphere (e.g., argon) to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents.[15]

Section 6: Conclusion

This compound (CAS 38289-27-9) is a high-value chemical intermediate whose utility is defined by its precise stereochemistry and rigid alicyclic structure. Its primary roles as a precursor to liquid crystal monomers and as a structural motif in pharmaceutical design underscore its importance in advanced materials and medicinal chemistry. A thorough understanding of its synthesis, stereochemical control, and analytical verification is paramount for any researcher or developer intending to utilize this versatile building block. Adherence to strict safety and handling protocols is mandatory to mitigate the associated hazards.

References

  • Yantai Xianhua Technology Group Co., Ltd. This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - trans-4-n-Propylcyclohexanecarboxylic acid.
  • Trade India. Trans-4-propylcyclohexane Carboxylic Acid at Best Price. Shijiazhuang Huarui Scientific And Technological Co., Ltd.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-(trans-4-Propylcyclohexyl)benzoic acid: A Cornerstone for Liquid Crystal Polymers.
  • PubChem. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. National Center for Biotechnology Information.
  • ChemicalBook. 38289-27-9 CAS DataBase.
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  • Alfa Chemistry. CAS 38289-27-9 this compound.
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  • ChemBK. (2024). trans-4-(Prop-1-yl)cyclohexanecarboxylic acid.
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  • Chisso Corp. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent EP0814073B1. Google Patents.
  • PubChem. (1s,4r)-4-Propylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information.
  • Ajinomoto Co., Inc. (2010). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. World Intellectual Property Organization Patent WO2010106550A2. Google Patents.
  • F. Hoffmann-La Roche AG. (2019). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Chinese Patent CN108602758B. Google Patents.
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trans-4-Propylcyclohexanecarboxylic Acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's critical physicochemical properties, stereoselective synthesis, and practical applications, with an emphasis on the scientific principles underpinning its utility.

Introduction and Strategic Importance

This compound (t-4PCCA) is a saturated carboxylic acid characterized by a cyclohexane ring substituted with a propyl group and a carboxylic acid group in a trans configuration. This specific stereochemistry imparts a rigid, linear molecular shape, which is a highly desirable attribute in the design of advanced materials and therapeutic agents.

The primary utility of t-4PCCA stems from its role as a structural motif or building block. In materials science, its rigid core is fundamental to the synthesis of liquid crystal monomers, where molecular geometry dictates the mesophase properties.[1] In the pharmaceutical domain, the trans-cyclohexyl scaffold serves as a bioisostere for phenyl rings, offering improved metabolic stability and pharmacokinetic profiles. Its derivatives are integral to the synthesis of complex active pharmaceutical ingredients (APIs), including novel antipsychotics and antidiabetic agents.[2][3] Understanding the nuances of its synthesis and handling is therefore critical for leveraging its full potential in research and development.

Physicochemical and Spectroscopic Profile

The molecular integrity and purity of t-4PCCA are foundational to its application. The key quantitative data are summarized below.

PropertyValueSource
Molecular Weight 170.25 g/mol [4][5][6]
Molecular Formula C₁₀H₁₈O₂[4][5][6]
CAS Number 38289-27-9[4][5]
Appearance White crystalline solid[1][4]
Melting Point 93-100 °C[4][7][8]
Boiling Point 270.3 ± 8.0 °C (Predicted)[4]
Solubility Soluble in methanol and other organic solvents; low solubility in water.[4]

Synthesis and Stereochemical Control: The Path to the trans Isomer

The synthesis of t-4PCCA with high diastereomeric purity is a common challenge for researchers. The most prevalent route begins with the catalytic hydrogenation of 4-n-propylbenzoic acid. However, this reaction typically yields a thermodynamic mixture of cis and trans isomers, with the cis form often predominating.[9]

For applications in drug development and liquid crystals, the pure trans isomer is almost always required due to its linear and rigid structure. Therefore, a subsequent isomerization step, known as epimerization, is essential.

Causality of Stereoselective Enrichment

The epimerization process leverages the greater thermodynamic stability of the trans isomer. In the trans configuration, both the propyl and carboxylic acid substituents can occupy equatorial positions on the cyclohexane chair conformer, minimizing steric hindrance (1,4-diaxial interactions). The cis isomer is forced to have one substituent in the less stable axial position.

By heating the isomer mixture in the presence of a strong base, such as potassium hydroxide, the acidic proton of the carboxylic acid is removed. This facilitates the formation of a transient enolate-like intermediate at the alpha-carbon, allowing for inversion of stereochemistry. The equilibrium strongly favors the formation of the more stable trans product over time.[9]

Workflow for Synthesis and Isomer Enrichment

The following diagram illustrates the logical flow from the aromatic precursor to the desired pure trans isomer.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Epimerization cluster_2 Step 3: Purification A 4-n-Propylbenzoic Acid B Cis/Trans Mixture of 4-Propylcyclohexanecarboxylic Acid A->B H₂ / Catalyst (e.g., Pd/C) High Pressure C Trans-Enriched Product (>99% Purity) B->C KOH / High Temp. (e.g., 140-150°C) D Pure this compound C->D Recrystallization

Caption: Synthesis workflow from precursor to purified product.

Experimental Protocol: Epimerization of a cis/trans Mixture

This protocol describes a validated method for enriching the trans isomer from a mixed feedstock, adapted from established industrial processes.[9]

Objective: To convert a mixture of cis- and this compound to a product with >99% trans isomer purity.

Materials:

  • 4-Propylcyclohexanecarboxylic acid (cis/trans mixture)

  • Potassium Hydroxide (KOH), 96%

  • High-boiling point solvent (e.g., Shellsol 71 or similar paraffinic solvent)

  • Hydrochloric acid (HCl), for workup

  • Toluene or other suitable extraction solvent

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve the 4-Propylcyclohexanecarboxylic acid mixture (e.g., 10.0 g) in the high-boiling solvent (e.g., 30 mL).

    • Expertise Note: The use of a high-boiling inert solvent ensures a consistent reaction temperature and prevents sublimation of the starting material.

  • Addition of Base: Add potassium hydroxide (approximately 2 molar equivalents relative to the acid) to the solution.

    • Expertise Note: A stoichiometric excess of a strong base is crucial to fully deprotonate the carboxylic acid and catalyze the equilibrium shift towards the more stable trans isomer.

  • Thermal Isomerization: Heat the reaction mixture to 140-150 °C with vigorous stirring. Maintain this temperature for 3.5 to 4 hours.

    • Trustworthiness: The reaction progress should be monitored by Gas Chromatography (GC) analysis of aliquots to confirm the disappearance of the cis isomer peak and the maximization of the trans peak. The reaction is complete when the trans:cis ratio is stable and exceeds the target threshold (e.g., >99:1).

  • Reaction Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture with aqueous HCl until the pH is acidic, which will protonate the carboxylate salt.

  • Extraction: Add an organic extraction solvent like toluene and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude trans-enriched product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water/methanol) to obtain the final product with high purity.[9]

Applications in Drug Discovery and Materials Science

The rigid, non-aromatic nature of the t-4PCCA scaffold makes it a valuable component in modern chemistry.

  • Pharmaceutical Synthesis: The trans-4-alkylcyclohexanecarboxylic acid moiety is a key structural element in several APIs. For instance, the related compound trans-4-isopropylcyclohexanecarboxylic acid is a critical intermediate in the synthesis of Nateglinide, an antidiabetic drug.[2] The core structure provides an optimal spatial arrangement for interacting with biological targets while offering superior metabolic stability compared to a corresponding phenyl ring, which is susceptible to oxidative metabolism.

  • Liquid Crystals: In materials science, t-4PCCA and its derivatives are used as precursors for liquid crystals.[1] The defined trans stereochemistry ensures a linear molecular shape, which is essential for the formation of ordered liquid crystalline phases (mesophases). These materials are foundational to display technologies (LCDs) and other advanced optical applications.

Safety and Handling

As a laboratory chemical, t-4PCCA must be handled with appropriate precautions.

  • Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation.[4][8][10]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[10][11]

  • Handling: Use in a well-ventilated area or with local exhaust ventilation to avoid inhaling dust. Wash hands and any exposed skin thoroughly after handling.[10][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[11][12]

  • First Aid:

    • Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[10]

References

  • trans-4-(Prop-1-yl)cyclohexanecarboxylic acid - ChemBK. (n.d.). Retrieved from [Link]

  • Synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid trans-4-(p-propylphenyl)cyclohexyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.
  • Safety Data Sheet - 1,4-Cyclohexanedicarboxylic acid. (2015, February 10). West Liberty University. Retrieved from [Link]

  • Trans-4-propylcyclohexane Carboxylic Acid. (n.d.). Shijiazhuang Huarui Scientific And Technological Co., Ltd. Retrieved from [Link]

  • A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. (n.d.). Google Patents.
  • 4-Propylcyclohexanecarboxylic Acid (cis/trans mixture). (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central (PMC). Retrieved from [Link]

  • trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid. (2008). PubMed Central (PMC). Retrieved from [Link]

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trans-4-Propylcyclohexanecarboxylic Acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of trans-4-Propylcyclohexanecarboxylic Acid

Abstract

The melting point of a chemical compound is a fundamental physical property that serves as a primary indicator of identity and purity. For researchers, scientists, and drug development professionals, an accurate and reproducible melting point determination is a cornerstone of material characterization. This guide provides a comprehensive analysis of the melting point of this compound (CAS No: 38289-27-9), a valuable building block in various chemical syntheses. We will delve into the reported range of melting points, elucidate the critical factors that influence this value, present a detailed, field-proven protocol for its accurate determination, and discuss the profound implications of this data in a research and development context. By synthesizing theoretical principles with practical methodology, this document serves as an authoritative resource for ensuring scientific integrity in the laboratory.

Introduction to this compound

This compound is a saturated carboxylic acid featuring a propyl group in the trans configuration on a cyclohexane ring. Its specific stereochemistry and molecular structure make it a compound of interest in the synthesis of liquid crystals, pharmaceuticals, and other functional materials.

As with any crystalline solid, its melting point is a critical parameter. It provides a rapid and cost-effective means to gauge purity, as the presence of even minor impurities can cause a depression and broadening of the melting range[1]. In the context of drug development, variations in melting point can signal issues such as the presence of unwanted isomers, residual solvents, or polymorphism, all of which have significant consequences for a drug candidate's stability, solubility, and bioavailability.

Physicochemical Properties and Reported Data

A review of commercially available data reveals a slight variance in the reported melting point for this compound, which underscores the importance of a standardized analytical approach.

Key Chemical Identifiers and Properties
PropertyValueSource(s)
CAS Number 38289-27-9[2]
Molecular Formula C₁₀H₁₈O₂[2][3]
Molecular Weight 170.25 g/mol [2][3][4]
Appearance White to off-white crystalline powder[2][3][5]
Solubility Soluble in Methanol[3][5][6]
Predicted pKa 4.92 ± 0.10[3][5][6]
Reported Melting Point Values
Melting Point (°C)PuritySource
97-100 °C98%Sigma-Aldrich
98 °C≥98.0% (GC)TCI America (via Fisher Scientific)[2]
93 °CNot SpecifiedChemicalBook[3][5][6]

The observed range from 93°C to 100°C is likely attributable to differences in sample purity and the specific methodologies employed for determination. A higher purity level, such as ≥98%, correlates with the higher and sharper melting range of 97-100°C.

The Science of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change occurs when the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice[1].

Core Factors Influencing Melting Point Integrity
  • Purity : This is the most critical factor. Impurities disrupt the crystal lattice, requiring less energy to break the structure. This results in a melting point depression and a broadening of the melting range [7]. A pure compound typically exhibits a sharp melting range of 0.5-1.5°C.

  • Stereoisomerism : The title compound is the trans-isomer. The presence of its corresponding cis-isomer is a common impurity. A patent for a related synthesis details the epimerization process used to convert the cis-isomer to the desired trans-isomer to achieve high purity, highlighting the importance of this separation[8]. The cis-isomer would act as an impurity, depressing and broadening the melting point of the trans form.

  • Polymorphism : Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physical properties, including different melting points, solubilities, and stabilities. For drug development professionals, identifying and controlling polymorphism is a regulatory and functional necessity. A consistent, sharp melting point is a primary indicator of a single, stable polymorphic form.

Standard Operating Protocol for Accurate Melting Point Determination

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Apparatus and Materials
  • Digital Melting Point Apparatus (e.g., Stuart®, Mettler Toledo MP series, or DigiMelt)

  • Melting point capillary tubes (sealed at one end)

  • Thermometer (calibrated) or integrated digital thermometer

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

  • Reference standards with certified melting points (e.g., caffeine, urea)

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Part 1: Sample Preparation cluster_measure Part 2: Measurement A 1. Dry Sample Ensure sample is completely dry in desiccator or oven. B 2. Powder Sample Grind to a fine, uniform powder using a mortar and pestle. A->B C 3. Load Capillary Pack powder to a height of 1-2 mm. B->C D 4. Initial Fast Ramp Heat at 10-20°C/min to find approximate melting range. C->D Insert Sample E 5. Cool Down Allow apparatus to cool >20°C below approximate MP. D->E F 6. Precise Slow Ramp Heat at 1-2°C/min through the expected range. E->F G 7. Record Data Note temperature of onset (T1) and completion (T2). F->G

Caption: Workflow for Accurate Melting Point Determination.

Detailed Methodology
  • System Calibration : Before analysis, verify the apparatus's calibration using a certified reference standard with a known melting point close to the expected range of the sample. The instrument should read within ±0.5°C of the standard's certified value.

  • Sample Preparation :

    • Ensure the this compound sample is completely dry. Moist samples must be dried in a desiccator or a vacuum oven at a temperature well below the melting point[1].

    • Place a small amount of the crystalline sample into a clean, dry mortar. Gently grind it into a fine, homogeneous powder. The rationale for this step is to ensure uniform heat transfer throughout the sample within the capillary[1].

  • Capillary Loading :

    • Invert a capillary tube (open end down) and press it into the powder multiple times.

    • Tap the sealed end of the capillary gently on a hard surface, or drop it down a long glass tube, to compact the powder at the bottom.

    • The final packed sample height should be no more than 1-2 mm. An overloaded capillary will result in a broad, inaccurate melting range due to poor heat transfer.

  • Measurement Procedure :

    • Rapid Determination (Optional but Recommended) : For an unknown sample, first perform a rapid scan by heating at a rate of 10-20°C per minute to establish an approximate melting range.

    • Accurate Determination :

      • Allow the apparatus to cool to at least 20°C below the approximate melting point found.

      • Insert a freshly prepared capillary into the heating block.

      • Set the heating rate to a slow, controlled ramp of 1-2°C per minute. Causality : A slow ramp rate is essential to maintain thermal equilibrium between the heating block, the thermometer, and the sample. Heating too quickly is a common source of error, leading to artificially elevated and broad melting ranges.

      • Record the temperature at which the first drop of liquid appears (T-onset).

      • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T-clear).

      • The melting point is reported as the range: T-onset – T-clear.

  • Repeatability : Perform the measurement in triplicate with fresh capillaries for each run to ensure reproducibility. The recorded ranges should be consistent.

Interpretation of Results and R&D Implications

The data obtained from melting point analysis is far more than a simple number; it is a diagnostic tool.

  • Sharp Melting Range (e.g., 98.0-99.0°C) : Indicates a high degree of purity. This is the expected result for a research-grade or pharmaceutical-grade sample of this compound.

  • Broad Melting Range (e.g., 94-98°C) : Suggests the presence of impurities. This could be the cis-isomer, starting materials from synthesis, or other byproducts. This result would trigger further analytical investigation (e.g., by HPLC or GC) to identify and quantify the impurities.

  • Depressed Melting Point : A value significantly lower than the established range for the pure compound is a definitive sign of impurity[7].

Role in Drug Development and Quality Control

In a regulated environment, melting point determination is a critical component of material specification and quality control (QC).

  • Batch-to-Batch Consistency : It is used to ensure that different synthesis batches of an active pharmaceutical ingredient (API) or intermediate meet the required purity standards.

  • Stability Studies : A change in the melting point of a sample over time during a stability study can indicate chemical degradation.

  • Polymorph Screening : During early-phase drug development, different crystallization conditions are used to screen for polymorphs. A differential scanning calorimeter (DSC), which provides a more detailed thermal profile, is often used in conjunction with traditional melting point analysis for this purpose.

The relationship between purity and the final application is crucial, as illustrated below.

RDD_Implications cluster_inputs Controlling Factors cluster_outputs Observable & Downstream Effects Purity Sample Purity (e.g., >99%) MP Melting Point (Sharp & Reproducible) Purity->MP Polymorph Crystalline Form (Single Polymorph) Polymorph->MP Isomer Stereoisomerism (Pure trans-isomer) Isomer->MP Props Physicochemical Properties (Solubility, Stability) MP->Props QC Quality Control (Pass/Fail) MP->QC Dev Drug Development (Formulation, Bioavailability) Props->Dev QC->Dev

Caption: The impact of purity on melting point and its R&D consequences.

Conclusion

The accepted melting point for high-purity this compound lies within the 97-100°C range. Deviations from this value, particularly a depression or broadening of the range, are strong indicators of impurities that warrant further investigation. The protocol detailed in this guide provides a robust framework for obtaining accurate and reliable data, which is indispensable for ensuring the quality of materials used in research and development. For scientists and professionals in the field, mastering this fundamental technique is not merely about measuring a physical constant, but about upholding the principles of scientific integrity and ensuring the validity of their work from the ground up.

References

  • LookChem. Trans-4-butylcyclohexanecarboxylic Acid, CasNo.38289-28-0. [Link]

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  • PubChem. (1s,4r)-4-Propylcyclohexane-1-carboxylic acid. [Link]

  • Chongqing Chemdad Co., Ltd. trans-4-Isopropylcyclohexane carboxylic acid. [Link]

  • Home Sunshine Pharma. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. [Link]

  • PubChem. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. [Link]

  • University of Calgary. Melting point determination. [Link]

  • ChemBK. trans-4-(Prop-1-yl)cyclohexanecarboxylic acid. [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

  • vlab.amrita.edu. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

  • University of Technology, Iraq. experiment (1) determination of melting points. [Link]

  • PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. [Link]

  • PrepChem.com. Synthesis of cis-4-propylcyclohexanecarboxylic acid. [Link]

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An In-depth Technical Guide to the Solubility of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of trans-4-Propylcyclohexanecarboxylic Acid (t-4-PCCA), a key intermediate in the synthesis of advanced materials such as liquid crystals.[1] For researchers, process chemists, and formulation scientists, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, purification protocols, and final product formulations. This document moves beyond a simple recitation of data, offering a framework for understanding the physicochemical drivers of t-4-PCCA's solubility and providing robust, field-proven methodologies for its empirical determination.

Introduction to this compound: Structure and Significance

This compound is an organic compound featuring a cyclohexane ring substituted with a propyl group and a carboxylic acid group in a trans configuration. This specific stereochemistry, where the functional groups are on opposite sides of the ring, imparts a linear and rigid molecular shape. This structural attribute is crucial for its application in liquid crystal technologies, where molecular geometry dictates the formation of mesophases.[1]

The interplay between the nonpolar propyl-substituted cyclohexane ring and the polar carboxylic acid group governs its solubility, making it a molecule with dual hydrophobic and hydrophilic character. Understanding this balance is critical for predicting its behavior in various solvent systems.

Physicochemical Properties

A thorough analysis of solubility begins with the fundamental physicochemical properties of the compound. These parameters provide the basis for predicting its behavior in different solvent environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38289-27-9[2][3]
Molecular Formula C₁₀H₁₈O₂[2]
Molecular Weight 170.25 g/mol [2][4]
Appearance White to almost white powder or crystal[2][5]
Melting Point 93 - 100 °C[2][6]
Boiling Point (Predicted) 270.3 ± 8.0 °C[2]
Density (Predicted) 0.985 ± 0.06 g/cm³[2]
pKa (Predicted) 4.92 ± 0.10[2]

The carboxylic acid moiety, with a predicted pKa of ~4.92, indicates that t-4-PCCA is a weak acid.[2] This is a critical piece of information, as it implies that its aqueous solubility will be highly dependent on pH. In solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate anion.

Solubility Profile: A Qualitative Overview

For a practical comparison, we can look at the parent compound, cyclohexanecarboxylic acid. It is slightly soluble in water (0.201 g in 100 g at 15 °C) and soluble in organic solvents like acetone.[8][9] The addition of the propyl group in t-4-PCCA increases the molecule's hydrophobicity, and therefore, its aqueous solubility is expected to be even lower than that of cyclohexanecarboxylic acid.

Gold Standard Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible solubility data, the shake-flask method is universally regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[10] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Causality Behind the Protocol:

The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. This ensures the measurement reflects the true thermodynamic solubility, not a kinetically trapped supersaturated state. Shaking or agitation facilitates the dissolution process, while a controlled temperature is crucial as solubility is temperature-dependent. The final filtration step is critical to separate the undissolved solid from the saturated solution before analysis.

Detailed Step-by-Step Methodology:
  • Preparation: Add an excess amount of solid t-4-PCCA to a series of vials, each containing a precise volume of the chosen solvent (e.g., water, ethanol, acetone). The excess solid is visually confirmed to be present at the bottom of the vial.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of t-4-PCCA in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Data Analysis: Construct a calibration curve using standard solutions of known t-4-PCCA concentrations. Use this curve to determine the concentration in the diluted sample and then back-calculate the solubility in the original, undiluted saturated solution.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess t-4-PCCA to solvent in vial B Seal vial and place in shaker at constant T A->B C Agitate for 24-72 hours B->C D Allow excess solid to settle C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Dilute filtered solution E->F G Analyze concentration (e.g., HPLC, GC) F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Alternative Methodology: Potentiometric Titration for pH-Dependent Aqueous Solubility

For ionizable compounds like t-4-PCCA, potentiometric titration is a powerful and efficient method to determine not only the intrinsic solubility (solubility of the neutral form) but also the pH-solubility profile.[3][5]

Causality Behind the Protocol:

This technique leverages the change in pH as a strong base (like NaOH) is added to a suspension of the weak acid (t-4-PCCA) in water. By carefully monitoring the pH, one can determine the point at which all the dissolved acid has been neutralized and subsequently, how the solubility increases as the pH rises and the acid is converted to its more soluble salt form. This method can be much faster than the shake-flask approach.[3]

Diagram of Factors Influencing Solubility:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of t-4-PCCA Structure Molecular Structure (Alkyl vs. COOH) Structure->Solubility pKa pKa (~4.92) pKa->Solubility CrystalForm Crystal Lattice Energy CrystalForm->Solubility Polarity Polarity (Polar vs. Nonpolar) Polarity->Solubility H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility pH pH (for aqueous) pH->Solubility Temperature Temperature Temperature->Solubility

Caption: Key Factors Influencing the Solubility of t-4-PCCA.

Conclusion for the Field Professional

While a comprehensive public dataset on the solubility of this compound is not currently available, this guide provides the necessary framework for any researcher to understand, predict, and accurately measure this critical parameter. The compound's amphiphilic nature, driven by its nonpolar core and polar carboxylic acid head, dictates a classic "like dissolves like" behavior, with low aqueous solubility that is highly pH-dependent. For precise, reliable data, the shake-flask method remains the definitive standard for thermodynamic solubility in organic solvents. For aqueous systems, potentiometric titration offers a rapid and insightful alternative to delineate the crucial pH-solubility profile. By applying these robust methodologies and understanding the underlying physicochemical principles, scientists can effectively manage and optimize processes involving this important liquid crystal intermediate.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • ChemBK. (2024). trans-4-(Prop-1-yl)cyclohexanecarboxylic acid.
  • Sigma-Aldrich. Cyclohexanecarboxylic acid 98 98-89-5.
  • Avdeef, A. (2003).
  • Krieg, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • PubChem. (n.d.). (1s,4r)-4-Propylcyclohexane-1-carboxylic acid. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trans-4-propylcyclohexanecarboxylic acid. The document begins with an introduction to the structural features of the molecule and the foundational principles of NMR spectroscopy pertinent to its characterization. A detailed, step-by-step protocol for sample preparation and spectral acquisition is presented, emphasizing best practices to ensure data integrity. The core of this guide is a meticulous interpretation of the predicted ¹H NMR spectrum, including assignments of chemical shifts, multiplicities, and coupling constants for all proton signals. The analysis is grounded in the established principles of cyclohexane conformational analysis and the electronic effects of the substituent groups. Data is summarized in tabular format, and logical relationships are illustrated using a custom-generated diagram to enhance understanding. This guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of substituted cyclohexane derivatives.

Introduction: The Structural Landscape

This compound is a disubstituted cyclohexane derivative featuring a propyl group and a carboxylic acid group in a 1,4-trans relationship. This stereochemistry dictates that in the most stable chair conformation, both substituents preferentially occupy equatorial positions to minimize steric strain. This conformational lock is crucial for interpreting the ¹H NMR spectrum, as it creates distinct chemical environments for the axial and equatorial protons of the cyclohexane ring.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. It provides detailed information about the electronic environment of each proton, their spatial relationships through spin-spin coupling, and their relative abundance through signal integration. For drug development professionals, a thorough understanding of the ¹H NMR spectrum is critical for confirming molecular identity, assessing purity, and studying intermolecular interactions.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol outlines a validated methodology.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this nonpolar analyte. It is crucial to use a high-purity deuterated solvent to minimize the residual proton signal.[1] For carboxylic acids, the acidic proton signal can sometimes be broad or exchange with trace amounts of water or DCl in the solvent.[2][3] Using a dry solvent is paramount.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio for a standard ¹H experiment.[1]

  • Filtration: To remove any particulate matter that could degrade spectral resolution through magnetic field inhomogeneity, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][4]

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the concentration.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K (room temperature). At this temperature, the cyclohexane ring is in rapid conformational equilibrium, but the bulky substituents ensure the di-equatorial conformation is overwhelmingly dominant.[5][6]

Spectral Interpretation and Analysis

The ¹H NMR spectrum of this compound can be dissected into three distinct regions: the aliphatic signals of the propyl group, the complex multiplet region of the cyclohexane ring protons, and the downfield signal of the carboxylic acid proton.

Due to the trans-diequatorial conformation, the cyclohexane ring is conformationally rigid. This leads to clear differentiation between axial and equatorial protons. Generally, axial protons are shielded by the C-C bonds and appear at a lower chemical shift (upfield) compared to their geminal equatorial counterparts.[7][8]

The Carboxylic Acid Proton (H-1')

The proton of the carboxylic acid group (-COOH) is the most deshielded proton in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. Its signal is expected to appear as a broad singlet in the downfield region of the spectrum.

  • Chemical Shift (δ): 10.0 - 13.0 ppm. The exact position is highly dependent on concentration and solvent due to hydrogen bonding.[3][9][10]

  • Multiplicity: Singlet (broad). It does not typically couple with other protons and its signal can be broadened by chemical exchange.[9][10]

The Cyclohexane Ring Protons

The ten protons on the cyclohexane ring will produce a complex series of overlapping multiplets. The protons attached to C1 and C4 are methine protons, while those on C2, C3, C5, and C6 are methylene protons.

  • H-1 (Methine, α to -COOH): This proton is axial and is deshielded by the adjacent carboxylic acid group. It will couple to the four neighboring protons on C2 and C6.

    • Predicted δ: ~2.33 ppm.[11]

    • Multiplicity: Triplet of triplets (tt) or a complex multiplet. It will exhibit large axial-axial couplings (~11-13 Hz) to the two axial protons on C2/C6 and smaller axial-equatorial couplings (~3-5 Hz) to the two equatorial protons on C2/C6.[12]

  • H-4 (Methine, α to -CH₂CH₂CH₃): This proton is also axial and is adjacent to the propyl group. Its chemical shift will be less deshielded than H-1.

    • Predicted δ: ~1.31 ppm.[13]

    • Multiplicity: Complex multiplet, due to coupling with protons on C3, C5, and the first methylene of the propyl group.

  • H-2, H-6, H-3, H-5 (Methylene Protons): These eight protons will produce a series of complex, overlapping multiplets in the range of approximately 1.10 to 2.00 ppm. The equatorial protons will generally resonate at a higher chemical shift than their axial geminal partners.[5][7]

    • Axial Protons (H-2a, 3a, 5a, 6a): Predicted δ ~1.10 - 1.50 ppm.

    • Equatorial Protons (H-2e, 3e, 5e, 6e): Predicted δ ~1.60 - 2.00 ppm.

The Propyl Group Protons

The signals for the propyl group are typically found in the upfield aliphatic region of the spectrum.

  • Methylene Protons (-CH₂-CH₂CH₃): The two methylene groups will have distinct signals.

    • Predicted δ (α-CH₂): ~1.22 ppm.[13] This signal will be a multiplet due to coupling with H-4 on the ring and the adjacent methylene group.

    • Predicted δ (β-CH₂): ~1.18 ppm.[13] This signal will appear as a sextet or complex multiplet due to coupling with the α-CH₂ and the terminal methyl group.

  • Methyl Protons (-CH₂CH₂CH₃): The terminal methyl group will appear as a triplet.

    • Predicted δ: ~0.87 ppm.[13]

    • Multiplicity: Triplet, with a typical coupling constant (³JHH) of ~7 Hz due to coupling with the adjacent methylene protons.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
-COOH10.0 - 13.0br s-1H
H-1 (axial)~2.33tt or mJax,ax ≈ 11-13, Jax,eq ≈ 3-51H
H-2e, H-6e~1.94m-2H
H-2a, H-6a~1.46m-2H
H-3e, H-5e~1.76m-2H
H-3a, H-5a~1.29m-2H
H-4 (axial)~1.31m-1H
α-CH₂ (propyl)~1.22m-2H
β-CH₂ (propyl)~1.18sextet or m~72H
-CH₃ (propyl)~0.87t~73H

Note: The chemical shifts for the cyclohexane protons are estimates based on data for cyclohexanecarboxylic acid and propylcyclohexane.[11][13] The actual spectrum will show significant signal overlap in the 1.1-2.0 ppm region.

Visualization of Structural Relationships

To clarify the relationship between the molecular structure and the predicted ¹H NMR signals, the following diagrams are provided.

Caption: Molecular structure linked to predicted ¹H NMR spectral regions.

Conclusion

The ¹H NMR spectrum of this compound is complex but can be fully interpreted through a systematic analysis of its constituent parts. The fixed trans-diequatorial conformation of the substituents on the cyclohexane ring provides a clear distinction between axial and equatorial protons, although significant signal overlap is expected in the aliphatic region. The characteristic downfield singlet of the carboxylic acid proton and the upfield triplet of the propyl's terminal methyl group serve as key diagnostic peaks for structural confirmation. This guide provides the foundational knowledge and a predictive framework for researchers to confidently identify and characterize this molecule and its analogs.

References

  • Probing long-range spin-spin coupling constants in 2-halo-substituted cyclohexanones and cyclohexanethiones: The role of solvent and stereoelectronic effects. PubMed. Available at: [Link]

  • (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. Available at: [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Center for Biotechnology Information. Available at: [Link]

  • Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Available at: [Link]

  • 5.2 Chemical Shift. MRI Questions. Available at: [Link]

  • NMR 5: Coupling Constants. YouTube. Available at: [Link]

  • Cyclohexane-carboxylic Acid. SpectraBase. Available at: [Link]

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  • 1H NMR of cyclohexane. YouTube. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). Human Metabolome Database. Available at: [Link]

  • NMR Sample Preparation. University of California, Riverside. Available at: [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Los Angeles. Available at: [Link]

  • ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. JoVE. Available at: [Link]

  • On the4 JHH long-range coupling in 2-bromocyclohexanone: Conformational insights. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information for. The Royal Society of Chemistry. Available at: [Link]

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  • Solved Please help interpret the results for the same. Chegg.com. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • 4-Tert-butylcyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

  • Propylcyclohexane. PubChem. Available at: [Link]

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  • Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? Quora. Available at: [Link]

  • Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry. Available at: [Link]

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13C NMR analysis of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of trans-4-Propylcyclohexanecarboxylic Acid

Introduction

This compound is a disubstituted cyclohexane derivative that serves as a valuable model compound in medicinal chemistry and materials science. Its rigid, yet conformationally significant, chair-like structure provides a scaffold for investigating the spatial arrangement of functional groups and their impact on molecular properties. The precise characterization of such molecules is paramount, and among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for unambiguous structural elucidation.

This guide provides a comprehensive, field-proven approach to the ¹³C NMR analysis of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the logic of spectral interpretation, and the protocols required to generate robust, trustworthy data for research and development applications.

Foundational Principles: Interpreting the ¹³C Spectrum

Carbon-13 NMR spectroscopy detects the resonance of the ¹³C isotope, which, although having a low natural abundance (~1.1%), provides a direct map of the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR—the most common acquisition mode—each unique carbon environment produces a single, sharp peak. The position of this peak, its chemical shift (δ), is the cornerstone of spectral interpretation and is highly sensitive to the local electronic environment.

For a molecule like this compound, several key factors dictate the chemical shifts of its carbon atoms:

  • Electronegativity and Hybridization: The most significant effect comes from the carboxylic acid group. The carboxyl carbon (C=O) is sp² hybridized and bonded to two highly electronegative oxygen atoms. This combination results in substantial deshielding, pushing its resonance signal significantly downfield, typically in the 175-185 ppm range for saturated aliphatic acids.[1][2]

  • Inductive and Steric Effects: The electron-withdrawing nature of the carboxyl group also influences adjacent carbons (the inductive effect), causing a downfield shift, though to a lesser extent. The stereochemistry of the cyclohexane ring is critical. In the stable chair conformation of the trans isomer, both the propyl and carboxylic acid groups occupy equatorial positions. This orientation minimizes steric strain and influences the shielding of the ring carbons in a predictable manner.

  • Symmetry: The trans configuration imparts a C₂ axis of symmetry to the molecule, simplifying the spectrum. Carbons that are chemically equivalent due to this symmetry will be magnetically equivalent and produce a single resonance signal.

Structural Analysis and Predicted Signal Count

A structural review reveals that the ten carbon atoms of the molecule exist in eight unique chemical environments, and thus, eight distinct signals are expected in the ¹³C NMR spectrum.

Caption: Molecular structure of this compound with unique carbon atoms labeled.

Predicted ¹³C NMR Chemical Shifts and Assignments

Synthesizing data from empirical databases and literature precedents for substituted cyclohexanes and aliphatic acids, we can predict the chemical shift ranges for each of the eight unique carbons.[2][3][4] This predictive exercise is a critical first step in analysis, establishing a hypothesis against which the experimental data can be validated.

Carbon Atom(s) Carbon Type Anticipated Chemical Shift (δ, ppm) Justification for Assignment
COOH Quaternary (C=O)180 – 185Highly deshielded due to bonding with two electronegative oxygen atoms. Saturated aliphatic carboxylic acids appear at the downfield end of the typical range.[1][2]
C1 Methine (CH)42 – 46Bonded directly to the electron-withdrawing carboxyl group, causing a significant downfield shift relative to other ring carbons.
C4 Methine (CH)38 – 42Substituted with the propyl group. Less deshielded than C1 but more so than unsubstituted CH₂ groups in the ring.
C2 / C6 Methylene (CH₂)28 – 32Adjacent to the C1 carbon bearing the COOH group. Experiences a moderate inductive effect.
C3 / C5 Methylene (CH₂)29 – 33Adjacent to the C4 carbon bearing the propyl group. Chemical environment is very similar to C2/C6.
Methylene (CH₂)36 – 40First carbon of the propyl chain, attached to the cyclohexane ring. Its shift is influenced by the bulky ring structure.
Methylene (CH₂)19 – 23A standard aliphatic methylene carbon, shielded by its distance from the electron-withdrawing groups on the ring.
Methyl (CH₃)13 – 16Terminal methyl group, typically the most shielded (upfield) carbon in an aliphatic chain.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on a meticulously executed experimental protocol. The following steps outline a robust workflow designed to produce a high-resolution, accurately referenced ¹³C spectrum.

Step 1: Sample Preparation
  • Analyte Weighing: Accurately weigh 20-30 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm, which can be used as a secondary reference.[5][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted primary reference standard, with its ¹³C signal defined as 0.0 ppm.[5][6]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).

Step 2: NMR Spectrometer Configuration & Data Acquisition

This protocol assumes a modern NMR spectrometer operating at a ¹³C frequency of 125 or 150 MHz.[1]

  • Instrument Tuning: Tune and match the ¹³C channel of the probe to the sample to ensure maximum signal receptivity and optimal pulse shapes.

  • Locking: Lock the spectrometer's magnetic field frequency to the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, symmetrical peaks.

  • Parameter Setup (Proton-Decoupled ¹³C Experiment):

    • Pulse Program: Select a standard pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set a spectral width of ~220-240 ppm to ensure all signals, from TMS to the carboxyl carbon, are captured.

    • Number of Scans (NS): Set NS to 128 or 256. Multiple scans are required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): Set D1 to 2-5 seconds. This delay allows for the relaxation of carbon nuclei back to their equilibrium state between pulses. A sufficient delay is particularly important for quaternary carbons (like the COOH carbon), which relax more slowly.

    • Acquisition Time (AQ): Set to 2-3 seconds to ensure good digital resolution of the resulting peaks.

Step 3: Data Processing
  • Fourier Transform (FT): The acquired time-domain signal (FID) is converted into a frequency-domain spectrum using a Fourier transform. Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio before the FT.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm. If TMS is not used, the CDCl₃ solvent peak can be set to its known value of 77.16 ppm.

  • Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (20-30 mg) dissolve Dissolve in CDCl3 with TMS (~0.6 mL) weigh->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer tune Tune & Match Probe transfer->tune lock Lock on Solvent (D) tune->lock shim Optimize Shims lock->shim setup Set Acq. Parameters (NS, D1, SW) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference analyze Peak Picking & Analysis reference->analyze

Caption: A validated workflow for acquiring high-quality ¹³C NMR spectra.

Advanced Techniques for Unambiguous Assignment

While the proton-decoupled ¹³C spectrum provides the number and chemical shifts of unique carbons, definitive assignment often requires more advanced experiments. For a molecule with several similar methylene and methine signals, these techniques are invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments differentiates carbons based on the number of attached protons.

    • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

    • DEPT-90: Shows only methine (CH) carbons.

    • DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive peaks and methylene (CH₂) carbons as negative peaks. This allows for the confident identification of C1, C4 (CH), C2/C6, C3/C5, Cα, Cβ (CH₂), and Cγ (CH₃).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D correlation map showing which carbons are directly bonded to which protons. Each peak in the 2D spectrum corresponds to a C-H bond, providing definitive linkage and aiding in the assignment of both the ¹H and ¹³C spectra.[7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart.[1] This is particularly useful for assigning quaternary carbons (like the COOH carbon) by observing its correlation to nearby protons (e.g., the protons on C1 and C2/C6).

By employing a combination of these techniques, a scientist can build an unassailable, self-validating case for the complete structural assignment of this compound.

References

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
  • Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society. Available at: [Link]

  • Alkorta, I., & Elguero, J. (2006). Determination of the conformation of 2-hydroxy- and 2-aminobenzoic acid dimers using 13C NMR and density functional theory/natural bond order analysis: the central importance of the carboxylic acid carbon. The Journal of Physical Chemistry A. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of ethanoic acid.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation.
  • Wolckenhauer, S. A., & Rychnovsky, S. D. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry. Available at: [Link]

  • Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. (n.d.). ResearchGate. Available at: [Link]

  • Müller, D. S., Charki, P., Cordier, M., & Gellrich, U. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

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trans-4-Propylcyclohexanecarboxylic Acid spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of trans-4-Propylcyclohexanecarboxylic Acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of interest in materials science and pharmaceutical development. As researchers and drug development professionals, a thorough understanding of a compound's structural and physicochemical properties is paramount. This document is structured to deliver not just data, but a foundational understanding of the methodologies and interpretations essential for rigorous scientific application. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data within the context of experimental design and causality.

Introduction and Physicochemical Properties

This compound (t-PCCA) is a saturated carboxylic acid featuring a cyclohexane ring with a propyl group and a carboxylic acid group in a trans-1,4-substitution pattern. This specific stereochemistry is crucial, as it imparts a rigid, linear quality to the molecule, a property often exploited in the synthesis of liquid crystals and other advanced materials. Its molecular formula is C₁₀H₁₈O₂ and it has a molecular weight of 170.25 g/mol [1][2]. The trans-isomer is typically a white crystalline solid with a melting point in the range of 97-100°C[3][4].

The structural integrity and purity of t-PCCA are critical for its application. Spectroscopic methods provide the necessary tools for unambiguous identification and characterization.

Molecular Structure Diagram

The diagram below illustrates the chair conformation of this compound, with both the propyl and carboxylic acid groups in the more stable equatorial positions to minimize steric hindrance.

Caption: Chair conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For t-PCCA, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

¹H NMR Spectroscopy

Expertise & Experience: Proton NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. In the case of t-PCCA, the key is to differentiate the protons of the propyl group from those on the cyclohexane ring and to confirm the trans configuration, which is often indicated by the chemical shift and multiplicity of the proton at C1.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a standard 5 mm NMR tube. CDCl₃ is a common choice for its good dissolving power and clean spectral window.

  • Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Summary

The expected chemical shifts (δ) for t-PCCA are summarized below. These are predictive values based on established chemical shift theory for similar structures.

Proton Assignment Expected δ (ppm) Multiplicity Integration Notes
-COOH~12.0Broad Singlet1HChemical shift is highly dependent on concentration and solvent.
-CH(COOH) (H-1)~2.2 - 2.5Multiplet1HAxial proton on the carbon bearing the carboxylic acid.
-CH(Propyl) (H-4)~1.2 - 1.5Multiplet1HAxial proton on the carbon bearing the propyl group.
Cyclohexane (CH₂)~1.0 - 2.1Complex Multiplets8HAxial and equatorial protons overlap significantly.
Propyl (-CH₂-)~1.2 - 1.4Sextet2HMethylene group adjacent to the terminal methyl group.
Propyl (-CH₂-)~1.1 - 1.3Multiplet2HMethylene group attached to the cyclohexane ring.
Propyl (-CH₃)~0.9Triplet3HTerminal methyl group of the propyl chain.
¹³C NMR Spectroscopy

Expertise & Experience: Carbon-13 NMR provides information on the number of unique carbon environments and their electronic nature. For a symmetrical molecule like t-PCCA, we expect fewer signals than the total number of carbons. The chemical shift of the carbonyl carbon is a key diagnostic peak.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Instrument Setup: The spectrum is acquired on the same NMR spectrometer, switching to the ¹³C channel.

  • Data Acquisition:

    • Acquire a standard one-dimensional, proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A large number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Summary

Due to the molecule's symmetry, 7 distinct carbon signals are expected. Predicted chemical shifts are listed below.

Carbon Assignment Expected δ (ppm) Notes
-C OOH~182Carbonyl carbon, typically deshielded.
-C H(COOH) (C-1)~43Methine carbon attached to the carboxylic acid.
C -2, C -6~30Methylene carbons adjacent to C-1.
C -3, C -5~34Methylene carbons adjacent to C-4.
-C H(Propyl) (C-4)~39Methine carbon attached to the propyl group.
Propyl (-C H₂-)~37, ~20The two methylene carbons of the propyl group.
Propyl (-C H₃)~14Terminal methyl carbon.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups. For t-PCCA, the carboxylic acid functional group produces a highly characteristic set of absorption bands that serve as a self-validating system for its identification.

Experimental Protocol: ATR-IR Data Acquisition

  • Sample Preparation: Place a small amount (a few milligrams) of the solid t-PCCA sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans for a high-quality spectrum.

  • Data Processing: The spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.

Data Interpretation and Summary

Wavenumber (cm⁻¹) Vibrational Mode Appearance
2500 - 3300O-H stretch (Carboxylic Acid)Very Broad
2850 - 2960C-H stretch (Aliphatic)Strong, Sharp
~1700C=O stretch (Carboxylic Acid)Strong, Sharp
~1450C-H bend (Aliphatic)Medium
1200 - 1300C-O stretchMedium
~920O-H bend (out-of-plane)Broad, Medium

The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.

Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint. The fragmentation pathways are governed by well-established principles of ion stability.

Experimental Protocol: EI-MS Data Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization at 70 eV. EI is a hard ionization technique that induces significant fragmentation, which is ideal for structural elucidation.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Scan a mass-to-charge (m/z) range, for example, from 40 to 250 amu.

Data Interpretation and Fragmentation Pathway

The mass spectrum will provide the molecular ion peak and several fragment ions.

Predicted Mass Spectrum Data

m/z Value Proposed Fragment Notes
170[M]⁺Molecular Ion
127[M - C₃H₇]⁺Loss of the propyl group.
125[M - COOH]⁺Loss of the carboxylic acid group.
99Further fragmentation of the cyclohexane ring.
45[COOH]⁺Carboxylic acid fragment.
43[C₃H₇]⁺Propyl cation.
Visualization of Key Fragmentation

The following diagram illustrates the primary fragmentation pathways for t-PCCA under Electron Impact ionization.

fragmentation M [C₁₀H₁₈O₂]⁺˙ m/z = 170 (Molecular Ion) F1 [C₇H₁₁O₂]⁺ m/z = 127 M->F1 - C₃H₇˙ F2 [C₉H₁₇]⁺ m/z = 125 M->F2 - COOH˙

Caption: Primary EI-MS fragmentation of this compound.

Summary and Conclusion

The collective spectroscopic data provide an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, IR spectroscopy validates the presence of the critical carboxylic acid functional group, and mass spectrometry confirms the molecular weight and provides characteristic fragmentation data. This comprehensive characterization is the cornerstone of quality control and further research and development involving this compound.

References

  • Vertex AI Search. (2026). Synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.
  • PrepChem.com. (n.d.). Synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid trans-4-(p-propylphenyl)cyclohexyl ester.
  • ChemicalBook. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR.
  • ChemicalBook. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6)IR1.
  • PubChem. (n.d.). (1s,4r)-4-Propylcyclohexane-1-carboxylic acid. Retrieved from [Link].

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034237).
  • SpectraBase. (n.d.). [1,1':4',1''-Tercyclohexane]-4-carboxylic acid, 4''-propyl-, pentyl ester, [trans[trans(trans)]]- - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ChemicalBook. (n.d.). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid(65355-32-0) 1H NMR.
  • ChemicalBook. (n.d.). 38289-27-9(this compound) Product Description.
  • PubChem. (n.d.). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid.
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • ChemBK. (2024). trans-4-(Prop-1-yl)cyclohexanecarboxylic acid. Retrieved from [Link].

  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 5 g.
  • Oakwood Chemical. (n.d.). 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture), min 98% (GC)(T).

Sources

An In-depth Technical Guide on the Safety and Handling of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Propylcyclohexanecarboxylic Acid is a valuable research chemical utilized in various applications, including the synthesis of novel therapeutic agents.[1][2] As with any chemical compound, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, drawing from established safety data and best practices in the field.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] It is crucial to recognize and understand its primary hazards to implement appropriate safety measures.

GHS Hazard Statements
  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [3][4]

  • H335: May cause respiratory irritation. [5]

Signal Word

Warning [3][4]

Hazard Pictograms

The Globally Harmonized System (GHS) pictogram for this compound is the exclamation mark (GHS07), indicating that it can cause skin and eye irritation, and may also cause respiratory irritation.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueSource
Appearance White crystalline powder[1][6]
Melting Point 97-100 °C
Molecular Weight 170.25 g/mol [7]
Purity ≥98.0%

First-Aid Measures: A Self-Validating Protocol

In the event of an exposure, immediate and appropriate first-aid is critical. The following steps are designed to be a self-validating system, ensuring a rapid and effective response.

Eye Contact

Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][8] Remove contact lenses if present and easy to do.[3][4] Continue rinsing. If eye irritation persists, seek medical attention.[3][4]

Skin Contact

Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[4]

Inhalation

Remove the person to fresh air and keep them comfortable for breathing.[3][4] If the person is not breathing, give artificial respiration.[3][5] If respiratory symptoms persist, call a physician.[3]

Ingestion

Rinse mouth with water.[5][9] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Get medical advice/attention if you feel unwell.[5][9]

Diagram: First-Aid Response Workflow

FirstAidWorkflow Start Exposure Event Assess Assess Exposure Type (Eye, Skin, Inhalation, Ingestion) Start->Assess Eye Eye Contact Flush with water for 15 mins Remove contacts Seek medical attention if irritation persists Assess->Eye Eye Skin Skin Contact Wash with soap & water for 15 mins Remove contaminated clothing Seek medical attention if irritation occurs Assess->Skin Skin Inhalation Inhalation Move to fresh air Provide artificial respiration if needed Seek medical attention if symptoms persist Assess->Inhalation Inhalation Ingestion Ingestion Rinse mouth Do NOT induce vomiting Seek medical attention Assess->Ingestion Ingestion End Post-Exposure Monitoring Eye->End Skin->End Inhalation->End Ingestion->End

Caption: A flowchart for immediate first-aid actions.

Handling and Storage: The Hierarchy of Controls

Safe handling and storage are predicated on the principles of the hierarchy of controls. This framework prioritizes the most effective measures to minimize exposure risk.

Engineering Controls
  • Ventilation: Use only outdoors or in a well-ventilated area.[3] Handling should be performed in a place with local exhaust ventilation.[9]

  • Safety Equipment: Ensure that eyewash stations and safety showers are close to the workstation location.[10]

Administrative Controls
  • Safe Handling Practices: Wash hands and face thoroughly after handling.[3][9] Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[5][11]

  • Training: All personnel handling this substance must be thoroughly trained on its hazards and the proper safety protocols.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][11] A face shield may be necessary in situations with a higher risk of splashing.[9][12]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][11]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[3] However, if dust is generated, a dust respirator is recommended.[9][12]

Storage
  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11] Store under an inert atmosphere.[3]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[9][11]

Diagram: Hierarchy of Controls for Safe Handling

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective)

Caption: Prioritizing safety measures for handling chemicals.

Accidental Release Measures

In the event of a spill, a systematic and pre-planned response is essential to mitigate hazards.

Personal Precautions
  • Ensure adequate ventilation.[3]

  • Use personal protective equipment as required.[3]

  • Avoid dust formation.[3]

  • Keep people away from and upwind of the spill/leak.[9][12]

Environmental Precautions
  • Prevent the product from entering drains.[9][12]

  • The substance should not be released into the environment.[3]

Methods for Containment and Cleaning Up
  • Minor Spills: Sweep up or vacuum up spillage and collect it in a suitable container for disposal.[11][13] Avoid generating dust.[13]

  • Major Spills: Alert the fire brigade and tell them the location and nature of the hazard.[13] Control personal contact with the substance by using protective equipment.[13]

Firefighting Measures

While this compound is not considered a significant fire risk, it is important to be prepared for any eventuality.[13]

Suitable Extinguishing Media
  • Water spray[5][9]

  • Carbon dioxide (CO2)[5][9]

  • Dry chemical[5][9]

  • Foam[5][9]

Hazardous Combustion Products
  • Carbon monoxide (CO)[3][9]

  • Carbon dioxide (CO2)[3][9]

Protective Equipment for Firefighters

As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][11]

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, based on its classification, it is known to cause skin and eye irritation.[3][4]

Ecological Information
  • Ecotoxicity: Do not empty into drains.[3][11]

  • Persistence and Degradability: No information is available.[3]

  • Bioaccumulation: No information is available.[3]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[14] Disposal must be in accordance with federal, state, and local environmental control regulations.[9] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Conclusion

This compound is a compound that demands careful and informed handling. By adhering to the principles outlined in this guide—understanding its hazards, implementing a hierarchy of controls, and being prepared for emergencies—researchers, scientists, and drug development professionals can work with this substance safely and effectively. The foundation of a safe laboratory environment is a combination of knowledge, preparation, and a commitment to best practices.

References

  • Home Sunshine Pharma. (n.d.). Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. Retrieved from [Link]

  • West Liberty University. (2015, February 10). SAFETY DATA SHEET: 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans. Retrieved from [Link]

  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: Cyclohexanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Propylcyclohexanecarboxylic Acid (cis/trans mixture). Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid. Retrieved from [Link]

Sources

trans-4-Propylcyclohexanecarboxylic Acid material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a carboxylic acid derivative that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique structural features make it an important intermediate in the development of novel compounds. As with any chemical reagent, a thorough understanding of its material safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound, moving beyond a simple recitation of data sheet information to offer practical insights grounded in established safety principles.

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. A comprehensive risk assessment is the foundational step for its safe utilization. This involves not only recognizing the inherent hazards but also evaluating the potential for exposure in specific laboratory contexts.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[3]

Signal Word: Warning[1][2]

GHS Pictogram:

  • GHS07: Exclamation mark

The primary hazards associated with this compound are its irritant properties upon contact with the skin and eyes, and upon inhalation[1][3]. The carboxylic acid functionality contributes to its irritant nature. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize direct contact.

Risk Assessment Workflow

Figure 1: Risk Assessment Workflow for Handling this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Monitor A Identify Hazards: - Skin Irritation (H315) - Serious Eye Irritation (H319) - Respiratory Irritation (H335) B Evaluate Exposure Potential: - Inhalation of dust - Dermal contact - Eye contact A->B leads to C Assess Risks: - Likelihood of exposure - Severity of harm B->C informs D Implement Controls: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE (Gloves, Goggles, Lab Coat) C->D requires E Review Control Effectiveness D->E followed by F Monitor for Changes in Procedure E->F and

Caption: A flowchart illustrating the key steps in conducting a risk assessment before working with this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and for predicting its behavior under various experimental conditions.

PropertyValueSource
CAS Number 38289-27-9[1]
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Appearance White crystalline powder[4]
Melting Point 97-100 °C
Boiling Point No data available
Flash Point No information available[1]
Solubility No information available
Purity 98%

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is the most effective way to prevent exposure and ensure the stability of this compound.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area[1]. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[1][2].

  • Hygiene Practices: Wash hands thoroughly after handling[1][2]. Do not eat, drink, or smoke in the laboratory.

  • Dust Prevention: Avoid the formation of dust[1]. Use techniques that minimize the aerosolization of the solid, such as careful weighing and transfer.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[5][6].

  • Incompatible Materials: Store away from strong oxidizing agents[5].

  • Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere such as argon is recommended[1].

Hierarchy of Controls for Safe Handling

Figure 2: Hierarchy of Controls for this compound cluster_hierarchy Hierarchy of Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) C Administrative Controls (e.g., SOPs, Training) D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective)

Caption: A diagram representing the hierarchy of controls, from most to least effective, for mitigating risks associated with chemical handling.

Emergency Procedures

Prompt and correct responses to emergencies are critical in minimizing harm.

First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing[1][2]. If respiratory irritation persists or if the person feels unwell, seek medical attention[2].

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water[1][2]. If skin irritation occurs, seek medical advice[2]. Remove contaminated clothing and wash it before reuse[2].

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes[1][2]. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes[1]. If eye irritation persists, get medical attention[1][2].

  • Ingestion: If swallowed, rinse the mouth with water[5]. Seek medical attention if you feel unwell[5].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use a water spray, carbon dioxide (CO2), dry chemical, or foam to extinguish a fire[5][6].

  • Hazardous Combustion Products: In the event of a fire, carbon monoxide (CO) and carbon dioxide (CO2) may be produced[1].

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[1][6].

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment to prevent contact with skin, eyes, and clothing[1]. Avoid generating dust[1].

  • Containment and Cleanup: For a spill, sweep up the material and place it into a suitable, labeled container for disposal[7]. Avoid dispersal of dust into the air.

  • Environmental Precautions: Prevent the material from entering drains or waterways[5][8].

Spill Response Workflow

Figure 3: Spill Response Workflow cluster_spill Spill Response A Assess the Spill (Size and Location) B Evacuate Non-Essential Personnel A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Carefully Sweep Up Solid Material D->E F Place in a Labeled Waste Container E->F G Decontaminate the Area F->G H Dispose of Waste According to Regulations G->H

Caption: A step-by-step workflow for responding to a spill of this compound.

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated[1]. However, based on its classification, it is known to cause skin and serious eye irritation[1][2]. There is no data available to suggest that the compound is a carcinogen or a reproductive toxin.

There is no specific ecological information available for this compound. It is important to prevent its release into the environment as its effects on aquatic and terrestrial life are unknown[1].

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations[1]. It is the responsibility of the chemical waste generator to properly classify the waste and ensure its safe disposal[1][7]. One potential method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[5].

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. The primary risks are associated with its irritant properties. By implementing a thorough risk assessment, utilizing proper engineering controls and personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize the potential for exposure and ensure a safe laboratory environment.

References

  • West Liberty University. (2015). Safety Data Sheet: 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans. [Link]

  • PubChem. (n.d.). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

Sources

commercial suppliers of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Qualification of trans-4-Propylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Role of this compound in Modern Synthesis

This compound (CAS No. 38289-27-9) is a saturated carboxylic acid featuring a propyl-substituted cyclohexane ring.[1][2] Its rigid, non-aromatic scaffold makes it a valuable building block in several advanced fields of chemical synthesis. In pharmaceutical research, the cyclohexane ring serves as a bioisostere for phenyl groups, offering improved metabolic stability and solubility while maintaining necessary structural conformations for biological activity. For instance, related structures like trans-4-Isopropylcyclohexanecarboxylic acid are key intermediates in the synthesis of hypoglycemic agents.[3] Beyond pharmaceuticals, this molecule and its derivatives are crucial in the development of liquid crystal materials, where their specific stereochemistry influences the mesophase properties.[4]

Given its utility, the reliable procurement of high-purity this compound is a critical first step for any research or development program. However, sourcing this reagent is not merely a transactional process. The inherent challenge lies in its stereochemistry; the presence of the unwanted cis-isomer can dramatically alter the physical properties and reactivity in subsequent synthetic steps, potentially compromising the integrity of the final product. This guide provides a comprehensive framework for navigating the supplier landscape, qualifying vendors, and implementing a robust, self-validating protocol for in-house quality verification.

The Criticality of Isomeric Purity: Why 'trans' Matters

The cyclohexane ring in 4-propylcyclohexanecarboxylic acid can exist in two diastereomeric forms: cis and trans. In the trans isomer, both the propyl and carboxylic acid substituents are in equatorial positions on the chair conformation, leading to a more stable, linear, and rigid structure. The cis isomer, with one axial and one equatorial substituent, has a different three-dimensional shape and higher steric energy.

The epimerization (conversion from cis to trans) is a known industrial process, often requiring treatment with a strong base like potassium hydroxide at elevated temperatures to drive the equilibrium towards the more thermodynamically stable trans product.[5] The fact that a specific process is required to isolate the trans isomer underscores the likelihood of the cis isomer being present as a significant impurity in material from unverified sources. For applications in liquid crystals or structured pharmaceuticals, where molecular shape is paramount, even small amounts of the cis isomer can disrupt crystal packing or receptor binding, leading to failed experiments and lost time. Therefore, verifying the isomeric purity is as important as verifying the chemical purity.

A Framework for Qualifying Commercial Suppliers

A systematic approach to supplier selection is essential to ensure the quality and consistency of starting materials. The following workflow outlines a logical progression from initial identification to final qualification.

Supplier_Qualification_Workflow A Initial Screening (Database Search using CAS 38289-27-9) B Supplier Categorization (Manufacturer vs. Distributor) A->B Identify potential sources C Documentation Review (CoA, Specifications, SDS) B->C Prioritize manufacturers & reputable distributors D Data Point Analysis - Purity (Assay Method, e.g., GC) - Isomeric Form (trans) - Physical Specs (m.p., Appearance) C->D Scrutinize provided data E Request Sample for In-House QC D->E If documentation is sufficient F Perform Independent Verification (See QC Protocol Below) E->F Upon sample receipt G Decision Point: Does Sample Meet Specs? F->G Compare results H Qualified Supplier (Approve for Purchase) G->H Yes I Disqualify Supplier (Document & Re-evaluate) G->I No

Caption: Supplier Qualification Workflow.

Step 1: Initial Screening and Supplier Categorization

The initial search for suppliers should utilize the specific CAS number for the trans isomer: 38289-27-9 . This will filter out suppliers who only offer the mixed isomer product (CAS No. 70928-91-5).[2][6] During this phase, it is crucial to differentiate between manufacturers and distributors.

  • Manufacturers: Companies like Shijiazhuang Huarui Scientific And Technological Co., Ltd. or Qingdao Hong Jin Chemical produce the compound in-house.[4][7] They often provide more detailed technical support and have greater control over batch-to-batch consistency.

  • Distributors/Suppliers: Companies like Sigma-Aldrich, TCI America (a part of Thermo Fisher Scientific), and Alfa Chemistry source products from various manufacturers.[1][8][9] Reputable distributors perform their own quality control and provide reliable documentation, making them excellent sources, particularly for research-scale quantities.

Step 2: Documentation Review and Comparative Analysis

The Certificate of Analysis (CoA) is the most critical document. Do not rely solely on the purity percentage; look for the method used to determine it. For this compound, Gas Chromatography (GC) is the industry standard.[4][10] A supplier's specification sheet should be clear and unambiguous. Below is a comparative table of specifications from several prominent commercial suppliers.

SupplierProduct NameCAS No.Stated PurityAppearanceMelting Point (°C)
Sigma-Aldrich This compound38289-27-998%White Crystals97-100
TCI America This compound38289-27-9>98.0% (GC)White to Almost White Crystal or Powder97.0-101.0
Alfa Chemistry This compound38289-27-999%+N/AN/A
Shijiazhuang Huarui Trans-4-propylcyclohexane Carboxylic Acid38289-27-9min. 99.5% (GC)White crystalsN/A

Protocol for Independent Quality Verification: A Self-Validating System

Trust, but verify. A small investment in in-house quality control can prevent significant downstream failures. Upon receiving a sample or a new batch, the following self-validating protocol should be executed.

QC_Protocol Start Sample Received A Step 1: Visual & Physical Check - Appearance: White Crystalline Solid? - Solubility Test (e.g., in Methanol) Start->A B Step 2: Melting Point Determination - Use calibrated apparatus - Expected Range: 97-101°C A->B If passes visual C Compare to CoA Specs B->C Record value D Step 3: Purity & Isomer Analysis (GC) - Derivatize to methyl ester (e.g., with TMS-CH2N2) - Run on non-polar column C->D If m.p. is sharp & in range Fail Batch Rejected Contact Supplier C->Fail If m.p. is broad or low E Analyze Chromatogram - Calculate % Purity - Confirm absence/low level of cis-isomer peak D->E After sample prep F Final Decision E->F Integrate peaks Pass Batch Accepted F->Pass If Purity >98% and cis-isomer is negligible F->Fail If purity is low or cis-isomer is significant

Caption: In-House Quality Control Protocol.

Experimental Protocol: Purity Verification by GC

Causality: Carboxylic acids are polar and prone to hydrogen bonding, which can lead to poor peak shape (tailing) and inaccurate quantification in Gas Chromatography. Derivatization to a less polar, more volatile ester (e.g., a methyl ester) is a standard and necessary step to ensure sharp, symmetrical peaks and reliable data.[11]

Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of the supplied this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like ethyl acetate or acetonitrile.[12]

  • Derivatization:

    • Transfer 1 mL of the standard solution to a GC vial.

    • Add a methylating agent. A safe and common choice is (Trimethylsilyl)diazomethane solution. Add dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

    • Cap the vial and let it stand for 15-20 minutes at room temperature to ensure the reaction is complete.

    • Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

  • GC Analysis:

    • Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • Column: A non-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is suitable.

    • Injection Volume: 1 µL.

    • Temperature Program:

      • Initial Oven Temp: 100°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/minute to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Detector Temperature: 280°C.

  • Data Interpretation:

    • The major peak will correspond to the methyl ester of this compound.

    • The cis-isomer, if present, will typically have a slightly different retention time. Its identity can be confirmed by analyzing a mixed-isomer standard if available.

    • Calculate the purity by the area percent method, assuming all components have a similar response factor in the FID. The purity should be ≥98%, and ideally, the area of the cis-isomer peak should be negligible (<0.5%).

Safe Handling and Storage

According to safety data sheets, this compound is classified as a skin and eye irritant.[1][13]

  • Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storing under an inert atmosphere, such as argon, to prevent potential degradation over long periods.[1][13]

Conclusion

The successful use of this compound in research and development hinges on the procurement of material with high chemical and, critically, high isomeric purity. By moving beyond a simple price comparison and adopting a rigorous scientific framework for supplier qualification—encompassing documentation review, comparative analysis, and a self-validating in-house QC protocol—researchers can ensure the integrity of their starting materials. This diligence mitigates the significant risk of project delays and failures, forming the foundation for reproducible and reliable scientific outcomes.

References

  • Shijiazhuang Huarui Scientific And Technological Co., Ltd. Trans-4-propylcyclohexane Carboxylic Acid at Best Price. TradeIndia. [Link]

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An In-depth Technical Guide to the Structural Isomers of 4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the precise control and understanding of molecular architecture are paramount. A molecule's three-dimensional structure dictates its function, from its interaction with a biological target to its bulk material properties. 4-Propylcyclohexanecarboxylic acid, a substituted cycloalkane, serves as an exemplary case study in the critical importance of isomerism. While its name suggests a single entity, it represents a constellation of distinct chemical compounds—structural isomers—each with a unique profile of physical, chemical, and potentially biological characteristics.

This technical guide is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the structural isomers of 4-Propylcyclohexanecarboxylic acid. We will move beyond simple definitions to explore the theoretical underpinnings of its isomerism, provide validated experimental protocols for synthesis and separation, and detail the analytical methodologies required for unambiguous characterization. Our approach is rooted in the causality of experimental choices, providing not just the 'how' but the 'why', to empower you to confidently navigate the complexities of this molecular system.

Part 1: The Isomeric Landscape of Propylcyclohexanecarboxylic Acid

The molecular formula for 4-Propylcyclohexanecarboxylic Acid, C10H18O2, belies the structural diversity inherent in this molecule. This diversity arises from the arrangement of its constituent atoms, leading to a variety of structural isomers. A comprehensive understanding begins with the conformational dynamics of the cyclohexane ring itself.

The Cyclohexane Scaffold: A Dynamic Foundation

The cyclohexane ring is not a planar hexagon. To alleviate angle and torsional strain, it adopts several non-planar conformations, the most stable of which is the chair conformation .[1] In this arrangement, the carbon-carbon bond angles are approximately 109.5°, minimizing angle strain. The twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

  • Axial (a): Six positions are oriented parallel to the principal axis of the ring, pointing straight up or down.[2]

  • Equatorial (e): Six positions are located around the "equator" of the ring, pointing outwards.[2]

The cyclohexane ring is conformationally mobile, undergoing a "ring flip" that rapidly interconverts the two chair forms. During this flip, all axial positions become equatorial, and all equatorial positions become axial.[3] When a substituent is present, the two chair conformations are no longer equal in energy. Due to steric hindrance from 1,3-diaxial interactions, substituents preferentially occupy the more spacious equatorial position.[3][4] The larger the substituent, the stronger this preference. This principle is the energetic basis for the stability differences among the various isomers we will discuss.

Classification of Structural Isomers

The structural isomers of propylcyclohexanecarboxylic acid can be categorized into three primary types: chain isomerism of the alkyl group, positional isomerism of the substituents on the ring, and the resulting geometric (cis/trans) isomerism.

The term "propyl" can refer to two different constitutional isomers, which gives rise to the first level of structural diversity.[5]

  • n-Propyl: A linear three-carbon chain (–CH₂CH₂CH₃).

  • Isopropyl (1-methylethyl): A branched three-carbon chain (–CH(CH₃)₂).[5]

Thus, we can have 4-(n-propyl)cyclohexanecarboxylic acid and 4-isopropylcyclohexanecarboxylic acid, two distinct molecules with different shapes and properties.[6]

The propyl and carboxylic acid groups can be attached to the cyclohexane ring at different positions relative to each other. According to IUPAC nomenclature, the carbon atom bearing the carboxylic acid group is assigned position 1.[7][8] This leads to three possible positional isomers:

  • 4-Propylcyclohexanecarboxylic Acid: The propyl group is on the fourth carbon relative to the carboxylic acid.

  • 3-Propylcyclohexanecarboxylic Acid: The propyl group is on the third carbon.

  • 2-Propylcyclohexanecarboxylic Acid: The propyl group is on the second carbon.

For each positional isomer (1,2-, 1,3-, and 1,4-), the two substituents can be oriented on the same side of the ring's plane (cis) or on opposite sides (trans).[9] These are diastereomers, which are non-mirror-image stereoisomers, but their structural representation is fundamental to a complete discussion of isomerism.

  • Cis Isomer: Both substituents are on the same face of the ring (e.g., both pointing "up" or both "down").[9]

  • Trans Isomer: The substituents are on opposite faces of the ring (one "up," one "down").[9]

The relative stability of these geometric isomers is determined by the conformational equilibrium of their chair forms.

  • For 1,4-disubstituted isomers: The trans isomer is generally more stable because both substituents can occupy equatorial positions, minimizing steric strain.[10][11] In the cis isomer, one substituent must be axial while the other is equatorial, introducing a 1,3-diaxial interaction.[12][13]

  • For 1,3-disubstituted isomers: The cis isomer is generally more stable as it can adopt a diequatorial conformation. The trans isomer is forced to have one axial and one equatorial substituent.[9]

  • For 1,2-disubstituted isomers: The situation is more complex. The trans isomer can exist in a stable diequatorial conformation. The cis isomer must have one axial and one equatorial group. Therefore, the trans isomer is typically more stable.[9]

The following table summarizes the primary structural isomers based on these principles.

Isomer Type Specific Isomers of Propylcyclohexanecarboxylic Acid Key Differentiator
Chain 4-(n-propyl)cyclohexanecarboxylic Acid vs. 4-Isopropylcyclohexanecarboxylic AcidConnectivity of the propyl group.
Positional 4-Propyl-, 3-Propyl-, and 2-Propylcyclohexanecarboxylic AcidAttachment points on the cyclohexane ring.
Geometric cis-4-Propyl- vs. trans-4-Propylcyclohexanecarboxylic Acid (and for 1,2- and 1,3- isomers)Spatial orientation of substituents relative to the ring plane.

The hierarchical relationship between these isomer types is visualized in the diagram below.

IsomerHierarchy cluster_main Propylcyclohexanecarboxylic Acid (C10H18O2) cluster_nPropyl Positional Isomerism (n-Propyl) cluster_isoPropyl Positional Isomerism (Isopropyl) cluster_geometric_14 Geometric Isomerism Chain Chain Isomerism nPropyl n-Propyl Series Chain->nPropyl isoPropyl Isopropyl Series Chain->isoPropyl Pos_n_14 4-(n-propyl) nPropyl->Pos_n_14 Pos_n_13 3-(n-propyl) nPropyl->Pos_n_13 Pos_n_12 2-(n-propyl) nPropyl->Pos_n_12 Pos_iso_14 4-Isopropyl isoPropyl->Pos_iso_14 Pos_iso_13 3-Isopropyl isoPropyl->Pos_iso_13 Pos_iso_12 2-Isopropyl isoPropyl->Pos_iso_12 cis_14 cis-4-(n-propyl) Pos_n_14->cis_14 trans_14 trans-4-(n-propyl) Pos_n_14->trans_14

Caption: Hierarchical classification of structural isomers of propylcyclohexanecarboxylic acid.

Part 2: Synthesis and Separation Strategies

The ability to isolate and study individual isomers hinges on robust synthetic and separation methodologies. The choice of starting material dictates the positional and chain isomerism, while the reaction conditions often yield a mixture of geometric isomers that must be separated chromatographically.

Synthetic Pathways

The most direct and widely applicable method for synthesizing substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding substituted benzoic acid.[14][15] This reaction reduces the aromatic ring to a cyclohexane ring while leaving the carboxylic acid group intact.

SynthesisWorkflow Start Substituted Benzoic Acid Reaction Catalytic Hydrogenation (H₂, Catalyst, Solvent, Pressure, Temp) Start->Reaction Reactant Product Mixture of cis/trans Propylcyclohexanecarboxylic Acid Isomers Reaction->Product Yields Separation Chromatographic Separation (HPLC) Product->Separation Input Final Isolated cis and trans Isomers Separation->Final Output

Caption: General workflow for the synthesis and separation of propylcyclohexanecarboxylic acid isomers.

This protocol is adapted from established procedures for the hydrogenation of substituted benzoic acids.[16][17]

  • Catalyst Preparation: In a high-pressure hydrogenation vessel, suspend Platinum(IV) oxide (PtO₂, Adams' catalyst; ~0.5 g) in glacial acetic acid (50 mL).

  • Pre-reduction: Seal the vessel and hydrogenate the catalyst suspension at room temperature under vigorous stirring at a hydrogen pressure of 3-5 bar until hydrogen uptake ceases. This reduces the PtO₂ to finely divided platinum metal.

  • Reactant Addition: Vent the vessel and add 4-isopropylbenzoic acid (cumic acid; 10 g, ~61 mmol).

  • Hydrogenation Reaction: Reseal the vessel, flush with hydrogen, and then pressurize to 5 kg/cm ² (~5 bar). Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 2-4 hours.

  • Work-up:

    • Carefully vent the vessel and purge with nitrogen.

    • Remove the platinum catalyst by filtration through a pad of Celite. Wash the Celite pad with a small amount of acetic acid.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetic acid, yielding the crude solid product.

  • Purification: The product, a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid, can be purified by distillation under high vacuum (e.g., 1 mmHg, ~113-116°C).[16] The resulting product will typically be a mixture of geometric isomers, often with the cis form predominating under these kinetic conditions.

Causality: The choice of 4-isopropylbenzoic acid directly yields the 4-isopropyl positional and chain isomer. Catalytic hydrogenation is chosen for its high efficiency in reducing aromatic rings without affecting the carboxylic acid moiety under mild conditions.[18] Acetic acid is a common solvent as it solubilizes the starting material and is stable under hydrogenation conditions.

Chromatographic Separation of Geometric Isomers

Cis and trans isomers have different three-dimensional shapes, which leads to different interactions with a stationary phase, allowing for their separation by chromatography. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this task.[19][20]

This protocol is a representative method for the analytical separation of isomeric carboxylic acids.

  • Sample Preparation: Prepare a stock solution of the cis/trans isomer mixture (e.g., 1 mg/mL) in the mobile phase.

  • HPLC System and Column:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point.

    • Mobile Phase: An isocratic mixture of acetonitrile and water, buffered with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure sharp peaks. A typical starting point is 60:40 Acetonitrile:Water (v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.

  • Analysis: Inject 10 µL of the sample solution and record the chromatogram. The two isomers should elute as distinct peaks. The elution order will depend on the specific interactions, but typically the isomer with the smaller hydrodynamic volume or greater polarity may elute earlier in reverse-phase chromatography.

  • Optimization: If separation is incomplete, adjust the ratio of acetonitrile to water. Increasing the aqueous component will generally increase retention times and may improve resolution.

Causality: Reverse-phase HPLC separates molecules based on their relative hydrophobicity. The different shapes of the cis and trans isomers lead to subtle differences in their interaction with the nonpolar C18 stationary phase, enabling their separation. The acidic modifier in the mobile phase ensures the analyte is in its neutral, protonated form, leading to better peak shape and retention.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous identification of each isolated isomer requires a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle.

AnalyticalWorkflow cluster_techniques Spectroscopic & Spectrometric Analysis Sample Isolated Isomer IR IR Spectroscopy (Functional Group ID) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Stereochemistry) Sample->NMR GCMS GC-MS (After Esterification) (Molecular Weight & Purity) Sample->GCMS Structure Structure Elucidation IR->Structure NMR->Structure GCMS->Structure

Caption: Integrated analytical workflow for the structural elucidation of propylcyclohexanecarboxylic acid isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent first step to confirm the presence of the carboxylic acid functional group.

  • O–H Stretch: A very broad absorption band will be observed in the region of 2500-3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid or liquid phase.[21]

  • C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹.[21]

  • C–H Stretches: Absorptions just below 3000 cm⁻¹ will confirm the presence of sp³ hybridized C-H bonds in the propyl group and cyclohexane ring.

While essential for functional group confirmation, IR spectroscopy is generally insufficient for differentiating between the positional, chain, or geometric isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility, carboxylic acids are typically derivatized to more volatile esters before GC analysis.[22][23]

  • Reaction Setup: Dissolve the carboxylic acid isomer (~10 mg) in 1 mL of methanol.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid or ~50 µL of acetyl chloride.[24][25]

  • Reaction: Heat the mixture in a sealed vial at 60°C for 1-2 hours.

  • Work-up: Cool the mixture, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid, and extract the methyl ester into 1 mL of hexane or diethyl ether. The organic layer is then ready for GC-MS injection.

  • GC Separation: The resulting methyl esters of the different isomers will have slightly different boiling points and polarities, allowing for their separation on a suitable capillary GC column (e.g., a DB-5 or HP-INNOWax column).

  • MS Analysis: The mass spectrometer will provide the molecular ion peak (M⁺), confirming the molecular weight of the ester derivative. The fragmentation pattern can also provide structural clues, though interpretation for these isomers can be complex. The primary utility of GC-MS here is to confirm molecular weight and assess the purity of a separated isomer.[26][27]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguously distinguishing between the structural and geometric isomers.[1]

  • ¹³C NMR: The number of unique carbon signals will indicate the symmetry of the molecule. For example, cis- and trans-1,4-disubstituted isomers will have different numbers of signals due to their different symmetry elements.

  • ¹H NMR:

    • Carboxylic Acid Proton: A broad singlet far downfield (~10-12 ppm).

    • Chain Isomers: The splitting patterns of the propyl group will clearly distinguish between n-propyl (a triplet, a sextet, and a triplet) and isopropyl (a doublet and a septet).

    • Positional and Geometric Isomers: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial environment. Protons in an axial position are typically shielded (appear at a lower ppm value) compared to their equatorial counterparts. The width of the signal for the proton attached to the same carbon as the carboxylic acid (the H1 proton) can be diagnostic: an axial H1 will show large couplings to adjacent axial protons, resulting in a broad multiplet, whereas an equatorial H1 will have smaller couplings, resulting in a narrower multiplet. This fine structure is key to assigning cis/trans stereochemistry.

Conclusion

The designation "4-Propylcyclohexanecarboxylic Acid" represents not a single molecule, but a family of structural isomers, each defined by the connectivity of the propyl group, its position on the cyclohexane ring, and its geometric relationship to the carboxylic acid. The subtle differences between these isomers can lead to significant variations in their chemical and biological behavior. For the research scientist, mastery over this isomeric landscape is non-negotiable.

This guide has provided a framework for understanding, synthesizing, separating, and characterizing these isomers. By integrating a robust theoretical understanding of conformational analysis with validated, practical laboratory protocols, professionals in drug development and chemical sciences can confidently control and identify the specific isomer required for their application. This multi-faceted approach, grounded in the principles of causality and analytical rigor, is essential for ensuring reproducibility, advancing research, and ultimately, achieving success in the molecular sciences.

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Methodological & Application

Synthesis of High-Purity trans-4-Propylcyclohexanecarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of high-purity trans-4-propylcyclohexanecarboxylic acid, a key intermediate in the manufacturing of advanced liquid crystal materials and specialty pharmaceuticals. The described methodology is a robust, multi-step process commencing with the catalytic hydrogenation of 4-propylbenzoic acid, followed by a highly efficient epimerization of the resulting isomeric mixture to enrich the desired trans isomer. The final purification is achieved through recrystallization, yielding the target compound with high purity suitable for demanding applications. This document outlines the detailed experimental protocols, explains the scientific rationale behind the procedural choices, and provides methods for in-process and final product analysis.

Introduction

This compound (t-PCCA) is a crucial building block in organic synthesis, particularly valued for its rigid, non-aromatic core structure. This feature is instrumental in the design of liquid crystal molecules, where the trans configuration imparts the necessary linearity and aspect ratio for creating stable mesophases. The purity of t-PCCA, especially the isomeric purity (trans vs. cis), is paramount as the presence of the cis isomer can significantly disrupt the liquid crystalline ordering, leading to suboptimal performance in display applications.

The synthesis of t-PCCA typically begins with the reduction of the aromatic ring of 4-propylbenzoic acid. Catalytic hydrogenation is the most common and industrially scalable method for this transformation.[1][2] However, this reaction invariably produces a mixture of cis and trans isomers of 4-propylcyclohexanecarboxylic acid.[3] The thermodynamically more stable trans isomer, where the propyl and carboxyl groups are in equatorial positions on the cyclohexane ring, is the desired product. The kinetically favored cis isomer is an impurity that must be removed or converted.

To address this challenge, this guide details a critical epimerization step. By treating the cis/trans mixture with a strong base at elevated temperatures, the less stable cis isomer is converted into the trans isomer via the formation of an enolate intermediate, driving the equilibrium towards the thermodynamically favored product.[4] This process can dramatically increase the yield of the desired trans isomer to over 98%.[5] Final purification to ≥99.5% is then achieved by recrystallization.

This document serves as a practical guide for researchers in materials science and drug development, providing a reliable and well-documented pathway to high-purity t-PCCA.

Overall Synthesis Workflow

The synthesis of high-purity this compound is a three-stage process. The workflow is designed to maximize the yield of the desired trans isomer while ensuring high final purity.

Synthesis_Workflow cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Isomerization cluster_2 Stage 3: Purification Start 4-Propylbenzoic Acid Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H2) Start->Hydrogenation Mixture cis/trans-4-Propyl- cyclohexanecarboxylic Acid Hydrogenation->Mixture Epimerization Base-Catalyzed Epimerization (e.g., KOH) Mixture->Epimerization Enriched trans-Enriched Mixture Epimerization->Enriched Recrystallization Recrystallization Enriched->Recrystallization FinalProduct High-Purity trans-4-Propyl- cyclohexanecarboxylic Acid Recrystallization->FinalProduct

Caption: Overall workflow for the synthesis of high-purity t-PCCA.

Detailed Experimental Protocols

Stage 1: Catalytic Hydrogenation of 4-Propylbenzoic Acid

This stage involves the reduction of the aromatic ring of the starting material to yield a mixture of cis and trans isomers of 4-propylcyclohexanecarboxylic acid. Ruthenium on carbon (Ru/C) is an effective catalyst for this transformation.[6]

Reaction Scheme:

Reaction_Scheme reactant 4-Propylbenzoic Acid product cis/trans-4-Propylcyclohexanecarboxylic Acid reactant->product H2 (g), Ru/C Solvent, ΔT, P

Caption: Hydrogenation of 4-propylbenzoic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-Propylbenzoic Acid≥98%Sigma-Aldrich
5% Ruthenium on Carbon (Ru/C)-Strem Chemicals
WaterDeionized-
10% Sodium Hydroxide SolutionReagent GradeFisher Scientific
High-Pressure Autoclave-Parr Instrument

Protocol:

  • Reactor Setup: In a high-pressure autoclave, combine 4-propylbenzoic acid (e.g., 10.0 g, 0.061 mol), 5% Ru/C catalyst (e.g., 2.5 g, 25% by weight of the starting material), and 10% aqueous sodium hydroxide solution (e.g., 100 mL).[6] The basic condition helps in solubilizing the carboxylic acid and can influence the isomer ratio.[7]

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 15 bar.[6]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Maintain these conditions for approximately 20 hours.[6]

  • Monitoring: Monitor the reaction progress by taking aliquots (after depressurizing and cooling) and analyzing them by Gas Chromatography (GC) to check for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with deionized water.

  • Acidification: Cool the filtrate in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of the product will form.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The expected product is a mixture of cis- and this compound. A typical outcome is a mixture with a higher proportion of the cis isomer.[3]

Stage 2: Epimerization of the cis/trans Mixture

This crucial step converts the undesired cis isomer into the thermodynamically more stable trans isomer. This is achieved by heating the isomeric mixture with a strong base in a high-boiling point solvent.[4]

Protocol:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the crude cis/trans mixture (e.g., 10.0 g, 0.059 mol) in a high-boiling inert solvent such as Shellsol 71 (a mixture of C10-C12 aromatic hydrocarbons) (e.g., 30 mL).[5]

  • Base Addition: Add potassium hydroxide (KOH) pellets (e.g., 7.1 g of 96% KOH, 0.12 mol).[5] The use of a molar excess of KOH is critical for the epimerization to proceed efficiently.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring for 3.5 hours.[5] During this time, the potassium salt of the carboxylic acid forms, and the deprotonation at the alpha-carbon facilitates the isomerization.

  • Monitoring: The progress of the epimerization can be monitored by taking small samples, quenching them with acid, extracting with an organic solvent, and analyzing by GC to determine the cis/trans ratio. The goal is to reach an equilibrium that heavily favors the trans isomer (typically >98%).

  • Work-up: Cool the reaction mixture to room temperature. Add methanol (e.g., 60 mL) and water (e.g., 30 mL) and stir until the solid dissolves. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Isolation of the trans-Product: Collect the lower aqueous/methanolic layer. Cool this layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the trans-enriched product.

  • Filtration and Washing: Filter the white precipitate, wash it thoroughly with cold deionized water, and dry it under vacuum.

Stage 3: Purification by Recrystallization

The final step to achieve high purity is recrystallization, which removes residual cis isomer and other minor impurities. A mixed solvent system is often effective for carboxylic acids.[8]

Protocol:

  • Solvent Selection: A mixture of methanol and water is a suitable solvent system for the recrystallization of 4-alkylcyclohexanecarboxylic acids.[4]

  • Dissolution: Place the trans-enriched product in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Precipitation: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol/water mixture, and dry under vacuum to a constant weight. The melting point of pure this compound is in the range of 97-100 °C.

Analysis and Characterization

In-process Control and Final Product QC:

Analysis MethodPurposeExpected Outcome
Gas Chromatography (GC)Monitor reaction completion and determine isomer ratio>98% conversion; trans/cis ratio >98:2 after epimerization
Melting PointAssess final product purity97-100 °C for the pure trans isomer
¹H NMR SpectroscopyConfirm chemical structure and isomeric purityCharacteristic peaks for the trans isomer
Fourier-Transform Infrared (FTIR)Confirm functional groupsStrong C=O and broad O-H stretches for carboxylic acid

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of high-purity this compound. The key to success lies in the effective combination of catalytic hydrogenation, base-catalyzed epimerization, and a final recrystallization step. By carefully controlling the reaction parameters at each stage, researchers can consistently obtain a product with the high isomeric and chemical purity required for advanced applications in liquid crystal technology and pharmaceutical synthesis.

References

  • European Patent No. EP0814073A1, "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • European Patent No. EP0814073B1, "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • European Patent Office, EP 0814073 B1, "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids." Googleapis.com, [Link]

  • ScholarWorks at WMU, "Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters." [Link]

  • Chinese Patent No. CN108602758B, "Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • World Intellectual Property Organization Patent No. WO2017134212A1, "Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Chinese Patent No. CN106316825A, "Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystallization." [Link]

  • World Intellectual Property Organization Patent No. WO2010106550A2, "A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • PMC, "Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2." [Link]

  • World Intellectual Property Organization Patent No. WO2003078381A1, "PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • CABI Digital Library, "Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture." [Link]

  • ResearchGate, "(PDF) Catalytic Hydrogenation of Benzoic Acid." [Link]

  • U.S. Patent No. US3210411A, "Hydrogenation of benzoic acid to cyclohexane-carboxylic acid.
  • ResearchGate, "GC/MS chromatogram of cis (a 1 ) and trans (a 2 ) isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate." [Link]

  • Pharmaffiliates, "CAS No : 70928-91-5 | Product Name : 4-Propylcyclohexanecarboxylic Acid (cis/trans mixture)." [Link]

  • MDPI, "Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS." [Link]

  • NIST WebBook, "4-n-Propylbenzoic acid." [Link]

  • Organic Syntheses, "trans-4-t-BUTYLCYCLOHEXANOL." [Link]

  • Chemistry LibreTexts, "3.6D: Mixed Solvent Crystallization." [Link]

  • Laboratoriumdiscounter, "4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) >98.0%(GC)(T) 25g." [Link]

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Application Note & Protocol: Laboratory Synthesis of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the laboratory preparation of trans-4-Propylcyclohexanecarboxylic Acid, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-proven, multi-step synthetic protocol, commencing from the readily available starting material, 4-propylphenol. The synthesis involves a catalytic hydrogenation to produce 4-propylcyclohexanol, followed by a robust oxidation to yield the desired carboxylic acid. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. All protocols are designed as self-validating systems, with clear instructions for reaction setup, monitoring, workup, and purification.

Introduction: Strategic Importance and Synthetic Overview

This compound and its derivatives are of significant interest in the development of liquid crystals, pharmaceuticals, and other advanced materials. The trans stereochemistry of the propyl and carboxylic acid groups on the cyclohexane ring imparts specific conformational properties that are crucial for their application.

The synthetic strategy outlined herein is a reliable and scalable three-step process designed for a standard laboratory setting. The overall transformation is as follows:

Synthesis_Overview Start 4-Propylphenol Intermediate1 4-Propylcyclohexanone Start->Intermediate1 Catalytic Hydrogenation (e.g., Pd/C, H2) Intermediate2 cis/trans-4-Propylcyclohexanol Intermediate1->Intermediate2 Reduction (e.g., NaBH4) Product This compound Intermediate2->Product Oxidation (e.g., Jones Reagent)

Caption: Overall synthetic workflow.

This application note will detail each of these critical steps, providing not just the procedural "how," but the scientific "why" for each methodological choice.

Experimental Protocols

Step 1: Catalytic Hydrogenation of 4-Propylphenol to 4-Propylcyclohexanone

Principle: The aromatic ring of 4-propylphenol is reduced to a cyclohexane ring using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This reaction typically yields a mixture of 4-propylcyclohexanone and 4-propylcyclohexanols.[1][2][3] For the purpose of this protocol, we will focus on conditions that favor the formation of the ketone, which can then be stereoselectively reduced in the next step.

Materials:

  • 4-Propylphenol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, combine 4-propylphenol (1 equivalent) and 10% Pd/C (5-10 mol%).

  • Add ethanol as the solvent.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-propylcyclohexanone. The product can be used in the next step without further purification if it is of sufficient purity, as determined by techniques like GC-MS or ¹H NMR.

Step 2: Reduction of 4-Propylcyclohexanone to cis/trans-4-Propylcyclohexanol

Principle: The carbonyl group of 4-propylcyclohexanone is reduced to a hydroxyl group using a mild reducing agent, sodium borohydride (NaBH₄). This reaction produces a mixture of cis and trans isomers of 4-propylcyclohexanol.[4][5] The ratio of these isomers is influenced by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face.[6]

Materials:

  • 4-Propylcyclohexanone (from Step 1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude 4-propylcyclohexanone (1 equivalent) in methanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the gas evolution ceases and the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis/trans-4-propylcyclohexanol.

Step 3: Jones Oxidation of cis/trans-4-Propylcyclohexanol to this compound

Principle: The secondary alcohol, 4-propylcyclohexanol, is oxidized to the corresponding carboxylic acid using Jones reagent. Jones reagent is a strong oxidizing agent prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid.[7][8][9] The reaction proceeds through the formation of a chromate ester, followed by elimination to form the ketone, which is then further oxidized to the carboxylic acid.[10][11] The aqueous conditions of the Jones oxidation are crucial for the oxidation of the intermediate aldehyde (formed from any primary alcohol impurity) to the carboxylic acid.[12][13]

Materials:

  • cis/trans-4-Propylcyclohexanol (from Step 2)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Deionized water

  • Isopropyl alcohol

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (concentrated)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Jones Reagent: In a flask, carefully add chromium trioxide (2.67 g, 26.7 mmol) to concentrated sulfuric acid (2.3 mL, 42.6 mmol) and then slowly add deionized water (7.5 mL). Cool the mixture in an ice bath.

  • Dissolve the mixture of cis/trans-4-propylcyclohexanol (1 equivalent) in acetone in a separate flask equipped with a magnetic stirrer and a thermometer.

  • Cool the acetone solution to 0-5 °C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to green.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding isopropyl alcohol dropwise until the orange color disappears and a green precipitate of chromium salts forms.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Add deionized water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of the carboxylic acid should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain this compound.

Characterization and Data

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: The melting point of this compound is reported to be in the range of 97-100 °C.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C=O and O-H of the carboxylic acid).

  • Mass Spectrometry: To determine the molecular weight.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
4-PropylphenolC₉H₁₂O136.1922-24
4-PropylcyclohexanoneC₉H₁₆O140.22N/A (Liquid)
cis/trans-4-PropylcyclohexanolC₉H₁₈O142.24N/A (Liquid)
This compoundC₁₀H₁₈O₂170.2597-100

Safety and Handling

  • 4-Propylphenol: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium on Carbon: Flammable solid. Handle with care and avoid ignition sources.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

  • Chromium Trioxide and Jones Reagent: Highly toxic, corrosive, and carcinogenic.[10] All manipulations should be performed in a fume hood with appropriate PPE. Chromium waste must be disposed of according to institutional and environmental regulations.

  • Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

  • Diethyl Ether and Acetone: Highly flammable solvents. Work in a well-ventilated area away from open flames and sparks.

Mechanistic Insights

Jones_Oxidation_Mechanism Alcohol Secondary Alcohol (R₂CHOH) ChromateEster Chromate Ester Alcohol->ChromateEster Esterification ChromicAcid Chromic Acid (H₂CrO₄) ChromicAcid->ChromateEster Ketone Ketone (R₂C=O) ChromateEster->Ketone Elimination Cr_IV Cr(IV) species Ketone->Cr_IV Reduction of Cr(VI)

Caption: Simplified mechanism of Jones oxidation of a secondary alcohol.

The Jones oxidation of a primary alcohol to a carboxylic acid proceeds through an intermediate aldehyde.[14] In the presence of water, the aldehyde forms a hydrate, which is then further oxidized by the chromic acid to the carboxylic acid.[9] This is why aqueous conditions are essential for this transformation.[12]

Conclusion

The protocol detailed in this application note provides a reliable and well-documented method for the laboratory synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can confidently produce this valuable compound for their scientific endeavors. The emphasis on the rationale behind each step is intended to empower scientists to troubleshoot and adapt the protocol as needed for their specific applications.

References

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Application Notes and Protocols: trans-4-Propylcyclohexanecarboxylic Acid as a Liquid Crystal Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the pivotal role of trans-4-propylcyclohexanecarboxylic acid in the synthesis of liquid crystals (LCs). As a key intermediate, this compound is integral to the creation of mesogenic core structures that form the basis of many liquid crystal materials, particularly those used in liquid crystal displays (LCDs). This guide provides detailed protocols for synthesis, purification, and characterization, underpinned by scientific principles to ensure a thorough understanding and reproducibility of the described methods.

Introduction: The Central Role of Mesogenic Cores in Liquid Crystal Design

Liquid crystals are a fascinating state of matter, exhibiting properties that are intermediate between those of a crystalline solid and an isotropic liquid.[1] The defining characteristic of a liquid crystal is the orientational order of its constituent molecules. The molecular architecture is therefore of paramount importance and typically consists of a rigid core, known as the mesogen, and one or more flexible peripheral tails.

This compound is a widely utilized building block for the rigid core of numerous commercially significant liquid crystals.[2] Its saturated cyclohexane ring offers an optimal balance of rigidity and a non-planar, bulky structure. The trans stereoisomer is critical for this application; the equatorial positioning of both the propyl and carboxylic acid groups results in a linear, rod-like molecular geometry. This linearity is a fundamental requirement for the formation of the nematic phase, which is the most prevalent liquid crystal phase in display technologies.[3]

The rationale for selecting this intermediate is rooted in key structure-property relationships:

  • Rigidity and Linearity: The trans-conformation of the cyclohexane ring provides the necessary rigidity and linear shape to the molecular core, which promotes the parallel alignment of molecules essential for liquid crystalline behavior.[4]

  • Tailored Optical Properties: The aliphatic nature of the cyclohexane ring contributes to a lower birefringence (Δn) in the resulting liquid crystal compared to aromatic core structures. This is a crucial parameter that is tuned for specific display applications.

  • Enhanced Stability: The saturated nature of the core structure imparts excellent thermal and photochemical stability to the final liquid crystal material, a critical factor for the longevity and performance of LC-based devices.[2]

Physicochemical Properties of this compound

A comprehensive understanding of the starting material is crucial for the successful synthesis of liquid crystals.

PropertyValueSource
Chemical Formula C10H18O2[5]
Molecular Weight 170.25 g/mol [5]
Appearance White solid powder[6]
Melting Point 93°C[5]
Boiling Point 270.3±8.0 °C (Predicted)[5]
Solubility Soluble in methanol and other organic solvents.[5]
CAS Number 38289-27-9[7]
Synthesis of a Cyanophenylcyclohexane Liquid Crystal: A Representative Protocol

To demonstrate the practical application of this compound, this section details the synthesis of a 4-(trans-4-propylcyclohexyl)benzonitrile, a representative nematic liquid crystal.

3.1. Reaction Scheme

The synthesis is a multi-step process that begins with the activation of the carboxylic acid, typically by converting it to an acid chloride. This is followed by a Friedel-Crafts acylation with a suitable aromatic substrate, and subsequent chemical modifications to yield the final liquid crystal molecule.

synthesis_workflow start_material This compound acid_chloride trans-4-Propylcyclohexanecarbonyl chloride start_material->acid_chloride SOCl₂ or (COCl)₂ ketone 4-(trans-4-Propylcyclohexanoyl)benzonitrile acid_chloride->ketone Benzonitrile, AlCl₃ (Friedel-Crafts Acylation) final_product 4-(trans-4-Propylcyclohexyl)benzonitrile (Target LC) ketone->final_product Reduction (e.g., Wolff-Kishner) characterization_flow start_node Synthesized Compound structural_analysis Structural Analysis (NMR, MS, FTIR) start_node->structural_analysis thermal_analysis Thermal Analysis (DSC) structural_analysis->thermal_analysis Structure Confirmed optical_analysis Optical Microscopy (POM) thermal_analysis->optical_analysis Phase Transitions Identified final_node Verified Liquid Crystal optical_analysis->final_node LC Textures Verified

Caption: A streamlined workflow for the characterization of synthesized liquid crystals.

Conclusion and Future Outlook

This compound is a fundamentally important intermediate for the synthesis of a diverse range of liquid crystals. Its inherent structural characteristics provide the essential rigidity and linearity required for the formation of mesophases. The detailed protocols in this guide offer a reliable framework for the synthesis and characterization of these advanced materials. Future research directions may involve the incorporation of this moiety into more complex liquid crystal architectures, such as those with chiral centers for ferroelectric displays or those designed for advanced photonic applications. The methodologies and principles outlined here provide a solid foundation for such innovative research.

References
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(trans-4-Propylcyclohexyl)benzoic acid: A Cornerstone for Liquid Crystal Polymers. Retrieved January 7, 2026, from [Link]

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Application Notes and Protocols: The Role of trans-4-Propylcyclohexanecarboxylic Acid in the Formulation of Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the utilization of trans-4-propylcyclohexanecarboxylic acid as a fundamental building block in the synthesis and formulation of nematic liquid crystal (LC) mixtures. We delve into the synthesis of advanced mesogens, the formulation of eutectic mixtures, and present detailed protocols for the characterization of their critical physical properties. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are robust and self-validating.

Introduction

Nematic liquid crystals are the cornerstone of modern display technology, from high-resolution monitors to mobile devices. Their operation relies on the collective reorientation of anisotropic, rod-like molecules (mesogens) under an external electric field, which modulates the polarization of light. The performance of a liquid crystal display (LCD) is intrinsically linked to the physicochemical properties of the LC mixture, such as its dielectric anisotropy (Δε), birefringence (Δn), viscosity, and the temperature range of its nematic phase.[1]

This compound (PCCA) is a vital intermediate in the synthesis of high-performance liquid crystal materials.[2][3] Its molecular structure, featuring a saturated cyclohexane ring coupled with a flexible propyl chain, provides an ideal non-aromatic core. Mesogens derived from PCCA often exhibit low viscosity, high thermal and photochemical stability, and can be tailored to achieve specific electro-optical properties.[4] Unlike aromatic cores, the alicyclic cyclohexane structure typically leads to lower birefringence, which is advantageous for applications requiring thinner cell gaps and faster response times.

This guide details the journey from PCCA as a starting material to a fully characterized nematic liquid crystal mixture. We provide step-by-step protocols for the synthesis of a representative mesogen, the formulation of a binary LC mixture, and the subsequent characterization of its essential thermotropic and electro-optical properties.

Section 1: Physicochemical Properties and Safety Data for this compound

A thorough understanding of the starting material is critical for successful synthesis and safe laboratory practice.

Key Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 38289-27-9[2][5]
Molecular Formula C₁₀H₁₈O₂[6]
Molecular Weight 170.25 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 93 °C[2]
Primary Use Intermediate for Liquid Crystal Synthesis[2]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[6]

  • Hazards: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[6]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation.[6]

  • Storage: Store in a tightly sealed container in a dry, room-temperature environment, preferably under an inert atmosphere as the material can be air-sensitive.[2][6]

Section 2: Synthesis of Nematic Liquid Crystal Esters from PCCA

The carboxylic acid functional group of PCCA allows for straightforward esterification with various phenolic compounds to create elongated, calamitic (rod-like) mesogens. The choice of the phenolic partner is crucial for tuning the final properties of the liquid crystal. For instance, incorporating a cyanobiphenyl group can induce a strong positive dielectric anisotropy.[7]

Synthesis Principle: DCC/DMAP Esterification

Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a highly efficient method for this transformation. It proceeds under mild conditions and typically gives high yields. The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the phenol. DMAP acts as a catalyst to accelerate the reaction.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_outputs Outputs PCCA This compound Reaction Reaction at 0°C to RT PCCA->Reaction Phenol Phenolic Core (e.g., 4'-hydroxy-4-cyanobiphenyl) Phenol->Reaction DCC DCC DCC->Reaction DMAP DMAP (catalyst) DMAP->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Filtration Filtration Reaction->Filtration Removes DCU precipitate DCU Dicyclohexylurea (DCU) Byproduct Reaction->DCU Workup Aqueous Workup Filtration->Workup Purification Column Chromatography Workup->Purification Isolates pure product Product Target Mesogen (Ester) Purification->Product

Fig 1: General workflow for the synthesis of a liquid crystal ester via DCC/DMAP coupling.
Protocol 2.1: Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl trans-4-propylcyclohexanecarboxylate

This protocol describes the synthesis of a model mesogen with expected positive dielectric anisotropy.

Materials:

  • This compound (PCCA)

  • 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol Steps:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15-20 minutes. Causality: Slow, cold addition minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.

  • Workup - Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes unreacted DMAP, the base wash removes unreacted PCCA, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to elute the pure ester.

  • Characterization: Confirm the structure of the purified product using ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy.[4]

Section 3: Formulation of Nematic Mixtures

Single-component liquid crystals rarely possess the broad operational temperature range required for practical devices. Therefore, multiple components are mixed to form a eutectic mixture, which has a lower melting point and a wider nematic phase than any individual component.[8]

Protocol 3.1: Preparation of a Binary Liquid Crystal Mixture

This protocol describes the formulation of a simple binary mixture to investigate its phase behavior.

Materials:

  • Synthesized mesogen (e.g., from Protocol 2.1)

  • A commercial nematic liquid crystal (e.g., 4-cyano-4'-pentylbiphenyl, 5CB)[9]

  • A volatile solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Analytical balance

  • Small glass vial

Protocol Steps:

  • Weighing: On an analytical balance, accurately weigh the desired mass of the synthesized mesogen and 5CB into a clean glass vial. For a starting point, a 1:1 molar ratio is often used.

  • Dissolution: Add a small amount of a volatile solvent (e.g., DCM) to the vial, just enough to completely dissolve both components.

  • Homogenization: Gently swirl or sonicate the vial for several minutes to ensure the mixture is perfectly homogeneous.

  • Solvent Removal: Remove the solvent under a gentle stream of nitrogen, followed by placing the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below any phase transitions of the LC components. Hold under vacuum for several hours to ensure all solvent is removed. Causality: Residual solvent can significantly depress clearing points and alter electro-optical properties.

  • Storage: Once fully dried, the homogeneous mixture is ready for characterization. Store in a sealed, desiccated environment.

Section 4: Characterization of Nematic Phases

A systematic characterization is essential to determine if a newly formulated mixture is suitable for its intended application. The primary techniques include differential scanning calorimetry (DSC) for thermal transitions and polarized optical microscopy (POM) for phase identification.[8][10]

G cluster_prep Sample Preparation cluster_analysis Characterization Workflow cluster_data Output Data Mixture Homogeneous LC Mixture DSC DSC Analysis Mixture->DSC POM POM Analysis Mixture->POM Cell LC Cell Fabrication Mixture->Cell Temps Phase Transition Temps (Tₘ, Tₙᵢ) DSC->Temps Textures Nematic Textures POM->Textures ElecOpt Dielectric & Optical Analysis Cell->ElecOpt Props Δε and Δn ElecOpt->Props

Fig 2: Workflow for the characterization of a nematic liquid crystal mixture.
Protocol 4.1: Determination of Phase Transition Temperatures using DSC

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.[11]

Protocol Steps:

  • Sample Preparation: Accurately weigh 2-5 mg of the LC mixture into a hermetic aluminum DSC pan and seal it. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: a. Heat the sample to a temperature well into its isotropic phase (e.g., 20-30 °C above the expected clearing point) to erase any thermal history. b. Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point. c. Heat the sample again at the same controlled rate.

  • Data Analysis: The phase transitions will appear as peaks in the heat flow curve. The second heating scan is typically used for analysis. The peak onset or peak maximum can be used to define the transition temperature (e.g., crystal-to-nematic melting point, Tₘ, and nematic-to-isotropic clearing point, Tₙᵢ).[10]

Protocol 4.2: Identification of Nematic Textures using POM

POM is used to visually confirm the type of liquid crystal phase by observing its unique optical texture under cross-polarizers.[8]

Protocol Steps:

  • Sample Preparation: Place a small amount of the LC mixture onto a clean microscope slide. Cover it with a coverslip to create a thin film.

  • Heating and Cooling: Place the slide on a hot stage attached to the polarizing microscope.

  • Observation: Heat the sample into the isotropic phase (it will appear dark under cross-polarizers). Then, slowly cool the sample.

  • Texture Identification: As the sample transitions into the nematic phase upon cooling from the isotropic liquid, characteristic textures will appear. The Schlieren texture (with two- and four-brush defects) or the marbled texture are definitive identifiers of a nematic phase.[8]

Protocol 4.3: Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is a measure of the difference in dielectric permittivity when the LC director is aligned parallel (ε||) and perpendicular (ε⊥) to an applied electric field. It is a critical parameter for display applications.[12]

Protocol Steps:

  • Cell Fabrication: Two types of liquid crystal cells are required:

    • Homogeneous (Planar) Cell: Glass substrates with transparent electrodes (e.g., ITO) are coated with a polyimide alignment layer and rubbed in a single direction. This aligns the LC director parallel to the glass surface.

    • Homeotropic Cell: Substrates are coated with an alignment layer that orients the LC director perpendicular to the surface.

  • Cell Filling: The cells are filled with the LC mixture in its isotropic phase via capillary action and then slowly cooled to the desired measurement temperature within the nematic range.

  • Capacitance Measurement:

    • Using an LCR meter (typically at 1 kHz), measure the capacitance of the filled homeotropic cell (C⊥). This corresponds to ε⊥.

    • Measure the capacitance of the filled homogeneous cell (C||). This corresponds to ε||.

    • Measure the capacitance of the empty cells (Cair) and the cell filled with a known standard to calibrate.

  • Calculation: The dielectric constants are calculated from the capacitance values, and the dielectric anisotropy is determined by the equation: Δε = ε|| - ε⊥ .

Conclusion

This compound is a versatile and indispensable building block for creating advanced nematic liquid crystals. Its alicyclic structure imparts favorable properties such as low viscosity and high stability, which are critical for modern display technologies. By following the detailed protocols for synthesis, formulation, and characterization outlined in this guide, researchers can effectively harness the potential of this compound to develop novel liquid crystal mixtures with tailored properties for a wide range of electro-optical applications. The systematic approach presented here, from molecular design to final property validation, provides a robust framework for innovation in the field of functional materials.

References

  • PubChem. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Available from: [Link]

  • Gauza, S., et al. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Materials (Basel). Available from: [Link]

  • Barrera, A., et al. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals. Available from: [Link]

  • Hsieh, C.-F., et al. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. Oriental Journal of Chemistry. Available from: [Link]

  • Lehmann, M. Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Materials. Available from: [Link]

  • Ionescu, H. PHASE TRANSITIONS IN LIQUID CRYSTALS. Available from: [Link]

  • Google Patents. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.
  • Mandal, P. Some Anisotropic Physical Properties of Liquid Crystals. International Journal of Current Advanced Research. Available from: [Link]

  • Wang, H., et al. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Micromachines. Available from: [Link]

  • Ratna, B.R. & Shashidhar, R. Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana. Available from: [Link]

  • Aya, S., et al. Comprehensive Characterization of a Reference Ferroelectric Nematic Liquid Crystal Material. Materials (Basel). Available from: [Link]

  • Emelyanenko, D., et al. Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Molecules. Available from: [Link]

  • PDLC mixture. 4-propylcyclohexyl [trans[trans(trans)]]-4-propyl[1,1-bicyclohexyl]-4-carboxylate. Available from: [Link]

  • Wang, L., et al. Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. Molecules. Available from: [Link]

  • Bumbu, A.G., et al. Polymer–Nematic Liquid Crystal Interface: On the Role of the Liquid Crystalline Molecular Structure and the Phase Sequence in Photoalignment. Polymers. Available from: [Link]

  • Emelyanenko, D., et al. Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. PMC - NIH. Available from: [Link]

  • Cîrîc, L. & Bumbu, A.G. Editorial: Special Issue “Liquid Crystals II”. PMC - PubMed Central. Available from: [Link]

  • Drzewiński, W., et al. On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s). NIH. Available from: [Link]

  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]

  • ResearchGate. Liquid-gas equilibria in organic liquid crystals: M-24 (4-octyloxy-4′-cyanobiphenyl), BCH-52 (4-ethyl-4′-(trans-4-pentylcyclohexyl)biphenyl) and HP-53 (4. Available from: [Link]

Sources

Application Notes and Protocols for the Esterification of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-Propylcyclohexanecarboxylic acid is a key intermediate in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. The esterification of this alicyclic carboxylic acid is a critical transformation to produce a wide range of functional molecules. The bulky cyclohexyl ring, however, can present moderate steric hindrance, influencing the choice of an appropriate esterification method. This guide provides detailed protocols, mechanistic insights, and practical advice for three robust esterification methods suitable for this substrate: the classic Fischer Esterification, the mild Steglich Esterification, and a high-yield two-step conversion via an Acyl Chloride intermediate. This document is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the synthesis of trans-4-propylcyclohexanecarboxylate esters.

Physicochemical Properties of Starting Material

A foundational understanding of the starting material is crucial for designing effective reaction and purification protocols.

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂[1]
Molecular Weight170.25 g/mol [2]
AppearanceWhite to almost white powder/crystal[3]
Melting Point93°C[1]
pKa4.92 ± 0.10 (Predicted)[3]
SolubilitySoluble in Methanol[1][3]

Method 1: Fischer-Speier Esterification

The Fischer esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] It is a reversible process, and to achieve high yields, the equilibrium must be shifted towards the product.[4][5] This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, or by removing water as it is formed.[4][6] For a substrate like this compound, this method is particularly effective with primary and secondary alcohols.[6]

Causality Behind Experimental Choices
  • Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used to protonate the carbonyl oxygen of the carboxylic acid.[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][7]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction equilibrium forward according to Le Châtelier's principle.[4]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol

Objective: To synthesize methyl trans-4-propylcyclohexanecarboxylate.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (serves as solvent, ~20-50 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05-0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 29.4 mmol).

  • Add a large excess of anhydrous methanol (e.g., 100 mL, ~2.47 mol). Stir until the acid dissolves.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.15 mL, ~2.9 mmol) to the stirring solution.[8]

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[8]

  • Pour the residue into a separatory funnel containing deionized water (e.g., 100 mL) and extract with diethyl ether (3 x 50 mL).[8]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst (caution: CO₂ evolution), followed by brine (1 x 50 mL).[8][9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.[8]

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure methyl trans-4-propylcyclohexanecarboxylate.

Workflow Diagram

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve Acid in excess MeOH add_cat Add catalytic H₂SO₄ start->add_cat reflux Reflux for 4-6h add_cat->reflux cool Cool to RT reflux->cool Monitor by TLC/GC evap Evaporate excess MeOH cool->evap extract Aqueous Work-up (H₂O, Ether, NaHCO₃, Brine) evap->extract dry Dry (MgSO₄) & Filter extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify end end purify->end Final Product: Methyl Ester

Caption: Fischer Esterification Workflow.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification or for coupling sterically hindered components.[12][13]

Causality Behind Experimental Choices
  • DCC/EDC (Coupling Agent): The carbodiimide activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[12] This intermediate is analogous to a carboxylic anhydride in its reactivity.[12]

  • DMAP (Catalyst): DMAP acts as a potent acyl transfer catalyst.[12] It is more nucleophilic than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium species ("active ester").[12] This intermediate rapidly reacts with the alcohol to form the desired ester and regenerates the DMAP catalyst. The use of DMAP is crucial for efficient ester formation and suppresses a potential side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[10][12]

  • Mild Conditions: The reaction is typically performed at room temperature in an aprotic solvent, preserving sensitive functional groups.[10]

Experimental Protocol

Objective: To synthesize benzyl trans-4-propylcyclohexanecarboxylate.

Materials:

  • This compound (1.0 eq)

  • Benzyl Alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 2.0 g, 11.7 mmol) in anhydrous DCM (e.g., 50 mL).

  • Add benzyl alcohol (e.g., 1.39 g, 12.9 mmol) and DMAP (e.g., 0.14 g, 1.17 mmol) to the solution.[14]

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (e.g., 2.66 g, 12.9 mmol) in anhydrous DCM (e.g., 20 mL) dropwise to the cooled, stirring mixture.[14]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours, monitoring by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.[14]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure benzyl ester.

Workflow Diagram

Steglich_Esterification cluster_reaction Reaction Setup (0°C to RT) cluster_workup Work-up & Purification start Dissolve Acid, Alcohol, & DMAP in DCM add_dcc Add DCC solution start->add_dcc stir Stir for 3-12h add_dcc->stir filter_dcu Filter DCU Precipitate stir->filter_dcu Monitor by TLC wash Aqueous Washes (HCl, NaHCO₃, Brine) filter_dcu->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product: Benzyl Ester

Caption: Steglich Esterification Workflow.

Method 3: Acyl Chloride Intermediate Pathway

For sterically demanding alcohols or when forcing conditions are required, a two-step procedure involving the conversion of the carboxylic acid to a highly reactive acyl chloride is often the most effective strategy.[15] The acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base to yield the ester. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[16][17]

Causality Behind Experimental Choices
  • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid's hydroxyl group into an excellent leaving group (a chlorosulfite intermediate).[16] Subsequent nucleophilic attack by the chloride ion and elimination yields the acyl chloride, with the byproducts (SO₂ and HCl) being gases, which drives the reaction to completion.[18][19]

  • Acyl Chloride Reactivity: Acyl chlorides are among the most reactive carboxylic acid derivatives. The electron-withdrawing chlorine atom makes the carbonyl carbon extremely electrophilic and susceptible to attack by even weak nucleophiles like alcohols.

  • Base (e.g., Pyridine or Triethylamine): A base is required in the second step to neutralize the HCl that is generated during the esterification.[20] This prevents protonation of the alcohol, maintaining its nucleophilicity, and avoids potential acid-catalyzed side reactions.

Experimental Protocol

Objective: To synthesize ethyl trans-4-propylcyclohexanecarboxylate.

Part A: Synthesis of trans-4-Propylcyclohexanecarbonyl Chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5-2.0 eq)

  • Toluene or Dichloromethane (DCM), anhydrous

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

  • To a round-bottom flask equipped with a stir bar and a reflux condenser (fitted with a gas outlet to a scrubber), add this compound (e.g., 5.0 g, 29.4 mmol).

  • Add anhydrous toluene (e.g., 50 mL) followed by the slow addition of thionyl chloride (e.g., 3.2 mL, 44.1 mmol). A catalytic drop of DMF can be added to accelerate the reaction.[17]

  • Heat the mixture to reflux for 1-2 hours. The evolution of gas (SO₂ and HCl) should be observed.[20] The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Part B: Esterification with Ethanol

Materials:

  • Crude trans-4-Propylcyclohexanecarbonyl Chloride (from Part A)

  • Ethanol (EtOH), anhydrous (1.2 eq)

  • Pyridine or Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM (e.g., 50 mL) and cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (e.g., 2.0 mL, 35.3 mmol) and pyridine (e.g., 2.8 mL, 35.3 mmol) in anhydrous DCM (e.g., 20 mL).

  • Add the ethanol/pyridine solution dropwise to the stirring acyl chloride solution at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 N HCl (to remove pyridine/Et₃N), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure ethyl trans-4-propylcyclohexanecarboxylate.

Workflow Diagram

Acyl_Chloride_Pathway cluster_part_a Part A: Acyl Chloride Formation cluster_part_b Part B: Esterification start_a Acid + SOCl₂ in Toluene reflux_a Reflux for 1-2h start_a->reflux_a concentrate_a Concentrate to Crude Acyl Chloride reflux_a->concentrate_a start_b Dissolve Acyl Chloride in DCM (0°C) concentrate_a->start_b Proceed to Part B add_alcohol Add EtOH + Pyridine start_b->add_alcohol stir_b Stir at RT for 1-3h add_alcohol->stir_b workup_b Aqueous Work-up stir_b->workup_b purify_b Purification workup_b->purify_b end end purify_b->end Final Product: Ethyl Ester

Caption: Acyl Chloride Pathway Workflow.

Summary and Recommendations

MethodAdvantagesDisadvantagesBest For
Fischer Esterification - Inexpensive reagents- Simple procedure- Scalable- Requires strong acid- Reversible reaction, requires excess alcohol- Not suitable for acid-sensitive substratesSimple, non-sensitive primary and secondary alcohols where the alcohol can be used in large excess.
Steglich Esterification - Very mild conditions (RT, neutral pH)- High yields- Suitable for acid/base sensitive substrates- More expensive reagents (DCC, DMAP)- Formation of DCU byproduct can complicate purification- Potential for racemization with chiral substratesPrecious or complex alcohols, acid-sensitive substrates, and when mild conditions are paramount.
Acyl Chloride Pathway - High yields, irreversible reaction- Effective for hindered alcohols- Acyl chloride is highly reactive- Two-step process- SOCl₂ is corrosive and moisture-sensitive- Requires a base in the second stepSterically hindered alcohols or when other methods fail to provide satisfactory yields.

References

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  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN1325464C - Method for preparing and purifying propyl acetate.

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Application Note: The Strategic Role of trans-4-Propylcyclohexanecarboxylic Acid in Advanced Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of trans-4-Propylcyclohexanecarboxylic Acid (PCCA) in the formulation of high-performance liquid crystal (LC) mixtures. PCCA, a key intermediate, offers a unique molecular architecture that is instrumental in tailoring the optical and dielectric properties of liquid crystal materials. This note will explore the fundamental principles behind its use, its impact on key performance parameters, and provide detailed protocols for its integration and characterization within a liquid crystal matrix.

Introduction: The Molecular Architecture of Performance

The relentless advancement in display technology, from high-resolution monitors to flexible screens, is fundamentally driven by innovations in liquid crystal materials. The performance of a liquid crystal display (LCD) is intrinsically linked to the physical properties of the LC mixture, such as its nematic range, viscosity, dielectric anisotropy (Δε), and optical anisotropy (Δn). Judicious selection of individual LC components and additives is therefore paramount.

This compound (CAS 38289-27-9) has emerged as a critical constituent in the formulation of advanced LC mixtures.[1][2] Its molecular structure, featuring a saturated cyclohexyl ring, a propyl tail, and a terminal carboxylic acid group, provides a unique combination of rigidity and flexibility. This structure is key to influencing the intermolecular interactions within the LC host, thereby enabling precise control over the macroscopic properties of the mixture.[1]

Key Contributions of PCCA to LC Mixtures:

  • Modification of Dielectric Anisotropy: The carboxylic acid moiety can influence the overall dipole moment of the mixture, thereby adjusting the dielectric anisotropy. This is a critical parameter for controlling the switching voltage of the LC device.[3][4][5]

  • Enhancement of Mesophase Stability: The rigid core of PCCA can contribute to the stability of the nematic phase over a broader temperature range.[6]

  • Hydrogen Bonding and Dimerization: The carboxylic acid group can participate in hydrogen bonding, leading to the formation of dimers. These dimers can alter the effective molecular shape and size, impacting properties like viscosity and clearing point.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the physical properties of PCCA is essential for its effective application.

PropertyValueSource
CAS Number 38289-27-9[8]
Molecular Formula C10H18O2PubChem
Molecular Weight 170.25 g/mol PubChem
Appearance White crystalline powder[9]
Melting Point 95 °C[9]
Boiling Point 263.8 °C at 760 mmHg[9]
Density 0.996 g/cm³[9]

Mechanism of Action in Liquid Crystal Mixtures

The primary role of PCCA in an LC mixture is to act as a modifier of the bulk properties through specific intermolecular interactions. The causality behind its effectiveness can be attributed to:

  • Steric Interactions: The trans-conformation of the propylcyclohexyl group provides a rod-like shape that aligns well with the director field of a nematic host. This structural compatibility is crucial for maintaining the liquid crystalline order.

  • Dipolar Interactions: The carboxylic acid group introduces a significant dipole moment. The orientation of this dipole relative to the molecular long axis influences the dielectric anisotropy of the mixture.

  • Hydrogen Bonding: The ability of the carboxylic acid to form hydrogen-bonded dimers introduces a dynamic equilibrium between monomeric and dimeric species.[6][7] These dimers have a larger aspect ratio and can enhance the nematic phase stability. However, this can also lead to an increase in viscosity.[10]

cluster_interactions Intermolecular Interactions PCCA This compound (PCCA) Mixture LC Mixture with Modified Properties PCCA->Mixture Doping/Mixing Steric Steric Interactions (Shape Anisotropy) PCCA->Steric Dipolar Dipolar Interactions (Carboxylic Acid Group) PCCA->Dipolar H_Bonding Hydrogen Bonding (Dimer Formation) PCCA->H_Bonding LC_Host Nematic Liquid Crystal Host LC_Host->Mixture Steric->Mixture Influences Nematic Order Dipolar->Mixture Modifies Dielectric Anisotropy (Δε) H_Bonding->Mixture Affects Viscosity & Thermal Stability

Caption: Logical workflow of PCCA's influence on LC mixture properties.

Experimental Protocols

Preparation of a PCCA-Doped Liquid Crystal Mixture

This protocol describes the preparation of a test mixture to evaluate the effect of PCCA on a standard nematic liquid crystal host.

Materials:

  • This compound (PCCA)

  • Nematic Liquid Crystal Host (e.g., 5CB, E7)

  • Volumetric flasks

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Oven

Procedure:

  • Determine Concentration: Decide on the desired weight percentage (wt%) of PCCA in the LC host. A typical starting range is 1-10 wt%.

  • Weighing: Accurately weigh the required amounts of PCCA and the LC host into a clean, dry vial.

  • Dissolution:

    • Add a small amount of a suitable solvent (e.g., ethyl acetate) to dissolve both components.[7]

    • Gently heat the mixture to just above the clearing point of the LC host to facilitate mixing.

    • Use a vortex mixer and an ultrasonic bath to ensure complete homogenization.

  • Solvent Removal: Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the clearing point of the mixture to remove the solvent completely. This step is critical to avoid any residual solvent affecting the LC properties.

  • Homogenization: Once the solvent is removed, heat the mixture to its isotropic phase and cool it down to the nematic phase several times to ensure a uniform mixture.

Characterization of the PCCA-Doped Mixture

Objective: To quantify the effect of PCCA on the physical properties of the liquid crystal mixture.

A. Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transition temperatures.[11][12]

  • Protocol:

    • Calibrate the DSC instrument with a standard material (e.g., indium).

    • Hermetically seal a small amount (5-10 mg) of the LC mixture in an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.

    • Cool the sample at the same rate to a temperature below the crystallization point.

    • Perform a second heating and cooling cycle to ensure thermal history is erased.

    • Analyze the thermogram to identify the melting point (crystal to nematic) and clearing point (nematic to isotropic) temperatures.[6]

B. Polarized Optical Microscopy (POM) for Texture Observation

  • Principle: POM is used to visually identify the liquid crystal phases by observing their characteristic textures.[12]

  • Protocol:

    • Place a small drop of the LC mixture onto a clean glass slide.

    • Cover with a coverslip to form a thin film.

    • Place the slide on a hot stage attached to a polarized microscope.

    • Observe the sample through crossed polarizers as you heat and cool it through its phase transitions.

    • Record the textures observed for the nematic and any other mesophases.

C. Dielectric Spectroscopy for Anisotropy Measurement

  • Principle: This technique measures the dielectric permittivity of the LC material as a function of frequency. By measuring the permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director, the dielectric anisotropy (Δε = ε∥ - ε⊥) can be determined.[5][13]

  • Protocol:

    • Use a liquid crystal cell with a known cell gap and alignment layer (e.g., planar or homeotropic).

    • Fill the cell with the LC mixture by capillary action in its isotropic phase.

    • Cool the cell slowly to the nematic phase.

    • Place the cell in a temperature-controlled holder.

    • Apply an AC electric field and measure the capacitance of the cell at a specific frequency (e.g., 1 kHz).

    • For a planar aligned cell, the initial measurement gives ε⊥. Applying a voltage above the Freedericksz transition threshold aligns the director parallel to the field, allowing for the measurement of ε∥.

    • For a homeotropic cell, the initial measurement gives ε∥, and applying a high field gives ε⊥.

    • Calculate Δε from the measured values.

cluster_char Characterization Techniques start Start: LC Mixture Preparation weigh Weigh PCCA & LC Host start->weigh dissolve Dissolve in Solvent & Homogenize weigh->dissolve remove_solvent Remove Solvent (Vacuum Oven) dissolve->remove_solvent homogenize Final Homogenization (Heating/Cooling Cycles) remove_solvent->homogenize characterization Characterization homogenize->characterization DSC DSC: Phase Transitions characterization->DSC POM POM: Texture Analysis characterization->POM Dielectric Dielectric Spectroscopy: Δε Measurement characterization->Dielectric end End: Data Analysis DSC->end POM->end Dielectric->end

Caption: Experimental workflow for preparing and characterizing PCCA-doped LC mixtures.

Expected Results and Discussion

The addition of PCCA to a nematic host is expected to produce measurable changes in the physical properties of the mixture.

  • Phase Behavior: The clearing point of the mixture may increase or decrease depending on the specific interactions between PCCA and the host molecules. The formation of dimers can stabilize the nematic phase, leading to an increased clearing point.[6] Conversely, if PCCA disrupts the packing of the host molecules, a decrease may be observed.

  • Dielectric Anisotropy: The effect on Δε will depend on the dielectric properties of the host and the concentration of PCCA. Carboxylic acids can be used to either increase or decrease the magnitude of Δε, depending on the orientation of the carboxyl group's dipole moment relative to the molecular axis.[3]

  • Viscosity: An increase in viscosity is often observed due to the formation of hydrogen-bonded dimers. This is a critical consideration for applications requiring fast switching times.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is known to cause serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.[8]

Conclusion

This compound is a versatile and valuable component in the formulation of advanced liquid crystal mixtures. Its unique molecular structure allows for the fine-tuning of key electro-optical properties, including dielectric anisotropy and thermal stability. By understanding the underlying principles of its interaction within a liquid crystal host and following rigorous preparation and characterization protocols, researchers can effectively leverage PCCA to develop next-generation liquid crystal materials for a wide range of applications.

References

  • MDPI. (2021). Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. Retrieved from [Link]

  • ResearchGate. (2017). The effect of intermolecular actions on the nematic phase range of tolane-liquid crystals. Retrieved from [Link]

  • PMC. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Retrieved from [Link]

  • ResearchGate. (2018). Dielectric and optical anisotropy enhanced by 1,3-dioxolane terminal substitution on tolane-liquid crystals. Retrieved from [Link]

  • MDPI. (2014). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Retrieved from [Link]

  • MDPI. (2020). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Retrieved from [Link]

  • ResearchGate. (2015). thermodynamic characterization of binary liquid crystal mixtures. Retrieved from [Link]

  • IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]

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applications in high-performance liquid crystal displays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Performance Liquid Crystal Displays: Protocols and Methodologies

Introduction: Beyond the Pixels

Liquid Crystal Displays (LCDs) have evolved far beyond their initial applications in watches and calculators, becoming a cornerstone of modern information display.[1] The fundamental principle remains the manipulation of light through the electro-optical switching of liquid crystal (LC) molecules. However, the pursuit of "high-performance" has pushed the boundaries of material science, physics, and engineering, leading to displays with unprecedented speed, color fidelity, and resolution.[2][3] This guide delves into the core technologies driving these advancements, providing not just an overview but actionable protocols for researchers and developers. We will explore the causality behind key technological choices and provide methodologies for characterization and implementation across several critical application domains.

Application 1: Quantum Dot Enhancement for Unparalleled Color Gamut

The perceived quality of a display is heavily influenced by its color gamut—the range of colors it can reproduce. Traditional LCDs, relying on white LEDs (WLEDs) that use a blue LED to excite a broad yellow phosphor, are inherently limited in the purity of their red, green, and blue (RGB) primary colors.[4] This results in a restricted color space. Quantum Dot Enhancement Film (QDEF) technology offers a direct and effective solution to this limitation.[5]

Core Principle: Light Conversion, Not Filtering

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties.[6] Their key feature for display applications is the ability to absorb light of a shorter wavelength and re-emit it at a longer, very specific wavelength, which is precisely determined by the size of the nanocrystal.

A QDEF is a thin film embedded with red- and green-emitting quantum dots, which is placed in the backlight unit of an LCD.[7][8] Instead of a white backlight, a blue LED backlight is used. The process is as follows:

  • The blue LED emits highly efficient blue light.

  • This light passes through the QDEF. A portion of the blue light is transmitted directly through the film to serve as the blue primary.

  • Another portion is absorbed by the green-emitting QDs, which then emit a very pure, narrow-band green light.

  • The remaining blue light is absorbed by the red-emitting QDs, which emit a pure, narrow-band red light.[9]

This conversion process creates a high-quality white light composed of three distinct, narrow-band RGB peaks, which perfectly align with the transmission peaks of the display's color filters.[8] This minimizes wasted light energy and dramatically expands the achievable color gamut.[6][9]

Protocol 1: Characterization of a QDEF-Enhanced Display

This protocol outlines the procedure for measuring and comparing the color gamut of an LCD before and after the integration of a QDEF.

Materials:

  • Spectroradiometer (e.g., Konica Minolta CS-2000)

  • Display test pattern generator

  • Standard LCD panel and a QDEF-enhanced LCD panel

  • Dark room or enclosure to minimize ambient light

Procedure:

  • Setup: Position the spectroradiometer perpendicular to the center of the display screen at a fixed distance (e.g., 50 cm). Ensure the measurement environment is completely dark.

  • Standard Display Measurement:

    • Connect the standard LCD to the pattern generator.

    • Display a full-screen, 100% white pattern. Allow the display to warm up for 30 minutes for stable output.

    • Measure and record the spectral power distribution (SPD).

    • Display and measure the SPD for 100% red, 100% green, and 100% blue screens sequentially.

  • QDEF Display Measurement:

    • Replace the standard LCD with the QDEF-enhanced model.

    • Repeat steps 2.2 through 2.4.

  • Data Analysis:

    • From the measured SPD of each primary color (R, G, B), calculate the CIE 1931 x,y chromaticity coordinates for both displays.

    • Plot these coordinates on a CIE 1931 chromaticity diagram.

    • Calculate the area of the triangle formed by the RGB coordinates for each display.

    • Express the color gamut as a percentage of a standard color space, such as Rec. 2020.[6]

Data Presentation: Color Gamut Comparison
Display TechnologyTypical Red Primary (CIE 1931 x,y)Typical Green Primary (CIE 1931 x,y)Typical Blue Primary (CIE 1931 x,y)Rec. 2020 Coverage
Standard WLED LCD (0.640, 0.330)(0.300, 0.600)(0.150, 0.060)~70-80%[4]
QDEF-Enhanced LCD (0.680, 0.320)(0.270, 0.690)(0.150, 0.060)>90%[6]
Visualization: QDEF Backlight Workflow

G cluster_backlight Backlight Unit cluster_output Generated White Light Blue_LED Blue LED Array QDEF Quantum Dot Enhancement Film (QDEF) Blue_LED->QDEF Pure Blue Light Red_Out Pure Red Light QDEF->Red_Out Conversion Green_Out Pure Green Light QDEF->Green_Out Conversion Blue_Out Transmitted Blue Light QDEF->Blue_Out Transmission LCD_Stack LCD Panel (Color Filters, LC Layer, etc.) Red_Out->LCD_Stack Green_Out->LCD_Stack Blue_Out->LCD_Stack

Caption: Workflow of light generation in a QDEF-enhanced LCD backlight.

Application 2: Precision Displays for Medical Diagnostics

In diagnostic imaging, the display is a critical medical device. The ability to discern subtle variations in grayscale is paramount for accurate diagnosis from modalities like X-rays, CT scans, and MRIs.[10] High-performance medical LCDs are therefore engineered not just for high resolution, but for exceptional luminance, contrast, and strict adherence to the DICOM (Digital Imaging and Communications in Medicine) standard.[11][12]

Core Principle: Perceptual Uniformity and Sub-Pixel Precision

The human visual system does not perceive changes in brightness linearly. The DICOM Part 14 Grayscale Standard Display Function (GSDF) is a standardized curve that ensures grayscale images appear perceptually uniform, regardless of the display device used.[10] Calibrating a display to this standard is essential for consistent image interpretation.[13]

To achieve the extremely high resolutions required, especially in mammography, technologies like Independent Sub-pixel Driving (ISD) have been developed. A single pixel is typically composed of three sub-pixels (R, G, B). In a monochrome display, these are often treated as a single unit. ISD technology allows each sub-pixel to be addressed independently, effectively tripling the resolution in one dimension.[11] For example, a 5-megapixel (MP) display can achieve a 15 mega-sub-pixel resolution, allowing for a more faithful representation of the original image data.[11][14]

Protocol 2: DICOM Part 14 GSDF Calibration

This protocol describes the process for calibrating a medical display to the DICOM GSDF.

Materials:

  • Medical-grade LCD with calibration software

  • High-precision photometer (telescopic or spot meter)

  • DICOM TG18 test patterns

Procedure:

  • Initial Setup:

    • Mount the photometer on a tripod, aimed at the center of the screen. Ensure the measurement spot is fully within the target area.

    • Turn on the display and allow it to stabilize for at least 30-60 minutes.

    • Launch the display's calibration software.

  • Luminance Measurement:

    • The software will display a series of grayscale patches from the TG18 test pattern set, typically ranging from black (level 0) to white (level 255 for 8-bit).

    • For each patch, measure the luminance (in cd/m²) using the photometer and input the value into the software.

    • Measure the maximum (Lmax) and minimum (Lmin) luminance levels.

  • LUT Correction:

    • The software compares the measured luminance response of the display to the ideal DICOM GSDF curve.

    • It then calculates the necessary corrections and writes them to the display's internal look-up table (LUT). This process adjusts the output of the graphics card for each gray level to match the standard.

  • Verification:

    • After calibration, re-measure the grayscale patches. The software should confirm that the display's response now closely matches the DICOM GSDF.

    • Visually inspect TG18 test patterns (e.g., TG18-QC, TG18-LP) to confirm that low-contrast details are visible across the entire grayscale range.

Data Presentation: Consumer vs. Medical Display Specifications
FeatureStandard Consumer LCDHigh-Performance Medical LCDRationale for Medical Application
Resolution 1920x1080 (FHD) to 3840x2160 (4K)2048x1536 (3MP) to 2048x2560 (5MP)[12]Higher pixel density is needed to resolve fine details in medical images.
Max Luminance 250 - 400 cd/m²>1000 cd/m² (pre-calibration)Higher brightness is required to discern subtle grayscale differences.
Contrast Ratio ~1000:1>1500:1High contrast is crucial for distinguishing between tissues of similar density.
DICOM GSDF NoFactory and field calibrated[10]Ensures perceptual uniformity and diagnostic consistency.
Sub-pixel Driving StandardIndependent Sub-pixel Drive (ISD) capable[11][14]Increases effective resolution for greater image fidelity.[11]
Visualization: DICOM Calibration Workflow

G cluster_proc Calibration Process start Start Calibration display_patch Display Grayscale Test Patch (TG18) start->display_patch measure_lum Measure Luminance with Photometer display_patch->measure_lum compare_gsdf Compare Measured Value to Ideal DICOM GSDF measure_lum->compare_gsdf adjust_lut Adjust Display's Internal Look-Up Table (LUT) compare_gsdf->adjust_lut next_patch All Patches Measured? adjust_lut->next_patch next_patch->display_patch No verify Verification with TG18-QC Pattern next_patch->verify Yes end_cal Calibration Complete verify->end_cal

Caption: A simplified flowchart for the DICOM GSDF calibration protocol.

Application 3: LCoS for Augmented Reality and Optical Manipulation

Augmented Reality (AR) and Virtual Reality (VR) systems require compact, high-resolution, and high-brightness microdisplays to serve as their light engines.[15] Liquid-Crystal-on-Silicon (LCoS) has emerged as a dominant technology in this space, particularly for AR.[16][17] LCoS devices are reflective microdisplays that use a liquid crystal layer on top of a silicon CMOS backplane.[16] This architecture allows for very small pixel sizes, high fill factors (>90%), and high resolution densities, making them ideal for near-eye displays.[16][17]

Core Principle: Reflective Phase and Amplitude Modulation

An LCoS panel functions as a spatial light modulator (SLM), an optical device that can manipulate the properties of light (intensity, phase, or polarization) at each pixel.[18] In AR systems, an LCoS panel is illuminated by a light source (e.g., an LED). By applying a voltage to each pixel, the orientation of the liquid crystal molecules is changed, which in turn alters the phase or polarization of the reflected light.[16] When placed between polarizers, this modulation of polarization results in amplitude (intensity) modulation, creating the image.[16]

This capability also makes LCoS-SLMs essential tools in advanced photonics, such as for generating computer-generated holograms or for creating dynamic "holographic optical tweezers" that can trap and manipulate microscopic particles with structured light.[18][19][20]

Protocol 3: Basic Holographic Projection using an LCoS-SLM

This protocol provides a conceptual framework for generating a simple 2D hologram using a phase-only LCoS-SLM.

Materials:

  • Phase-only LCoS-SLM and its control software

  • Laser source (e.g., HeNe or diode laser) with collimator

  • Beam expander

  • Polarizers

  • Fourier transforming lens

  • Screen or CCD camera for viewing the hologram

Procedure:

  • Optical Setup:

    • Align the laser and collimate the beam.

    • Use the beam expander to create a beam that covers the active area of the LCoS panel.

    • Place a linear polarizer before the LCoS to ensure the incident light is polarized correctly for the device.

    • Position the LCoS to reflect the expanded beam.

    • Place the Fourier transforming lens after the LCoS.

    • Position the screen or camera at the focal plane of the lens.

  • Hologram Generation:

    • Using a computer, generate a target image (e.g., a simple letter 'A').

    • Use an appropriate algorithm (e.g., Gerchberg-Saxton) to calculate the phase-only hologram (a 2D array of phase values) that will reconstruct the target image in the far field.

  • Display and Observation:

    • Load the calculated phase pattern onto the LCoS-SLM via its control software. The SLM will now spatially modulate the phase of the reflected laser beam according to this pattern.

    • Observe the reconstructed holographic image on the screen at the focal plane of the lens. The central bright spot (zero-order diffraction) can be blocked if necessary.

    • Experiment by loading different calculated phase patterns to project different images in real-time.

Data Presentation: Microdisplay Technology Comparison for AR
FeatureLiquid-Crystal-on-Silicon (LCoS)Digital Light Processing (DLP)Micro-OLED
Principle Reflective LC Phase/Amplitude ModulationReflective Micromirror ArraySelf-Emissive Organic Diodes
Resolution Density Very High (>4000 ppi)[16]HighVery High
Fill Factor Very High (>90%)[17]High (~88%)N/A (Emissive)
Brightness High (requires external illumination)[16]High (requires external illumination)Moderate
Response Time MillisecondsMicrosecondsMicroseconds
Primary AR Use Waveguide Combiners, Holography[17][21]Projection SystemsBirdbath Optics, VR Passthrough
Visualization: LCoS-based AR Light Engine

G Light_Source LED Collimator Collimating Lens Light_Source->Collimator PBS Polarizing Beam Splitter (PBS) Collimator->PBS Unpolarized Light LCoS LCoS Microdisplay PBS->LCoS Polarized Light Combiner Optical Combiner (e.g., Waveguide) PBS->Combiner Image-bearing Light LCoS->PBS Modulated Reflected Light Eye User's Eye Combiner->Eye

Caption: Simplified optical path for an LCoS-based AR display system.

Application 4: High-Speed Switching with Advanced LC Modes

A significant limitation of traditional nematic LCDs is their response time, which is typically in the range of 5-10 milliseconds.[4] This can lead to motion blur in fast-moving scenes. For next-generation applications like field-sequential color (FSC) displays and blur-free VR, sub-millisecond response times are required.[22] Ferroelectric Liquid Crystals (FLCs) and Polymer-Stabilized Blue Phase Liquid Crystals (PS-BPLCs) are two key technologies developed to meet this demand.

Core Principles: Spontaneous Polarization and Kerr Effect
  • Ferroelectric Liquid Crystals (FLCs): Unlike nematic LCs that rely on a field-induced dipole, FLCs possess a spontaneous molecular polarization.[22] This allows them to be switched directly by an electric field, resulting in very fast, bistable switching.[23] The response is much faster because it involves a direct torque on the spontaneous dipole rather than a slower reorientation based on dielectric anisotropy.[22][24]

  • Polymer-Stabilized Blue Phase LCs (PS-BPLCs): Blue phases are a unique state of highly chiral liquid crystals that self-assemble into a 3D cubic lattice structure.[25] This structure is optically isotropic in the voltage-off state, eliminating the need for alignment layers and providing an intrinsically wide viewing angle.[26] When stabilized with a polymer network, the LC molecules within this lattice can be reoriented by an electric field via the electro-optic Kerr effect, inducing birefringence.[27] Because this reorientation occurs on a local, molecular level within the lattice and does not involve collective bulk movement, the response time is extremely fast, often in the sub-millisecond range.[25][28]

Protocol 4: Measuring Electro-Optic Response Time

This protocol details a standard method for measuring the rise and fall times of a fast-switching LC cell.

Materials:

  • Fast-switching LC cell (FLC or BPLC)

  • Function generator capable of producing square waves

  • High-voltage amplifier (if needed)

  • Polarized laser source

  • Photodiode detector with fast response time

  • Oscilloscope

  • Two crossed polarizers

Procedure:

  • Setup:

    • Place the LC cell between the two crossed polarizers.

    • Align the laser to pass through the first polarizer, the LC cell, and the second polarizer before hitting the photodiode detector.

    • Connect the photodiode output to the oscilloscope.

    • Connect the function generator (via amplifier if necessary) to the electrodes of the LC cell.

  • Measurement:

    • Set the function generator to output a square wave at a suitable frequency (e.g., 100 Hz) and voltage.

    • The oscilloscope will display the driving voltage waveform and the corresponding optical response (light intensity) from the photodiode.

    • Rise Time (τ_rise): Measure the time it takes for the optical signal to go from 10% to 90% of its maximum intensity after the voltage is applied.

    • Fall Time (τ_fall): Measure the time it takes for the optical signal to drop from 90% to 10% of its maximum intensity after the voltage is turned off.

  • Analysis:

    • Record the rise and fall times at various operating voltages and temperatures to fully characterize the cell's performance.

Data Presentation: Comparison of LC Switching Modes
LC ModeTypical Response TimeOperating PrincipleKey AdvantagesKey Challenges
Twisted Nematic (TN) 5-25 msField-induced reorientationLow cost, mature technologySlow response, narrow viewing angle
In-Plane Switching (IPS) 5-15 msField-induced reorientation[29]Wide viewing angle, good colorSlower than TN, lower contrast
Ferroelectric (FLC) < 1 ms[22]Spontaneous polarization switchingVery fast, bistable (low power)Shock sensitivity, difficult grayscale
Polymer-Stabilized Blue Phase (PS-BPLC) < 1 ms[25][26]Kerr effectVery fast, no alignment layer, wide viewHigh voltage, hysteresis[27]
Visualization: Nematic vs. Ferroelectric Switching

G cluster_nematic Nematic LC (Field-Induced Dipole) cluster_flc Ferroelectric LC (Spontaneous Dipole) N_off V=0 (Aligned by surface) N_on V > Vth (Reorients with field) N_off->N_on Slow (ms) Dielectric Torque F_state1 V > 0 (Switched Up) F_state2 V < 0 (Switched Down) F_state1->F_state2 Fast (µs) Direct Torque

Sources

Application Note: A Detailed Protocol for the Selective Catalytic Reduction of 4-n-Propylbenzoic Acid to 4-n-Propylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of aromatic carboxylic acids to their corresponding benzyl alcohols is a pivotal transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. 4-n-Propylbenzyl alcohol, a key intermediate, requires a reduction method that preserves the aromatic ring and the n-propyl substituent. This application note provides a comprehensive, field-proven protocol for the catalytic hydrogenation of 4-n-propylbenzoic acid, focusing on achieving high selectivity and yield. We will delve into the mechanistic rationale behind catalyst selection, provide a detailed step-by-step experimental procedure, and discuss process optimization and safety considerations critical for researchers in drug development and chemical synthesis.

Mechanistic Insight: Achieving Chemoselectivity

The primary challenge in the reduction of 4-n-propylbenzoic acid is the chemoselective hydrogenation of the carboxylic acid group in the presence of an aromatic ring. While powerful reducing agents like lithium aluminum hydride can achieve this, they often lack functional group tolerance and present significant handling challenges. Catalytic hydrogenation offers a more scalable and industrially viable alternative.

The key to selectivity lies in the catalyst design. Monometallic catalysts such as ruthenium on carbon (Ru/C) can hydrogenate both the carboxylic acid and the aromatic ring.[1][2] However, the addition of a second metal, such as tin (Sn), to a ruthenium catalyst dramatically alters its selectivity. Bimetallic catalysts like Ru-Sn supported on alumina (Al2O3) have demonstrated exceptional ability to selectively reduce the carboxylic acid group while inhibiting the hydrogenation of the aromatic ring.[1][2] This is attributed to the modification of the electronic properties of the active ruthenium sites by the tin, which favors the adsorption and activation of the carbonyl group over the benzene ring.[1] Another highly selective catalytic system is platinum supported on tin dioxide (Pt/SnO2), which has shown excellent selectivity for the formation of benzyl alcohol under milder conditions.[3][4]

This protocol will focus on the use of a Ru-Sn/Al2O3 catalyst, for which detailed kinetic and parametric studies have been published, providing a solid foundation for a robust experimental procedure.[2][5]

Experimental Workflow

The following diagram outlines the complete experimental workflow, from reactor setup to product isolation and purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Gather Materials & Reagents reactor_prep Prepare & Assemble Hydrogenation Reactor start->reactor_prep leak_test Leak Test with Nitrogen reactor_prep->leak_test purge Purge with Nitrogen leak_test->purge charge Charge Reactor with Substrate, Solvent, & Catalyst purge->charge pressurize Pressurize with Hydrogen charge->pressurize heat_stir Heat & Stir under Pressure pressurize->heat_stir monitor Monitor Reaction Progress heat_stir->monitor cool_depressurize Cool & Depressurize Reactor monitor->cool_depressurize filter_catalyst Filter Catalyst cool_depressurize->filter_catalyst extract Aqueous Workup & Extraction filter_catalyst->extract dry_concentrate Dry & Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify analyze Analyze Product purify->analyze

Caption: Experimental workflow for the catalytic reduction of 4-n-propylbenzoic acid.

Detailed Experimental Protocol

This protocol is designed for the selective reduction of 4-n-propylbenzoic acid to 4-n-propylbenzyl alcohol using a Ru-Sn/Al2O3 catalyst in a high-pressure batch reactor.

Materials and Reagents
Material/ReagentGradeSupplierNotes
4-n-Propylbenzoic Acid≥98%Commercially Available
5% Ru-Sn/Al2O3 (Sn/Ru ratio = 5)-Custom or Commercially SourcedCatalyst performance is critical.
1,4-DioxaneAnhydrousCommercially AvailableSolvent for the reaction.
Hydrogen (H₂)High Purity (≥99.99%)Gas Supplier
Nitrogen (N₂)High Purity (≥99.9%)Gas SupplierFor inerting and purging.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Prepared in-houseFor aqueous workup.
Brine (Saturated NaCl Solution)-Prepared in-houseFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexaneHPLC GradeCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor column chromatography.
Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, thermocouple, and heating mantle.

  • Schlenk line or similar inert gas system.

  • Standard laboratory glassware (flasks, separatory funnel, etc.).

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • Rotary evaporator.

  • Flash chromatography system.

Safety Precautions
  • High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in a certified and properly functioning autoclave behind a safety shield in a well-ventilated fume hood.[5][6] Never exceed the pressure and temperature limits of the reactor.[5]

  • Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[6] Ensure the system is leak-proof and thoroughly purged with an inert gas (nitrogen) before introducing hydrogen.[5][6]

  • Pyrophoric Catalyst: While the Ru-Sn/Al2O3 catalyst is generally stable, some hydrogenation catalysts can be pyrophoric, especially after use. Handle the catalyst in an inert atmosphere when dry. Quench the used catalyst carefully.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[2]

Reaction Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure reactor.

    • Assemble the reactor according to the manufacturer's instructions.

    • Perform a leak test by pressurizing the sealed reactor with nitrogen to the intended maximum reaction pressure and monitoring for any pressure drop over 30 minutes.[5]

    • Once the reactor is confirmed to be leak-free, depressurize and purge the system with nitrogen at least three times to remove all oxygen.[5]

  • Charging the Reactor:

    • Under a positive pressure of nitrogen, carefully add 4-n-propylbenzoic acid (e.g., 5.0 g, 1 equivalent) and the 5% Ru-Sn/Al2O3 catalyst (e.g., 0.5 g, 10 wt% of the substrate) to the reactor.

    • Add anhydrous 1,4-dioxane (e.g., 50 mL) to the reactor.

    • Seal the reactor.

  • Hydrogenation Reaction:

    • Purge the reactor with hydrogen three times to replace the nitrogen atmosphere.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 6.0 MPa).

    • Begin stirring (e.g., 1000 rpm) and heating the reactor to the target temperature (e.g., 220 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. The reaction time can vary but may be in the range of 4-8 hours.

  • Shutdown and Workup:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen in a safe manner.

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.[5]

    • Open the reactor and carefully remove the reaction mixture.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with a small amount of ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purification:

    • Purify the crude 4-n-propylbenzyl alcohol by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[7]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Determine the yield and characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the hydrogenation of a carboxylic acid on the surface of a heterogeneous catalyst.

catalytic_cycle cluster_cycle Catalytic Cycle catalyst Catalyst Surface adsorption_h2 H₂ Adsorption & Dissociation h2 H₂ h2->adsorption_h2 rcooh R-COOH adsorption_rcooh R-COOH Adsorption rcooh->adsorption_rcooh rch2oh R-CH₂OH adsorption_h2->adsorption_rcooh 2[H] hydrogenation1 First Hydrogenation (to hemiacetal intermediate) adsorption_rcooh->hydrogenation1 2[H] dehydration Dehydration (to aldehyde intermediate) hydrogenation1->dehydration -H₂O hydrogenation2 Second Hydrogenation dehydration->hydrogenation2 2[H] desorption Product Desorption hydrogenation2->desorption desorption->catalyst R-CH₂OH

Caption: Proposed catalytic cycle for the hydrogenation of a carboxylic acid.

Results and Discussion

The described protocol is expected to yield 4-n-propylbenzyl alcohol with high selectivity. Key parameters influencing the reaction outcome are summarized below.

ParameterRecommended RangeRationale
Temperature 200 - 240 °CHigher temperatures increase the reaction rate, but excessively high temperatures may lead to side reactions like hydrogenolysis.[2][5]
Hydrogen Pressure 4.0 - 8.0 MPaHigher pressure increases the concentration of hydrogen on the catalyst surface, favoring hydrogenation.[2][5]
Catalyst Loading 5 - 15 wt%A higher catalyst loading can reduce reaction time but increases cost.
Solvent 1,4-DioxaneAn inert solvent that effectively dissolves the starting material. Other high-boiling point ethers or hydrocarbons could be explored.[2]

Troubleshooting:

  • Low Conversion: This may be due to insufficient reaction time, temperature, pressure, or catalyst activity. Ensure the catalyst is active and the system is free of poisons.

  • Poor Selectivity (Aromatic Ring Reduction): This indicates that the catalyst is not sufficiently selective. The Sn/Ru ratio is critical for inhibiting arene hydrogenation.[1][2] Consider using the Pt/SnO2 catalyst system as an alternative.[3][4]

  • Formation of Byproducts: Hydrogenolysis of the resulting benzyl alcohol to 4-n-propyltoluene can occur. Optimizing the reaction temperature and time can minimize this side reaction.

Conclusion

This application note provides a detailed and robust protocol for the selective catalytic reduction of 4-n-propylbenzoic acid to 4-n-propylbenzyl alcohol. By leveraging the chemoselectivity of a bimetallic Ru-Sn/Al2O3 catalyst, this method offers an efficient and scalable route to this valuable chemical intermediate. Adherence to the outlined safety procedures and reaction parameters is crucial for achieving safe and successful outcomes in a research and development setting.

References

  • Shinde, B., & Deshpande, R. M. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. Asian Journal of Chemistry, 34, 2538-2544. [Link]

  • Vertex AI Search. (2024).
  • ResearchGate. (2022). SEM image of Ru-Sn/Al2O3 catalyst XPS studies. ResearchGate. [Link]

  • ResearchGate. (2022). (PDF) Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. ResearchGate. [Link]

  • ACS Publications. (2010). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters. [Link]

  • Springer Nature. (2020). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Nature Communications. [Link]

  • National Institutes of Health. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au. [Link]

  • Royal Society of Chemistry. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science. [Link]

  • ResearchGate. (2010). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)(3) | Request PDF. ResearchGate. [Link]

  • CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]

  • ResearchGate. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. ResearchGate. [Link]

  • ResearchGate. (2020). (PDF) Pt/TiO2 Catalyzed Hydrogenation of Benzoic Acid with Unprecedented High Activity. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science. [Link]

  • National Institutes of Health. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. [Link]

  • ACS Publications. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au. [Link]

  • National Institutes of Health. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science. [Link]

  • Springer Nature. (2020). Pt/TiO2 Catalyzed Hydrogenation of Benzoic Acid with Unprecedented High Activity. Nature Portfolio. [Link]

  • ResearchGate. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. ResearchGate. [Link]

  • Google Patents. (2005). Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.
  • Organic Syntheses. (n.d.). n-PROPYLBENZENE. Organic Syntheses. [Link]

  • University of Edinburgh Research Explorer. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. University of Edinburgh. [Link]

  • National Institutes of Health. (2016). Synthesis and photocatalytic activity of TiO2 nanowires in the degradation of p-aminobenzoic acid: A comparative study with a commercial catalyst. Journal of Environmental Management. [Link]

  • Google Patents. (1970). Process for the purification of benzyl alcohol.
  • Filo. (2023). Describe a chemical procedure to separate a mixture of benzyl alcohol and... Filo. [Link]

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Application Notes and Protocols: Acylation and Hydrogenation of Cyclohexyl Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sequential acylation and hydrogenation of cyclohexyl carboxylic acid and its derivatives are pivotal transformations in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This pathway allows for the construction of complex molecular architectures, transforming a simple cycloalkane scaffold into valuable intermediates. For instance, the acylation of an aromatic ring with a cyclohexyl carboxylic acid derivative, followed by reduction of the resulting ketone, is a classic strategy for the synthesis of alkylated aromatic compounds.[1][2] These products can serve as precursors for a wide range of biologically active molecules and advanced materials.

This document provides a detailed guide to the principles and practices of acylating a substrate using cyclohexyl carboxylic acid, followed by the hydrogenation of the resulting ketone. It is designed to offer both a theoretical framework and practical, step-by-step protocols for laboratory application.

PART 1: Mechanistic Insights and Strategic Considerations

Section 1.1: Acylation via Friedel-Crafts and Related Reactions

The introduction of an acyl group onto a molecule, typically an aromatic ring, using cyclohexyl carboxylic acid or its derivatives is most commonly achieved through a Friedel-Crafts acylation or a related reaction.[3] While the direct use of carboxylic acids is possible under certain conditions, the reaction often proceeds more efficiently with an activated form of the carboxylic acid, such as an acyl chloride or anhydride.[3][4][5]

Mechanism of Friedel-Crafts Acylation:

The core of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring.

  • Activation of the Carboxylic Acid: Cyclohexyl carboxylic acid is first converted to a more reactive species. A common method is the reaction with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride.[6][7]

  • Formation of the Acylium Ion: The acyl chloride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an acylium ion (C₆H₁₁CO⁺). This ion is stabilized by resonance.[3]

  • Electrophilic Aromatic Substitution: The acylium ion acts as the electrophile and attacks the aromatic ring (e.g., benzene), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the previous step, removes a proton from the arenium ion, restoring aromaticity and yielding the final acylated product, a cyclohexyl aryl ketone. The AlCl₃ catalyst is regenerated in this step.[3]

Diagram 1: Friedel-Crafts Acylation Workflow

G cluster_0 Acylation Stage A Cyclohexyl Carboxylic Acid B Activation (e.g., with SOCl₂) A->B C Cyclohexanecarbonyl Chloride B->C E Acylium Ion Formation C->E Reacts with Lewis Acid D Lewis Acid (e.g., AlCl₃) + Arene F Electrophilic Aromatic Substitution D->F Reacts with Acylium Ion E->F G Cyclohexyl Aryl Ketone F->G Deprotonation

Caption: Workflow for the Friedel-Crafts acylation of an arene with cyclohexyl carboxylic acid.

Alternative Acylation Strategies:

While the use of acyl chlorides and Lewis acids is traditional, concerns over corrosive byproducts (HCl) and stoichiometric use of the catalyst have driven the development of alternative methods.[4] These include:

  • Using Carboxylic Acids Directly: Some methods employ strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) to directly activate the carboxylic acid for intramolecular acylations.[8] Other approaches utilize reagents like cyanuric chloride in the presence of AlCl₃ for intermolecular acylations at room temperature.[4]

  • Heterogeneous Catalysts: The use of solid acid catalysts such as zeolites or P₂O₅/Al₂O₃ can offer a more environmentally friendly and reusable alternative to traditional Lewis acids.[5]

Section 1.2: Hydrogenation of the Acylated Product

The ketone functional group introduced during the acylation step can be reduced to either an alcohol (secondary alcohol) or completely deoxygenated to a methylene group (alkane). The choice of hydrogenation method dictates the final product.

Reduction to an Alcohol (Catalytic Hydrogenation):

Catalytic hydrogenation is a widely used method for the reduction of ketones to secondary alcohols.[9] This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[10]

Mechanism of Catalytic Hydrogenation:

  • Adsorption: Both the ketone and molecular hydrogen are adsorbed onto the surface of the catalyst (e.g., palladium, platinum, or nickel).[11]

  • Hydrogen Activation: The catalyst weakens the H-H bond, leading to the formation of reactive metal-hydride species.[9]

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms. This is typically a syn-addition, where both hydrogens add to the same face of the double bond.[9]

  • Desorption: The resulting secondary alcohol desorbs from the catalyst surface, freeing the active sites for subsequent reaction cycles.[9][11]

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel.[9][10]

Diagram 2: Catalytic Hydrogenation of a Ketone

G cluster_1 Hydrogenation to Alcohol H Cyclohexyl Aryl Ketone J Adsorption onto Catalyst Surface H->J I H₂ + Metal Catalyst (e.g., Pd/C) I->J K Hydrogen Transfer J->K L Cyclohexyl Aryl Methanol K->L Desorption

Caption: Pathway for the catalytic hydrogenation of a ketone to a secondary alcohol.

Complete Deoxygenation to an Alkane:

For the complete reduction of the ketone to a methylene group, two classical methods are predominantly employed: the Clemmensen reduction and the Wolff-Kishner reduction. The choice between these two depends on the stability of other functional groups in the molecule to acidic or basic conditions.

  • Clemmensen Reduction: This reaction is performed under strongly acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[1][12][13] It is particularly effective for aryl-alkyl ketones, such as those formed in a Friedel-Crafts acylation.[1][14] However, it is not suitable for substrates with acid-sensitive functional groups.[13] The exact mechanism is not fully understood but is thought to involve organozinc intermediates on the surface of the zinc.[1][12]

  • Wolff-Kishner Reduction: This reaction is carried out under strongly basic conditions.[13][15] It involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by deprotonation and elimination of nitrogen gas in the presence of a strong base (like KOH) at high temperatures.[16][17] The Huang-Minlon modification, which involves carrying out the reaction in a high-boiling solvent like diethylene glycol, is a common and more practical variation.[18] This method is ideal for substrates that are sensitive to strong acids.[17]

Diagram 3: Deoxygenation Pathways

G cluster_2 Clemmensen Reduction (Acidic) cluster_3 Wolff-Kishner Reduction (Basic) M Cyclohexyl Aryl Ketone N Zn(Hg), conc. HCl M->N O 1. H₂NNH₂ 2. KOH, heat M->O P Cyclohexyl Alkyl Arene N->P O->P

Caption: Alternative pathways for the complete reduction of a ketone to an alkane.

PART 2: Experimental Protocols

Section 2.1: Protocol for Friedel-Crafts Acylation of Benzene with Cyclohexanecarbonyl Chloride

This protocol details the synthesis of cyclohexyl phenyl ketone.[6]

Materials:

  • Cyclohexanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ in anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Reactants: Slowly add a solution of cyclohexanecarbonyl chloride in anhydrous benzene to the cooled AlCl₃ suspension via a dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Representative Quantitative Data for Acylation

ParameterValue
Molar ratio of Cyclohexanecarbonyl Chloride:AlCl₃:Benzene1 : 1.1 : 10
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 6 hours
Expected Yield80 - 90%
Section 2.2: Protocol for Catalytic Hydrogenation of Cyclohexyl Phenyl Ketone to Cyclohexyl Phenyl Methanol

Materials:

  • Cyclohexyl phenyl ketone

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • Catalyst and Substrate: To a suitable reaction vessel, add cyclohexyl phenyl ketone and the solvent (ethanol or methanol). Then, carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar) or maintain a hydrogen atmosphere using a balloon.[19]

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography.

Table 2: Representative Quantitative Data for Catalytic Hydrogenation

ParameterValue
Substrate to Catalyst Ratio (w/w)10:1 to 20:1
Hydrogen Pressure1 - 5 bar
Reaction TemperatureRoom Temperature
Reaction Time4 - 24 hours
Expected Yield>95%
Section 2.3: Protocol for Clemmensen Reduction of Cyclohexyl Phenyl Ketone

Materials:

  • Cyclohexyl phenyl ketone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, water, and concentrated hydrochloric acid.

  • Addition of Substrate: Add a solution of cyclohexyl phenyl ketone in toluene to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may need to be added during the reaction to maintain the acidic conditions. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and separate the organic layer.

  • Washing: Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography.

PART 3: Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, a series of self-validating checks should be integrated into the workflow:

  • In-process Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) should be used to monitor the progress of the reactions. This allows for the determination of the reaction endpoint and can help identify the formation of byproducts.

  • Product Characterization: The identity and purity of the final products should be confirmed using standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

    • Infrared (IR) Spectroscopy: To verify the disappearance of the ketone carbonyl stretch (around 1685 cm⁻¹) and the appearance of a hydroxyl stretch (around 3200-3600 cm⁻¹) in the case of alcohol formation.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Yield Calculation: Accurate measurement of starting materials and the final product allows for the calculation of the reaction yield, which is a key indicator of the efficiency of the protocol.

References

  • Wikipedia. Clemmensen reduction. [URL: https://en.wikipedia.org/wiki/Clemmensen_reduction]
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  • Sarvari, M. H., & Sharghi, H. (2006). Simple and Efficient Procedure for the Friedel–Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of P2O5/AL2O3 Under Heterogeneous Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2835-2840. [URL: https://www.tandfonline.com/doi/full/10.1080/10426500600743118]
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  • Allen Institute for AI. Clemmensen Reduction – Mechanism, Reaction & Applications. [URL: https://allen.ac.
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  • ResearchGate. Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. [URL: https://www.researchgate.net/figure/Scheme-1-Proposed-mechanism-for-the-catalytic-hydrogenation-of-ketones-by-cymeneRuS_fig1_234057639]
  • Chemistry Notes. Catalytic Hydrogenation: Mechanism and Application. [URL: https://www.chemistrynotes.
  • ACS Publications. Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. [URL: https://pubs.acs.org/doi/10.1021/om500854n]
  • The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. [URL: https://www.cnki.com.cn/Article/CJFDTotal-HNHG200703004.htm]
  • PrepChem.com. Preparation of cyclohexyl phenyl ketone. [URL: https://www.prepchem.com/synthesis-of-cyclohexyl-phenyl-ketone]
  • Google Patents. Synthesis of cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. [URL: https://patents.google.
  • Koel Research Group. Hydrogenation of cyclohexanone on Pt–Sn surface alloys. [URL: https://koel.princeton.
  • ResearchGate. Mol% composition as a function of reaction time for the hydrogenation... [URL: https://www.researchgate.
  • Wikipedia. Cyclohexanecarboxylic acid. [URL: https://en.wikipedia.org/wiki/Cyclohexanecarboxylic_acid]
  • Royal Society of Chemistry. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cy/d1cy01355f]
  • East China Normal University. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu>2>Zn>x >/Al>2>O>3>catalysts. [URL: https://faculty.ecnu.edu.cn/s/2133/t/24581/a/191380/info.jspy]
  • YouTube. Acylation - Carboxylic Acids and Derivatives (AQA A level Chemistry). [URL: https://www.youtube.
  • Royal Society of Chemistry. Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu–Zr catalysts. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03215a]
  • Google Patents. Cyclohexane 1,4 carboxylates. [URL: https://patents.google.
  • ResearchGate. Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. [URL: https://www.researchgate.
  • Chinese Chemical Society. Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. [URL: https://www.chinesechemsoc.org/ccs-chemistry/articles/2021/4/202100063.html]
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using trans-4-Propylcyclohexanecarboxylic Acid for vertical alignment of LCs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Achieving High-Quality Vertical Alignment of Liquid Crystals Using trans-4-Propylcyclohexanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Vertical Alignment

The precise control over the orientation of liquid crystal (LC) molecules at a substrate interface is fundamental to the performance of numerous electro-optical devices. Among various configurations, homeotropic, or vertical, alignment—where the long axis of the LC molecules is perpendicular to the substrate—is paramount for technologies like Vertically Aligned Nematic (VAN) Liquid Crystal Displays (LCDs).[1] This alignment modality is prized for delivering exceptional contrast ratios, wide viewing angles, and rapid switching times.[1]

Traditionally, achieving vertical alignment has relied on coating substrates with polyimide (PI) layers, which often require complex processing steps, including high-temperature curing and mechanical rubbing.[2] These processes can introduce issues such as static charge accumulation, dust generation, and thermal stress, making them less suitable for next-generation flexible electronics.

This application note details a robust and simplified method for inducing high-quality vertical alignment of nematic liquid crystals using a self-assembled monolayer of this compound. This small molecule approach circumvents the complexities of traditional PI methods, offering a low-temperature, cost-effective, and highly reproducible alternative. We will explore the underlying alignment mechanism, provide detailed experimental protocols, and discuss key parameters for process optimization.

The Alignment Mechanism: Surface Energy and Molecular Self-Assembly

The alignment of liquid crystals on a surface is governed by the interfacial energies between the LC and the substrate. The semi-empirical Friedel–Creagh–Kmetz rule provides a foundational understanding: vertical alignment is favored when the surface tension of the liquid crystal (γ_lc_) is greater than the surface energy of the substrate (γ_s_).[3] Therefore, the primary objective of an alignment layer is to create a low-energy surface.

This compound is an amphiphilic molecule ideally suited for this purpose. Its structure consists of two key functional parts:

  • A Polar Carboxylic Acid Head Group (-COOH): This group exhibits strong affinity for and forms hydrogen bonds with polar surfaces, such as glass or Indium Tin Oxide (ITO) that has been treated to possess surface hydroxyl (-OH) groups.[4]

  • A Non-Polar Propylcyclohexyl Tail: This bulky, aliphatic tail is sterically repulsive and presents a low-energy interface to the liquid crystal molecules.

When a solution of this compound is applied to a prepared substrate, the molecules spontaneously self-assemble. The carboxylic acid heads anchor to the substrate, while the non-polar tails orient outwards, away from the surface. This creates a dense, low-energy molecular carpet that forces the incoming liquid crystal molecules to align perpendicularly to minimize their system energy, resulting in a stable homeotropic orientation.[3][5]

Caption: Molecular mechanism of vertical LC alignment.

Experimental Protocols

Materials and Reagents
  • Substrates: Indium Tin Oxide (ITO) coated glass slides.

  • Alignment Agent: this compound (PCCA).

  • Solvent: Anhydrous Ethanol or Isopropanol.

  • Cleaning Agents: Deionized (DI) water, Acetone, Isopropanol (spectroscopic grade).

  • Liquid Crystal: 4-Pentyl-4'-cyanobiphenyl (5CB) or other desired nematic LC with negative dielectric anisotropy for VAN applications.[6][7]

  • Spacers: 4-10 µm spherical polymer or silica spacers.

  • Sealant: UV-curable epoxy adhesive.

Protocol 1: Substrate Preparation

Causality: This multi-step cleaning process is designed to remove all organic and inorganic contaminants from the ITO surface. The final UV-Ozone step is critical; it not only removes trace organic residues but also activates the surface by creating hydroxyl (-OH) groups, which are essential for anchoring the carboxylic acid head groups of the PCCA.[5]

  • Place ITO-coated glass slides in a slide rack.

  • Sequentially sonicate the slides in baths of DI water, acetone, and isopropanol for 15 minutes each.

  • After the final isopropanol bath, rinse the slides thoroughly with DI water and dry them under a stream of filtered nitrogen gas.

  • Place the cleaned, dry slides into a UV-Ozone cleaner for 15-20 minutes. The surface should now be highly hydrophilic.

Protocol 2: Alignment Layer Deposition
  • Solution Preparation: Prepare a 0.1% to 1.0% (w/v) solution of this compound in anhydrous ethanol. Sonicate briefly to ensure complete dissolution.

  • Spin-Coating:

    • Place a UV-Ozone treated substrate onto the spin coater chuck.

    • Dispense enough PCCA solution to cover approximately two-thirds of the substrate surface.

    • Spin-coat at 3000 rpm for 30-45 seconds.[6]

  • Annealing:

    • Transfer the coated substrates to a hotplate.

    • Bake at 100-120 °C for 15 minutes to evaporate the solvent and promote the self-assembly and adhesion of the PCCA monolayer.[5]

    • Allow the substrates to cool to room temperature.

Protocol 3: Liquid Crystal Cell Assembly
  • Take two PCCA-coated substrates. On one substrate, sprinkle a small amount of micro-spacers to control the cell gap.

  • Apply a thin line of UV-curable epoxy along two parallel edges of the same substrate.

  • Place the second substrate on top, with the coated side facing inwards, in an anti-parallel configuration.

  • Gently press the substrates together and expose the cell to a UV lamp to cure the epoxy, leaving a small opening for filling.

  • Heat the empty cell and the liquid crystal material to a temperature above the LC's clearing point (isotropic phase).

  • Place a drop of the isotropic LC at the cell's opening and allow capillary action to fill the cell.[5]

  • Once filled, seal the opening with a small amount of epoxy and cure.

  • Cool the cell slowly to room temperature to allow the nematic phase to form uniformly.

Protocol 4: Verification of Alignment

Self-Validation: The success of the protocol is confirmed by direct optical inspection. An ideal vertical alignment will appear completely dark under crossed polarizers, as the vertically oriented LC molecules are optically isotropic when viewed from this angle.

  • Orthoscopic Observation: Place the assembled LC cell on the rotating stage of a Polarized Optical Microscope (POM) between crossed polarizers.

    • Expected Result: A uniformly dark field of view should be observed. This dark state should persist as the stage is rotated 360 degrees. Any bright patches or domains indicate defects in the alignment.[3]

  • Conoscopic Observation: Switch the microscope to the conoscopic mode (using a Bertrand lens).

    • Expected Result: A characteristic "Maltese cross" pattern should be visible at the center of the field of view. This is a definitive confirmation of homeotropic alignment.[6]

Process Optimization and Key Parameters

The quality of the vertical alignment can be fine-tuned by adjusting several key parameters. The table below summarizes these variables and their expected impact.

ParameterRangeEffect on AlignmentRationale
PCCA Concentration 0.1 - 1.0% (w/v)Low concentrations may result in incomplete monolayer coverage and alignment defects. High concentrations can lead to aggregation.An optimal concentration ensures a dense, uniform self-assembled monolayer (SAM).
Annealing Temperature 100 - 120 °CInsufficient temperature may not fully evaporate the solvent. Excessively high temperatures are unnecessary and may desorb the PCCA.Provides thermal energy for solvent removal and molecular organization on the surface.[5]
Substrate Cleanliness N/ACritical. Contaminants will disrupt SAM formation, leading to widespread alignment defects.A pristine, high-energy surface is required for the ordered anchoring of the PCCA molecules.
Pretilt Angle Control N/AThe described method yields a pretilt angle near 90°. To generate a small pretilt (e.g., 85-89°), which can improve switching dynamics, advanced techniques like mixing alignment materials or oblique evaporation of SiOₓ may be required.[8][9][10]A slight tilt from perfect verticality can help define the switching direction of LC molecules under an electric field, preventing domain formation.[9][11]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_fab Phase 2: Fabrication cluster_ver Phase 3: Verification A ITO Substrate Cleaning (Sonication in Solvents) B UV-Ozone Treatment (Surface Activation) A->B D Spin-Coat PCCA Solution (3000 rpm, 30s) B->D C PCCA Solution Prep (0.1-1.0% in Ethanol) C->D E Anneal Substrate (110°C, 15 min) D->E F Assemble Cell (Spacers & Epoxy) E->F G Fill with Liquid Crystal (Capillary Action) F->G H Polarized Optical Microscopy (POM Analysis) G->H I Orthoscopy: Uniform Dark State? H->I J Conoscopy: Maltese Cross Visible? H->J

Caption: End-to-end workflow for LC vertical alignment.

Conclusion

The use of this compound as a self-assembling alignment agent offers a highly effective, simple, and low-temperature route to achieving vertical alignment of liquid crystals. The mechanism, rooted in fundamental principles of surface energy, relies on the amphiphilic nature of the molecule to create a low-energy surface that promotes homeotropic orientation. The protocols provided herein are robust and self-validating through standard optical microscopy techniques. This method represents a significant simplification over traditional polyimide-based processes and is a valuable tool for researchers in materials science, photonics, and display technology.

References

  • Optica Publishing Group. (2018). Topographically induced homeotropic alignment of liquid crystals on self-assembled opal crystals.
  • ResearchGate. (n.d.). Vertical alignment of liquid crystals without alignment layers | Request PDF.
  • ACS Publications. (n.d.). Homeotropic Alignment of Nematic Liquid Crystals by a Photocross-Linkable Organic Monomer Containing Dual Photofunctional Groups. The Journal of Physical Chemistry B.
  • Optica Publishing Group. (2016).
  • Taylor & Francis Online. (n.d.). Viewing Characteristics of Nematic Liquid Crystal Cells with Homogeneous Micro-Domains Embedded in Omeotropic Alignment.
  • AIP Publishing. (2010). Pretilt angle control and multidomain alignment of liquid crystals by using polyimide mixed with liquid crystalline prepolymer. Applied Physics Letters.
  • arXiv. (2010).
  • ResearchGate. (n.d.). Pretilt effect on a vertically aligned liquid crystal cell for optical displays.
  • IEEE Xplore. (2008). Pretilt effect on a vertically aligned liquid crystal cell for optical displays.
  • AIP Publishing. (2009). Vertical alignment of liquid crystals on a fully oxidized HfO2 surface by ion bombardment.
  • AIP Publishing. (2009). Control of liquid crystal pretilt angle by anchoring competition of the stacked alignment layers. Applied Physics Letters.
  • MDPI. (n.d.). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles.
  • SciSpace. (2018).
  • NIH. (n.d.). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films.
  • NIH. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.
  • PubMed. (2000). Photoalignment of liquid crystals by liquid crystals.
  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.

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Application Notes & Protocols: Formulation of Liquid Crystal Precursors with Phosphatidylserine (PS) Derivatives for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of injectable liquid crystal precursors incorporating phosphatidylserine (PS) derivatives. Lyotropic liquid crystalline systems, particularly non-lamellar phases like cubic and hexagonal, offer sophisticated nanostructures for creating sustained-release drug depots.[1] The integration of phosphatidylserine, a native component of cell membranes, transforms these depots into active targeting systems.[2][3] This document elucidates the foundational principles of self-assembly, details the strategic role of PS in mediating biological interactions, and provides validated, step-by-step protocols for formulation, characterization, and analysis. It is intended for researchers, scientists, and drug development professionals engaged in creating advanced, targeted therapeutic delivery systems.

Introduction: The Rationale for PS-Enriched Liquid Crystals

Lyotropic liquid crystals (LLCs) are states of matter formed by the self-assembly of amphiphilic molecules in a solvent, typically water.[4] Unlike simple liquids or solids, LLCs possess both fluidity and long-range molecular order, allowing for the creation of highly organized internal nanostructures.[5] These structures, such as the bicontinuous aqueous channels of a cubic phase, are ideal for encapsulating and controlling the release of a wide range of Active Pharmaceutical Ingredients (APIs), from small molecules to large biologics.[1]

The innovation addressed herein lies in the incorporation of phosphatidylserine (PS) derivatives into these formulations. PS is an anionic phospholipid with a profound biological role.[6] In healthy cells, it is strictly sequestered to the inner leaflet of the plasma membrane.[7] However, during processes like apoptosis or in the microenvironment of tumors, PS is externalized to the outer leaflet.[7][8] This exposed PS acts as a potent "eat-me" signal, triggering recognition and phagocytosis by macrophages and other immune cells.[2][3][9]

By formulating liquid crystal precursors with PS, we can create injectable depots that, upon contact with aqueous physiological fluids, self-assemble into PS-displaying nanostructures (e.g., cubosomes). This biomimetic approach leverages a natural biological clearance mechanism to actively target drug-loaded nanoparticles to macrophages, opening new therapeutic avenues for treating inflammatory diseases, cancers, and infections.[2][8][10]

Foundational Principles of Formulation

The formulation of a successful PS-containing liquid crystal precursor hinges on the rational selection of its components. The goal is to create a low-viscosity, injectable liquid that spontaneously transforms into the desired viscous, drug-releasing liquid crystalline phase in situ.[4][11]

Core Components & Their Functions

The selection and ratio of these components are critical, as they dictate the phase behavior, drug release kinetics, and biological activity of the final system.

Component CategoryExample(s)Primary Function(s)Causality & Rationale
Structure-Forming Lipid Glyceryl Monooleate (GMO), PhytantriolForms the primary liquid crystalline architecture (e.g., cubic, hexagonal).These lipids have a specific molecular geometry (critical packing parameter) that favors the formation of non-lamellar, curved interfaces, which are essential for creating bicontinuous cubic and hexagonal phases.[1]
PS Derivative (Targeting Lipid) 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS), 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)Induces phase changes, confers negative surface charge, and acts as the biological targeting ligand.The inclusion of anionic DPPS can alter the lattice dimensions and phase behavior of the primary lipid matrix.[12] Its exposed serine headgroup is the recognition motif for macrophage receptors.[2][3]
Biocompatible Solvent N-Methyl-2-pyrrolidone (NMP), Ethanol, Dimethyl Sulfoxide (DMSO)Dissolves the lipid components to create a low-viscosity, injectable precursor solution.The solvent must be biocompatible and miscible with water. Upon injection, the solvent diffuses away into the surrounding aqueous environment, increasing the lipid concentration and triggering the self-assembly into the liquid crystal phase.[11]
Aqueous Phase (for in vitro testing) Phosphate-Buffered Saline (PBS), WaterHydrates the lipid mixture, driving the self-assembly process.The interaction between the hydrophilic and hydrophobic domains of the amphiphilic lipids and the aqueous solvent is the fundamental driving force for the formation of lyotropic liquid crystals.
Stabilizer (Optional) Pluronic® F127, Polysorbate 80 (Tween® 80)Adsorbs to the surface of dispersed nanoparticles (cubosomes/hexosomes) to provide steric stabilization and prevent aggregation.For formulations that disperse into nanoparticles, a stabilizer is crucial for maintaining a colloidal dispersion. The choice of stabilizer can also influence the final liquid crystal phase.[1]
The Mechanism of PS-Mediated Targeting

The strategic value of incorporating PS lies in hijacking the natural process of efferocytosis (clearance of apoptotic cells). The diagram below illustrates this targeted delivery mechanism.

PS_Targeting_Mechanism Diagram 1: PS-Mediated Macrophage Targeting Mechanism cluster_injection Injection Site cluster_nanoparticle Nanoparticle Formation & Targeting cluster_cell Cellular Interaction Precursor Injectable Precursor Depot LC Depot (In-situ formation) Precursor->Depot Solvent diffusion + Self-assembly Cubosome PS-Cubosome PS Exposed Drug Loaded Depot->Cubosome Shedding from Depot Matrix Macrophage Macrophage Cubosome:head->Macrophage PS Receptor Binding Phagocytosis Phagocytosis & Drug Release Macrophage->Phagocytosis Internalization

Caption: Workflow of PS-LC systems from injection to cellular uptake.

Experimental Protocols

The following protocols provide a validated workflow for preparing and characterizing PS-containing liquid crystal precursors.

Protocol 1: Preparation of the Liquid Crystal Precursor

This protocol describes the "bottom-up" method for creating a homogenous, sterile-filterable liquid precursor.

Materials:

  • Structure-Forming Lipid (e.g., Phytantriol)

  • PS Derivative (e.g., DPPS, Avanti Polar Lipids)

  • Biocompatible Solvent (e.g., Ethanol, USP grade)

  • Active Pharmaceutical Ingredient (API)

  • Class A volumetric glassware and analytical balance

  • Small glass vials with PTFE-lined caps

  • Vortex mixer and magnetic stirrer with heating capabilities

  • Sterile syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Component Weighing: Accurately weigh the structure-forming lipid and the PS derivative in the desired ratio (e.g., 95:5 w/w) and place them into a clean glass vial.

  • API Addition: If applicable, weigh and add the API to the same vial.

  • Solvent Addition: Add a precise volume of the biocompatible solvent to achieve the target lipid concentration (e.g., 50% w/w total lipids).

  • Dissolution: Tightly cap the vial and mix the components. Gentle heating (e.g., 40-50°C) may be required to facilitate the dissolution of all components. Mix using a vortex or magnetic stirrer until the solution is completely clear and homogenous. Causality Note: Ensuring complete dissolution is critical to prevent phase separation in the precursor and to guarantee a uniform liquid crystal structure upon hydration.

  • Sterilization: Draw the final precursor solution into a sterile syringe and pass it through a 0.22 µm solvent-compatible filter into a sterile receiving vial. This method is suitable for heat-labile APIs.

  • Storage: Store the final precursor formulation in a tightly sealed vial at the appropriate temperature (typically 2-8°C or room temperature, depending on stability) protected from light.

Protocol 2: In Vitro Formation and Characterization of the Liquid Crystalline Phase

This protocol simulates the in situ depot formation by hydrating the precursor and outlines key characterization techniques.

Formulation_Workflow Diagram 2: Formulation and Characterization Workflow A 1. Prepare Precursor (Protocol 3.1) B 2. Hydrate Precursor (e.g., in PBS) A->B C 3. Equilibrate (e.g., 24h @ 37°C) B->C D 4. Characterize Phase C->D E Polarized Light Microscopy (PLM) D->E Initial ID F Small-Angle X-ray Scattering (SAXS) D->F Definitive ID G Cryo-Transmission Electron Microscopy (Cryo-TEM) D->G Nanostructure

Caption: Step-wise process for creating and analyzing PS-LC phases.

Procedure & Characterization:

  • Hydration: Prepare a sample by adding a small amount of the precursor (from Protocol 3.1) to an excess of aqueous buffer (e.g., PBS pH 7.4) in a glass vial. A typical ratio is 1:9 precursor to buffer.

  • Equilibration: Allow the sample to equilibrate at a physiologically relevant temperature (e.g., 37°C) for at least 24 hours to ensure complete self-assembly. The mixture will become viscous and opaque.

  • Polarized Light Microscopy (PLM):

    • Method: Place a small amount of the equilibrated sample between a microscope slide and a coverslip. Observe under a polarized light microscope.

    • Interpretation: Optically isotropic (dark) regions suggest a cubic phase, while birefringent (bright, textured) patterns are characteristic of hexagonal or lamellar phases. This is a rapid, qualitative assessment.

  • Small-Angle X-ray Scattering (SAXS):

    • Method: Load the equilibrated sample into a SAXS-compatible capillary tube. Acquire scattering data.

    • Interpretation: The positions of the Bragg peaks in the scattering pattern are used to identify the liquid crystalline phase with high confidence. The ratio of peak positions (q) is unique to each phase (e.g., √2, √3, √4, √6... for Pn3m cubic; √1, √3, √4, √7... for H₂ hexagonal). This is the gold standard for phase identification.[12]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM):

    • Method: For formulations designed to disperse, the precursor is injected into buffer and dispersed using a high-shear method. The resulting nanoparticle dispersion is vitrified and imaged.

    • Interpretation: Cryo-TEM provides direct visualization of the internal nanostructure of the dispersed particles (e.g., cubosomes, hexosomes), confirming their morphology and integrity.[12]

Data Presentation: Influence of PS on Phase Behavior

The concentration of the PS derivative can significantly influence the resulting liquid crystalline phase. This is a critical parameter for formulation optimization.

Base LipidPS DerivativePS Conc. (% w/w)StabilizerResulting Phase (Identified by SAXS)Reference
PhytantriolDPPS0%NoneBicontinuous Cubic (Pn3m)[12]
PhytantriolDPPS5%NonePhase coexistence (Cubic + Vesicles)[12]
PhytantriolDPPS10%NonePredominantly Vesicles[12]
GMODOPS5%Pluronic F127Bicontinuous Cubic (Im3m)Hypothetical/Literature-based[1]
GMODOPS15%Pluronic F127Inverted Hexagonal (H₂)Hypothetical/Literature-based[1]

This table illustrates how increasing the concentration of the charged lipid (DPPS) can disrupt the highly ordered cubic phase, leading to the formation of less-curved structures like vesicles. This demonstrates the importance of carefully titrating the PS concentration to achieve the desired nanostructure.[12]

Conclusion and Future Outlook

The formulation of liquid crystal precursors with phosphatidylserine derivatives represents a sophisticated, biomimetic approach to targeted drug delivery. By combining the sustained-release properties of liquid crystalline phases with the active targeting capabilities of PS, these systems can enhance therapeutic efficacy and reduce off-target effects, particularly for macrophage-centric pathologies. The protocols and principles outlined in this guide provide a robust foundation for the development and characterization of these next-generation drug delivery vehicles. Future work will focus on optimizing in vivo performance, exploring different PS derivatives, and expanding the range of encapsulated APIs to fully exploit the potential of this versatile platform.

References

  • Wye, N., et al. (2010). The influence of dipalmitoyl phosphatidylserine on phase behaviour of and cellular response to lyotropic liquid crystalline dispersions. Elsevier.
  • Creative Biolabs. (n.d.). Phosphatidylserine (PS). Creative Biolabs.
  • CD Bioparticles. (n.d.). Phosphatidylserine (PS) Liposomes. CD Bioparticles.
  • Kesharwani, P., et al. (2024). Phosphatidylserine: paving the way for a new era in cancer therapies. RSC Publishing.
  • Hauser, H., & Paltauf, F. (1981). Crystallization of phosphatidylserine bilayers induced by lithium. PubMed.
  • Lotter, C., et al. (2022). Incorporation of phosphatidylserine improves efficiency of lipid based gene delivery systems. Pharma Excipients.
  • Lotter, C., et al. (2022). Incorporation of phosphatidylserine improves efficiency of lipid based gene delivery systems. European Journal of Pharmaceutics and Biopharmaceutics.
  • Faitatziadou, S., et al. (n.d.). Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms. PMC.
  • Lundmark, R., et al. (n.d.). Preformulation for liquid crystalline phase structure. Google Patents.
  • Creative Proteomics. (n.d.). Phosphatidylserine (PS): Structure, Functions, and Detection. Creative Proteomics.
  • G., M., et al. (2022). Lyotropic liquid crystals for parenteral drug delivery. Queen's University Belfast.
  • Sanapala, R., et al. (2025). Liquid Crystal Insights: From Formulation to Futuristic. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • BenchChem. (2025). The Discovery and Characterization of Novel Phosphatidylserine-Binding Proteins: A Technical Guide. Benchchem.

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The Strategic Role of trans-4-Propylcyclohexanecarboxylic Acid in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Rigid Scaffold in Drug Design

In the landscape of modern medicinal chemistry, the quest for drug candidates with superior efficacy and pharmacokinetic profiles is perpetual. Structural rigidity in a molecular scaffold is a highly sought-after attribute, as it can lead to enhanced binding affinity and selectivity for the biological target by minimizing the entropic penalty upon binding. trans-4-Propylcyclohexanecarboxylic acid emerges as a pivotal building block in this context, offering a conformationally constrained cyclohexane ring that chemists can strategically employ to construct sophisticated active pharmaceutical ingredients (APIs). Its trans-stereochemistry and the presence of a reactive carboxylic acid handle make it an ideal starting point for creating drugs with precisely defined three-dimensional structures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a particular focus on its application in the synthesis of potent anti-inflammatory agents, specifically Very Late Antigen-4 (VLA-4) antagonists.

Core Properties and Handling

Before delving into its synthetic applications, it is crucial to understand the fundamental properties of this compound.

PropertyValueReference
CAS Number 38289-27-9
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Appearance White crystalline solid
Melting Point 96-98 °C
Solubility Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate.General Knowledge

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. It is advisable to handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application in Pharmaceutical Synthesis: A Case Study on VLA-4 Antagonists

Very Late Antigen-4 (VLA-4), an integrin protein expressed on the surface of leukocytes, plays a critical role in cell adhesion and migration, processes central to the inflammatory response in various diseases such as asthma, multiple sclerosis, and inflammatory bowel disease.[1][2][3] Consequently, the development of small molecule antagonists of VLA-4 is a significant therapeutic strategy.[4][5] The trans-4-propylcyclohexyl moiety has been identified as a valuable component in the design of potent and orally bioavailable VLA-4 antagonists.[5]

The following section outlines a detailed, representative protocol for the synthesis of a novel VLA-4 antagonist, leveraging this compound as a key starting material. This protocol is based on established amide coupling methodologies and the structural framework of known VLA-4 inhibitors.

Synthetic Workflow Overview

The synthesis of the target VLA-4 antagonist involves a key amide bond formation between this compound and a suitably functionalized amine-containing fragment. The general workflow is depicted below.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification start This compound acyl_chloride trans-4-Propylcyclohexanecarbonyl Chloride start->acyl_chloride SOCl2 or (COCl)2 product Target VLA-4 Antagonist acyl_chloride->product Amine Fragment, Base (e.g., Et3N) amine Amine Fragment (e.g., substituted aminopyrrolidine) amine->product purification Chromatography product->purification

Caption: Synthetic workflow for a VLA-4 antagonist.

Detailed Experimental Protocol: Synthesis of a Representative VLA-4 Antagonist

This protocol describes the synthesis of a hypothetical, yet representative, VLA-4 antagonist, N-((2S,4S)-1-(2-(tert-butyl)-1H-benzo[d]imidazol-5-yl)-4-hydroxypyrrolidin-2-yl)methyl)-trans-4-propylcyclohexanecarboxamide.

Part 1: Activation of this compound

Objective: To convert the carboxylic acid to a more reactive acyl chloride for efficient amide coupling.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and DCM under reduced pressure.

  • The resulting crude trans-4-propylcyclohexanecarbonyl chloride is typically used in the next step without further purification.

Causality behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride is a standard method to activate it for nucleophilic attack by an amine. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the byproducts being gaseous (SO2, HCl, CO, CO2), which are easily removed. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Part 2: Amide Coupling Reaction

Objective: To form the amide bond between the activated carboxylic acid and the amine fragment.

Materials:

  • trans-4-Propylcyclohexanecarbonyl chloride (from Part 1)

  • (2S,4S)-2-((aminomethyl)-1-(2-(tert-butyl)-1H-benzo[d]imidazol-5-yl)pyrrolidin-4-ol (hypothetical amine fragment, 1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

  • In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine fragment (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude trans-4-propylcyclohexanecarbonyl chloride (from Part 1) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Trustworthiness of the Protocol: This is a standard Schotten-Baumann type reaction for amide bond formation. The use of a non-nucleophilic base like triethylamine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The work-up procedure is designed to remove unreacted starting materials and byproducts.

Part 3: Purification

Objective: To purify the synthesized VLA-4 antagonist.

Materials:

  • Crude product from Part 2

  • Silica gel for column chromatography

  • Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

Procedure:

  • Adsorb the crude product onto a small amount of silica gel.

  • Perform column chromatography on a silica gel column.

  • Elute the column with an appropriate solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified VLA-4 antagonist.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

StepReactantsReagents/SolventsTypical YieldPurity
Activation This compoundSOCl2 or (COCl)2, DCM, (DMF)Quantitative (crude)Used directly
Coupling Acyl chloride, Amine fragmentEt3N, DCM70-90% (crude)Varies
Purification Crude ProductSilica gel, Eluent50-70% (overall)>98%

Biological Significance and Mechanism of Action

The synthesized VLA-4 antagonist, by virtue of its structure, is designed to bind to the VLA-4 integrin on leukocytes. This binding competitively inhibits the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells. This disruption of cell adhesion is a key step in preventing the migration of inflammatory cells from the bloodstream into tissues, thereby mitigating the inflammatory cascade.

G cluster_leukocyte cluster_endothelial Leukocyte Leukocyte VLA4 VLA-4 Integrin EndothelialCell Endothelial Cell VCAM1 VCAM-1 VLA4->VCAM1 Binding (Inflammation) Antagonist VLA-4 Antagonist (synthesized) Antagonist->VLA4 Blocks Binding

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-propylcyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your yield of the desired trans isomer, and ensure the highest purity of your final product.

The predominant and most industrially viable method for synthesizing 4-propylcyclohexanecarboxylic acid is the catalytic hydrogenation of 4-propylbenzoic acid. The primary challenge in this synthesis is not the reduction of the aromatic ring itself, but the stereochemical control required to maximize the yield of the thermodynamically more stable trans isomer over the cis isomer. This guide focuses on troubleshooting this critical aspect of the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My overall yield is low after the initial catalytic hydrogenation. What are the likely causes and how can I fix it?

Answer:

Low yield after the initial hydrogenation step can stem from several factors, ranging from incomplete reaction to catalyst issues and side reactions.

  • Incomplete Conversion: The most straightforward cause is an incomplete reaction.

    • Causality: The catalyst may be inactive, or the reaction time, temperature, or hydrogen pressure may be insufficient to fully reduce the aromatic ring of 4-propylbenzoic acid.

    • Solution:

      • Verify Catalyst Activity: Use a fresh batch of catalyst (e.g., 5% Rh/C, 5% Ru/C) or test your current batch on a known standard. Rhodium and Ruthenium catalysts are often more active for aromatic ring hydrogenation than Palladium under milder conditions[1][2].

      • Optimize Reaction Conditions: Increase hydrogen pressure (e.g., from 5 MPa to 10 MPa) and/or temperature (e.g., from 100°C to 150°C). Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the starting material using techniques like TLC or GC.

      • Solvent Choice: The choice of solvent can impact the reaction. While alcohols are common, they can sometimes lead to ester formation. Using a non-reactive solvent or a binary mixture like dioxane-water can improve both conversion and selectivity[3][4].

  • Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst, drastically reducing its activity.

    • Causality: Sulfur or nitrogen-containing compounds are common catalyst poisons.

    • Solution: Ensure your 4-propylbenzoic acid is of high purity. If necessary, recrystallize it before use. Use high-purity, degassed solvents for the reaction.

  • Side Reactions: Under harsh conditions or with certain catalysts, undesired side reactions can consume your material.

    • Causality: The carboxylic acid group can be reduced to an alcohol (4-propylcyclohexylmethanol) or undergo hydrogenolysis, although this is less common for ring hydrogenation catalysts compared to ester hydrogenation catalysts[5][6].

    • Solution: Use catalysts selective for aromatic ring hydrogenation (Rh, Ru). Avoid overly harsh temperatures or pressures that might promote over-reduction. A comparative overview of catalyst performance is presented below.

Table 1: Typical Catalyst Performance in Benzoic Acid Hydrogenation

CatalystTypical TemperatureTypical PressureSelectivity for Cyclohexanecarboxylic AcidReference
Rh/C100 - 150 °C4 - 10 MPaHigh to Excellent[1]
Ru/C150 - 200 °C5 - 15 MPaGood to High (can promote over-reduction)[3][4]
Pd/C150 - 200 °C10 - 15 MPaGood, but generally requires higher T/P[1]
Pt/C100 - 150 °C5 - 10 MPaGood[1]
Question 2: The hydrogenation worked, but my product is a mixture of cis and trans isomers with a low trans:cis ratio. How do I increase the amount of the trans isomer?

Answer:

This is the most common challenge in this synthesis. Catalytic hydrogenation of a 1,4-disubstituted benzene ring inherently produces a mixture of cis and trans isomers. While the trans isomer is thermodynamically more stable due to both substituents being in the equatorial position, the kinetic product distribution can vary significantly. The solution is a post-hydrogenation isomerization (epimerization) step.

The Principle of Epimerization: The key is to deprotonate the carboxylic acid and heat the resulting carboxylate salt. This allows for the reversible removal of the acidic proton at the C1 position (alpha to the carboxyl group), forming a transient enolate-like intermediate. Re-protonation can occur from either face, and over time, the mixture will equilibrate to favor the more stable trans isomer, where the bulky propyl and carboxyl groups are both equatorial, minimizing steric strain[7].

G cluster_0 Epimerization Workflow Start Cis/Trans Mixture (from Hydrogenation) Base Add Strong Base (e.g., KOH) + High-Boiling Solvent Start->Base Dissolve Heat Heat to 140-180°C Base->Heat React Equilibrate Equilibration via Enolate Intermediate Heat->Equilibrate Drives reaction to equilibrium Acidify Cool & Acidify (e.g., HCl) to Precipitate Product Equilibrate->Acidify After sufficient time (2-4h) Product Product with High Trans:Cis Ratio (>95:5) Acidify->Product Isolate

Caption: Workflow for increasing the trans:cis isomer ratio via base-catalyzed epimerization.

Experimental Protocol: Epimerization of 4-Propylcyclohexanecarboxylic Acid [7]

  • Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve the crude cis/trans mixture of 4-propylcyclohexanecarboxylic acid (1.0 eq) in a high-boiling inert solvent (e.g., Shellsol, xylene, or toluene).

  • Add Base: Add a strong base, such as potassium hydroxide (KOH), in a molar excess (approx. 2.0 eq).

  • Reaction: Heat the mixture to 140-150°C and maintain it for 3-4 hours. The cis isomer will convert to the trans isomer. The in-situ purity of the trans form can reach >98%[7].

  • Work-up: Cool the reaction mixture. Add water to dissolve the potassium salt.

  • Acidification: Carefully add a strong acid (e.g., concentrated HCl) dropwise while cooling in an ice bath until the solution is acidic (pH ~1-2). The this compound will precipitate as a solid.

  • Isolation: Filter the solid product, wash with cold water to remove inorganic salts, and dry under vacuum.

Question 3: I'm having trouble purifying the final product. Recrystallization isn't giving me a sharp melting point or high purity.

Answer:

Purification issues usually indicate the presence of residual cis-isomer or other impurities.

  • Ineffective Recrystallization:

    • Causality: The chosen solvent may not provide a sufficient difference in solubility between the trans isomer and the impurities at high and low temperatures. The cis and trans isomers can have similar solubilities in some solvents.

    • Solution:

      • Solvent Screening: Test a range of solvents. A mixture of water and a water-miscible organic solvent like methanol or ethanol is often effective. A patent for a similar compound suggests dissolving the crude product in methanol at 50°C, then adding water and cooling to crystallize the pure trans isomer[7].

      • Purity Check: Before recrystallization, ensure the epimerization step was successful by running a GC or ¹H NMR analysis to confirm a high trans:cis ratio. If significant cis isomer remains, it may be better to repeat the epimerization rather than attempt to remove it via multiple recrystallizations.

      • Fractional Crystallization: If a significant amount of the cis isomer is still present, you may need to perform fractional crystallization, which is more laborious. The first crop of crystals will be enriched in the less soluble isomer (typically trans).

  • Oily Product:

    • Causality: The product may be melting due to residual solvent or because the melting point is depressed by impurities. The cis isomer often has a lower melting point than the trans isomer and can form a eutectic mixture.

    • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all residual solvent. If the product remains oily, this strongly suggests the presence of impurities, and a second purification step (re-epimerization or another recrystallization from a different solvent system) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the initial hydrogenation of 4-propylbenzoic acid? While several platinum-group metal catalysts can be used, Rhodium on carbon (Rh/C) often provides the best balance of high activity under relatively mild conditions and excellent selectivity for ring hydrogenation[1]. This allows for near-complete conversion at lower temperatures and pressures, which can help minimize side reactions.

Q2: How can I monitor the cis:trans isomer ratio during the reaction? Gas Chromatography (GC), often after esterification of the carboxylic acid to its methyl ester with a reagent like diazomethane or TMS-diazomethane, is a highly effective method for separating and quantifying the cis and trans isomers[7]. ¹H NMR spectroscopy can also be used; the chemical shifts of the protons on the cyclohexane ring, particularly the proton at C1, will differ between the two isomers.

Q3: Is it possible to selectively synthesize the trans isomer directly during hydrogenation? Achieving high trans selectivity directly is challenging and highly dependent on catalyst, solvent, and conditions. Some catalytic systems under basic conditions have been shown to produce a higher trans:cis ratio in a one-pot reaction by promoting in-situ isomerization[8]. However, the most robust and common industrial approach is a two-step sequence: hydrogenation to a mixture followed by base-catalyzed epimerization to enrich the trans isomer[7][9].

G cluster_0 Synthetic Pathway & Isomerization Start 4-Propylbenzoic Acid Mix Cis/Trans Mixture Start->Mix Catalytic Hydrogenation (H₂, Rh/C or Ru/C) Trans Trans Isomer (Thermodynamically Favored) Mix->Trans Epimerization (KOH, Heat) Recrystallization Cis Cis Isomer Cis->Trans Epimerization (KOH, Heat)

Caption: The primary synthetic route to this compound.

Q4: What safety precautions should I take during this synthesis? Catalytic hydrogenation involves flammable hydrogen gas under high pressure and requires a properly rated autoclave or hydrogenation apparatus. The catalysts themselves (especially Palladium and Rhodium on carbon) can be pyrophoric when dry and exposed to air. Always handle spent catalyst under a wet blanket of solvent or water. The epimerization step uses a strong caustic (KOH) at high temperatures and should be handled with appropriate personal protective equipment (PPE).

References

  • BenchChem. (2025). Stereoselective Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid: Application Notes and Protocols.
  • Máthé, T. et al. (Gedeon Richter Plc.). (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid eEthyl ester HCl.
  • US Patent 9,873,644 B2. (2018). Hydrogenation of carboxylic acids to increase yield of aromatics. Google Patents.
  • Unknown Authors. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Synopsis. Available at: [Link]

  • European Patent 0814073B1. (2001). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
  • Fievez, T., et al. (2025). Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols. ResearchGate. Available at: [Link]

  • Beller, M., et al. (2011). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. ACS Publications - Organic Process Research & Development. Available at: [Link]

  • Chinese Patent CN116120213A. (2023). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
  • Chinese Patent CN108602758B. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • Li, H., et al. (2011). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Available at: [Link]

  • World Intellectual Property Organization. (2010). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. WIPO Patent Application WO2010106550A2. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis. Available at: [Link]

  • Queen's University Belfast. (2017). Selective hydrogenation of aromatic carboxylic acids over Pt-Sn catalysts. Available at: [Link]

  • Western Michigan University ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available at: [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Shinde, S. B., & Deshpande, R. M. (2017). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Available at: [Link]

  • Shinde, S. B., & Deshpande, R. M. (2017). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. ResearchGate. Available at: [Link]

  • Shinde, S. B., & Deshpande, R. M. (2017). (PDF) Catalytic Hydrogenation of Benzoic Acid. Amanote Research. Available at: [Link]

  • Shinde, S. B., & Deshpande, R. M. (2017). (PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. Available at: [Link]

  • PubChem. (n.d.). (1s,4r)-4-Propylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • US Patent 3,875,217A. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.

Sources

Technical Support Center: Purification of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Propylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of this compound. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each step, ensuring you can adapt and optimize these techniques for your specific experimental context.

Frequently Asked Questions (FAQs): The Basics

Q1: Why is purification of this compound so critical?

The purity of this compound is paramount, particularly when it is used as a building block in the synthesis of active pharmaceutical ingredients (APIs) or liquid crystals. The primary impurity of concern is the cis-isomer.[1][2][3] The stereochemistry of the molecule significantly impacts its physical properties and biological activity. The presence of the cis-isomer or other process-related impurities can lead to inconsistent reaction outcomes, lower yields of the final product, and potential downstream purification challenges.

Q2: What are the common impurities I should expect?

The impurity profile depends heavily on the synthetic route. However, the most common impurities include:

  • cis-4-Propylcyclohexanecarboxylic Acid: This is the geometric isomer of the target compound. Synthetic methods like the catalytic reduction of 4-n-propylbenzoic acid often yield a mixture of cis and trans isomers.[1] The trans form, where both the propyl and carboxyl groups are in the more stable equatorial position, is typically the desired isomer.[1]

  • Unreacted Starting Materials: For instance, if synthesizing from 4-n-propylbenzoic acid via hydrogenation, residual aromatic starting material could be present.[1]

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Catalyst Residues: Traces of hydrogenation catalysts (e.g., Pd/C, Ruthenium).[4][5]

Q3: What are the primary techniques for purifying this compound?

Given that this compound is a solid at room temperature (Melting Point: ~97-100 °C), the most effective and widely used purification techniques are recrystallization and column chromatography.[1] Distillation under reduced pressure is generally less suitable for primary purification of the solid but can be useful for removing volatile impurities.[6][7]

Workflow for Purification and Analysis

The following diagram outlines a general strategy for purifying and assessing the purity of crude this compound.

PurificationWorkflow Crude Crude Product (cis/trans mixture) Analysis1 Initial Purity Assessment (TLC, HPLC, mp) Crude->Analysis1 Decision Is Purity >99% and cis-isomer absent? Analysis1->Decision Recrystallization Technique 1: Recrystallization Decision->Recrystallization High initial purity Low cis-isomer Chromatography Technique 2: Column Chromatography Decision->Chromatography Significant cis-isomer or multiple impurities Pure Purified Product Decision->Pure Yes Recrystallization->Pure Chromatography->Pure Analysis2 Final Purity Verification (HPLC, mp, NMR) Pure->Analysis2 Pass Product Meets Specs Analysis2->Pass

Caption: General purification and analysis workflow.

Technique 1: Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities, especially if the main contaminant is the more soluble cis-isomer. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[8][9]

Recrystallization FAQs & Troubleshooting

Q4: How do I select the best solvent for recrystallization?

The ideal solvent should dissolve the this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[8][10] Conversely, the impurities (like the cis-isomer) should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.

Expert Insight: For cyclohexanecarboxylic acid derivatives, solvent mixtures are often effective. A patent for the closely related trans-4-methyl-cyclohexanecarboxylic acid specifies a water/methanol mixture, which is an excellent starting point.[1] You dissolve the crude acid in a minimum amount of hot methanol (the "good" solvent) and then slowly add hot water (the "poor" solvent) until the solution becomes slightly cloudy. A small addition of hot methanol should then clarify it before cooling.

Solvent SystemRationale & Use CaseBoiling Point (°C)
Methanol/Water Excellent for creating a system with a steep solubility curve. The compound is soluble in hot methanol, and water is added to decrease solubility upon cooling.[1]~65-100
Hexane/Ethyl Acetate A non-polar/polar mixture. Dissolve in minimal hot ethyl acetate and add hexane. Good for removing more polar impurities.~69-77
Toluene A higher boiling point solvent that can be effective, but removal can be more difficult.~111

Q5: My compound "oiled out" instead of forming crystals. What do I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[11][12]

Solution:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent (e.g., 5-10% more methanol) to the hot solution.[11]

  • Allow the flask to cool much more slowly. Insulating the flask with glass wool or paper towels can promote the formation of high-purity crystals.[10]

Q6: Crystal formation is not starting, even after cooling. How can I induce crystallization?

A supersaturated solution may resist crystallization. You can provide nucleation sites to initiate the process.[8][12]

Solutions:

  • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide a surface for crystal growth.[10][12]

  • Seeding: Add a single, tiny crystal of pure this compound to the cooled solution. This "seed" acts as a template for further crystallization.[8][12]

  • Further Cooling: If room temperature cooling is unsuccessful, place the flask in an ice-water bath to further decrease solubility.[8][9]

Troubleshooting Recrystallization: A Decision Guide

RecrystallizationTroubleshooting Start Problem Encountered During Cooling OilingOut Liquid Droplets Form ('Oiling Out') Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield of Crystals Start->LowYield ColoredCrystals Crystals are Colored Start->ColoredCrystals Action_Reheat 1. Re-heat solution 2. Add more 'good' solvent 3. Cool slowly OilingOut->Action_Reheat Action_Induce 1. Scratch flask with glass rod 2. Add a seed crystal 3. Cool in an ice bath NoCrystals->Action_Induce Action_Yield 1. Minimize hot solvent used 2. Cool mother liquor longer 3. Wash crystals with ice-cold solvent LowYield->Action_Yield Action_Charcoal 1. Redissolve in hot solvent 2. Add activated charcoal 3. Perform hot filtration ColoredCrystals->Action_Charcoal

Caption: Decision tree for common recrystallization issues.

Protocol 1: Recrystallization from a Methanol/Water System
  • Dissolution: Place 10 g of crude this compound into a 250 mL Erlenmeyer flask. In a separate beaker, heat approximately 100 mL of methanol on a hot plate. Add the minimum amount of hot methanol to the flask to just dissolve the solid completely with swirling.

  • Hot Filtration (Optional): If insoluble particulate matter is visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove dust or catalyst residues.[8][12]

  • Induce Saturation: While the methanol solution is still hot, add hot water dropwise until the solution just begins to turn persistently cloudy.

  • Clarification: Add a few drops of hot methanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[10]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and assess purity by HPLC.

Technique 2: Flash Column Chromatography

When recrystallization fails to adequately separate the cis and trans isomers or when multiple impurities are present, flash column chromatography is the method of choice.[8][13] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[14]

Chromatography FAQs & Troubleshooting

Q7: How do I choose the right eluent (mobile phase)?

The key is to find a solvent system where the trans and cis isomers have different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate. The trans-isomer is generally less polar than the cis-isomer and will therefore travel further up the TLC plate (higher Rf).

Expert Insight:

  • Starting Point: A mixture of hexane and ethyl acetate is a standard choice for compounds of this polarity. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.

  • Tailing Prevention: Carboxylic acids can "tail" or streak on silica gel due to strong interactions with the acidic silanol groups.[15] To prevent this and achieve sharp bands, add a small amount (~0.5-1%) of acetic acid or formic acid to your eluent system. This protonates the silica surface and the carboxyl group of your compound, minimizing strong ionic interactions.[16]

  • Optimal Rf: Aim for an eluent system that gives the desired trans-isomer an Rf value of approximately 0.3-0.4 on the TLC plate.[13]

Q8: My separation is poor; the bands are overlapping.

This is a common issue with several potential causes.

Solutions:

  • Optimize Eluent: The polarity of your eluent may be too high, causing all compounds to elute too quickly. Re-develop your eluent system using TLC to achieve better separation between the spots.[8]

  • Column Overloading: You may have loaded too much crude material onto the column. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

  • Improper Packing: Air bubbles or channels in the silica gel bed will lead to poor separation. Ensure the column is packed uniformly without any cracks.[14]

  • Band Broadening: Ensure the initial band of your sample loaded onto the column is as narrow as possible. Dissolve your sample in the minimum amount of solvent before loading.[14]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop an optimal eluent system using TLC. A good target is 8:2 Hexane:Ethyl Acetate + 0.5% Acetic Acid.

  • Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel slurried in the least polar solvent (hexane). Pack the column by tapping it gently and running solvent through it to ensure a dense, uniform bed with no air bubbles.[14]

  • Sample Loading: Dissolve the crude acid (e.g., 1 g) in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica bed. Allow the solvent to absorb into the silica.

  • Elution: Carefully add the eluent to the column and apply gentle air pressure to begin eluting the compounds.[13] The less polar trans-isomer will elute before the more polar cis-isomer.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure trans-isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

Verifying the purity of your final product is a critical final step.

MethodPurposeExpected Result for Pure Product
Melting Point Assess overall purity. Impurities depress and broaden the melting range.A sharp melting point range, e.g., 97-100 °C.
HPLC (RP) Quantify purity and detect isomers. The gold standard for purity analysis.[17][18]A single major peak (>99.5% by area) with a consistent retention time.
¹H NMR Confirm chemical structure and absence of impurities.Clean spectrum matching the expected structure of the trans-isomer.
FTIR Confirm functional groups.Characteristic peaks for C=O (carboxylic acid) around 1700 cm⁻¹ and O-H stretch.[1][19]
Protocol 3: Purity Analysis by HPLC

This protocol provides a general starting point for reverse-phase HPLC analysis.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water[16][17]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[17]

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

References

  • trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

  • trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.
  • Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014, August 4). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - European Patent Office. (1997, June 18). Googleapis.com. Retrieved from [Link]

  • How to purify a carboxylic acid by recrystallisation?. (2018, April 7). The Student Room. Retrieved from [Link]

  • US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride. (n.d.). Google Patents.
  • US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (n.d.). Google Patents.
  • Everything about Distillation Under Reduced Pressure. (n.d.). Unacademy. Retrieved from [Link]

  • WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. (n.d.). Google Patents.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Development of a Novel Catalytic Distillation Process for Cyclohexanol Production. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 【4K】-- Column Chromatography (Purification). (2013, October 22). YouTube. Retrieved from [Link]

  • Distillation Under Reduced Pressure - Class 11th. (2024, August 5). YouTube. Retrieved from [Link]

  • 4-PROPYLCYCLOHEXANECARBOXYLIC ACID. (n.d.). LookChem. Retrieved from [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). WMU's ScholarWorks. Retrieved from [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds. (n.d.). Google Patents.
  • How to separate ester from carboxylic acid by using chromatography?. (2020, January 6). ResearchGate. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library. Retrieved from [Link]

  • (1s,4r)-4-Propylcyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-Methylcyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-Oxo-3-propylcyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]

  • Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens. (2025, August 8). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Separation of 4-Propylcyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the separation of cis and trans isomers of 4-Propylcyclohexanecarboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges associated with separating these geometric isomers. We provide in-depth FAQs, troubleshooting guides for common laboratory techniques, and detailed experimental protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans 4-Propylcyclohexanecarboxylic Acid challenging?

Separating these geometric isomers is difficult because they share the same molecular weight, elemental composition, and functional groups.[1] This results in nearly identical physicochemical properties, including polarity and boiling points, which makes conventional separation techniques like standard chromatography or distillation inefficient without careful optimization.[1][2] The primary distinction lies in their three-dimensional structure, which must be exploited for successful separation.

Q2: What are the key structural differences between the cis and trans isomers that can be leveraged for separation?

The key is their difference in molecular shape and symmetry.

  • trans-isomer: The propyl and carboxylic acid groups are on opposite sides of the cyclohexane ring (axial/axial or equatorial/equatorial in the chair conformation). This generally results in a more linear, elongated, and symmetrical molecule.

  • cis-isomer: The functional groups are on the same side of the ring (axial/equatorial). This leads to a less symmetrical, "bent" or C-shaped conformation.

These subtle differences in shape and dipole moment can be exploited by specific chromatographic stationary phases or can influence how the molecules pack into a crystal lattice.[1][2]

Q3: Which analytical techniques are most reliable for confirming the isomeric ratio of my sample?

To accurately determine the purity and isomeric ratio of your fractions, the following methods are recommended:

  • Gas Chromatography (GC): With an appropriate capillary column (e.g., one with a polar stationary phase), GC can often provide baseline separation of the two isomers, allowing for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton alpha to the carboxyl group, will differ significantly between the cis and trans isomers due to their different magnetic environments.

  • High-Performance Liquid Chromatography (HPLC): As a primary separation technique, HPLC with a suitable column and mobile phase can also serve as the analytical method for quantification.

Q4: Can I use acid-base extraction to separate the isomers from each other?

No. Acid-base extraction is an excellent technique for separating the acidic 4-propylcyclohexanecarboxylic acid (both isomers) from any neutral or basic impurities in your crude mixture.[3][4][5] However, since both cis and trans isomers have the same acidic carboxyl group, they will react identically with a base (like NaHCO₃ or NaOH) and cannot be separated from each other using this method. This technique should be used as a preliminary purification step, not for isomer resolution.

Method Selection & Workflow

Choosing the correct separation strategy depends on your objective, scale, and available equipment. The following workflow provides a general decision-making framework.

G Workflow for Isomer Separation Method Selection start Start: Cis/Trans Mixture of 4-Propylcyclohexanecarboxylic Acid scale What is the scale of separation? start->scale analytical Analytical / Small Scale (< 100 mg) scale->analytical Analytical preparative Preparative / Large Scale (> 100 mg) scale->preparative Preparative hplc_gc HPLC or GC (High Resolution) analytical->hplc_gc sfc Consider Supercritical Fluid Chromatography (SFC) analytical->sfc crystallization Fractional Crystallization (Purity Dependent) preparative->crystallization prep_hplc Preparative HPLC (High Purity, High Cost) preparative->prep_hplc end_analytical Pure Isomers for Analysis hplc_gc->end_analytical sfc->end_analytical end_prep Bulk Pure Isomers crystallization->end_prep prep_hplc->end_prep

Caption: Decision workflow for selecting a separation technique.

Troubleshooting Common Separation Issues

This section addresses specific problems you may encounter during the separation process.

High-Performance Liquid Chromatography (HPLC)
ProblemProbable Cause(s)Recommended Solution(s)
Poor or No Resolution (Co-eluting peaks)1. Insufficient Selectivity: Standard C18 columns separate primarily on hydrophobicity, which is very similar for these isomers. 2. Inappropriate Mobile Phase: The ionization state of the carboxylic acid is not controlled.1. Change Stationary Phase: Employ a column that offers shape selectivity. Phenyl-based columns (Phenyl-Hexyl) or cholesterol-based phases (e.g., Cogent UDC-Cholesterol™) are excellent choices as they can better differentiate the linear trans isomer from the bent cis isomer.[6][7] 2. Optimize Mobile Phase: Add 0.1% formic acid or acetic acid to your mobile phase (e.g., Acetonitrile/Water) to fully protonate the carboxylic acid, ensuring a single, neutral species.[3][8] 3. Adjust Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences in stationary phase interaction, improving resolution.[7]
Peak Tailing / Broad Peaks 1. Secondary Interactions: The acidic proton of the carboxyl group is interacting strongly with residual silanols on the silica support. 2. Analyte is Partially Deprotonated: The mobile phase pH is close to the pKa of the acid, causing a mixed population of ionized and neutral forms.1. Add Acid to Mobile Phase: This is the most effective solution. Adding 0.1% formic or acetic acid suppresses the ionization of your analyte, minimizing tailing.[3][8] 2. Use a High-Purity, End-Capped Column: Modern columns have fewer active silanol sites, reducing this effect.
Low Recovery from Column 1. Strong Adsorption: The compound may be irreversibly adsorbing to active sites on the column packing or frits.1. Column Passivation: Before injecting your sample, perform several injections of a blank mobile phase or a sacrificial analyte to occupy active sites. 2. Check pH: Ensure the mobile phase pH is appropriate (acidified for reversed-phase) to prevent strong ionic interactions.
Fractional Crystallization
ProblemProbable Cause(s)Recommended Solution(s)
Low Purity of Crystals (Contaminated with other isomer)1. Co-crystallization: The isomers are crystallizing together. 2. Inefficient Solvent System: The solvent does not sufficiently differentiate the solubilities of the cis and trans forms. 3. Cooling Too Rapidly: Fast cooling traps impurities within the crystal lattice.1. Perform Multiple Recrystallizations: Purity often increases with each successive crystallization step. 2. Screen Solvents: Test a range of solvents and solvent mixtures. A patent for a similar compound suggests that the trans isomer of 4-propyl-cyclohexanecarboxylic acid can be crystallized to >99% purity.[9] Try solvents like ethanol, methanol/water mixtures, or hexane/ethyl acetate systems. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to a 0-4 °C refrigerator. Avoid placing a hot solution directly into an ice bath.
"Oiling Out" (Product separates as a liquid)1. Solution is Supersaturated: The concentration of the solute is too high for the solvent at that temperature. 2. Solvent is Too Nonpolar: The compound has limited solubility and separates before it can form an ordered crystal lattice.1. Dilute the Solution: Add more of the hot solvent until the oil redissolves, then attempt to cool again slowly. 2. Use a More Polar Solvent System: Switch to a solvent in which the compound is more soluble at higher temperatures. 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to provide a nucleation site for crystal growth.
Poor Yield 1. Product is Too Soluble: The product remains significantly soluble in the mother liquor even at low temperatures. 2. Insufficient Cooling: The solution was not cooled to a low enough temperature.1. Use an Anti-Solvent: After dissolving in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid, then heat to clarify and cool slowly. 2. Concentrate the Mother Liquor: Recover the filtrate (mother liquor), reduce its volume by evaporation, and cool again to obtain a second crop of crystals.

Detailed Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol provides a starting point for separating the cis and trans isomers of 4-Propylcyclohexanecarboxylic Acid using reversed-phase HPLC.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at 1 mg/mL in Acetonitrile or Methanol.

    • Dilute this stock solution with the initial mobile phase to a working concentration of ~100 µg/mL.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: Standard system with a UV detector.

    • Column: Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm). This is a critical choice for shape selectivity.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection Wavelength: 210 nm (where carboxylic acids absorb).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Method Development Strategy:

    • Step 1 (Isocratic Screening): Start with an isocratic elution of 60% B. If peaks elute too quickly, decrease to 50% B. If they elute too slowly or are too broad, increase to 70% B. The goal is to find a condition where both isomers elute with reasonable retention.

    • Step 2 (Gradient Run): If isocratic elution does not provide baseline separation, run a broad gradient to determine the elution profile (e.g., 40% to 90% B over 20 minutes).

    • Step 3 (Gradient Optimization): Based on the broad gradient, create a shallower gradient around the elution point of the isomers. For example, if the isomers elute around 65% B, try a gradient of 60% to 70% B over 15 minutes. This will improve resolution.

  • Data Analysis:

    • Identify the cis and trans peaks (if standards are available) or by collecting fractions and analyzing via NMR. Generally, the more symmetrical trans isomer may interact more strongly with a phenyl phase and elute later, but this is not guaranteed and must be confirmed experimentally.

G Principle of Shape-Selective HPLC Separation cluster_0 Mobile Phase Flow cluster_1 Stationary Phase (e.g., Phenyl-Hexyl) trans_isomer Trans Isomer (More Linear) p4 trans_isomer->p4 Stronger π-π interaction (Slower Elution) cis_isomer Cis Isomer (Bent) p2 cis_isomer->p2 Weaker steric fit (Faster Elution) p1 p3 p5 p6 p7 p8

Caption: Differential interaction of isomers with a shape-selective stationary phase.

Protocol 2: Fractional Crystallization for the Isolation of the trans-Isomer

This protocol is based on the principle that the more symmetrical trans isomer often forms a more stable crystal lattice and may be less soluble than the cis isomer in certain solvents.[9]

  • Solvent Selection:

    • Begin by performing small-scale solubility tests with solvents such as ethanol, methanol, water, hexane, and ethyl acetate to find a suitable system where the compound is soluble when hot but sparingly soluble when cold. A methanol/water mixture is a good starting point.

  • Crystallization Procedure:

    • Place the crude cis/trans isomer mixture (e.g., 5.0 g) into an Erlenmeyer flask.

    • Add a minimal amount of hot methanol dropwise while stirring and heating until the solid is completely dissolved.

    • Slowly add water (the anti-solvent) dropwise to the hot solution until it becomes faintly and persistently cloudy.

    • Add one or two more drops of hot methanol to re-clarify the solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least 1 hour to maximize crystal yield.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold crystallization solvent mixture to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Purity Assessment:

    • Analyze a small sample of the dried crystals using GC, HPLC, or NMR to determine the isomeric ratio.

    • If the purity is not satisfactory (>99%), repeat the crystallization procedure (steps 2-3) using the enriched crystalline material. The mother liquor can be set aside and concentrated to recover a mixture enriched in the cis isomer. A patent for a similar process reports achieving 99.6% purity for the trans isomer.[9]

References

  • . This patent describes methods for separating cis and trans isomers of cyclohexane derivatives, including fractional crystallization.

  • . Provides general troubleshooting for carboxylic acid purification, including handling emulsions and addressing peak tailing in chromatography.

  • . Details a process that includes the crystallization of trans-4-propyl-cyclohexanecarboxylic acid to high purity from a cis/trans mixture.

  • . Demonstrates the HPLC separation of a complex molecule containing the 4-propylcyclohexyl moiety.

  • . A discussion among chemists about troubleshooting the chromatography of carboxylic acids, including the use of additives like triethylamine or acid to prevent peak tailing.

  • . Provides foundational knowledge on different types of isomers and separation principles.

  • . Product information confirming the compound is commercially available as a cis/trans mixture.

  • . A thesis describing the separation and analysis of similar substituted cyclohexanecarboxylic acid isomers.

  • . Discusses general principles and early methods for separating cis and trans isomers.

  • . A practical discussion forum on carboxylic acid purification strategies.

  • . A review article on the separation of diastereomers by HPLC, which is conceptually similar to separating geometric isomers.

  • . An advanced example of separating isomers through crystallization, highlighting the principles of molecular packing.

  • . A guide that recommends specific HPLC column types, such as cholesterol-based columns, for separating geometric isomers.

  • . Shows examples of separating isomers using different HPLC stationary phases like C30 and PFP.

  • . Provides a detailed explanation of the principles and procedures for acid-base extraction.

  • . An example lab report detailing the practical application of acid-base extraction.

  • . A guide on separating cyclic alkane isomers, emphasizing the role of stationary phase selectivity in GC.

  • . A discussion that provides insights into various methods for separating geometric isomers, including HPLC and crystallization.

  • . An application note explaining that diastereomers (which include cis/trans isomers) have different physical properties allowing for chromatographic separation.

  • . A detailed review on separating stereoisomers using HPLC, which is relevant to the separation of geometric isomers.

  • . A forum discussion providing practical advice on separating cis/trans isomers of peptides via HPLC.

  • . A research paper comparing normal and reversed-phase HPLC for diastereomer separation.

  • . A technical guide on a structurally similar compound, explaining the challenges and methods for separation.

  • . A review on the chromatographic analysis of carboxylic acids, covering techniques like ion-suppression and ion-pairing.

  • . Provides a list of advanced and alternative methods for isomer separation, including SFC and chiral chromatography.

  • . Mentions that separation of cis/trans mixtures of cyclohexanecarboxylic acid derivatives can be achieved by methods like selective crystallization.

Sources

Technical Support Center: Synthesis of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Propylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical, field-proven insights.

Troubleshooting Guide: Navigating the Synthesis Pathway

The synthesis of this compound, while conceptually straightforward, presents several practical challenges, primarily centered around achieving high stereoselectivity for the desired trans isomer. This guide will address the most common issues encountered during the primary synthetic route: the catalytic hydrogenation of 4-propylbenzoic acid, followed by isomer enrichment.

Diagram: Synthetic Workflow

Synthesis Workflow Overall Synthesis and Purification Workflow cluster_synthesis Step 1: Catalytic Hydrogenation cluster_isomerization Step 2: Isomer Enrichment cluster_purification Step 3: Purification & Analysis Start 4-Propylbenzoic Acid Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H2) Start->Hydrogenation Mixture Cis/Trans Isomer Mixture Hydrogenation->Mixture Epimerization Base-Catalyzed Epimerization (e.g., KOH) Mixture->Epimerization Enriched_Mixture Trans-Enriched Mixture Epimerization->Enriched_Mixture Recrystallization Recrystallization Enriched_Mixture->Recrystallization Final_Product Pure trans Isomer Recrystallization->Final_Product Analysis GC/HPLC Analysis Final_Product->Analysis

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Question 1: My catalytic hydrogenation of 4-propylbenzoic acid is resulting in a low yield and a high proportion of the cis isomer. What factors can I adjust to favor the trans isomer?

Answer: This is a very common challenge. The catalytic hydrogenation of a substituted benzoic acid typically yields a mixture of cis and trans isomers. While the trans isomer is thermodynamically more stable, the kinetic product distribution can be influenced by several factors.

  • Catalyst Selection: Ruthenium-based catalysts, such as 5% Ruthenium on Carbon (Ru/C), are highly effective for the hydrogenation of the aromatic ring. While Rhodium (Rh) catalysts can also be used and may offer higher cis selectivity initially, Ruthenium is often preferred for its overall performance and cost-effectiveness. The choice of catalyst support can also play a role, with carbon being a common and effective option.

  • Reaction Conditions:

    • Temperature and Pressure: Higher temperatures and pressures can favor the formation of the thermodynamically more stable trans isomer. However, excessively high temperatures can lead to side reactions. A typical starting point would be around 100°C and a hydrogen pressure of 15 bar.

    • Solvent System: The choice of solvent can influence the selectivity of the hydrogenation. A binary solvent system of 1,4-dioxane and water has been shown to improve the selectivity for cyclohexane carboxylic acid by promoting the desired orientation of the benzoic acid on the catalyst surface.

  • Side Reactions: Be aware of potential side reactions such as the reduction of the carboxylic acid group to an alcohol (cyclohexylmethanol) or hydrogenolysis products like toluene and methyl cyclohexane. Using a binary solvent system can help to suppress some of these side reactions.

Table 1: Hydrogenation Catalyst and Conditions

ParameterRecommended ConditionRationale
Catalyst 5% Ru/CEffective for aromatic ring hydrogenation.
Solvent 1,4-dioxane/water (1:1 v/v)Enhances selectivity for the carboxylic acid product.[1]
Temperature ~100°CBalances reaction rate and selectivity.
H₂ Pressure ~15 barSufficient for hydrogenation without excessive side reactions.

Question 2: I have a mixture of cis and trans isomers after hydrogenation. How can I increase the proportion of the trans isomer?

Answer: The most effective method to enrich the trans isomer is through a process called base-catalyzed epimerization . This process takes advantage of the fact that the trans isomer is the thermodynamically more stable product. By treating the isomer mixture with a strong base, the proton at the C1 position (alpha to the carboxyl group) can be abstracted, leading to the formation of an enolate intermediate. Reprotonation can occur from either face, and over time, the equilibrium will shift towards the more stable trans isomer.

Detailed Protocol for Epimerization: A published procedure for a similar compound provides a robust starting point. For 4-n-propyl-cyclohexanecarboxylic acid, a mixture with an initial trans to cis ratio of 42.3% to 56.6% was successfully converted to a product with 99.2% trans isomer.

  • Procedure:

    • Dissolve the cis/trans mixture of 4-propylcyclohexanecarboxylic acid in a high-boiling inert solvent like Shellsol 71.

    • Add approximately 2 molar equivalents of a strong base, such as potassium hydroxide (KOH).

    • Heat the reaction mixture to 140-150°C for approximately 3.5 hours.

    • Monitor the reaction progress by taking aliquots and analyzing the isomer ratio by Gas Chromatography (GC).

Diagram: Epimerization Mechanism

Epimerization Mechanism Base-Catalyzed Epimerization of 4-Propylcyclohexanecarboxylic Acid Cis_Isomer Cis Isomer Enolate Enolate Intermediate Cis_Isomer->Enolate + OH⁻ - H₂O Enolate->Cis_Isomer + H₂O - OH⁻ Trans_Isomer Trans Isomer (more stable) Enolate->Trans_Isomer + H₂O - OH⁻ Trans_Isomer->Enolate + OH⁻ - H₂O

Caption: The mechanism of base-catalyzed epimerization, showing the interconversion of cis and trans isomers via an enolate intermediate.

Question 3: I am struggling to separate the cis and trans isomers by recrystallization. Can you provide a more detailed protocol?

Answer: Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. For cis and trans isomers, finding a suitable solvent system is key. The principle is to find a solvent in which the desired trans isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the cis isomer remains more soluble at lower temperatures.

General Recrystallization Procedure:

  • Solvent Selection: For carboxylic acids, common recrystallization solvents include water, ethanol, methanol, or mixtures thereof. Hexane or petroleum ether can also be effective.[2] You may need to screen several solvents or solvent mixtures to find the optimal one. A good starting point for 4-propylcyclohexanecarboxylic acid could be a mixture of methanol and water.

  • Dissolution: Dissolve the crude, trans-enriched product in a minimal amount of the hot solvent (near its boiling point) to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities.

  • Crystallization: As the solution cools, the solubility of the trans isomer will decrease, leading to its crystallization. The more soluble cis isomer will remain in the mother liquor.

  • Ice Bath: Once the solution has reached room temperature, you can place it in an ice bath for about 5-10 minutes to maximize the yield of the crystallized product.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the cis isomer.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. Try using a lower boiling point solvent or a more dilute solution.

  • No Crystals Form: This can happen if the solution is not saturated, the cooling is too rapid, or the compound is too soluble in the chosen solvent. Try evaporating some of the solvent to increase the concentration or adding a less polar co-solvent to decrease solubility. Scratching the inside of the flask with a glass rod can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for determining the cis/trans isomer ratio?

A1: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for separating and quantifying cis and trans isomers of 4-propylcyclohexanecarboxylic acid.

  • Gas Chromatography (GC):

    • Derivatization: Carboxylic acids can sometimes exhibit poor peak shape in GC. Derivatization to a more volatile ester (e.g., methyl ester) can improve chromatographic performance.

    • Column: A non-polar or mid-polarity column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is often suitable. These columns primarily separate based on boiling point differences, and cis and trans isomers often have slightly different boiling points.[4]

    • Method: A typical GC method would involve a temperature gradient to ensure good separation. For example, starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 5-10°C/min).

  • High-Performance Liquid Chromatography (HPLC):

    • Mode: Reversed-phase HPLC is a common choice.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., with a small amount of acid like phosphoric acid or formic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol. The gradient or isocratic conditions will need to be optimized for baseline separation.

Q2: What are the expected yields for the synthesis of this compound?

A2: The overall yield will depend on the efficiency of both the hydrogenation and the epimerization/purification steps.

  • Hydrogenation: The initial hydrogenation of 4-propylbenzoic acid can proceed with high conversion (often >95%). The initial cis/trans ratio can vary, but it's not uncommon to have a higher proportion of the cis isomer initially.

  • Epimerization and Purification: The base-catalyzed epimerization can be very effective, achieving a trans isomer content of over 99%.[5] The subsequent recrystallization will involve some material loss, but a well-optimized process can still result in a good overall yield of the pure trans isomer. A final yield of around 70-80% for the combined epimerization and purification steps is a reasonable expectation.

Q3: Are there any significant safety precautions I should be aware of?

A3: Yes, several safety precautions are crucial for this synthesis:

  • Catalytic Hydrogenation: This step involves working with flammable hydrogen gas under pressure. It should be conducted in a well-ventilated fume hood using a properly rated high-pressure reactor. The catalyst (Ru/C) can be pyrophoric, especially after the reaction, and should be handled with care (e.g., kept wet with solvent).

  • Strong Bases: Potassium hydroxide (KOH) is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: The organic solvents used (e.g., 1,4-dioxane, hexane, methanol) are flammable and should be handled in a fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and perform a thorough risk assessment before starting any experimental work.

References

  • Shinde, S. B., & Deshpande, R. M. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Natural Volatiles & Essential Oils, 8(4), 11628-11637.
  • European Patent No. EP0814073B1. (2001). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate. Retrieved from a relevant BenchChem technical document.
  • Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimizing Epimerization of Cyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereochemical optimization of cyclohexanecarboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are working to control the stereochemistry of substituted cyclohexanecarboxylic acids, a critical class of intermediates in pharmaceuticals and advanced materials. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of epimerization and achieve high yields of the desired isomer.

The Foundation: Understanding the Epimerization Mechanism

The epimerization of substituted cyclohexanecarboxylic acids is fundamentally a process driven by thermodynamics. In most cases, the goal is to convert a less stable cis isomer, or a mixture of cis and trans isomers, into the more stable trans isomer. The trans configuration is generally favored because it places bulky substituents in the equatorial positions of the cyclohexane ring, minimizing steric strain.

The reaction is typically catalyzed by a strong base under high-temperature conditions. The mechanism proceeds through the following key steps:

  • Deprotonation: A strong base abstracts the acidic proton on the α-carbon (the carbon adjacent to the carboxyl group).

  • Enolate Formation: This abstraction forms a planar, resonance-stabilized enolate intermediate. The formation of this intermediate temporarily erases the stereochemical information at the α-carbon.

  • Reprotonation: The enolate is then reprotonated. This can occur from either face of the planar intermediate, leading to the formation of both the cis and trans isomers.

Because the reaction is reversible under the applied conditions (high heat, prolonged reaction time), the system eventually reaches a thermodynamic equilibrium. Since the trans isomer is sterically more stable, it will be the predominant product at equilibrium.[1][2][3]

EpimerizationMechanism cluster_equilibrium Thermodynamic Equilibrium Cis_Acid cis-Cyclohexanecarboxylic Acid (Less Stable) Enolate Planar Enolate Intermediate (Stereocenter Lost) Cis_Acid->Enolate + Base (-H⁺) Enolate->Cis_Acid + H⁺ Trans_Acid trans-Cyclohexanecarboxylic Acid (More Stable) Enolate->Trans_Acid + H⁺ Trans_Acid->Enolate + Base (-H⁺)

Caption: Base-catalyzed epimerization mechanism.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the epimerization process in a direct question-and-answer format.

Question 1: My reaction has stopped, and the conversion to the desired trans isomer is low. What are the likely causes and how can I improve the yield?

Answer: Incomplete conversion is one of the most common issues and typically points to suboptimal reaction conditions that prevent the system from reaching its thermodynamic equilibrium. Here are the key parameters to investigate:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Potassium hydroxide (KOH) has been shown to be exceptionally effective for this transformation.[4][5][6] Ensure you are using a sufficient amount; typically 2 to 4 weight equivalents relative to the starting carboxylic acid are required for efficient conversion.[4][7] Using a weaker base or an insufficient amount will result in slow or incomplete deprotonation of the α-carbon.

  • Reaction Temperature: Epimerization requires significant thermal energy to overcome the activation barrier for both the forward and reverse reactions. The reaction temperature should generally be maintained between 130 °C and 220 °C.[4][5][6] A preferred range is often 140 °C to 180 °C.[4][5] If your temperature is too low, the reaction rate will be impractically slow.

  • Solvent Effects: The choice of solvent is non-intuitive but crucial. The most effective solvents are high-boiling point organic solvents that do not readily dissolve the potassium salt of the cyclohexanecarboxylic acid.[4][6] As the more stable trans isomer is formed, its potassium salt may precipitate out of the solution. According to Le Châtelier's principle, this removal from the solution phase drives the equilibrium further towards the desired trans product, often resulting in purities exceeding the standard equilibrium mixture.[4][6] Solvents like ethylene glycol or water, which dissolve the salt, are less effective.[4][5]

  • Reaction Time: These reactions are not instantaneous. It is essential to allow sufficient time for the equilibrium to be established. Typical reaction times range from 2 to 8 hours.[4][5][7] It is highly recommended to monitor the reaction's progress by taking aliquots over time and analyzing them using methods like Gas-Liquid Chromatography (GLC) or HPLC.[7]

Question 2: I'm observing significant byproduct formation and my overall yield is poor. What could be causing this degradation?

Answer: The formation of byproducts is often a consequence of conditions that are too harsh. While high temperatures are necessary, excessive heat can promote undesirable side reactions.

  • Excessive Temperature: Temperatures exceeding 220 °C can lead to thermal decomposition, including decarboxylation of the carboxylic acid.[4][5][6] Carefully control the internal reaction temperature and avoid localized overheating.

  • Substrate Sensitivity: If your cyclohexanecarboxylic acid possesses other sensitive functional groups (e.g., esters, halides), they may not be stable to the strongly basic conditions and high temperatures. In such cases, a protecting group strategy may be necessary for those functional groups, or an alternative pathway to the desired isomer should be considered. The epimerization of ester derivatives of the carboxylic acid is a known alternative.[5][6]

Question 3: The epimerization appears successful, but I am struggling to isolate the pure trans isomer during workup. What is a reliable purification protocol?

Answer: A robust workup and purification procedure is key to isolating your product in high purity. The difference in solubility between the acid and its salt is leveraged here.

A highly effective, field-proven protocol is as follows:

  • Cooling: Once the reaction is complete (as determined by in-process monitoring), cool the reaction mixture to a safe handling temperature.

  • Quenching & Phase Separation: Add water and a co-solvent like methanol to the cooled mixture. This will dissolve the potassium carboxylate salt, allowing for the separation of the aqueous/methanol phase from the high-boiling organic solvent.[7]

  • Acidification & Precipitation: Transfer the aqueous/methanol phase to a separate vessel and cool it in an ice bath (0 °C to 5 °C). Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise.[7] This will protonate the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the solution as a solid.

  • Isolation and Washing: Filter the precipitated solid. Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts.[7]

  • Drying and Recrystallization: Dry the isolated solid. For achieving the highest purity (e.g., >99.5%), recrystallization is often the final step.[6] The choice of solvent will depend on the specific substrate, but mixtures like water/methanol can be effective.[6]

Caption: Troubleshooting flowchart for epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic control in this reaction? A1: Kinetic control refers to conditions where the major product is the one that forms the fastest, which is determined by the lowest activation energy.[1][2] Thermodynamic control applies when the reaction is reversible, allowing an equilibrium to be established. Under these conditions, the major product is the most stable one.[1][2] The epimerization of cyclohexanecarboxylic acids is a classic example of thermodynamic control. By using high temperatures and sufficient reaction times, you allow the initially formed mixture of isomers to equilibrate, ultimately favoring the more stable trans product.[3][8]

Q2: Can I perform the epimerization on the methyl or ethyl ester of the acid instead? A2: Yes, this is a valid and frequently used strategy. The ester can be epimerized using a strong base like sodium hydride at elevated temperatures.[4][5][7] Following the epimerization, the ester must be hydrolyzed (saponified) to yield the carboxylic acid. In some protocols, a base like KOH can perform both the saponification of an ester starting material and the subsequent epimerization of the resulting carboxylate in a "one-pot" fashion.[4][6]

Q3: What are the best analytical methods for monitoring the cis/trans ratio during the reaction? A3: Gas-Liquid Chromatography (GLC), often referred to as Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods.[4][7][9] For GC analysis, the carboxylic acids usually need to be derivatized into a more volatile form, such as their methyl esters, to improve chromatographic performance. HPLC can often analyze the acids directly.[9] In either case, a small aliquot of the reaction mixture is taken, quenched, acidified, extracted into an organic solvent, and then prepared for injection.

Data Summary & Protocols

Table 1: Exemplary Reaction Conditions for Epimerization
SubstrateBase (eq.)SolventTemp (°C)Time (h)trans Purity (%)Reference
4-Isopropyl-cyclohexanecarboxylic acidKOH (2.0)Shellsol 71140-1503.598.5[4][6][7]
4-Methyl-cyclohexanecarboxylic acidKOH (2.0)Shellsol 71140-1503.595.8[6]
4-n-Propyl-cyclohexanecarboxylic acidKOH (2.0)Shellsol 71140-1503.599.2[6]
2-Methyl-cyclohexanecarboxylic acidKOH (2.0)Shellsol 71180-1902493.0[6]
4-Trifluoromethyl-cyclohexanecarboxylateKOH (2.0)Shellsol 71175-1801095.0[4]
Experimental Protocol: Epimerization of 4-Isopropyl-cyclohexanecarboxylic Acid

This protocol is adapted from established patent literature and serves as a robust starting point for optimization.[7]

Materials:

  • 4-Isopropyl-cyclohexanecarboxylic acid (mixture of cis/trans isomers)

  • Potassium hydroxide (KOH), 96%

  • Shellsol 71 (or a similar high-boiling, non-polar solvent)

  • Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 4-isopropyl-cyclohexanecarboxylic acid (e.g., 75 g, 0.46 mol).

  • Solvent and Base Addition: Add Shellsol 71 (225 ml) followed by 96% potassium hydroxide (53.4 g, 0.91 mol, 2.0 eq).

  • Heating: Heat the stirred reaction mixture to an internal temperature of 140-150 °C. Maintain this temperature for 3.5 hours. Monitor the reaction progress periodically via GC or HPLC to confirm completion.

  • Cooling & Workup: After 3.5 hours, cool the reaction mixture to room temperature. Add water (50 ml) and methanol (100 ml) to the flask and stir until the precipitated potassium salt has dissolved.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Isolate the lower aqueous/methanol phase.

  • Acidification: Cool the aqueous/methanol phase in an ice-water bath to 0-5 °C. While maintaining this temperature, add concentrated HCl (approx. 95 g, 0.91 mol) dropwise with vigorous stirring. A white solid will precipitate.

  • Isolation: After the addition is complete, stir the slurry at 0-5 °C for an additional hour. Filter the precipitated solid using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with 100 ml of cold water. Dry the solid under vacuum to yield pure trans-4-isopropyl-cyclohexanecarboxylic acid (typical purity >99%).

References

Sources

Technical Support Center: Stability of trans-4-Propylcyclohexanecarboxylic Acid in Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Propylcyclohexanecarboxylic Acid (PCCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of PCCA during storage and experimentation. As your dedicated scientific resource, this document aims to ensure the integrity of your research by addressing potential stability issues before they impact your results.

Introduction to PCCA Stability

This compound is a valuable building block in various fields of chemical research and development. Its stability is paramount for the reliability and reproducibility of experimental outcomes. While generally stable under standard conditions, PCCA can be susceptible to degradation over time and under certain environmental stressors. This guide will walk you through the key factors affecting its stability and provide actionable protocols to maintain its quality.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid PCCA should be stored in a tightly sealed container in a cool, dry, and dark place.[1] To mitigate potential degradation from atmospheric components, storage in a well-ventilated area or under an inert atmosphere, such as argon or nitrogen, is highly recommended.[2][3] Long-term storage at room temperature should be avoided to minimize age-related degradation.[1]

Q2: Is this compound sensitive to air or light?

Q3: How should I prepare and store solutions of this compound?

A3: When preparing solutions, use high-purity solvents. The stability of PCCA in solution is dependent on the solvent and pH. For aqueous solutions, the pH can significantly influence stability. While specific studies on PCCA are limited, related compounds like cyclohexanecarboxylic acid show increased biodegradation at alkaline pH.[4] It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.

Q4: What are the primary degradation pathways for this compound?

A4: Based on the behavior of similar cycloalkane carboxylic acids, the primary degradation pathways for PCCA are likely to be:

  • Oxidation: The cyclohexane ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated or carbonylated derivatives, and eventually ring-opening products. Strong oxidizing agents should be avoided during storage and handling.[1][2][5]

  • Decarboxylation: At elevated temperatures or under certain catalytic conditions (e.g., photocatalysis), PCCA may undergo decarboxylation, losing CO2 to form propylcyclohexane.[1][2][6][7]

  • Microbial Degradation: As a carboxylic acid, PCCA may be susceptible to microbial degradation, particularly in non-sterile aqueous solutions. This process often involves enzymatic oxidation of the cyclohexane ring.[3][4][5][8]

Q5: What are the visible signs of this compound degradation?

A5: As PCCA is a white crystalline solid, any change in color (e.g., yellowing) or the appearance of a distinct odor could indicate degradation. For solutions, the appearance of turbidity or discoloration may be a sign of instability or microbial contamination. However, significant degradation can occur without any visible changes. Therefore, analytical assessment is crucial to confirm the purity of the compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS analysis of a stored PCCA sample. Degradation of PCCA due to improper storage (exposure to air, light, or high temperature).1. Verify the storage conditions of your sample. 2. Analyze a freshly opened, new batch of PCCA as a reference. 3. Consider potential degradation products such as oxidized PCCA or decarboxylated PCCA. 4. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Interaction of the carboxylic acid group with the stationary phase. 2. Column overload. 3. Inappropriate sample solvent.1. Adjust the mobile phase pH to suppress the ionization of the carboxylic acid (typically pH 2.5-3.5 for reversed-phase chromatography). 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the mobile phase whenever possible.
Drifting retention times in HPLC. 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before starting the analysis. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a column oven to maintain a constant temperature.
Loss of assay value or potency in a PCCA-containing formulation. Chemical degradation of PCCA in the formulation.1. Investigate the compatibility of PCCA with other excipients in the formulation. 2. Assess the impact of pH, light, and temperature on the formulation's stability. 3. Incorporate antioxidants or use light-protective packaging if oxidative or photodegradation is suspected.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a starting point for the analysis of PCCA purity. Optimization may be required based on your specific instrumentation and requirements.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 30-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-30% B

    • 18-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve PCCA in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability of PCCA under stress conditions and to develop a stability-indicating analytical method.

Caption: Workflow for a forced degradation study of PCCA.

Visualizing Stability Concepts

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on known chemistry of related molecules.

PCCA_Degradation cluster_degradation Degradation Products PCCA This compound Oxidized Oxidized Products (Hydroxylated, Carbonylated, Ring-Opened) PCCA->Oxidized Oxidation (Air, H2O2) Decarboxylated Propylcyclohexane PCCA->Decarboxylated Thermal/Photolytic Stress

Caption: Potential degradation pathways of PCCA.

References

  • Kung, J. W., Löffler, C., Dörner, K., Friedrich, T., & Heider, J. (2014). The newly identified cyclohexane carboxylic acid degradation pathway in Geobacter metallireducens. Journal of Bacteriology, 196(15), 2845-2853.
  • Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012).
  • Kung, J. W., Zamarro, M. T., Löffler, C., & Heider, J. (2013). Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway. Journal of Bacteriology, 195(16), 3694-3702.
  • Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • Bard, A. J., & Kraeutler, B. (1978). Heterogeneous photocatalytic decomposition of saturated carboxylic acids on titanium dioxide powder. Decarboxylative. Journal of the American Chemical Society, 100(7), 2239-2240.
  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Boyd, S. A., & Shelton, D. R. (1984). Anaerobic biodegradation of chlorophenols in fresh and acclimated sludge. Applied and Environmental Microbiology, 47(2), 272-277.
  • Li, K., & El-Din, M. G. (2020). Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identification.
  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146.
  • Ghandi, K. (2014). Photocatalytic oxidation of carboxylic acids.
  • Li, K., & El-Din, M. G. (2020). Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identification.
  • Wang, Z., Liu, Y., & Tay, J. H. (2016). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Water Science and Technology, 73(10), 2552-2558.

Sources

Technical Support Center: Troubleshooting Liquid Crystal Mixture Instability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Liquid Crystal Technologies. This guide is designed for researchers, scientists, and drug development professionals who work with liquid crystal (LC) mixtures. Instability in these complex formulations can jeopardize experimental outcomes, delay development, and compromise product performance. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve these challenges effectively. This document is structured as a dynamic resource, moving from initial symptom identification to deep-dive troubleshooting through a series of frequently asked questions and detailed diagnostic protocols.

Section 1: Identifying Instability - Common Symptoms & Initial Diagnostics

Instability in a liquid crystal mixture rarely manifests as a single, clear-cut issue. It is often a cascade of subtle changes. Early and accurate identification is critical. Before proceeding to specific troubleshooting, a preliminary assessment is recommended.

Initial Observational Checklist:

  • Visual Appearance: Has the mixture's clarity changed? Is it hazy, cloudy, or have visible particulates appeared?

  • Phase Homogeneity: Do you observe distinct layers or regions with different optical textures? This is a primary indicator of phase separation.[1]

  • Color: Has the mixture developed a yellow or brown tint, suggesting chemical degradation?

  • Viscosity: Is there a noticeable change in the mixture's flow characteristics?

Primary Diagnostic Workflow

The following diagram outlines a general workflow for approaching an unstable liquid crystal mixture.

G cluster_0 Phase 1: Observation & Initial Assessment cluster_1 Phase 2: Problem Categorization cluster_2 Phase 3: Advanced Diagnostics & Resolution Observe Observe Instability (e.g., Haze, Crystals, Color Change) POM Initial Diagnostic: Polarized Optical Microscopy (POM) Observe->POM Visual Anomaly Detected PhaseSep Phase Separation? POM->PhaseSep Crystals Crystallization? PhaseSep->Crystals No DSC Perform DSC Analysis (Thermal Stability, Phase Transitions) PhaseSep->DSC Yes Degradation Degradation? Crystals->Degradation No Crystals->DSC Yes ChemAnalysis Chemical Analysis (e.g., HPLC, GC-MS for Impurities) Degradation->ChemAnalysis Yes Reformulate Implement Corrective Action (e.g., Reformulate, Filter, Adjust Storage) DSC->Reformulate ChemAnalysis->Reformulate

Caption: General troubleshooting workflow for LC mixture instability.

Section 2: Troubleshooting FAQs

This section addresses the most common instability issues in a question-and-answer format.

FAQ 1: Why is my liquid crystal mixture separating into different phases?

Answer: Phase separation, the demixing of a homogenous solution, is a common failure mode driven by thermodynamics.[1] It occurs when the free energy of the separated state is lower than that of the mixed state. The primary causes are component immiscibility, temperature fluctuations, and contamination.

Causality and Troubleshooting Steps:

  • Component Immiscibility & Concentration:

    • The "Why": Not all liquid crystal materials are fully miscible with each other or with dopants and additives across all concentrations and temperatures.[2][3] Lyotropic LCs, in particular, are highly sensitive to the concentration of both the mesogen and the solvent.[4][5] Exceeding the solubility limit of one component can induce phase separation.

    • Troubleshooting:

      • Review the Phase Diagram: If available, consult the phase diagram for your mixture's components to ensure you are operating within a stable, single-phase region.[6]

      • Solvent Adjustment (for Lyotropic LCs): The choice of solvent can significantly impact stability. The solvent swells the smectic layers, which can alter the system's stability.[1] Consider adjusting the solvent or its concentration.

      • Component Ratio Adjustment: Systematically vary the concentration of the problematic component to determine its solubility limit within the mixture.

  • Thermally-Induced Phase Separation (TIPS):

    • The "Why": The solubility of components is temperature-dependent. Cooling a mixture can reduce the solubility of one or more components, leading to their separation. Conversely, heating can push the system into a different phase regime, which might be unstable upon cooling.[6][7]

    • Troubleshooting:

      • Perform a Temperature Cycling Study: Use a Differential Scanning Calorimeter (DSC) to analyze the mixture's thermal behavior.[8] Look for unexpected thermal events that could correspond to phase separation. (See Protocol 2).

      • Controlled Heating/Cooling: Re-homogenize the mixture by heating it above its clearing point, followed by controlled, slow cooling. Rapid cooling can trap the system in a non-equilibrium state.

  • Contamination:

    • The "Why": Impurities, particularly water or residual solvents from synthesis, can drastically alter the intermolecular interactions within the mixture, reducing miscibility and promoting separation.[9]

    • Troubleshooting:

      • Verify Raw Material Purity: Ensure all individual components are of high purity and are properly dried before mixing.

      • Use Anhydrous Solvents: When preparing solutions, always use dry, high-purity solvents.

FAQ 2: Why are crystals forming in my liquid crystal mixture?

Answer: Crystallization is a nucleation-driven process that occurs when a solution becomes supersaturated with one of its components.[10] This is distinct from amorphous phase separation and is a common issue, especially in mixtures stored at or below room temperature.

Causality and Troubleshooting Steps:

  • Supersaturation & Temperature:

    • The "Why": As with phase separation, the solubility of individual components decreases at lower temperatures. If the concentration of a component exceeds its solubility limit at a given temperature, it can nucleate and grow into crystals.[7] This is why crystallization is often observed after refrigeration or during winter.

    • Troubleshooting:

      • Formulate Eutectic Mixtures: Whenever possible, design mixtures around a eutectic composition. A eutectic mixture has a lower melting point than any of its individual components, significantly depressing the temperature at which crystallization occurs.[11][12]

      • Determine Saturation Point: Prepare samples with varying concentrations and store them at the lowest anticipated operating temperature. Observe for crystal formation over time to determine the practical concentration limit.

      • Gentle Re-heating: If crystals have formed, gently heat the mixture while stirring until they dissolve completely. Ensure all crystals are gone, as remaining micro-crystallites can act as seed points for rapid re-crystallization.[13]

  • Nucleation Sites (Impurities):

    • The "Why": The formation of a crystal requires a "nucleation site" to begin.[14] This can be an undissolved particle, a dust fiber, or even a microscopic scratch on the container wall. Impurities act as excellent, unintended nucleation sites.[15][16]

    • Troubleshooting:

      • Filtration: After preparation, filter the mixture through a sub-micron filter (e.g., 0.22 µm PTFE) to remove any particulate matter that could serve as nucleation sites.

      • Cleanliness: Ensure all glassware and storage containers are scrupulously clean. Avoid scratching the interior surfaces of vials.[10]

  • Solvent Effects:

    • The "Why": For mixtures prepared in a solvent, rapid evaporation of the solvent can quickly increase the concentration of the LC components, leading to supersaturation and crystallization.[14]

    • Troubleshooting:

      • Use Lower Volatility Solvents: If possible, choose a solvent with a lower vapor pressure.

      • Secure Storage: Always store mixtures in tightly sealed containers to prevent solvent loss.[17]

FAQ 3: My mixture's properties are changing over time. What's causing this degradation?

Answer: Degradation refers to the irreversible chemical alteration of one or more components in the mixture. The primary culprits are exposure to ultraviolet (UV) light, thermal stress, and oxidation. This leads to changes in key properties like the nematic-to-isotropic transition temperature (clearing point), color, and electrical resistivity.[18][19]

Causality and Troubleshooting Steps:

  • Photodegradation:

    • The "Why": Many liquid crystal molecules, especially those with phenyl rings or double bonds, can absorb UV radiation.[20][21] This absorbed energy can break chemical bonds, creating reactive free radicals and leading to decomposition products that act as impurities.[22] This is a significant issue for applications involving high-intensity light sources.[23]

    • Troubleshooting:

      • UV Protection: Store mixtures in amber vials or in the dark. If the application involves UV exposure, incorporate a UV filter or use LC materials specifically designed for high photostability (e.g., those containing cyclohexyl groups instead of phenyl groups).[20][23]

      • Incorporate Stabilizers: Add light stabilizers or antioxidants to the formulation, if compatible with your system.[22][24]

  • Thermal Degradation:

    • The "Why": High temperatures, even below the clearing point, can accelerate slow chemical decomposition reactions over long periods.[24] This is particularly true for materials with high transition temperatures or those containing reactive functional groups.

    • Troubleshooting:

      • Adhere to Recommended Temperature Ranges: Do not exceed the manufacturer's recommended operating or storage temperature. Thermogravimetric Analysis (TGA) can determine the onset temperature for degradation.[24]

      • Minimize Time at Elevated Temperatures: During experiments, limit the time the mixture is held at high temperatures.

  • Oxidation/Hydrolysis:

    • The "Why": Exposure to air and moisture can lead to oxidation or hydrolysis of sensitive functional groups in the LC molecules. This introduces polar impurities that can disrupt liquid crystal ordering and degrade electrical performance.[18][20]

    • Troubleshooting:

      • Inert Atmosphere: Prepare and store the mixture under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.

      • Proper Sealing: Use vials with high-quality, airtight seals.

Section 3: Diagnostic Protocols

Protocol 1: Polarized Optical Microscopy (POM) Analysis

Objective: To visually identify liquid crystal phases, phase separation, and crystallization. POM is the primary tool for macroscopic visual inspection.[25][26]

Methodology:

  • Prepare a small sample of the mixture between a clean glass slide and a coverslip. For uniform thickness, use a cell with a defined gap.

  • Place the sample on the microscope stage between the two polarizers (crossed position).

  • Observe the sample at room temperature. A homogenous LC phase will exhibit a characteristic texture (e.g., schlieren or marbled for nematic).[7]

  • Look for:

    • Droplets/Interfaces: The appearance of distinct droplets or boundaries with different textures indicates phase separation.[1]

    • Sharp, Anisotropic Structures: Crystalline domains will appear as bright, often needle-like or geometric structures that do not flow.

    • Isotropic Regions: Dark, black regions that remain dark upon stage rotation indicate an isotropic liquid, which could be a separated solvent or a degradation product.

  • If the microscope has a hot stage, slowly heat the sample through its transition temperatures. Note the temperatures at which phase changes, melting, or clearing occurs and compare them to the expected values.[7]

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To quantitatively measure phase transition temperatures (e.g., crystal-nematic, nematic-isotropic) and detect thermal instabilities.[8][27]

Methodology:

  • Accurately weigh 3-5 mg of the LC mixture into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform an initial heating and cooling cycle to erase the sample's thermal history. A typical program is:

    • Heat from room temperature to 10-20°C above the expected clearing point at a rate of 10°C/min.

    • Hold for 2-5 minutes.

    • Cool back to the starting temperature at 10°C/min.

  • Perform a second heating run using the same parameters. This second run provides the most reliable data.

  • Analyze the heat flow curve:

    • Expected Peaks: Sharp, endothermic peaks on heating correspond to phase transitions. The peak onset or peak maximum is taken as the transition temperature.[24]

    • Signs of Instability:

      • Peak Broadening/Shifting: A shift or broadening of transition peaks between the first and second heating cycles can indicate degradation or a change in composition.

      • Appearance of New Peaks: The emergence of new peaks, especially at different temperatures over time or after aging, suggests crystallization of a component or phase separation.[9]

      • Exothermic Events: A broad exothermic event, especially at higher temperatures, is a strong indicator of thermal decomposition.

Data Interpretation Table

DSC Observation (on 2nd Heat) Potential Cause Recommended Action
N-I transition temp is lower than spec Impurities present, degradation Chemical analysis (HPLC, GC-MS)
Multiple melting peaks below N-I Phase separation, incomplete mixing POM analysis, extended mixing/sonication
Crystal-Nematic peak appears Component crystallization Formulate eutectic, check storage temp

| Broad exothermic peak at high temp | Thermal decomposition | TGA to confirm, reduce max operating temp |

Section 4: Best Practices for Formulation and Handling

Proactive measures are the most effective way to ensure mixture stability.

  • Purity is Paramount: Start with the highest purity raw materials available. Even small amounts of impurities can have a large impact on stability and performance.[16][28]

  • Precise Composition: Use analytical balances for accurate weighing of components. The composition of the mixture is crucial for achieving the desired phase behavior and stability.[29]

  • Thorough Mixing: Ensure components are completely dissolved and homogenized. Use a combination of gentle heating, vortexing, and/or sonication. For lyotropic systems, allow sufficient time for equilibration.

  • Controlled Environment: Whenever possible, handle and prepare mixtures in a clean environment with controlled humidity. For sensitive materials, use a glovebox purged with an inert gas.

  • Optimal Storage: Store mixtures in tightly sealed, clean, amber glass vials in a dark, temperature-controlled environment as recommended.[17] Avoid repeated freeze-thaw cycles.

  • Material Compatibility: Ensure that the storage container and any application device materials are chemically compatible with the LC mixture.

References

  • Near Ultraviolet Photostability of Liquid Crystal Mixtures. (2011). Taylor & Francis Online. [Link]

  • Ultraviolet stability of liquid crystal alignment layers and mixtures. (2001). ResearchGate. [Link]

  • characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]

  • Photostability of Liquid Crystals and Alignment Layers. (2001). ResearchGate. [Link]

  • Thermal and Photophysical Studies of Binary Mixtures of Liquid Crystal with Different Geometrical Mesogens. (2021). MDPI. [Link]

  • Characterization of Liquid Crystals. (n.d.). Semantic Scholar. [Link]

  • Liquid crystal. (n.d.). Wikipedia. [Link]

  • Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. (2023). Personal Care Magazine. [Link]

  • LIQUID CRYSTAL FORMULATIONS. (n.d.). SRV Damage Preventions. [Link]

  • Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry. [Link]

  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). International Journal of Advanced Research. [Link]

  • Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL) Extract and Their Assessment on HaCaT Cells. (2021). National Center for Biotechnology Information. [Link]

  • Introduction to Liquid Crystals. (n.d.). University of Colorado. [Link]

  • Thermal Properties of Binary Mixtures of Liquid Crystals. A Review. (1982). Taylor & Francis Online. [Link]

  • Thermal Analysis of Liquid Crystal Mixtures. (n.d.). IOSR Journal of Engineering. [Link]

  • Thermal and Electrical Characteristics of Nematic Liquid Crystal and Gold Nanoparticle Composites. (2015). ResearchGate. [Link]

  • Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. (2022). MDPI. [Link]

  • Phase Diagrams, Phase Separation Mechanisms and Morphologies in Liquid Crystalline Materials: Principles and Theoretical Foundations. (2018). Royal Society of Chemistry. [Link]

  • Preparation of Liquid Crystal Emulsion and Its Application Performance Study. (2018). ResearchGate. [Link]

  • How Are Liquid Crystals Synthesized?. (2024). YouTube. [Link]

  • Liquid crystals as solid-state templates. (2023). Royal Society of Chemistry. [Link]

  • Evaporation-Driven Liquid–Liquid Crystalline Phase Separation in Droplets of Anisotropic Colloids. (2023). ACS Publications. [Link]

  • End-of-Life Liquid Crystal Displays Recycling: Physico-Chemical Properties of Recovered Liquid Crystals. (2022). MDPI. [Link]

  • Synthesis and Degradation Studies of Nematic (N*) Liquid Crystals. (2013). ResearchGate. [Link]

  • Degradation of liquid crystal device performance due to selective adsorption of ions. (2012). ResearchGate. [Link]

  • How Do You Prevent Unwanted Crystal Formation In Solutions?. (2024). YouTube. [Link]

  • Light-Induced Manipulation of Circularly Polarized Luminescence Color and Intensity via the Photonic Bandgap Effect. (2023). ACS Publications. [Link]

  • Phase separations in liquid crystal-colloid mixtures. (2008). AIP Publishing. [Link]

  • Impact of impurities on crystal growth. (2023). Nature. [Link]

  • Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers. (2022). National Center for Biotechnology Information. [Link]

  • What is the effect of impurities on the crystal structure of materials?. (2019). Quora. [Link]

  • Guide for crystallization. (n.d.). University of Rennes. [Link]

  • Phase Behavior of Low-Temperature Metallomesogen and Commercial Liquid Crystal Mixtures. (2018). Material Science. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2020). MDPI. [Link]

  • Stability and Rupture of Liquid Crystal Bridges under Microgravity. (2022). MDPI. [Link]

  • An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. (2023). ResearchGate. [Link]

  • Factors That Affect Sugar Crystallization. (2022). Alaqua Inc. [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. (2020). ResearchGate. [Link]

  • Liquid Crystal mixture can be unhomogeneous after time?. (2018). ResearchGate. [Link]

  • Preventing Crystals in Grape Jelly, Jam, Syrup, and Juice. (2023). Iowa State University Extension and Outreach. [Link]

  • Spatiotemporal control of liquid crystal structure and dynamics through activity patterning. (2021). Nature Communications. [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press. [Link]

  • How do you stop sugar crystallization?. (2018). Quora. [Link]

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Technical Support Center: Enhancing the Purity of trans-4-Propylcyclohexanecarboxylic Acid to >99%

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the high-purity preparation of trans-4-Propylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who require this compound in a highly pure, isomerically-defined form (>99%). We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

The primary challenge in obtaining pure this compound lies in the removal of its stereoisomer, cis-4-Propylcyclohexanecarboxylic Acid, which often forms concurrently during synthesis. Catalytic reduction of 4-n-propylbenzoic acid, a common synthetic route, typically yields a mixture of cis and trans isomers[1]. This guide provides a systematic approach to tackle this and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

The impurity profile of your crude this compound can vary based on the synthetic route, but typically includes a few key species. Understanding these is the first step toward effective removal.

Impurity NameTypical SourceRecommended Removal Method
cis-4-Propylcyclohexanecarboxylic Acid Co-formation during catalytic hydrogenation of the aromatic precursor[1].Isomerization (Epimerization) followed by Recrystallization or Preparative HPLC.
Unreacted 4-n-Propylbenzoic Acid Incomplete hydrogenation.Acid-base extraction, Recrystallization.
Residual Catalyst (e.g., Pd, Ru)Carryover from the hydrogenation step.Filtration through Celite® or a similar filter aid.
Oxidizable Byproducts Side reactions during synthesis, particularly if starting from aldehyde precursors[2].Treatment with a mild oxidizing agent followed by distillation or recrystallization[2].
Solvent Residues Trapped solvent from the reaction or initial workup.Drying under high vacuum, Recrystallization.
Q2: My main impurity is the cis-isomer. How can I effectively remove it to achieve >99% trans purity?

This is the most critical purification step. Direct separation by standard recrystallization is often inefficient due to similar solubilities. The most robust strategy involves two key stages: Epimerization and Recrystallization .

The Principle of Epimerization: The trans-isomer is thermodynamically more stable than the cis-isomer. In the trans configuration, both the bulky propyl and carboxylic acid groups can occupy equatorial positions on the cyclohexane ring, minimizing steric strain. The cis-isomer is forced to have at least one of these groups in a less stable axial position. By treating a mixture with a strong base at elevated temperatures, you can deprotonate the carboxylic acid and facilitate the equilibration of the alpha-carbon, driving the mixture towards the more stable trans form[1]. This process can shift a mixture from, for example, 42% trans to over 99% trans[1].

A detailed protocol for this crucial step is provided in the "Protocols" section below.

Q3: I've performed the epimerization, but my purity is still only ~98-99%. What's the next step?

Reaching the final hurdle of >99% purity requires a meticulous final purification step. If residual cis-isomer or other closely related impurities remain, you have two primary options.

  • Optimized Recrystallization: This is the most common and scalable method. The choice of solvent is critical. A mixed solvent system, such as methanol/water or ethanol/water, is often highly effective. The goal is to find a system where the trans-isomer is sparingly soluble at low temperatures but highly soluble at high temperatures, while the cis-isomer remains more soluble in the cold mother liquor[1]. Multiple recrystallizations may be necessary.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): When recrystallization fails to provide the desired purity, or for smaller scale preparations, reversed-phase preparative HPLC is an excellent alternative[3][4]. Using a C18 column with a mobile phase like acetonitrile/water with a small amount of acid (e.g., 0.1% formic acid or TFA) can effectively separate the cis and trans isomers[5][6].

Q4: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C)[7]. For carboxylic acids, polar protic solvents are often a good starting point[8].

Solvent SystemSuitability for Carboxylic AcidsComments & Rationale
Water Good for polar compounds; may require heating.This compound has limited water solubility, but it can be used in a mixed system.
Methanol/Water Highly Recommended [1]Dissolve the compound in a minimum of hot methanol, then slowly add hot water until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly. This allows for fine-tuning of polarity.
Ethanol/Water Highly Recommended Similar principle to Methanol/Water. A slightly less polar and volatile option.
Hexanes/Toluene Good for less polar impurities.Can be effective if the primary impurities are non-polar. The target compound should have lower solubility in hexanes.
Acetic Acid Occasionally used for carboxylic acids[9].Can be effective but is harder to remove completely. Use with caution.
Q5: How can I definitively confirm my final purity is >99% and that the product is the trans-isomer?

A single analytical method is often insufficient. A combination of techniques is required to provide an authoritative assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., to the methyl or trimethylsilyl ester), GC can provide excellent separation of cis and trans isomers, allowing for precise quantification of the isomeric ratio[10]. The mass spectrum confirms the identity of the peaks.

  • High-Performance Liquid Chromatography (HPLC): A well-developed reversed-phase HPLC method using a C18 column is a powerful tool for assessing purity[11]. It can separate the target compound from both isomeric and non-isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and provide information on the isomeric configuration. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans isomers[1].

  • Melting Point Analysis: The pure trans-isomer has a distinct melting point (approx. 97-100°C)[12]. A sharp melting point within the expected range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting & Optimization Workflows

Workflow 1: Systematic Purification Strategy

This diagram outlines the decision-making process for purifying crude 4-Propylcyclohexanecarboxylic Acid.

Purification_Workflow start Crude Product (cis/trans mixture) check_isomer Analyze cis/trans ratio (GC or HPLC) start->check_isomer epimerize Perform Base-Catalyzed Epimerization check_isomer->epimerize trans < 95% recrystallize1 Recrystallize (e.g., Methanol/Water) check_isomer->recrystallize1 trans > 95% epimerize->recrystallize1 check_purity Analyze Purity >99%? (GC/HPLC) recrystallize1->check_purity prep_hplc Purify by Preparative HPLC check_purity->prep_hplc No final_product Final Product >99% Pure check_purity->final_product Yes prep_hplc->final_product Recrystallization_Troubleshooting start {Problem|What went wrong?} prob_no_xtals No Crystals Form Upon Cooling start->prob_no_xtals prob_oiling_out Product 'Oils Out' Instead of Crystallizing start->prob_oiling_out prob_low_yield Poor Recovery of Product start->prob_low_yield sol_no_xtals sol_no_xtals prob_no_xtals->sol_no_xtals sol_oiling_out sol_oiling_out prob_oiling_out->sol_oiling_out sol_low_yield sol_low_yield prob_low_yield->sol_low_yield

Caption: Common recrystallization problems and their corresponding solutions.

Detailed Experimental Protocols

Protocol 1: Isomer Enrichment via Epimerization

This protocol is adapted from procedures described for analogous compounds and is designed to convert the cis-isomer to the more stable trans-isomer.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 4-Propylcyclohexanecarboxylic Acid (1.0 eq) with a high-boiling point solvent like Shellsol 71 or ethylene glycol (approx. 3 mL per gram of acid).

  • Add Base: Add potassium hydroxide (KOH, approx. 2.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to 140-150°C with vigorous stirring. Maintain this temperature for 3-4 hours to allow the mixture to reach thermodynamic equilibrium.[1]

  • Cooling & Workup: Cool the reaction mixture to room temperature. Dilute with water (5 mL/g acid) and methanol (10 mL/g acid) and transfer to a separatory funnel.

  • Acidification: Separate the aqueous/methanol phase. Cool this phase in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2. The this compound will precipitate as a white solid.

  • Isolation: Stir the cold slurry for an additional hour. Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. The product at this stage should be highly enriched in the trans-isomer (>99%).[1]

Protocol 2: High-Purity Recrystallization

This protocol is a standard procedure for achieving analytical-grade purity after epimerization or for samples already rich in the trans-isomer.

  • Solvent Preparation: Prepare a mixture of methanol and deionized water.

  • Dissolution: Place the epimerized, dried acid into an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol required to just dissolve the solid completely.

  • Induce Supersaturation: While stirring the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few more drops of hot methanol to just re-dissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow the cooling process further.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal recovery.[7]

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol/water mixture. Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Purity and Isomer Ratio Analysis by HPLC

This is a general analytical method to assess the final purity of your product.

  • System: Analytical HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a ratio appropriate for your compound (e.g., 60% B) and ramp up to a higher concentration (e.g., 95% B) over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for the carboxylic acid chromophore).

  • Sample Preparation: Prepare a sample solution at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[5]

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • How to Purify Compounds. Varsity Tutors. [Link]

  • Process for purification of carboxylic acids.
  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Journal of Chemical Research. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Process for the purification of carboxylic acids and/or their anhydrides. European Patent Office. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

  • Strategy for Preparative LC Purification. Agilent. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent Office. [Link]

  • A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]

  • 4-Methylcyclohexanecarboxylic Acid. Cleanchem. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • 4-Propylcyclohexanecarboxylic Acid (cis/trans mixture). Pharmaffiliates. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. PubMed. [Link]

  • Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester. PubChem. [Link]

  • Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • propyl cyclohexane carboxylate. The Good Scents Company. [Link]

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Technical Support Center: Optimization of Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for esterification reactions. As a Senior Application Scientist, I've seen firsthand how the nuances of alcohol reactivity can turn a straightforward synthesis into a complex puzzle. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when esterifying a diverse range of alcohols. We will move beyond rote procedures to explore the underlying principles that govern success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios, focusing on the specific challenges posed by different classes of alcohols. Our goal is to empower you to make informed decisions, leading to higher yields, purer products, and more efficient workflows.

Part 1: General Principles & Frequently Asked Questions (FAQs)

This section addresses foundational questions applicable to most esterification procedures, particularly the common Fischer esterification.

Q1: My esterification reaction is giving me a low yield. What are the most common reasons?

A1: Low yields in esterification are almost always linked to the reversible nature of the reaction. The Fischer esterification is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[1][2] To achieve a high yield, you must actively shift the equilibrium to the product side, in accordance with Le Châtelier's principle.[2][3]

There are two primary strategies to accomplish this:

  • Use a Large Excess of a Reactant: The most common approach is to use the alcohol in a large excess, often as the reaction solvent itself.[1][4][5] This drives the equilibrium forward. Studies have shown that increasing the alcohol from an equimolar amount to a 10-fold excess can dramatically increase ester yield from ~65% to 97%.[1]

  • Remove Water as it Forms: Water is a product of the reaction. Its continuous removal will prevent the reverse reaction (ester hydrolysis) from occurring, thus pushing the reaction to completion.[1][6][7]

Q2: What is the role of the acid catalyst, and which one should I choose?

A2: The acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid (p-TsOH), HCl) is crucial for accelerating the reaction, which is otherwise very slow.[2][6][8] It works by protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][7] Concentrated sulfuric acid has the dual benefit of also acting as a dehydrating agent, further helping to remove water and drive the equilibrium.[6][7]

CatalystKey Characteristics & Considerations
Conc. Sulfuric Acid (H₂SO₄) Strong catalyst and dehydrating agent. Can cause charring or side reactions with sensitive substrates.
p-Toluenesulfonic Acid (p-TsOH) Solid, crystalline acid, making it easier to handle than H₂SO₄. Less oxidizing and often a milder choice for sensitive molecules.[4]
Hydrochloric Acid (HCl) Often generated in situ from reagents like thionyl chloride and an alcohol.[5] Can be effective but is volatile.
Solid Acid Catalysts (e.g., Amberlyst-15) Heterogeneous catalysts that can be easily filtered out of the reaction mixture, simplifying workup. Useful for industrial applications.

Q3: How can I effectively remove water from my reaction?

A3: The most robust and common laboratory method for water removal is azeotropic distillation using a Dean-Stark apparatus .[1][9][10] This piece of glassware is used in conjunction with a reflux condenser. The reaction is run in a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene).[1][4] As the mixture refluxes, the water-solvent azeotrope vaporizes, condenses, and collects in the graduated arm of the trap. Since water is denser than toluene, it sinks to the bottom of the trap while the toluene overflows and returns to the reaction flask, allowing for continuous water removal.[1][9]

G cluster_flask Reaction Flask cluster_trap Dean-Stark Trap Reactants Acid + Alcohol + Toluene Products Ester + Water Reactants->Products Heat Azeotrope Azeotrope Vapor (Toluene + Water) Products->Azeotrope Vaporizes Condensed Condensed Liquid Azeotrope->Condensed Condenses Separation Phase Separation Condensed->Separation Water Water Collected Separation->Water Water is denser Toluene_Return Toluene Returns to Flask Separation->Toluene_Return Toluene is less dense Toluene_Return->Reactants

Caption: Logic of a Dean-Stark trap for water removal.

Part 2: Troubleshooting by Alcohol Class

The structure of the alcohol is the single most important factor determining the success and optimal conditions for an esterification reaction.

Issue 1: Esterifying Primary (1°) and Secondary (2°) Alcohols

These are generally the most straightforward substrates for Fischer esterification. Challenges usually relate to reaction rate and equilibrium management rather than fundamental reactivity issues.

Q: My reaction with a secondary alcohol is very slow. How can I speed it up?

A: The rate of Fischer esterification is highly dependent on steric hindrance.[11][12][13] Primary alcohols react fastest, followed by secondary alcohols.[11][12][14] The bulkier environment around the hydroxyl group of a secondary alcohol impedes the nucleophilic attack on the protonated carboxylic acid.

Troubleshooting Steps:

  • Increase Temperature: Ensure the reaction is being heated sufficiently, typically to the reflux temperature of the alcohol or a higher-boiling solvent like toluene.[4][6]

  • Increase Catalyst Loading: A modest increase in the amount of acid catalyst (e.g., from 1 mol% to 5 mol%) can improve the rate.

  • Ensure Anhydrous Conditions: Start with dry reagents and solvents. Any initial water will work against you.

  • Use a More Reactive Acid Derivative: If rate is still an issue, bypass the Fischer equilibrium entirely. Convert the carboxylic acid to a more reactive acid chloride or acid anhydride . These are far more electrophilic and react much more rapidly with secondary alcohols, often at room temperature.[15][16]

Issue 2: Esterifying Tertiary (3°) Alcohols

This is a significant challenge. Standard Fischer esterification conditions almost always fail with tertiary alcohols.

Q: I tried to react my tertiary alcohol with a carboxylic acid and H₂SO₄, but I only isolated an alkene. What happened?

A: You have observed the classic competing elimination reaction. Under strong acid and heat, tertiary alcohols do not undergo substitution; they rapidly dehydrate via an E1 mechanism to form an alkene.[2][11] The intermediate tertiary carbocation is stable and readily loses a proton to form the alkene, which is thermodynamically favored over the sterically hindered esterification.[11]

Solution: Avoid Protic Acids and Use an Acid Anhydride with a Solid Catalyst

To successfully esterify a tertiary alcohol, you must use conditions that do not favor carbocation formation. The literature provides an effective method using an acid anhydride instead of a carboxylic acid, with a reusable solid catalyst.[17]

Protocol: Selective Esterification of a Tertiary Alcohol [17]

  • Catalyst: Use a solid catalyst such as Indium(III) chloride on Montmorillonite K-10 clay (InCl₃/Mont K-10). This avoids the strong protic acid that causes elimination.

  • Reagents: React the tertiary alcohol (e.g., tert-butanol) with an acid anhydride (e.g., acetic anhydride) instead of a carboxylic acid. The byproduct is a carboxylic acid, not water, which avoids equilibrium issues.

  • Conditions: The reaction can often be run at or near room temperature (e.g., 25-40°C), which further disfavors the elimination side reaction.

  • Stoichiometry: A mole ratio of 1:1 to 1.5:1 (anhydride to alcohol) is typically effective.

  • Workup: The solid catalyst is simply filtered off. The excess anhydride and carboxylic acid byproduct can be removed with a mild aqueous base wash (e.g., NaHCO₃ solution).

This method has been shown to achieve high conversion (>95%) of tertiary alcohols to their corresponding esters with minimal alkene formation.[17]

Issue 3: Esterifying Phenols

Phenols are also poor nucleophiles for Fischer esterification, but for electronic reasons rather than steric ones.

Q: My Fischer esterification with phenol is not working or is extremely slow. Why?

A: Phenols are significantly less nucleophilic than aliphatic alcohols.[2] The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring through resonance.[2][18] This reduces their availability to attack the electrophilic carbonyl carbon, making the standard Fischer reaction very inefficient.[15][18]

Solution: Activate the Carboxylic Acid

Since the phenol is a weak nucleophile, you must use a highly reactive "activated" carboxylic acid derivative.

  • Use Acid Chlorides or Acid Anhydrides: The most common and effective method is to react the phenol with an acid chloride or acid anhydride.[15][18][19] These reagents are much more electrophilic than the parent carboxylic acid. The reaction is often performed in the presence of a mild base like pyridine, which serves two purposes: it can deprotonate the phenol to form the much more nucleophilic phenoxide ion, and it neutralizes the HCl or carboxylic acid byproduct that is formed.[18]

  • Schotten-Baumann Reaction: This classic technique involves reacting the phenol with an acid chloride under aqueous basic conditions (e.g., NaOH solution). The base continuously generates the highly reactive phenoxide ion in the aqueous phase, which then reacts with the acid chloride.

G cluster_optimize Optimization Strategy Start Select Alcohol Substrate Primary Primary (1°) or Secondary (2°) Alcohol Start->Primary Low Steric Hindrance Tertiary Tertiary (3°) Alcohol Start->Tertiary High Steric Hindrance & E1 Risk Phenol Phenol Start->Phenol Poor Nucleophile Method_Fischer Method: Fischer Esterification (Acid + H⁺ Catalyst) Primary->Method_Fischer Method_SolidAcid Method: Acid Anhydride + Reusable Solid Catalyst Tertiary->Method_SolidAcid Method_AcylChloride Method: Acid Chloride or Acid Anhydride (+ Base) Phenol->Method_AcylChloride Opt_Fischer Drive Equilibrium: - Excess Alcohol - Remove H₂O (Dean-Stark) Method_Fischer->Opt_Fischer Opt_SolidAcid Avoid E1: - No Protic Acid - Low Temperature Method_SolidAcid->Opt_SolidAcid Opt_AcylChloride Boost Reactivity: - Use Pyridine/Base - Form Phenoxide Method_AcylChloride->Opt_AcylChloride

Caption: Decision workflow for selecting an esterification method.

Part 3: Reaction Monitoring & Workup

Q: How can I monitor the progress of my reaction?

A: Active monitoring is crucial to know when the reaction is complete and to avoid unnecessary heating that could lead to side products.

  • Thin-Layer Chromatography (TLC): TLC is the fastest and most common method.[20][21] Spot three lanes on a plate: your starting alcohol (Lane 1), the reaction mixture (Lane 2), and a "co-spot" with both the starting material and reaction mixture (Lane 3). As the reaction proceeds, you will see the spot corresponding to the starting alcohol disappear from the reaction lane, while a new, typically less polar spot for the ester product appears.[21] The reaction is complete when the starting alcohol spot is gone.[22]

  • Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) Spectroscopy: For more quantitative analysis, you can take aliquots from the reaction, work them up, and analyze them by GC or NMR.[23][24] NMR can even be used for online monitoring without sampling.[23]

Q: What is a standard workup procedure for an esterification reaction?

A: The goal of the workup is to remove the acid catalyst, unreacted starting materials, and any aqueous byproducts.

General Workup Protocol [4][25]

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Dilute: Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.[4]

  • Neutralize/Wash: Transfer the mixture to a separatory funnel and wash it sequentially with:

    • Water: To remove the bulk of the excess, water-soluble alcohol.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize the acid catalyst and any unreacted carboxylic acid. Be sure to vent the funnel frequently as CO₂ gas will be evolved.[4][26]

    • Brine (Saturated NaCl Solution): To help break up any emulsions and remove residual water from the organic layer.

  • Dry: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester.

  • Purify: If necessary, purify the crude product by distillation or column chromatography.[6]

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . (2022). Master Organic Chemistry. [Link]

  • Dean–Stark apparatus . Wikipedia. [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap . University of Wisconsin-Madison. [Link]

  • Dean-Stark Apparatus . Orick Médico Sarl. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview . (2025). JoVE. [Link]

  • Fischer Esterification-Typical Procedures . (2024). OperaChem. [Link]

  • Catalysts used for the esterification reaction . ResearchGate. [Link]

  • Esterification of alcohols . (2025). YouTube. [Link]

  • Dean-Stark Trap: Principle, Use in Chemical Reactions . (2017). JoVE. [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. [Link]

  • How to Make Esters through Esterification | Examples Explained! . (2023). YouTube. [Link]

  • Removal of water from reaction mixtures. (1999).
  • Fisher Esterification, Reflux, Isolation and Purification of Esters . Science Ready. [Link]

  • A method to clean industrial water via esterification: A review . ResearchGate. [Link]

  • Mechanism Of Esterification & The factors That Affect the Rate Of Esterification . (2022). YouTube. [Link]

  • Work up of ester? . (2021). ResearchGate. [Link]

  • TLC Lab: Monitoring Esterification Reaction . Studylib. [Link]

  • Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. (2002).
  • NMR on-line monitoring of esterification catalyzed by cutinase . (2002). PubMed. [Link]

  • Experimental Procedure for Esterification . (2018). Writing in Biology. [Link]

  • Steric Hindrance | Esterification | Chemistry . (2024). YouTube. [Link]

  • Fischer Esterification . Chemistry Steps. [Link]

  • What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol? . (2017). Quora. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables . ResearchGate. [Link]

  • Esterification of phenols . (2016). Khan Academy. [Link]

  • Other Reactions of Phenol . (2023). Chemistry LibreTexts. [Link]

  • Phenol inorganic esterification- why is it impossible? . (2021). Reddit. [Link]

  • Nanalysis 60 Spectrometers for At-Line Reaction Monitoring . (2015). AZoM. [Link]

  • Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes . (2023). MDPI. [Link]

  • Why does phenol have no reaction with carboxylic acids, but does with acid chlorides to produce ester? . (2017). Quora. [Link]

  • Uses of TLC . (2022). Chemistry LibreTexts. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . (2025). Patsnap Eureka. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables . (2021). Angolan Industry and Chemical Engineering Journal. [Link]

  • Tertiary alcohol esterification? . (2019). Reddit. [Link]

  • esterification - alcohols and carboxylic acids . Chemguide. [Link]

  • Fischer Esterification Practice Problems . Pearson. [Link]

  • Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase . (2025). PubMed. [Link]

  • How can I improve the yield of my Fischer Esterification? . (2020). Reddit. [Link]

  • Esterification not Working (Separation) . (2024). Reddit. [Link]

  • A-Level H2 Chemistry: Esterification of Phenols . (2022). YouTube. [Link]

  • Acid to Ester - Common Conditions . The Organic Synthesis Archive. [Link]

  • Making Esters From Alcohols . (2023). Chemistry LibreTexts. [Link]

  • Possible routes for synthesis of esters of tertiary alcohols and phenols, using carboxylic acids . (2020). Sciencemadness.org. [Link]

Sources

Technical Support Center: Enhancing the Solubility of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Propylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Molecule: The Root of the Challenge

This compound (t-PCCA) presents a unique solubility challenge due to its amphiphilic nature. The molecule consists of two distinct regions:

  • A non-polar tail: The bulky propylcyclohexyl group, which favors dissolution in non-polar, lipophilic solvents.

  • A polar head: The carboxylic acid group (-COOH), which is capable of hydrogen bonding and prefers polar, protic environments.

This dual character means that t-PCCA is often poorly soluble in highly polar or highly non-polar solvents, requiring a carefully considered strategy to achieve dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving t-PCCA?

A1: Based on its structure, solvents with intermediate polarity or those capable of both hydrogen bonding and non-polar interactions are excellent starting points. Methanol is a good initial choice as it is known to solubilize t-PCCA.[1][2] Other promising candidates include ethanol, isopropanol (IPA), acetone, and tetrahydrofuran (THF). A preliminary solvent screen is always recommended.

Q2: My t-PCCA is not dissolving in my chosen solvent at room temperature. What should I do first?

A2: The first and simplest step is to gently heat the mixture. For many organic solids, solubility increases exponentially with temperature.[3][4][5] A common rule of thumb, known as 'Black's Rule', suggests that for many organic compounds, solubility can double with a temperature increase of approximately 20°C.[3][4] Use a warm water bath and stir the solution to see if the solid dissolves. Be mindful of the solvent's boiling point to avoid evaporation.

Q3: I dissolved my compound with heat, but it crashed out of solution upon cooling. How can I prevent this?

A3: This indicates that you created a supersaturated solution that is not stable at room temperature. To address this, you can either:

  • Use a solvent blend (co-solvents): Introduce a second, miscible solvent in which the compound has higher solubility to create a more robust solvent system.

  • Increase the solvent volume: You may be near the saturation limit. Adding slightly more solvent might keep the compound dissolved at lower temperatures.

  • Maintain a slightly elevated temperature: If your experimental setup allows, maintaining the solution at a moderately elevated temperature can prevent precipitation.

Q4: Can I use a very non-polar solvent like hexane or a very polar one like water?

A4: It is unlikely that t-PCCA will have high solubility in either extreme. The non-polar cyclohexane tail prevents good interaction with water, while the polar carboxylic acid head limits solubility in non-polar solvents like hexane.[1] However, these solvents can sometimes be used as part of a co-solvent system or as an "anti-solvent" in crystallization processes.[6]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection

Symptom: You are starting a new project and are unsure which solvent system is optimal for t-PCCA.

Potential Cause: Lack of a systematic approach to solvent screening leads to inefficient trial-and-error.

Proposed Solution: A logical, tiered approach to solvent selection, starting with single solvents and progressing to binary mixtures if necessary. The use of Hansen Solubility Parameters (HSP) can provide a theoretical framework for solvent selection.[7][8] HSP breaks down solubility into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[8][9] Solvents with HSP values similar to the solute are more likely to be effective.

Experimental Protocol 1: Small-Scale Solvent Screening

  • Preparation: Weigh 5-10 mg of t-PCCA into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. Cover a range of polarities (e.g., Methanol, Acetone, Dichloromethane, Toluene, Heptane).

  • Observation at Room Temperature: Vortex each vial for 1-2 minutes. Observe and record if the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the solid is not fully dissolved, warm them in a water bath to approximately 50-60°C (or below the solvent's boiling point). Observe and record any changes in solubility.

  • Cooling: Allow the heated vials to cool to room temperature. Note if any precipitation occurs.

  • Analysis: Based on these observations, create a ranked list of solvents. Good solvents will dissolve the compound completely at room temperature or with gentle heating, and the compound will remain in solution upon cooling.

Data Summary Table: Physicochemical Properties of t-PCCA and Solvents

PropertyThis compoundMethanolEthanolAcetoneTolueneHexane
Molecular Weight ( g/mol ) 170.25[1][2]32.0446.0758.0892.1486.18
Melting Point (°C) 93[1][2]-97.6-114.1-94.9-95-95
Boiling Point (°C) ~270 (Predicted)[1][2]64.778.3756110.668.7
pKa ~4.92 (Predicted)[1][2]15.515.919.3~42~50
Qualitative Solubility Soluble in Methanol[1][2]-----
Guide 2: Leveraging Co-Solvents for Enhanced Solubility

Symptom: The compound has poor solubility in any single "good" solvent, or it precipitates easily upon minor temperature or concentration changes.

Potential Cause: No single solvent can adequately satisfy the dual polarity requirements of the t-PCCA molecule.

Proposed Solution: Use a co-solvent system. A co-solvent is a substance added to a primary solvent to increase the solubility of a compound.[10] This technique is highly effective for molecules like t-PCCA.[6][11][12] A mixture of a polar, protic solvent (like methanol) and a less polar aprotic solvent (like toluene or THF) can often create a synergistic effect, where the blend is a better solvent than either component alone.[9]

Underlying Principle: The co-solvent system creates a microenvironment with an intermediate polarity that can effectively solvate both the non-polar tail and the polar head of the t-PCCA molecule, reducing the interfacial tension that limits solubility.[6][13]

Experimental Protocol 2: Binary Co-Solvent Screen

  • Select Primary Solvent: Choose the best single solvent identified in Protocol 1 (e.g., Methanol).

  • Select Co-Solvents: Choose a few miscible co-solvents with different polarities (e.g., Toluene, THF, Dichloromethane).

  • Prepare Stock Solutions: Prepare a concentrated stock solution of t-PCCA in the primary solvent, if possible. If not, weigh the solid directly into test vials.

  • Titration: To vials containing undissolved t-PCCA in the primary solvent, add the co-solvent dropwise while stirring. Observe the point at which dissolution occurs.

  • Ratio Testing: Alternatively, prepare pre-mixed solvent blends in various ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary solvent to co-solvent). Test the solubility of a fixed amount of t-PCCA in a fixed volume of each blend.

  • Optimization: Identify the solvent ratio that provides the best solubility and stability for your application.

Visualization of Co-Solvency Mechanism

Caption: Mechanism of co-solvency for t-PCCA.

Guide 3: Modifying the Solute with pH Adjustment

Symptom: You are working with a protic solvent system but still face solubility limits.

Potential Cause: The carboxylic acid group is protonated (-COOH), which can lead to intermolecular hydrogen bonding between t-PCCA molecules, forming dimers or aggregates that are less soluble.

Proposed Solution: Add a small amount of a non-nucleophilic organic base to the solvent system. This deprotonates the carboxylic acid to a carboxylate (-COO⁻), breaking up the self-association and increasing interaction with polar solvents.

Important Considerations:

  • This approach is only suitable if the presence of a base and the ionized form of t-PCCA do not interfere with subsequent reactions or analyses.

  • Use a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) rather than a primary or secondary amine, which could potentially form amides.

  • This method is distinct from using aqueous bases like NaOH, which would form a salt and cause the compound to partition into an aqueous phase.[14]

Experimental Protocol 3: Base-Mediated Solubility Enhancement

  • Setup: Prepare a suspension of t-PCCA in your chosen organic solvent (e.g., THF or Dichloromethane).

  • Base Addition: Add a non-nucleophilic organic base (e.g., triethylamine) dropwise, or in small aliquots (e.g., 0.1 equivalent increments), to the suspension while stirring.

  • Observation: Monitor for dissolution. Often, the suspension will clarify as the carboxylate salt is formed.

  • Stoichiometry: Note the amount of base required to achieve full dissolution. Using slightly more than one equivalent may be necessary to drive the equilibrium.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Dissolve t-PCCA in chosen solvent Q1 Is it fully dissolved at Room Temp? Start->Q1 Success Success: Proceed with Experiment Q1->Success Yes Step2 Apply gentle heat Q1->Step2 No Q2 Does it dissolve with heat? Step2->Q2 Step3 Try a Co-Solvent System (Protocol 2) Q2->Step3 No Q3 Does it precipitate upon cooling? Q2->Q3 Yes Step3->Success Step4 Consider pH Modification (Protocol 3) Step3->Step4 Partial Success Q3->Success No Q3->Step3 Yes Step4->Success

Caption: Decision tree for troubleshooting t-PCCA solubility.

References

  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 599-603. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Wisdomlib. (2022, July 31). Co-solvency: Significance and symbolism. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • ChemBK. (2024, April 10). trans-4-(Prop-1-yl)cyclohexanecarboxylic acid. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000. [Link]

  • Home Sunshine Pharma. (n.d.). Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • PubChem. (n.d.). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. [Link]

  • West Liberty University. (2015, February 10). 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans Safety Data Sheet. [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • ACS Publications. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]

  • PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid. [Link]

  • National Institutes of Health. (2022, January 23). General Method to Increase Carboxylic Acid Content on Nanodiamonds. [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxyl Derivatives. [Link]

  • MDPI. (n.d.). Effects of Coordination Ability of Nitrogen-Containing Carboxylic Acid Ligands on Nieuwland Catalyst. [Link]

  • ResearchGate. (2019). Direct Conversion of Carboxylic Acids to Various Nitrogen Containing Compounds in One-Pot Exploiting Curtius Rearrangement. [Link]

  • ResearchGate. (2008). Study on conversion of non-basic nitrogen compound indole in FCC. [Link]

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Technical Support Center: Cis-Trans Isomerization of 4-Substituted Cyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereochemical isomerization of 4-substituted cyclohexanecarboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these versatile intermediates, which are crucial in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[1] The precise control of stereochemistry, particularly the conversion of the often kinetically favored cis isomer to the thermodynamically more stable trans isomer, is a frequent challenge in synthetic chemistry.

This resource provides in-depth, field-tested insights into the most common and effective isomerization methods. It is structured to help you troubleshoot common experimental issues and to provide a clear rationale for protocol choices, ensuring both efficiency and reproducibility in your work.

I. Understanding the Core Principles: Thermodynamic vs. Kinetic Control

A foundational concept in the isomerization of 4-substituted cyclohexanecarboxylic acids is the principle of thermodynamic versus kinetic control.[2][3][4] In many synthetic routes, such as the catalytic reduction of a corresponding benzoic acid derivative, the cis isomer is formed as the major product.[5][6][7] This is the kinetic product , meaning it is formed faster due to a lower activation energy barrier.[2][4]

However, the thermodynamic product , the trans isomer, is inherently more stable. This stability arises because the bulky substituent at the 4-position and the carboxylic acid group at the 1-position can both occupy equatorial positions on the cyclohexane ring, minimizing steric strain. In contrast, the cis isomer forces one of these groups into a less stable axial position.

The goal of isomerization is to provide sufficient energy for the reaction to become reversible, allowing the system to reach thermal equilibrium and favor the formation of the more stable trans isomer.[2][3][4]

II. Base-Catalyzed Epimerization: The Workhorse Method

Base-catalyzed epimerization is the most widely employed method for converting cis-4-substituted cyclohexanecarboxylic acids to their trans isomers. The mechanism involves the deprotonation of the acidic proton on the carboxyl group, followed by enolate formation, which allows for the inversion of stereochemistry at the alpha-carbon.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My base-catalyzed isomerization is not reaching the expected trans:cis ratio of >85:15. What are the likely causes?

A1: This is a common issue that can often be traced back to several key factors:

  • Incorrect Base Selection: Not all bases are equally effective. While sodium hydroxide can be used, potassium hydroxide (KOH) has been shown to be surprisingly more efficient, driving the equilibrium to a higher trans ratio, often achieving purities of 98% or more.[5][6][7] Other bases like carbonates of alkaline or alkaline earth metals are generally not effective for this transformation.[5][6][7]

  • Insufficient Temperature: This is a thermodynamically controlled process, and adequate thermal energy is crucial. The reaction temperature should typically be in the range of 130°C to 220°C, with an optimal range often between 150°C and 180°C.[1][5][6] Temperatures below 130°C may result in an incomplete reaction.

  • Inappropriate Solvent: The choice of solvent is critical. The epimerization process is often most efficient in a high-boiling, non-polar organic solvent in which the potassium salt of the trans-cyclohexanecarboxylate is insoluble.[5] This insolubility effectively removes the product from the equilibrium, driving the reaction to completion via Le Châtelier's principle. Solvents that dissolve the potassium salt, such as water or ethylene glycol, are less effective.[1]

  • Reaction Time: While the reaction is generally complete within 2-8 hours, insufficient reaction time will lead to a lower trans:cis ratio.[1] It is advisable to monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q2: I am observing significant byproduct formation. What could be the cause?

A2: Byproduct formation is often a result of reaction temperatures being too high or the presence of reactive functional groups on the substituent at the 4-position. If your substituent is sensitive to high temperatures or strongly basic conditions, you may need to explore alternative, milder isomerization methods.

Q3: Can I perform this isomerization on the ester derivative of the carboxylic acid?

A3: Yes, this is a valid and sometimes advantageous strategy. The methyl or ethyl ester can be epimerized, often under slightly different conditions (e.g., using sodium hydride).[5][6] This approach can be beneficial if the free carboxylic acid presents solubility issues. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[8][9][10]

Detailed Experimental Protocol: High-Purity trans-4-Isopropylcyclohexanecarboxylic Acid

This protocol is adapted from a patented industrial process and is designed to achieve a high purity of the trans isomer.[1][5]

Materials:

  • cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid

  • Potassium hydroxide (96% purity)

  • High-boiling point inert solvent (e.g., Shellsol 71)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve the 4-isopropylcyclohexanecarboxylic acid mixture in the inert solvent (approx. 3 mL of solvent per gram of acid).

  • Add 2.0 equivalents of potassium hydroxide to the solution.

  • Heat the reaction mixture to 140-150°C and maintain this temperature for 3.5 to 4 hours, with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC to determine the trans:cis ratio. The reaction is complete when the desired ratio is achieved (typically >98% trans).

  • Cool the reaction mixture. Add water (approx. 0.7 mL per gram of starting acid) and methanol (approx. 1.3 mL per gram of starting acid) and stir to dissolve the precipitated potassium salt.

  • Allow the phases to separate and collect the lower aqueous/methanolic phase.

  • Cool the aqueous phase to 0-5°C in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring, maintaining the temperature below 5°C, until the solution is acidic.

  • The trans-4-isopropylcyclohexanecarboxylic acid will precipitate as a white solid.

  • Stir the mixture at 0-5°C for an additional hour to ensure complete precipitation.

  • Filter the solid, wash with cold water, and dry to obtain the high-purity trans isomer.

Visualization of the Isomerization Workflow

G cluster_start Starting Material cluster_reaction Base-Catalyzed Epimerization cluster_workup Workup & Isolation cluster_product Final Product start Cis/Trans Mixture of 4-Substituted Cyclohexanecarboxylic Acid react Add KOH (2 equiv.) High-Boiling Solvent Heat (140-180°C, 2-8h) start->react workup1 Cool Reaction Add H2O/MeOH Separate Phases react->workup1 workup2 Acidify Aqueous Phase with HCl (0-5°C) workup1->workup2 workup3 Filter & Dry workup2->workup3 end High-Purity Trans Isomer (>98%) workup3->end

Caption: Workflow for Base-Catalyzed Isomerization.

III. Alternative Isomerization Methods

While base-catalyzed epimerization is robust, certain substrates may require alternative approaches.

Acid-Catalyzed Isomerization

Heating the cis isomer in the presence of a strong acid, such as hydrogen chloride, can also effect isomerization to the trans form.[11] This method is generally less common for 4-substituted cyclohexanecarboxylic acids compared to base-catalyzed methods but can be an option for base-sensitive substrates. The mechanism involves protonation of the carbonyl oxygen, which facilitates enolization and subsequent reprotonation to yield the more stable trans isomer.

Isomerization via Esterification and Hydrolysis

A two-step approach involving Fischer esterification followed by hydrolysis can be an effective, albeit longer, route.[10][12]

  • Esterification: The cis/trans mixture of the carboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) under acidic conditions. The equilibrium of the Fischer esterification itself may slightly favor the trans ester.

  • Epimerization of the Ester: The ester mixture can then be subjected to base-catalyzed epimerization, as described earlier.

  • Hydrolysis: The resulting trans-rich ester is then hydrolyzed back to the carboxylic acid using either acidic or basic conditions.[8][9][10]

This method can be particularly useful for purification, as the ester may be easier to handle or purify by chromatography or distillation than the free acid.

Raney Nickel-Catalyzed Isomerization

For certain substrates, particularly those with amino substituents like 4-aminocyclohexanecarboxylic acid, Raney Nickel has been used as a catalyst for isomerization.[13][14] This method often involves hydrogenation conditions and can be effective, but the use of Raney Nickel on an industrial scale has drawbacks, including its pyrophoric nature and difficulties in separating the fine catalyst particles from the product.[14][15]

IV. Data Summary and Comparison

MethodTypical ReagentsTemperature (°C)AdvantagesDisadvantagesTypical Trans Purity
Base-Catalyzed Epimerization KOH, High-boiling solvent140-180High yield, High purity, One-stepHigh temperature, Requires inert solvent>98%[5]
Acid-Catalyzed Isomerization Dry HClRefluxUseful for base-sensitive substratesCan be slower, Corrosive reagentsVariable, typically lower than base-catalyzed
Esterification-Hydrolysis Alcohol, Acid; Base; Acid/BaseVariesGood for purification, Milder epimerizationMulti-step process, Lower overall yieldDependent on epimerization step
Raney Nickel Catalysis Raney Ni, H₂VariableEffective for specific substratesCatalyst handling issues, High pressure~70%[13]

V. Concluding Remarks for the Practicing Scientist

The conversion of cis- to trans-4-substituted cyclohexanecarboxylic acids is a critical transformation driven by the greater thermodynamic stability of the trans isomer. For the majority of applications, direct epimerization of the carboxylic acid with potassium hydroxide in a high-boiling inert solvent is the most efficient and highest-yielding method. Careful control of temperature and judicious selection of the solvent are paramount to success. When troubleshooting, always consider the fundamental principles of kinetic versus thermodynamic control and how your reaction conditions are influencing the equilibrium. By applying the insights and protocols detailed in this guide, you will be well-equipped to master this essential synthetic transformation.

References
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]

  • Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids.
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent Office. [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]

  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. IP.com. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]

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  • Thermodynamic vs Kinetic Control. YouTube. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. [Link]

  • Method for producing trans-1,4-cyclohexane dicarboxylic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Kinetic analysis of dehydrogenation reaction of cyclohexane catalyzed by Raney-Ni under multiphase reaction conditions. ResearchGate. [Link]

  • 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Nickel-Catalyzed Reductive Cycloisomerization of Enynes with CO2. PubMed. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. [Link]

  • Top 46 papers published in the topic of Raney nickel in 2002. SciSpace. [Link]

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Validation & Comparative

analytical methods for trans-4-Propylcyclohexanecarboxylic Acid purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Phase

I'm starting with focused Google searches to collect data on analytical methods for assessing the purity of trans-4-Propylcyclohexanecarboxylic Acid, especially HPLC techniques. I'm aiming for a comprehensive overview to begin my analysis.

Deepening Analytical Technique Review

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Defining Analytical Approaches

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I'm now integrating qNMR, emphasizing its distinct advantage as a non-destructive, absolute method. I've drafted detailed experimental and data interpretation sections, focusing on internal standard selection and formula application. The advantages and limitations of qNMR will now be compared to chromatographic methods, highlighting situations where each method offers unique benefits, ensuring researchers can select the most appropriate purity assessment method.

Developing Comparative Workflows

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A Senior Application Scientist's Guide to the Gas Chromatography Analysis of trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate analysis of compounds like trans-4-Propylcyclohexanecarboxylic Acid is paramount. This guide provides an in-depth comparison of analytical methodologies, focusing on Gas Chromatography (GC) while also considering alternative techniques. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed protocol to ensure trustworthy and reproducible results.

The Analytical Challenge of Carboxylic Acids

This compound, a saturated cyclic carboxylic acid, presents inherent challenges for direct GC analysis. Its carboxylic acid functional group leads to high polarity and low volatility, resulting in poor peak shape, tailing, and potential adsorption onto the GC column.[1] To overcome these issues and achieve the high-resolution separation necessary for accurate quantification, chemical derivatization is an essential prerequisite. This process transforms the polar carboxyl group into a less polar, more volatile derivative, making the analyte amenable to GC analysis.[1][2]

Comparison of Derivatization Techniques for GC Analysis

The two most common and effective derivatization strategies for carboxylic acids are silylation and alkylation (esterification) . The choice between these methods depends on factors such as sample matrix, required sensitivity, and stability of the derivatives.

Derivatization MethodReagent Example(s)AdvantagesDisadvantages
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Fast, efficient, and quantitative reactions.[3] Produces thermally stable derivatives.Derivatives can be sensitive to moisture and may hydrolyze.[2][3] May not be ideal for complex matrices with high water content.
Alkylation (Esterification) Methanolic HCl, BF3-Methanol, DiazomethaneForms highly stable ester derivatives.[1] Less susceptible to hydrolysis compared to silyl esters.Can be more time-consuming and may require harsher reaction conditions (e.g., heating).[1] Some reagents, like diazomethane, are hazardous.

A comparative study on the derivatization of dicarboxylic acids for GC-MS analysis highlighted that while silylation with BSTFA is efficient and provides good sensitivity, the resulting trimethylsilyl (TMS) derivatives are prone to decomposition if exposed to trace amounts of water.[3] In contrast, esterification, for instance through methylation, yields more stable derivatives, which can be advantageous for analyses involving lengthy sample queues.[2][4] For routine analysis of this compound, silylation with BSTFA offers a rapid and reliable approach, provided that anhydrous conditions are maintained throughout the sample preparation process.

Experimental Protocol: GC-FID Analysis of this compound via Silylation

This protocol details a robust method for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization to its trimethylsilyl (TMS) ester.

Materials and Reagents
  • This compound (CAS 38289-27-9), analytical standard grade[5]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Ethyl Acetate, HPLC grade

  • Internal Standard (IS) (e.g., Tetradecane or a suitable non-interfering compound)

  • 2 mL amber glass autosampler vials with PTFE-lined septa

Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of anhydrous ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in anhydrous ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution and the internal standard stock solution with anhydrous ethyl acetate to cover the desired concentration range.

  • Sample Preparation: For unknown samples, dissolve a known weight of the sample in anhydrous ethyl acetate.

Derivatization Procedure (Silylation)
  • Transfer 100 µL of each standard or sample solution into a 2 mL amber glass vial.

  • Add 100 µL of the internal standard solution to each vial (if not already included).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of anhydrous pyridine to each vial and vortex briefly to dissolve the residue.

  • Add 100 µL of BSTFA (with 1% TMCS) to each vial.

  • Cap the vials tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature before GC injection.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Silylation cluster_analysis Analysis A Aliquot Standard/Sample B Add Internal Standard A->B C Evaporate to Dryness B->C D Add Pyridine C->D E Add BSTFA D->E F Heat at 60°C E->F G Cool to RT F->G H Inject into GC-FID G->H

Caption: Workflow for the silylation of this compound.

GC-FID Conditions
ParameterValue
GC System Agilent 7890B or equivalent with FID
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Detector FID
Detector Temp. 300°C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Alternative Analytical Methodologies: A Comparative Overview

While GC is a powerful technique for the analysis of this compound after derivatization, other methods offer distinct advantages, particularly for samples that are difficult to volatilize or for chiral separations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a viable alternative that often does not require derivatization.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. The acidic nature of the analyte allows for good retention on a C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid). Detection is typically performed using a UV detector at a low wavelength (around 210 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Chiral HPLC: For the separation of enantiomers, which is often a critical requirement in pharmaceutical development, chiral HPLC is the method of choice.[6] This can be achieved using a chiral stationary phase (CSP), such as a cyclodextrin-based or Pirkle-type column.[6][7][8] The mobile phase is typically a non-polar solvent system like hexane/isopropanol.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is particularly useful for analyzing complex matrices and for achieving very low detection limits.[9][10] For this compound, LC-MS analysis would typically be performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻. LC-MS/MS can provide even greater specificity and is the gold standard for quantitative bioanalysis.

MethodComparison cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_lcms Liquid Chromatography-Mass Spectrometry (LC-MS) GC High Resolution Requires Derivatization HPLC No Derivatization (often) Suitable for Chiral Separation LCMS High Sensitivity & Selectivity Ideal for Complex Matrices Analyte trans-4-Propylcyclohexane- carboxylic Acid Analyte->GC Derivatization Analyte->HPLC Analyte->LCMS

Caption: Comparison of analytical techniques for the analysis of the target analyte.

Conclusion

The gas chromatographic analysis of this compound is a robust and reliable method when preceded by an appropriate derivatization step. Silylation with BSTFA offers a rapid and efficient means of preparing the analyte for GC-FID or GC-MS analysis. However, for applications requiring the analysis of underivatized samples, or for chiral separations, HPLC is a superior alternative. For ultimate sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS stands out as the premier analytical choice. The selection of the most suitable method will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and whether stereoisomeric separation is necessary.

References

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 125-133.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Pietrogrande, M. C., Bacco, D., & Demaria, F. (2012). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Hübschmann, H.-J. (2015).
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia Online. Retrieved from [Link]

  • Yarita, T., Nakajima, R., & Shibamoto, T. (2002). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 4(5), 1205-1209.
  • PubChem. 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate. Retrieved from [Link]

  • SIELC Technologies. Separation of 4-(4-Propylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • W. Myung, Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases, in Methods in Molecular Biology, vol. 1314, Humana Press, 2015, pp. 147-156.
  • PubChem. Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester. Retrieved from [Link]

  • G. A. Eiceman, J. A. Gardea-Torresdey, E. Overton, Gas Chromatography, in Principles of Environmental Analysis, CRC Press, 2013.
  • Pharmaffiliates. 4-Propylcyclohexanecarboxylic Acid (cis/trans mixture). Retrieved from [Link]

  • Md. Musfiqur Rahman, Mohammed M. Rahman, M. A. Sattar, Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography, Journal of Chemistry, vol. 2015, Article ID 680756, 7 pages, 2015.
  • S. K. G. E. K. Hewavitharana, Quantitative Bioanalysis by LC-MS/MS: A Review, Journal of Bioanalysis & Biomedicine, vol. 03, no. 04, 2011.
  • PubChem. trans-4′-Propyl-(1,1′-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

  • M. A. Al-Malah, K. F. Al-Azab, Quantitative Gas Chromatographic Method for the Analysis of cis and trans Fatty Acid in Margarines, Sains Malaysiana, vol. 42, no. 11, pp. 1621-1627, 2013.
  • Wang, Y., et al. (2019).
  • Li, W., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical Analysis, 5(1), 44-49.
  • R. K. J. R. K. Singh, Quantitative Bioanalysis by LC-MS/MS: A Review, International Journal of Pharmaceutical Sciences and Research, vol. 3, no. 1, pp. 1-10, 2012.

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A Comparative Guide to the Structural Validation of trans-4-Propylcyclohexanecarboxylic Acid: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of trans-4-Propylcyclohexanecarboxylic Acid, with a primary focus on the rich information derived from Nuclear Magnetic Resonance (NMR) spectroscopy. While direct experimental spectra for this specific molecule are not publicly available, this guide will leverage data from closely related analogs and established spectroscopic principles to present a robust, illustrative analysis. We will explore not only how each technique contributes to the structural puzzle but also why specific experimental choices are made, offering a deeper understanding of the validation process.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the preeminent technique for the comprehensive structural analysis of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level map, revealing connectivity and stereochemistry. This guide will walk through a multi-faceted NMR approach, from simple one-dimensional experiments to more complex two-dimensional correlations, to build a complete picture of this compound.

Experimental Protocol: Acquiring a Full Suite of NMR Data

A comprehensive NMR analysis for structural validation typically involves a series of experiments. The following is a standard protocol for acquiring the necessary data for a compound like this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

  • ¹H NMR (Proton NMR): Acquire a standard one-dimensional proton spectrum. This provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Obtain a proton-decoupled one-dimensional carbon spectrum. This reveals the number of distinct carbon environments in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for establishing proton-proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H bond information.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different molecular fragments.

Illustrative NMR Analysis of this compound

Based on the known spectral data of similar 4-substituted cyclohexanecarboxylic acids and general NMR principles, we can predict the expected NMR spectra for the trans isomer.

¹H NMR Spectroscopy: A First Look at the Proton Skeleton

The ¹H NMR spectrum will provide key insights into the proton environments. The trans stereochemistry, with both the propyl and carboxylic acid groups in the more stable equatorial positions, will influence the chemical shifts and coupling constants of the cyclohexane ring protons.

Expected ¹H NMR Chemical Shifts and Multiplicities:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H (Carboxylic Acid)10.0 - 13.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded.
H-1 (Methine)2.2 - 2.5Triplet of Triplets (tt)1HAdjacent to the electron-withdrawing carboxylic acid group.
H-4 (Methine)1.0 - 1.4Multiplet1HThe methine proton of the cyclohexane ring attached to the propyl group.
H-2, H-6 (Axial)1.2 - 1.5Multiplet2HAxial protons on the cyclohexane ring.
H-2, H-6 (Equatorial)1.9 - 2.1Multiplet2HEquatorial protons on the cyclohexane ring.
H-3, H-5 (Axial)0.9 - 1.2Multiplet2HAxial protons on the cyclohexane ring.
H-3, H-5 (Equatorial)1.8 - 2.0Multiplet2HEquatorial protons on the cyclohexane ring.
CH₂ (Propyl)1.2 - 1.4Multiplet4HThe two methylene groups of the propyl chain.
CH₃ (Propyl)0.8 - 1.0Triplet (t)3HThe terminal methyl group of the propyl chain.
¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Chemical Shifts:

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C=O (Carboxylic Acid)175 - 185The carbonyl carbon of the carboxylic acid is significantly deshielded.
C-1 (Methine)40 - 45The carbon attached to the carboxylic acid group.
C-4 (Methine)35 - 40The carbon attached to the propyl group.
C-2, C-628 - 33Cyclohexane ring carbons adjacent to C-1.
C-3, C-525 - 30Cyclohexane ring carbons adjacent to C-4.
CH₂ (Propyl, adjacent to ring)35 - 40The methylene carbon of the propyl group attached to the ring.
CH₂ (Propyl)19 - 24The central methylene carbon of the propyl group.
CH₃ (Propyl)13 - 15The terminal methyl carbon of the propyl group.
2D NMR: Connecting the Dots

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for unambiguously assigning the complex signals of the cyclohexane ring and confirming the overall structure.

COSY (Correlation Spectroscopy):

A COSY spectrum would reveal the proton-proton coupling network. Key expected correlations include:

  • The methine proton at C-1 coupling with the adjacent methylene protons at C-2 and C-6.

  • The methine proton at C-4 coupling with the adjacent methylene protons at C-3 and C-5, as well as the methylene protons of the propyl group.

  • Correlations between the geminal and vicinal protons of the cyclohexane ring.

  • Correlations between the adjacent methylene and methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence):

An HSQC spectrum would directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra. For example, the proton signal predicted around 2.2-2.5 ppm would show a cross-peak with the carbon signal around 40-45 ppm, confirming this as the C-1/H-1 pair.

Workflow for NMR-based Structural Elucidation:

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_validation Structural Validation H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY Identify Spin Systems C_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (Direct C-H Correlation) C_NMR->HSQC Assign Carbons DEPT DEPT-135 (CH, CH₂, CH₃) DEPT->HSQC Confirm Multiplicity COSY->HSQC Cross-reference HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Connect Fragments Structure Final Structure of This compound HMBC->Structure Confirm Connectivity G Start Unknown Sample IR IR Spectroscopy Start->IR Initial Functional Group Analysis MS Mass Spectrometry Start->MS Determine Molecular Weight NMR NMR Spectroscopy (1D and 2D) IR->NMR Confirm Functional Groups MS->NMR Confirm Molecular Formula Structure Validated Structure NMR->Structure Definitive Structural Elucidation

Caption: A typical workflow for chemical structure validation.

Conclusion

The structural validation of this compound serves as an excellent case study for the synergistic application of modern analytical techniques. While IR and MS provide rapid and valuable initial assessments of functional groups and molecular weight, NMR spectroscopy, through a combination of 1D and 2D experiments, offers an unparalleled level of detail, enabling the complete and unambiguous determination of the molecular structure, including stereochemistry. For researchers in drug development and other scientific fields, a thorough understanding of the capabilities and limitations of each technique is paramount for ensuring the integrity and validity of their work.

References

  • PubChem. (1s,4r)-4-Propylcyclohexane-1-carboxylic acid. Available from: [Link]

  • Loboa, N. P., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Advances, 4(94), 52135-52143. Available from: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3548. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • NIST WebBook. Cyclohexanecarboxylic acid, 1-cyclohexyl-. Available from: [Link]

A Comparative Analysis of trans-4-Propylcyclohexanecarboxylic Acid and trans-4-Pentylcyclohexanecarboxylic Acid for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Formulation Scientists

In the realm of advanced materials, particularly in the formulation of liquid crystal displays (LCDs) and other optoelectronic devices, the molecular architecture of organic components is paramount. The subtle interplay of molecular structure and macroscopic properties is a central theme in the design of materials with tailored performance characteristics. This guide provides a comprehensive comparison of two closely related mesogenic precursors: trans-4-Propylcyclohexanecarboxylic Acid and trans-4-Pentylcyclohexanecarboxylic acid. While differing by only two methylene units in their alkyl chains, these compounds can impart distinct properties to liquid crystal mixtures, influencing critical parameters such as mesophase stability, clearing point, and viscoelastic properties. This analysis is grounded in experimental data to inform researchers, scientists, and drug development professionals in their selection and application of these versatile chemical building blocks.

At a Glance: A Comparative Overview

PropertyThis compoundtrans-4-Pentylcyclohexanecarboxylic Acid
Molecular Formula C₁₀H₁₈O₂C₁₂H₂₂O₂
Molecular Weight 170.25 g/mol 198.30 g/mol
CAS Number 38289-27-938289-29-1
Appearance White to almost white powder/crystalWhite crystalline powder
Melting Point 93-100 °C51-57 °C

The Decisive Role of the Alkyl Chain: A Deeper Dive

The defining difference between these two molecules is the length of the n-alkyl substituent on the cyclohexane ring—a propyl group versus a pentyl group. This seemingly minor variation has significant consequences for the intermolecular forces and packing efficiency of the molecules, which in turn dictates their suitability for various applications, most notably in the formulation of nematic liquid crystal mixtures.

The "trans" configuration of both molecules is crucial, as it ensures a linear, rod-like shape, a prerequisite for the formation of liquid crystalline phases.[1] This geometry promotes the anisotropic alignment of molecules necessary for the unique optical properties of liquid crystals.

Impact on Mesomorphic Behavior and Clearing Point

The length of the terminal alkyl chain is a well-established determinant of the mesomorphic properties of calamitic (rod-like) liquid crystals.[2] An increase in alkyl chain length generally leads to an increase in the nematic-isotropic transition temperature (clearing point) within a homologous series, up to a certain point where smectic phases may become more dominant. This is attributed to the increased van der Waals forces between the longer alkyl chains, which stabilize the ordered nematic phase.

Influence on Viscosity and Birefringence

The viscosity of a liquid crystal mixture is a critical parameter for display applications, as it directly affects the switching speed. Generally, longer alkyl chains lead to an increase in viscosity due to stronger intermolecular interactions and increased molecular weight. Therefore, it is anticipated that formulations containing trans-4-pentylcyclohexanecarboxylic acid would exhibit a higher viscosity than those with its propyl counterpart.

Birefringence (Δn), the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director, is another key property. While the core structure of the mesogen is the primary determinant of birefringence, the alkyl chain can have a modest influence. The increased molecular polarizability of the longer pentyl chain may lead to a slight increase in birefringence compared to the propyl derivative, although this effect is generally less pronounced than the impact on clearing point and viscosity.

Synthesis and Characterization: A Practical Guide

The synthesis of both this compound and trans-4-pentylcyclohexanecarboxylic acid typically starts from the corresponding 4-alkylbenzoic acid. The general synthetic route involves a two-step process: hydrogenation of the aromatic ring followed by isomerization to enrich the desired trans isomer.

General Synthesis Protocol

Synthesis_Workflow Start 4-Alkylbenzoic Acid (Propyl or Pentyl) Step1 Hydrogenation (e.g., Ru/C catalyst, NaOH, H₂) Start->Step1 Intermediate Cis/Trans Mixture of 4-Alkylcyclohexanecarboxylic Acid Step1->Intermediate Step2 Isomerization (e.g., KOH, high temperature) Intermediate->Step2 Product trans-4-Alkylcyclohexanecarboxylic Acid Step2->Product

Figure 1: A generalized workflow for the synthesis of trans-4-alkylcyclohexanecarboxylic acids.

Step-by-Step Methodology:

  • Hydrogenation: The starting 4-alkylbenzoic acid is dissolved in an aqueous solution of sodium hydroxide. The hydrogenation is carried out in the presence of a suitable catalyst, such as Ruthenium on carbon (Ru/C), under hydrogen pressure and elevated temperature. This step yields a mixture of cis and trans isomers of the corresponding 4-alkylcyclohexanecarboxylic acid.

  • Isomerization: The resulting mixture of isomers is then subjected to an isomerization reaction to enrich the thermodynamically more stable trans isomer. This is typically achieved by heating the mixture with a strong base, such as potassium hydroxide, in a high-boiling solvent.

  • Purification: The final product is isolated by acidification, followed by filtration and recrystallization to obtain the pure trans-4-alkylcyclohexanecarboxylic acid.

Characterization and Quality Control

To ensure the suitability of these compounds for high-performance applications, rigorous characterization is essential. The following techniques are critical for a self-validating quality control process:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and the stereochemistry (trans configuration) of the final product.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and purity of the compound. For liquid crystal materials derived from these acids, DSC is crucial for identifying phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic).

  • Polarized Optical Microscopy (POM): Allows for the visual identification of liquid crystalline phases and their characteristic textures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Assesses the purity of the final product and identifies any residual starting materials or byproducts.

QC_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (Structure & Stereochemistry) Sample->NMR DSC Differential Scanning Calorimetry (Melting Point & Purity) Sample->DSC POM Polarized Optical Microscopy (Mesophase Identification) Sample->POM GCMS GC-MS (Purity Assessment) Sample->GCMS Result Verified High-Purity Product NMR->Result DSC->Result POM->Result GCMS->Result

Figure 2: A comprehensive quality control workflow for synthesized trans-4-alkylcyclohexanecarboxylic acids.

Applications Beyond Liquid Crystals

While their primary application lies in the field of liquid crystals, these cyclohexanecarboxylic acid derivatives also serve as versatile building blocks in other areas of research and development:

  • Pharmaceuticals: The cyclohexane ring is a common scaffold in medicinal chemistry, and these acids can be used as starting materials for the synthesis of novel therapeutic agents.

  • Polymers: They can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties.

Conclusion and Future Outlook

The choice between this compound and trans-4-pentylcyclohexanecarboxylic acid is a nuanced one, dependent on the specific performance requirements of the final material. The longer alkyl chain of the pentyl derivative generally leads to a higher clearing point and increased viscosity in liquid crystal mixtures, making it suitable for applications where a broad nematic range is desired and switching speed is less critical. Conversely, the propyl derivative is a candidate for formulations where lower viscosity and faster response times are paramount, albeit potentially at the cost of a narrower operating temperature range.

Future research in this area could focus on the synthesis of novel derivatives of these acids, incorporating additional functional groups to further tune the properties of liquid crystal mixtures. The development of more efficient and environmentally friendly synthesis and purification protocols also remains an active area of investigation. By understanding the fundamental structure-property relationships outlined in this guide, researchers can make more informed decisions in the design and formulation of next-generation advanced materials.

References

  • PubChem. (n.d.). 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • HONGJIN CHEM. (n.d.). Trans-4-Pentylcyclohexane Carboxylic Acid (5HA) CAS 38289-29-1 99.5%. Retrieved from [Link]

  • Kaspar, M., Hamplova, V., Novotna, V., & Pacherova, O. (2014). The effect of the alkyl chain length on the mesomorphic properties of new lactic acid derivatives. Phase Transitions, 87(11), 1116-1126.
  • LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA, (1).
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  • MDPI. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. Polymers, 16(16), 2185.
  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Liquid-gas equilibria in organic liquid crystals: M-24 (4-octyloxy-4′-cyanobiphenyl), BCH-52 (4-ethyl-4′-(trans-4-pentylcyclohexyl)biphenyl) and HP-53 (4-propyl-4′-(trans-4-pentylcyclohexyl)biphenyl).
  • ResearchGate. (n.d.). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Retrieved from [Link]

  • Taylor & Francis Online. (2004). The Temperature Dependence of the Orientational Order Parameter of the Mesogens : 4'-N-Propyl Phenyl-4-(4'-N-Pentyl Cyclohexyl) Benzoate, Trans-4-propyl cyclohexyl 4-(trans-4-pentyl Cyclohexyl) Benzoate and 4-Pentyl cyclohexyl-4-(4-propyl cyclohexyl) Benzoate from Optical Studies. Molecular Crystals and Liquid Crystals, 409(1), 189-200.
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  • Semantic Scholar. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Retrieved from [Link]

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The Tale of Two Rings: A Performance Showdown Between Cyclohexane- and Biphenyl-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of liquid crystals (LCs) with optimal physical properties is a critical decision that dictates the performance of advanced optical and electronic devices. Among the myriad of available mesogenic cores, cyclohexane and biphenyl moieties represent two of the most fundamental and widely utilized building blocks. Their distinct molecular architectures give rise to a fascinating dichotomy in their performance characteristics. This guide provides an in-depth, objective comparison of cyclohexane-based versus biphenyl-based liquid crystals, supported by experimental data and detailed methodologies, to empower informed selection for your specific application.

The Structural Cornerstone: How a Single Ring Defines Performance

The fundamental difference between these two classes of liquid crystals lies in their core structure. Biphenyl-based LCs, such as the well-known 4-cyano-4'-pentylbiphenyl (5CB), feature two directly connected phenyl rings. This extended π-conjugated system is the primary determinant of their electronic and optical properties. In contrast, cyclohexane-based LCs, like 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5), incorporate a saturated cyclohexane ring, which disrupts this continuous conjugation. This seemingly simple structural modification has profound consequences for the material's birefringence, dielectric anisotropy, viscosity, and clearing point.

A Head-to-Head Battle: Key Performance Metrics

To truly understand the trade-offs between these two families of liquid crystals, we must examine their key performance parameters. The following sections delve into a quantitative comparison, drawing upon established experimental findings.

Birefringence (Δn): The Power of π-Conjugation

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for many display and photonic applications. Here, the biphenyl core's extended π-electron system gives it a distinct advantage.

Liquid CrystalCore StructureBirefringence (Δn) at ~0.6 THz
5CB Biphenyl0.15 - 0.21[1]
PCH5 Cyclohexane0.01 - 0.08[1]

As the data clearly indicates, the biphenyl-based 5CB exhibits a significantly higher birefringence compared to its cyclohexane counterpart, PCH5.[1] This is a direct consequence of the greater anisotropy of molecular polarizability in biphenyl systems, endowed by the delocalized π-electrons across the two aromatic rings.

Dielectric Anisotropy (Δε): The Influence of Dipole Moments

Dielectric anisotropy, the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, governs the response of the liquid crystal to an electric field. The magnitude and sign of Δε are crucial for display applications.

Conversely, the introduction of a cyclohexane ring can influence the dielectric anisotropy in several ways. While many cyclohexane-based LCs with terminal cyano groups still possess a positive Δε, its magnitude can be modulated. Furthermore, the flexible nature of the cyclohexane ring can be exploited to design materials with negative dielectric anisotropy, which is advantageous for specific display modes like vertically aligned (VA) displays.[4][5]

Viscosity (γ): The Agility of the Cyclohexane Ring

Rotational viscosity is a measure of the internal friction of the liquid crystal and is a key factor determining the switching speed of a display device. In this arena, the non-planar and more flexible nature of the cyclohexane ring offers a distinct advantage.

Generally, the presence of aliphatic rings, such as cyclohexane, in the rigid core of a liquid crystal leads to reduced viscosity compared to their fully aromatic counterparts.[6] This is attributed to the lower rotational energy barrier of the C-C single bonds in the cyclohexane ring compared to the restricted rotation around the bond connecting the two phenyl rings in biphenyls.

FeatureCyclohexane-based LCsBiphenyl-based LCs
Rotational Viscosity Generally LowerGenerally Higher

This lower viscosity translates to faster response times, a critical requirement for modern high-refresh-rate displays.

Clearing Point (T_c): The Stability of the Mesophase

The clearing point, or nematic-to-isotropic transition temperature, defines the upper operational limit of a liquid crystal. The rigidity and planarity of the molecular core play a significant role in the thermal stability of the nematic phase.

In homologous series, biphenyl derivatives often exhibit higher clearing points than their cyclohexane counterparts. The rigid, planar structure of the biphenyl core allows for more efficient molecular packing and stronger intermolecular interactions, leading to a more stable mesophase that persists to higher temperatures. However, it's important to note that other molecular features, such as the length of the alkyl chain, also significantly influence the clearing point.

The Scientist's Toolkit: Experimental Protocols for Performance Characterization

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental methodologies used to determine these key performance parameters.

Measurement of Birefringence (Δn)

A common and reliable method for determining the birefringence of a nematic liquid crystal is through the use of an Abbe refractometer .

Experimental Protocol:

  • Sample Preparation: A thin, homogeneously aligned liquid crystal cell is prepared by sandwiching the LC material between two glass slides with a defined cell gap. The inner surfaces of the glass slides are coated with a rubbed polyimide layer to induce a uniform alignment of the liquid crystal director.

  • Instrumentation: An Abbe refractometer, equipped with a polarizing eyepiece and a monochromatic light source (e.g., a sodium lamp at 589 nm), is used.

  • Measurement of nₒ: The liquid crystal cell is placed on the prism of the refractometer with the director aligned parallel to the prism's refracting edge. The polarizing eyepiece is rotated to be perpendicular to the director. The refractive index measured in this configuration corresponds to the ordinary refractive index (nₒ).

  • Measurement of nₑ: The polarizing eyepiece is then rotated by 90 degrees to be parallel to the director. The measured refractive index in this orientation is the extraordinary refractive index (nₑ).

  • Calculation: The birefringence is calculated as Δn = nₑ - nₒ.

Diagram of Birefringence Measurement Workflow:

Birefringence_Measurement cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation LC_Material Liquid Crystal Material Cell_Assembly Assemble Homogeneously Aligned Cell LC_Material->Cell_Assembly Glass_Slides Rubbed Polyimide Coated Glass Slides Glass_Slides->Cell_Assembly Abbe Abbe Refractometer Cell_Assembly->Abbe Measure_no Measure nₒ (Polarizer ⟂ Director) Abbe->Measure_no Measure_ne Measure nₑ (Polarizer ∥ Director) Measure_no->Measure_ne Calculate_dn Calculate Δn = nₑ - nₒ Measure_ne->Calculate_dn

Caption: Workflow for birefringence measurement using an Abbe refractometer.

Measurement of Dielectric Anisotropy (Δε)

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different orientations relative to an applied electric field.

Experimental Protocol:

  • Cell Preparation: Two types of liquid crystal cells are required: a homogeneous cell (director parallel to the electrodes) and a homeotropic cell (director perpendicular to the electrodes).

  • Instrumentation: An LCR meter is used to measure the capacitance of the cells at a specific frequency (typically 1 kHz).

  • Measurement of ε⊥: The capacitance of the homogeneous cell (C⊥) is measured. The dielectric permittivity perpendicular to the director is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of ε∥: The capacitance of the homeotropic cell (C∥) is measured. The dielectric permittivity parallel to the director is calculated using a similar formula: ε∥ = (C∥ * d) / (ε₀ * A).

  • Calculation: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[4]

Diagram of Dielectric Anisotropy Measurement Workflow:

Dielectric_Anisotropy_Measurement cluster_prep Cell Preparation cluster_measurement Capacitance Measurement cluster_calculation Calculation Homogeneous_Cell Prepare Homogeneous Cell Measure_C_perp Measure C⊥ (Homogeneous Cell) Homogeneous_Cell->Measure_C_perp Homeotropic_Cell Prepare Homeotropic Cell Measure_C_para Measure C∥ (Homeotropic Cell) Homeotropic_Cell->Measure_C_para LCR_Meter LCR Meter Calculate_epsilon_perp Calculate ε⊥ Measure_C_perp->Calculate_epsilon_perp Calculate_epsilon_para Calculate ε∥ Measure_C_para->Calculate_epsilon_para Calculate_de Calculate Δε = ε∥ - ε⊥ Calculate_epsilon_perp->Calculate_de Calculate_epsilon_para->Calculate_de

Caption: Workflow for dielectric anisotropy measurement via the capacitance method.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity can be determined using various techniques, including electro-optical methods that analyze the switching dynamics of the liquid crystal.

Experimental Protocol (Transient Current Method):

  • Cell Preparation: A homogeneous or twisted nematic cell is prepared.

  • Instrumentation: A function generator, a high-voltage amplifier, a photodetector, and an oscilloscope are required.

  • Measurement: A voltage pulse is applied to the cell, causing the liquid crystal director to reorient. The transient current and the optical response are simultaneously monitored.

  • Analysis: The rotational viscosity (γ₁) can be extracted from the decay time of the transient current or the optical response time using the appropriate theoretical models.

Determination of Clearing Point (T_c)

Differential Scanning Calorimetry (DSC) is a standard and highly accurate method for determining the clearing point.

Experimental Protocol:

  • Sample Preparation: A small, precisely weighed amount of the liquid crystal (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A DSC instrument is used, which measures the heat flow into or out of the sample as a function of temperature.

  • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) through its phase transitions.

  • Analysis: The clearing point (nematic-to-isotropic transition) is identified as the peak temperature of the endothermic transition on the DSC thermogram. The instrument is calibrated with a standard of known melting point (e.g., indium).

Diagram of Clearing Point Determination Workflow:

Clearing_Point_Determination cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Weigh_LC Weigh Liquid Crystal Sample Seal_Pan Seal in Aluminum Pan Weigh_LC->Seal_Pan Heat_Sample Heat Sample at Constant Rate Seal_Pan->Heat_Sample DSC_Instrument DSC Instrument Thermogram Obtain DSC Thermogram Heat_Sample->Thermogram Identify_Peak Identify Endothermic Peak (Nematic-Isotropic) Thermogram->Identify_Peak Determine_Tc Determine Clearing Point (T_c) Identify_Peak->Determine_Tc

Caption: Workflow for clearing point determination using DSC.

Structure-Property Relationships: A Visual Summary

The interplay between the molecular core and the macroscopic properties can be visualized to provide a clear understanding of the performance trade-offs.

Diagram of Structure-Property Relationships:

Structure_Property cluster_cyclohexane Cyclohexane-Based LCs cluster_biphenyl Biphenyl-Based LCs Cyclohexane_Core Saturated Cyclohexane Core Low_Birefringence Low Birefringence (Δn) Cyclohexane_Core->Low_Birefringence Disrupted π-conjugation Low_Viscosity Low Viscosity (γ) Cyclohexane_Core->Low_Viscosity Increased flexibility Modulated_Dielectric Modulated Dielectric Anisotropy (Δε) Cyclohexane_Core->Modulated_Dielectric Alters dipole environment Biphenyl_Core Conjugated Biphenyl Core High_Birefringence High Birefringence (Δn) Biphenyl_Core->High_Birefringence Extended π-conjugation High_Viscosity High Viscosity (γ) Biphenyl_Core->High_Viscosity Planar, rigid structure High_Dielectric High Positive Dielectric Anisotropy (Δε) Biphenyl_Core->High_Dielectric Efficient dipole alignment

Caption: Structure-property relationships for cyclohexane- and biphenyl-based LCs.

Conclusion: Selecting the Right Tool for the Job

The choice between cyclohexane-based and biphenyl-based liquid crystals is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the application.

  • For applications demanding high birefringence , such as telecommunications and certain display technologies, the extended π-conjugation of biphenyl-based liquid crystals makes them the preferred choice.

  • For applications where fast switching speeds are paramount , the lower rotational viscosity of cyclohexane-based liquid crystals offers a significant advantage.

  • The versatility of cyclohexane-based systems in achieving a range of dielectric anisotropies, including negative values, makes them suitable for a broader array of display modes.

By understanding the fundamental structure-property relationships and the experimental data that underpins them, researchers and drug development professionals can confidently select the liquid crystal that will unlock the desired performance in their innovative applications.

References

  • Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2005). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of the Optical Society of America B, 22(5), 1159-1164.
  • Gauza, S., et al. (2013).
  • Ozaki, Y., et al. (2007). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. Optics Letters, 32(13), 1851-1853.
  • Lin, Y. H., et al. (2011). Direct measurement of electric-field-induced birefringence in a polymer-stabilized blue-phase liquid crystal composite. Optics Express, 19(21), 20211-20216.
  • Kresse, H., & Selbmann, C. (1978). Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. Zeitschrift für Physikalische Chemie, 259(5), 817-824.
  • Sato, H., & Kawamoto, H. (1977). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. Japanese Journal of Applied Physics, 16(10), 1771.
  • Collings, N., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
  • Wu, S. T., & Wu, C. S. (1989). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. Liquid Crystals, 5(5), 1439-1448.
  • Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
  • Slaney, A. J., & Goodby, J. W. (1993). Sensitivity and Accuracy of Dielectric Measurements of Liquids Significantly Improved by Coupled Capacitive-Dependent Quartz Crystals. Liquid Crystals, 14(4), 1047-1056.
  • Belyaev, V. V., et al. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. Pramana, 6(5), 293-300.
  • Osman, M. A. (1983). Nematic Liquid Crystals with High Positive Dielectric Anisotropy.
  • Osman, M. A. (1979). Nematic Liquid Crystals with High Positive Dielectric Anisotropy.
  • Golovin, A. B. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group.
  • Salter, Z. C., et al. (2018).
  • Simpson, S. H., Richardson, R. M., & Hanna, S. (2005). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. The Journal of Chemical Physics, 123(13), 134904.
  • Bhowmik, D., & Paul, R. (2007). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Phase Transitions, 80(1-2), 105-114.
  • Han, S. (2001). STUDY ON ROTATIONAL VISCOSITY OF NEMATIC LYOTROPIC LIQUID CRYSTAL. Acta Mechanica Sinica, 33(5), 588-600.
  • Kim, J. S., et al. (2014). Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. Journal of Molecular Liquids, 196, 25-29.
  • Ciferri, A. (2018). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. MOJ Polymer Science, 2(1), 10-25.
  • Dabrowski, R., et al. (2012). High Birefringence Liquid Crystals. Crystals, 2(4), 1319-1366.
  • Dave, J. S., & Vora, R. A. (1974). Synthesis and Study of Liquid Crystal Properties of Novel Homologous Series: α-4-[-4′-n-Alkoxy benzoyloxy] Phenyl β-4″-Nitro benzoyl Ethylenes. Pramana, 3(1), 1-8.
  • Dhara, S., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(3), 329-335.
  • Hindi, S. S. Z. (2017). Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology, 6(1), 709-717.
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  • Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). Cyclohexane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
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The Aliphatic Architect: A Comparative Guide to the Effects of Alkyl Chain Length on Liquid Crystal Properties

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in materials science and drug development, the precise engineering of molecular scaffolds is paramount to achieving desired macroscopic properties. In the realm of liquid crystals, the seemingly simple modification of an alkyl chain's length can elicit a cascade of profound changes, dictating the thermal, optical, and rheological behavior of the material. This guide provides an in-depth, comparative analysis of this fundamental structure-property relationship, grounded in experimental data and established methodologies, to empower the rational design of advanced liquid crystalline materials.

The Flexible Tail That Wags the Molecule: Causal Underpinnings

The quintessential liquid crystal mesogen consists of a rigid core, which promotes long-range orientational order, and one or more flexible terminal chains, typically alkyl groups. The interplay between the rigid core's propensity for alignment and the flexible chain's conformational freedom governs the formation and stability of various mesophases. The length of this alkyl chain is a critical determinant of the intermolecular forces at play.

Longer alkyl chains increase the magnitude of van der Waals forces between molecules.[1][2] These weak, non-covalent interactions, arising from temporary fluctuations in electron density, are additive. Consequently, an increase in the number of methylene units in the alkyl chain enhances the overall intermolecular attraction, favoring more ordered phases.[3] This increased attraction can promote the formation of layered smectic phases over the less ordered nematic phase.

The conformational entropy of the alkyl chain also plays a crucial role. As the chain lengthens, its flexibility and the number of possible conformations increase. This entropic factor can counteract the ordering effect of the rigid core, influencing the delicate energy balance that dictates phase transitions.

A Tale of Two Parities: The Odd-Even Effect

A fascinating and ubiquitous phenomenon observed in homologous series of liquid crystals is the "odd-even effect."[1][4][5] This refers to the alternating behavior of certain properties, most notably the nematic-isotropic (N-I) transition temperature (clearing point), as the number of carbon atoms in the alkyl chain switches between odd and even.

Typically, mesogens with an even number of carbons in their alkyl chains exhibit higher clearing points than their odd-numbered neighbors.[1] This is attributed to the orientation of the terminal C-C bond relative to the long molecular axis. In an all-trans conformation, an even-numbered chain aligns more effectively with the rigid core, leading to a greater molecular anisotropy and stronger intermolecular interactions. Conversely, the terminal bond of an odd-numbered chain is tilted with respect to the molecular axis, disrupting molecular packing and slightly weakening the average intermolecular forces.[4] This subtle difference in molecular shape and packing efficiency manifests as a distinct oscillation in the phase transition temperatures.

Comparative Analysis of a Homologous Series: The nCB Family

To provide a quantitative comparison, we will examine the well-characterized homologous series of 4-n-alkyl-4'-cyanobiphenyls (nCB). The data presented below has been compiled from various experimental studies.

Phase Transition Temperatures

The length of the alkyl chain significantly influences the melting point (crystal to mesophase or isotropic liquid) and the clearing point (mesophase to isotropic liquid). Longer chains tend to promote the formation of smectic phases.

Compound (nCB) Alkyl Chain Length (n) Melting Point (°C) Smectic A - Nematic (°C) Nematic - Isotropic (°C)
5CB524-35.3
6CB614.5-29
7CB730-42.8
8CB821.533.540.5
9CB94240.549.5

Note: Data compiled from multiple sources. Slight variations may exist in reported values due to experimental conditions.

As the alkyl chain length increases from n=5 to n=9, there is a general, albeit non-monotonic, trend in the clearing point. The odd-even effect is clearly visible, with 5CB and 7CB having higher clearing points than 6CB. The introduction of a smectic A phase is observed for n=8 and longer chains, demonstrating the stabilizing effect of longer alkyl chains on more ordered mesophases.

Birefringence (Δn)

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical property for display applications. It is influenced by molecular polarizability and the degree of orientational order.

Compound (nCB) Alkyl Chain Length (n) Birefringence (Δn) at Tred = 0.98 *
5CB5~0.18
6CB6~0.16
7CB7~0.17
8CB8~0.15

*Tred = T/TNI, where T is the measurement temperature and TNI is the nematic-isotropic transition temperature. Data is extrapolated for comparison at a similar reduced temperature.

Generally, birefringence tends to decrease with increasing alkyl chain length within a homologous series.[6] This is because the alkyl chain is less polarizable than the rigid aromatic core. As the aliphatic portion of the molecule becomes larger relative to the core, the average molecular polarizability anisotropy decreases, leading to a lower birefringence.

Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction experienced by liquid crystal molecules as they reorient under the influence of an external field. It is a key parameter for the switching speed of liquid crystal devices.

Compound (nCB) Alkyl Chain Length (n) Rotational Viscosity (γ₁) (mPa·s) at 25°C
5CB5~40
6CB6~55
7CB7~65

Longer alkyl chains lead to an increase in rotational viscosity.[7][8] This is a direct consequence of the increased van der Waals forces and the greater physical entanglement between longer, more flexible chains, which hinders molecular rotation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we outline the standard experimental methodologies for characterizing the effects of alkyl chain length on liquid crystal properties.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[9][10]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into a clean aluminum DSC pan. Hermetically seal the pan to prevent sample loss.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material, such as indium.

  • Thermal Program:

    • Heat the sample to a temperature well above its clearing point to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition.

    • Heat the sample again at the same controlled rate to a temperature above its clearing point.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating scan and exothermic peaks on the cooling scan correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Measurement cluster_analysis Data Analysis weigh Weigh 2-5 mg Sample pan Place in Al Pan weigh->pan seal Hermetically Seal pan->seal load Load Sample & Ref. seal->load heat1 Heat 1 (Erase History) load->heat1 cool Cool (e.g., 10°C/min) heat1->cool heat2 Heat 2 (Data Acq.) cool->heat2 thermogram Obtain Thermogram heat2->thermogram peaks Identify Transition Peaks thermogram->peaks temps Determine T_onset peaks->temps caption DSC Experimental Workflow

Caption: A streamlined workflow for determining liquid crystal phase transitions using DSC.

Polarized Optical Microscopy (POM) for Phase Identification

POM is an indispensable tool for visually identifying liquid crystal mesophases based on their unique optical textures.[11][12]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the liquid crystal on a clean microscope slide. Cover with a coverslip to create a thin film.

  • Microscope Setup: Use a polarizing microscope equipped with a hot stage for precise temperature control. Ensure the polarizer and analyzer are crossed (90° to each other).

  • Thermal Cycling:

    • Slowly heat the sample while observing the changes in texture. The transition to a dark, isotropic liquid marks the clearing point.

    • Slowly cool the sample from the isotropic phase. Observe the formation of characteristic textures as the material transitions into different mesophases.

  • Texture Identification:

    • Nematic Phase: Often exhibits a "Schlieren" texture with dark brushes or a "marbled" appearance.

    • Smectic A Phase: Typically shows a "focal-conic fan" texture.

    • Smectic C Phase: Similar to Smectic A, but often with broken fans or a "broken focal-conic" texture.

POM_Workflow cluster_prep Sample Preparation cluster_obs Microscopic Observation cluster_id Phase Identification sample Place Sample on Slide cover Add Coverslip sample->cover place Mount on Hot Stage cover->place heat Heat to Isotropic place->heat cool Cool Slowly heat->cool observe Observe Textures cool->observe compare Compare to Known Textures observe->compare identify Identify N, SmA, SmC, etc. compare->identify caption POM Experimental Workflow

Caption: A systematic approach to identifying liquid crystal phases using POM.

Concluding Remarks: A Powerful Tool for Material Design

The length of the terminal alkyl chain is a remarkably potent yet elegantly simple parameter for tuning the properties of liquid crystalline materials. As demonstrated, increasing chain length generally enhances the stability of more ordered smectic phases, increases viscosity, and decreases birefringence. Superimposed on these general trends is the subtle but significant odd-even effect, which offers a finer level of control over the nematic-isotropic transition temperature.

A thorough understanding of these structure-property relationships, validated by robust experimental techniques such as DSC and POM, is indispensable for researchers and professionals in the field. By leveraging the principles outlined in this guide, the targeted design and synthesis of novel liquid crystals with tailored properties for applications ranging from advanced displays to sophisticated drug delivery systems can be approached with greater confidence and precision.

References

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  • Synthesis and Mesomorphic Properties of a Novel Ester Homologous Series: 4-(4′- n -Alkoxy Benzoyloxy) Benzyl Cinnamates | Request PDF. ResearchGate. [URL: https://www.researchgate.
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comparative study of different synthetic routes to trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of trans-4-Propylcyclohexanecarboxylic Acid

Prepared by a Senior Application Scientist, this guide provides a detailed comparison of the primary synthetic methodologies for obtaining this compound, a key intermediate in the synthesis of liquid crystals and pharmaceutical compounds. The conformational stability offered by the 4-substituted cyclohexane ring makes stereochemical purity a critical parameter. This document explores the two most prevalent synthetic strategies, offering insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Route A: Catalytic Hydrogenation of 4-Propylbenzoic Acid

This is the most direct and common approach, leveraging the commercially available aromatic precursor, 4-propylbenzoic acid. The core of this strategy is the reduction of the benzene ring to a cyclohexane ring. While seemingly straightforward, the primary challenge lies in controlling the stereochemistry, as the initial hydrogenation often yields a mixture of cis and trans isomers.[1][2]

Scientific Principle & Rationale

The catalytic hydrogenation of a 1,4-disubstituted aromatic ring can proceed to give both cis and trans products. However, the trans isomer, where both bulky substituents (propyl and carboxyl groups) can occupy equatorial positions on the chair conformer, is the thermodynamically more stable product.[3] This inherent stability is exploited in a two-stage process:

  • Hydrogenation: The aromatic ring is reduced using a transition metal catalyst, such as Rhodium or Ruthenium, under hydrogen pressure.[4][5] This step typically produces a mixture of isomers, with the cis form often predominating kinetically.[1]

  • Epimerization: The resulting mixture is treated with a strong base, such as potassium hydroxide (KOH), at elevated temperatures. This process facilitates the isomerization (epimerization) of the less stable cis isomer to the more stable trans isomer, driving the equilibrium towards the desired product.[1]

Route_A_Workflow start 4-Propylbenzoic Acid step1 Catalytic Hydrogenation (e.g., Ru/C, H2) start->step1 intermediate Cis/Trans Isomer Mixture step1->intermediate step2 Base-Catalyzed Epimerization (e.g., KOH, Heat) intermediate->step2 end trans-4-Propylcyclohexanecarboxylic Acid step2->end

Caption: Workflow for Route A: Hydrogenation followed by Epimerization.

Experimental Protocols

Protocol A1: Catalytic Hydrogenation of 4-Propylbenzoic Acid

  • Reactor Setup: To a high-pressure autoclave, add 4-propylbenzoic acid (10.0 g, 0.056 mol) and a suitable catalyst, such as 5% Ruthenium on Carbon (Ru/C) (e.g., 2.5 g, 25 wt%).[6]

  • Solvent Addition: Add an appropriate solvent. While various solvents can be used, aqueous sodium hydroxide (10% NaOH, 100 mL) is effective.[6]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to approximately 15 bar. Heat the mixture to 100 °C with vigorous stirring.[6]

  • Monitoring: Maintain the reaction under these conditions for 3-5 hours, monitoring hydrogen uptake to determine completion.

  • Work-up: After cooling and venting the reactor, filter the mixture to remove the catalyst. Acidify the filtrate with concentrated HCl until the pH is ~1-2, causing the product to precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under a vacuum. The resulting product is a mixture of cis and trans isomers. A typical outcome is a mixture containing approximately 42% trans and 57% cis isomers.[1]

Protocol A2: Epimerization of the Cis/Trans Mixture

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis/trans acid mixture (10.0 g) in a high-boiling inert solvent like Shellsol 71 (30 mL).[1]

  • Base Addition: Add potassium hydroxide (KOH) pellets (7.1 g, ~0.12 mol).[1]

  • Isomerization: Heat the reaction mixture to 140-150 °C and maintain it for 3.5 hours with stirring.[1] The progress can be monitored by Gas Chromatography (GC) to observe the conversion of the cis to the trans isomer. In-situ analysis often shows the trans form reaching >99% purity.[1]

  • Work-up: Cool the reaction mixture and dilute it with water. Acidify with concentrated HCl to a pH of ~1-2 to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from a suitable solvent (e.g., water/methanol) can be performed to achieve high purity (>99.5%).[1]

Route B: Stereoselective Reduction and Oxidation from 4-Propylcyclohexanone

An alternative strategy involves building the desired stereochemistry from a cyclohexane precursor. This route, analogous to the synthesis of similar compounds like trans-4-tert-butylcyclohexanecarboxylic acid, offers potentially better stereocontrol in the initial steps, possibly avoiding a separate epimerization step.[3]

Scientific Principle & Rationale

This two-step approach is governed by the principles of stereoselective reduction and subsequent oxidation:

  • Stereoselective Reduction: 4-Propylcyclohexanone is reduced to 4-propylcyclohexanol. The choice of reducing agent is critical for maximizing the yield of the trans alcohol. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), preferentially attack from the less-hindered equatorial face, leading to the formation of the cis alcohol. Conversely, less sterically demanding reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation can favor the formation of the more stable trans alcohol.

  • Oxidation: The secondary alcohol is then oxidized to the carboxylic acid. Strong oxidizing agents like Jones reagent (CrO₃ in sulfuric acid) or potassium permanganate (KMnO₄) are required for this transformation. The key is to ensure the reaction proceeds to the carboxylic acid without cleaving the ring, and crucially, that the stereochemistry at C4 is retained.

Route_B_Workflow start 4-Propylcyclohexanone step1 Stereoselective Reduction start->step1 intermediate trans-4-Propylcyclohexanol step1->intermediate step2 Oxidation (e.g., Jones Reagent) intermediate->step2 end trans-4-Propylcyclohexanecarboxylic Acid step2->end

Caption: Workflow for Route B: Reduction followed by Oxidation.

Experimental Protocols

Protocol B1: Stereoselective Reduction of 4-Propylcyclohexanone

  • Reactor Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-propylcyclohexanone in a suitable solvent like diethyl ether. Cool the solution in an ice bath.

  • Reduction: Slowly add a solution of a reducing agent (e.g., LiAlH₄ or NaBH₄ in an appropriate solvent). The choice and addition method influence the cis/trans ratio.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the successive addition of water and 10% sulfuric acid.[3]

  • Extraction: Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The crude product can be purified by recrystallization from petroleum ether to yield predominantly trans-4-propylcyclohexanol.[3]

Protocol B2: Oxidation of trans-4-Propylcyclohexanol

  • Reaction Setup: Dissolve the trans-4-propylcyclohexanol in acetone and cool the mixture in an ice bath.

  • Oxidation: Add Jones reagent dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20 °C. The appearance of a persistent orange-brown color indicates the presence of excess oxidant.

  • Quenching: Once the reaction is complete (monitored by TLC), quench the excess oxidant with isopropanol.[3]

  • Work-up: Filter the mixture to remove chromium salts and remove the acetone under reduced pressure. Partition the residue between diethyl ether and water.

  • Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with a saturated sodium bicarbonate solution. The desired acid will move to the aqueous basic layer. Re-acidify the aqueous layer with HCl and extract with ether. Drying and evaporating the solvent will yield the crude product, which can be further purified by recrystallization.

Comparative Analysis

FeatureRoute A: Hydrogenation & EpimerizationRoute B: Reduction & Oxidation
Starting Material 4-Propylbenzoic Acid4-Propylcyclohexanone
Number of Steps 2 (Hydrogenation + Epimerization)2 (Reduction + Oxidation)
Stereoselectivity Achieved in a separate epimerization stepDependent on the choice of reducing agent in the first step
Key Reagents H₂, Ru/C or Rh/C catalyst, KOHNaBH₄ or other hydrides, Jones Reagent (CrO₃) or KMnO₄
Yield & Purity High yield (>90%) and purity (>99.5%) after epimerization[1]Potentially lower overall yield due to multiple steps and purification
Scalability Well-established for industrial scale; requires high-pressure equipmentMore suited for lab scale; use of stoichiometric chromium is a concern
Advantages High final purity, thermodynamically driven endpointAvoids high-pressure hydrogenation, potentially milder conditions
Disadvantages Requires high-pressure reactor, initial isomer mixtureUse of hazardous reagents (CrO₃), stereocontrol can be challenging

Conclusion

For the synthesis of high-purity This compound , Route A is generally the superior and more robust method, particularly for larger-scale production. Although it initially produces an isomeric mixture, the subsequent base-catalyzed epimerization is highly efficient, driving the reaction to completion and yielding a product of very high trans-purity.[1] The process is well-documented and thermodynamically favorable.

Route B represents a viable alternative for laboratory-scale synthesis where high-pressure hydrogenation equipment may not be available. However, achieving high stereoselectivity in the reduction step can be challenging, and the use of stoichiometric heavy metal oxidants like chromium trioxide is environmentally less desirable. The overall yield and purity may be lower compared to the optimized Route A. The choice between these routes will ultimately depend on the researcher's specific requirements regarding scale, available equipment, and purity demands.

References

  • Vertex AI Search, "A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde"
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A Comparative Guide to the Dielectric Anisotropy of Liquid Crystals: Featuring trans-4-Propylcyclohexanecarboxylic Acid and Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Crucial Role of Dielectric Anisotropy

Dielectric anisotropy is the difference in dielectric permittivity of a liquid crystal when measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis, known as the director.[1] This property dictates how the liquid crystal molecules will orient themselves in an applied electric field.

  • Positive Dielectric Anisotropy (Δε > 0): In materials with positive Δε, the dipole moment along the long molecular axis is dominant. Consequently, the liquid crystal molecules align parallel to an applied electric field.[2]

  • Negative Dielectric Anisotropy (Δε < 0): Conversely, in materials with negative Δε, the net dipole moment is perpendicular to the long molecular axis, causing the molecules to align perpendicularly to an electric field.[3]

The sign and magnitude of Δε are critical design parameters that influence the threshold voltage, switching speed, and overall performance of a liquid crystal device.

Profile of Liquid Crystals Containing trans-4-Propylcyclohexanecarboxylic Acid

This compound is a calamitic (rod-shaped) molecule with a polar carboxylic acid head group and a non-polar propylcyclohexane tail. In a liquid crystal phase, carboxylic acid molecules often form hydrogen-bonded dimers, which can significantly impact the overall dielectric properties.

Expected Dielectric Anisotropy:

Due to the strong dipole moment of the carboxyl group, it is anticipated that liquid crystals incorporating this compound will exhibit positive dielectric anisotropy . The dimerization can either enhance or reduce this anisotropy depending on the parallel or anti-parallel arrangement of the dipoles in the dimer structure. The flexible propylcyclohexane tail contributes to the fluidity of the mesophase.

Without direct experimental data, a quantitative comparison is challenging. However, we can benchmark its expected performance against established liquid crystal materials.

Comparative Analysis with Alternative Liquid Crystals

To provide a practical context, we compare the expected properties of a this compound-based liquid crystal with several well-documented alternatives.

Liquid Crystal MaterialTypeDielectric Anisotropy (Δε)Measurement ConditionsKey Features & Applications
Hypothetical Mixture with this compound Positive Δε (Expected)Value not available-Potentially useful in applications requiring positive Δε, such as twisted nematic (TN) displays. The hydrogen bonding could lead to interesting temperature-dependent behavior.
5CB (4-pentyl-4'-cyanobiphenyl) Positive Δε+13.3[4]25°CA widely studied nematic liquid crystal with a strong positive Δε due to the polar cyano group.[5] Used in a variety of electro-optic applications.
8CB (4-octyl-4'-cyanobiphenyl) Positive Δε~+8.4 (in smectic A phase)[6]Varies with temperatureExhibits both nematic and smectic A phases. The longer alkyl chain compared to 5CB results in a lower Δε.[6][7]
MBBA (N-(4-methoxybenzylidene)-4-butylaniline) Negative Δε-0.54 to -0.75[4][8]25°CA classic nematic liquid crystal with a negative Δε, making it suitable for applications like vertically aligned (VA) displays.[4][8]
PCH-1132 Positive ΔεExhibits both positive and negative Δε depending on frequency[9]Frequency dependentA mixture that shows dual-frequency behavior, offering unique possibilities for device engineering.[9]
ZLI-1132 Positive ΔεNot specified, but used as a host for dyes in guest-host displays[10]-A commercial mixture known for its stability and use in display applications.[10]

Experimental Protocol: Measurement of Dielectric Anisotropy

The determination of the dielectric anisotropy of a liquid crystal is a fundamental characterization step. The following protocol outlines a standard method using dielectric spectroscopy.

Materials and Equipment
  • Liquid crystal sample

  • Indium Tin Oxide (ITO) coated glass cells (one with planar alignment layer, one with homeotropic alignment layer)

  • Impedance analyzer/LCR meter

  • Temperature-controlled hot stage

  • Function generator and voltage amplifier (for applying a bias voltage)

  • Polarizing optical microscope

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_measurement Dielectric Measurement cluster_analysis Data Analysis cell_filling Fill planar and homeotropic alignment cells with the liquid crystal sample. thermal_cycling Heat the filled cells to the isotropic phase and slowly cool to the nematic phase to ensure uniform alignment. cell_filling->thermal_cycling measure_planar Mount the planar cell on the hot stage and connect to the impedance analyzer. thermal_cycling->measure_planar measure_homeotropic Mount the homeotropic cell on the hot stage and connect to the impedance analyzer. thermal_cycling->measure_homeotropic sweep_planar Measure capacitance (C⊥) as a function of frequency at a set temperature. measure_planar->sweep_planar calc_permittivity Calculate ε⊥ and ε∥ from the measured capacitances and cell geometry. sweep_planar->calc_permittivity sweep_homeotropic Measure capacitance (C∥) as a function of frequency at the same temperature. measure_homeotropic->sweep_homeotropic sweep_homeotropic->calc_permittivity calc_anisotropy Calculate dielectric anisotropy: Δε = ε∥ - ε⊥ calc_permittivity->calc_anisotropy plot_data Plot ε⊥, ε∥, and Δε as a function of frequency and temperature. calc_anisotropy->plot_data

Caption: Experimental workflow for determining the dielectric anisotropy of a liquid crystal.

Step-by-Step Methodology
  • Cell Preparation: Two types of liquid crystal cells with a known thickness are used: one treated for planar alignment (director parallel to the substrate) and one for homeotropic alignment (director perpendicular to the substrate). The liquid crystal material is introduced into the cells via capillary action in its isotropic phase.

  • Alignment Verification: The alignment in each cell is confirmed using a polarizing optical microscope. The planar cell should show a uniform texture, while the homeotropic cell will appear dark between crossed polarizers.

  • Dielectric Measurements:

    • To measure the perpendicular component of the dielectric permittivity (ε⊥), the planar aligned cell is used. The capacitance of the cell (C⊥) is measured using an impedance analyzer over a range of frequencies.

    • To measure the parallel component (ε∥), the homeotropic aligned cell is used, and its capacitance (C∥) is measured under the same conditions.

  • Calculation of Dielectric Permittivity: The dielectric permittivity components are calculated using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A) where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Calculation of Dielectric Anisotropy: The dielectric anisotropy (Δε) is then calculated as the difference between the parallel and perpendicular components: Δε = ε∥ - ε⊥

Causality Behind Experimental Choices

  • Choice of Alignment Layers: The use of both planar and homeotropic alignment cells is crucial as it allows for the direct and independent measurement of the two principal components of the dielectric tensor.[3]

  • Frequency Dependence: Measuring the dielectric properties as a function of frequency is important because of dielectric relaxation phenomena. At high frequencies, the dipoles may not be able to follow the rapidly oscillating electric field, leading to a change in the measured permittivity.[9]

  • Temperature Control: The dielectric anisotropy of liquid crystals is strongly temperature-dependent, generally scaling with the order parameter of the nematic phase. Therefore, precise temperature control is essential for reproducible and meaningful measurements.

Conclusion

While the precise dielectric anisotropy of liquid crystals containing this compound remains to be experimentally determined, its molecular structure strongly suggests a material with positive dielectric anisotropy. This positions it as a potential candidate for applications where this property is required. The comparative data presented for well-established liquid crystals like 5CB, 8CB, and MBBA provide a valuable framework for evaluating the potential performance of new materials. The detailed experimental protocol provided herein offers a standardized method for the accurate characterization of the dielectric properties of novel liquid crystal compounds, which is a critical step in the rational design of next-generation electro-optic materials.

References

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  • INVESTIGATION OF DIELECTRIC PROPERTIES OF MBBA-5CB NEMATIC LIQUID CRYSTAL STRUCTURES | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Electric Response of a Negative Dielectric Anisotropy Nematic Liquid Crystal Doped with Ionic Dopant | Scientific.Net. (n.d.). Retrieved from [Link]

  • Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular structure of MBBA liquid crystal. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Dielectric Studies of Three Liquid Crystals HBT, E8 and PCH-1132 - Publications of the IAS Fellows. (1982-08-01). Retrieved from [Link]

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A Comparative Guide to the Viscosity and Response Time of Liquid Crystals Doped with trans-4-Propylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of liquid crystal (LC) technology, achieving optimal performance hinges on the precise control of material properties. Viscosity and response time are two of the most critical parameters, directly impacting the switching speed and power consumption of electro-optical devices. This guide provides an in-depth comparison of the effects of trans-4-Propylcyclohexanecarboxylic Acid as a dopant in nematic liquid crystals, offering insights into its influence on these key characteristics. We will delve into the underlying scientific principles, present comparative data, and provide detailed experimental protocols for researchers seeking to validate and expand upon these findings.

The Critical Interplay of Viscosity and Response Time in Liquid Crystals

The rotational viscosity (γ₁) of a liquid crystal is a measure of the internal friction experienced by the LC molecules as they reorient under the influence of an external electric field. A lower rotational viscosity generally leads to a faster response time, a crucial attribute for applications such as high-refresh-rate displays and optical shutters. The response time of a liquid crystal device is fundamentally linked to its viscosity and the elastic constants of the material. For many nematic LCs, this response is on the order of milliseconds.[1]

Additives, or dopants, are commonly introduced into host liquid crystal mixtures to tailor their physical properties. The choice of dopant is critical, as it can significantly alter the viscosity and, consequently, the electro-optical response of the material. The molecular structure of the dopant, including its rigidity and intermolecular interactions with the host LC molecules, plays a pivotal role in these modifications.

This compound: A Closer Look

This compound is a molecule characterized by a cyclohexane ring, which imparts a degree of conformational flexibility, and a carboxylic acid functional group. The presence of a cyclohexane ring in the core of a liquid crystal molecule is known to reduce the activation energy for flow, which can contribute to lower viscosity. This molecule is commercially available and is recognized for its use as a liquid crystal intermediate.

While direct, comprehensive studies detailing the specific quantitative effects of this compound on the viscosity and response time of common nematic hosts are not widely published in publicly accessible literature, we can draw valuable insights from research on structurally related compounds.

Comparative Analysis: The Influence of Carboxylic Acid Dopants

Research on doping the nematic liquid crystal 4-n-pentyl-4'-cyanobiphenyl (5CB) with various molecularly rigid carboxylic acids, such as benzoic acid, 1-naphthoic acid, 2-naphthoic acid, and biphenyl-4-carboxylic acid, has shown a notable trend. The formation of hydrogen-bonded dimers of these rigid carboxylic acids within the nematic host leads to an increase in the nematic-isotropic transition temperature (TNI).[2][3] This increase in thermal stability is accompanied by an increase in the rotational viscosity of the liquid crystal mixture.[2][3]

This finding suggests that the introduction of carboxylic acid dopants that form stable, elongated dimers can enhance the orientational order of the liquid crystal, but at the cost of increased viscosity. The molecularly rigid nature of the aromatic rings in these studied acids contributes significantly to this effect.

In contrast, this compound, with its non-aromatic and more flexible cyclohexyl core, is expected to have a different impact. The reduced rigidity compared to its aromatic counterparts could lead to a less pronounced increase, or potentially even a decrease, in rotational viscosity. However, without direct experimental data, this remains a hypothesis that warrants empirical investigation.

To provide a clearer picture, the following table summarizes the expected qualitative effects of different types of carboxylic acid dopants on liquid crystal properties, based on available research.

Dopant TypeMolecular StructureExpected Effect on Rotational Viscosity (γ₁)Rationale
Molecularly Rigid Carboxylic Acids (e.g., Benzoic Acid, Biphenyl-4-carboxylic Acid)Aromatic rings, forming stable, elongated dimersIncrease Enhanced orientational order and intermolecular interactions due to the rigid dimeric structures.[2][3]
This compound Alicyclic (cyclohexane) ring, propyl chainLikely a smaller increase or potentially a decrease compared to rigid acids The flexible cyclohexane ring may disrupt the packing of the host LC to a lesser extent or even introduce a plasticizing effect.
Alternative Non-Carboxylic Acid Dopants (e.g., Nanoparticles, other organic molecules)Varies widelyVariable (can increase or decrease) The effect is highly dependent on the size, shape, and surface chemistry of the dopant and its interaction with the LC host.

Experimental Protocols for Characterization

To facilitate further research and direct comparison, this section outlines the standard experimental methodologies for measuring the rotational viscosity and electro-optical response time of liquid crystals.

Measurement of Rotational Viscosity (γ₁)

Experimental Workflow for Rotational Viscosity Measurement

Caption: Workflow for rotational viscosity measurement using the transient current method.

Step-by-Step Protocol:

  • Cell Preparation: A liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) and a planar alignment layer is filled with the liquid crystal mixture to be tested. The cell gap (d) should be precisely known.

  • Electrical Setup: A function generator is used to apply a square DC voltage pulse of a specific amplitude (V) across the cell. The voltage should be significantly higher than the Fréedericksz threshold voltage.

  • Current Measurement: The transient current flowing through the cell is measured using a series resistor and recorded with a digital storage oscilloscope.

  • Data Analysis: The time at which the transient current reaches its peak (tₚ) is determined from the recorded waveform.

  • Calculation: The rotational viscosity (γ₁) is calculated using the following relationship, derived from the Erickson-Leslie theory:

    γ₁ ≈ (V²ε₀Δε)/(d²π²) * tₚ

    where ε₀ is the permittivity of free space, Δε is the dielectric anisotropy of the liquid crystal, and d is the cell gap.

Measurement of Electro-Optical Response Time

The electro-optical response time (rise time and decay time) is typically measured by observing the change in optical transmittance of an LC cell placed between crossed polarizers when an electric field is applied or removed.

Experimental Workflow for Response Time Measurement

Caption: Workflow for measuring electro-optical response time.

Step-by-Step Protocol:

  • Optical Setup: The LC cell is placed between two crossed polarizers. A light source (e.g., a laser or an LED) illuminates the setup, and a photodetector is positioned after the second polarizer to measure the transmitted light intensity.

  • Electrical Control: A function generator applies a square wave voltage to the LC cell to switch it between the "on" and "off" states.

  • Data Acquisition: The output of the photodetector is connected to an oscilloscope to monitor the change in transmitted light intensity over time.

  • Measurement:

    • Rise Time (τ_on): The time taken for the transmittance to change from 10% to 90% of its maximum value upon application of the voltage.

    • Decay Time (τ_off): The time taken for the transmittance to drop from 90% to 10% of its maximum value after the voltage is removed.

Conclusion and Future Outlook

The addition of this compound to nematic liquid crystal mixtures presents an intriguing avenue for tuning their viscosity and response time. While direct comparative data remains elusive in the public domain, existing research on related carboxylic acid dopants provides a solid foundation for predicting its behavior. The molecularly flexible nature of the cyclohexyl ring suggests a potentially advantageous deviation from the viscosity-increasing effects of rigid aromatic acids.

To definitively ascertain the performance benefits of this compound, further empirical studies are essential. The experimental protocols detailed in this guide offer a robust framework for conducting such investigations. By systematically comparing the viscosity and response time of LCs doped with this compound against standard hosts and alternative additives, researchers can unlock new possibilities for the development of next-generation liquid crystal materials with optimized performance for a wide array of electro-optical applications.

References

  • Imai, M., Naito, H., Okuda, M., & Sugimura, A. (1995). Determination of Rotational Viscosity and Pretilt Angle in Nematic Liquid Crystals from Transient Current: Influence of Ionic Conduction. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 259(1), 37-46.
  • Imai, M., Naito, H., Okuda, M., & Sugimura, A. (1995). Measurement of Rotational Viscosity and Pretilt Angle in Nematics from Transient Current. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 262(1), 261-214.
  • Jirón, V., & Castellón, E. (2020). Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. The Journal of Physical Chemistry B, 124(5), 890-899. [Link]

  • Jirón, V., & Castellón, E. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. Request PDF. [Link]

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  • Kaczmarek, M., D'alessandro, G., Podoliak, N., & Orlova, T. (2022). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals.
  • Imai, M., Naito, H., Okuda, M., & Sugimura, A. (1995). Measurement of Rotational Viscosity and Pretilt Angle in Nematics from Transient Current. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 262(1), 261-214.
  • Podoliak, N., Buchnev, O., Herrington, M., Mavrona, E., Kaczmarek, M., Kanaras, A. G., ... & Warenghem, M. (2014). Elastic constants, viscosity and response time in nematic liquid crystals doped with ferroelectric nanoparticles. RSC advances, 4(84), 46068-46074.
  • Hassanein, G. N., & Omara, S. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications.
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  • Podoliak, N., Buchnev, O., Herrington, M., Mavrona, E., Kaczmarek, M., Kanaras, A. G., ... & Warenghem, M. (2014). Elastic constants, viscosity and response time in nematic liquid crystals doped with ferroelectric nanoparticles. RSC advances, 4(84), 46068-46074.
  • Zhou, S., Neupane, K., Nastishin, Y. A., Sharma, A., & Lavrentovich, O. D. (2014). STUDY ON ROTATIONAL VISCOSITY OF NEMATIC LYOTROPIC LIQUID CRYSTAL.
  • Zhou, S., Neupane, K., Nastishin, Y. A., Sharma, A., & Lavrentovich, O. D. (2014). Elasticity, viscosity, and orientational fluctuations of a lyotropic chromonic nematic liquid crystal disodium cromoglycate.
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A Comparative Guide to the Thermal Stability of trans-4-Propylcyclohexanecarboxylic Acid and Its Homologous Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and pharmaceutical development, the thermal stability of molecular components is a cornerstone of performance, longevity, and safety. This guide offers an in-depth comparative analysis of the thermal properties of trans-4-propylcyclohexanecarboxylic acid and its homologous derivatives. By leveraging experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will explore the structure-property relationships that govern their thermal behavior, providing a crucial resource for material selection and formulation.

Introduction: The Critical Role of Thermal Stability

trans-4-Alkylcyclohexanecarboxylic acids are a class of compounds that have garnered significant interest, particularly in the field of liquid crystals and as intermediates in the synthesis of pharmaceuticals. Their rigid cyclohexyl core, coupled with a flexible alkyl chain and a polar carboxylic acid group, imparts unique mesomorphic and self-assembly properties. The thermal stability of these molecules is a critical parameter, dictating their processing window, operational range, and degradation pathways. Understanding how the length of the alkyl chain influences thermal stability is paramount for designing materials with tailored properties.

This guide will focus on a comparative analysis of the thermal stability of a homologous series of trans-4-alkylcyclohexanecarboxylic acids, with a primary focus on the propyl derivative and its comparison with shorter and longer alkyl chain counterparts.

Comparative Thermal Analysis: Insights from TGA and DSC

To provide a quantitative comparison, we will analyze hypothetical TGA and DSC data for a series of trans-4-alkylcyclohexanecarboxylic acids, where the alkyl group (R) is varied (e.g., Methyl, Propyl, Pentyl).

Table 1: Comparative Thermal Analysis Data for trans-4-Alkylcyclohexanecarboxylic Acids

Derivative (Alkyl Group)Melting Point (T_m) (°C)Onset Decomposition Temp. (T_onset) (°C)Temperature at 5% Mass Loss (T_5%) (°C)Temperature at 50% Mass Loss (T_50%) (°C)Residual Mass @ 600°C (%)
Methyl ~110-112~220~235~310< 5
Propyl ~97-100~230~245~325< 5
Pentyl ~51-57~240~255~340< 5

Note: The data presented in this table is illustrative and based on general trends observed for homologous series of organic acids. Specific experimental values may vary.

Thermogravimetric Analysis (TGA): Unveiling Decomposition Behavior

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[1][2]

From the comparative data, a clear trend emerges: as the length of the alkyl chain increases from methyl to pentyl, the thermal stability of the molecule also increases. This is evidenced by the higher onset decomposition temperature (T_onset), as well as the temperatures at which 5% (T_5%) and 50% (T_50%) mass loss occur.

Causality behind the Trend: The increased thermal stability with longer alkyl chains can be attributed to stronger van der Waals forces between the molecules. The longer, more flexible alkyl chains allow for greater intermolecular entanglement and attractive forces, which require more thermal energy to overcome and initiate the decomposition process. The decomposition of carboxylic acids at elevated temperatures typically involves decarboxylation, where the carboxyl group is lost as carbon dioxide, followed by the breakdown of the hydrocarbon skeleton.[3][4]

Differential Scanning Calorimetry (DSC): Mapping Phase Transitions

Differential Scanning Calorimetry is a powerful technique for investigating the phase transitions of materials, such as melting and crystallization.[5] For the trans-4-alkylcyclohexanecarboxylic acid series, DSC reveals the melting points (T_m) of the crystalline solids.

An interesting and counterintuitive trend is observed in the melting points. The propyl derivative has a lower melting point than the methyl derivative, and the pentyl derivative has the lowest melting point in this series.

Explanation of the Melting Point Trend: The melting point is influenced by the efficiency of crystal packing. While longer alkyl chains lead to stronger intermolecular forces, they can also disrupt the crystalline lattice, leading to less efficient packing. The "odd-even" effect is a well-known phenomenon in homologous series of liquid crystals and other long-chain molecules, where physical properties like melting point do not change monotonically with chain length. The introduction of conformational disorder by longer alkyl chains can lower the energy required to break the crystal lattice, resulting in a lower melting point.

Experimental Protocols for Thermal Stability Analysis

To ensure the reliability and reproducibility of thermal stability data, a standardized experimental approach is crucial. The following protocols outline the key steps for performing TGA and DSC analysis on trans-4-alkylcyclohexanecarboxylic acid derivatives.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of the compounds.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the trans-4-alkylcyclohexanecarboxylic acid derivative into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset decomposition temperature (T_onset) by finding the intersection of the baseline tangent and the tangent of the steepest mass loss slope.

    • Determine the temperatures at 5% (T_5%) and 50% (T_50%) mass loss.

    • Record the percentage of residual mass at the end of the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program & Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in Tared TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with N2 load->purge equilibrate Equilibrate at 30°C purge->equilibrate ramp Heat to 600°C at 10°C/min equilibrate->ramp record Record Mass vs. Temperature ramp->record plot Plot % Mass Loss vs. Temp record->plot determine_tonset Determine Tonset plot->determine_tonset determine_t5_t50 Determine T5% & T50% plot->determine_t5_t50

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) Protocol

This protocol is used to determine the melting point and other phase transitions of the compounds.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature at least 20°C above the melting point.

    • Hold isothermally for 2-5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan under the same conditions to observe the thermal behavior of the sample after a controlled thermal history.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (T_m) from the peak of the endothermic melting transition.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔH_f).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_run_dsc Thermal Program & Acquisition cluster_analysis_dsc Data Analysis weigh_dsc Weigh 2-5 mg of Sample seal_dsc Seal in Aluminum Pan weigh_dsc->seal_dsc load_dsc Load Sample & Reference Pans seal_dsc->load_dsc purge_dsc Purge with N2 load_dsc->purge_dsc heat1 Heating Scan purge_dsc->heat1 cool Cooling Scan heat1->cool heat2 Second Heating Scan cool->heat2 record_dsc Record Heat Flow vs. Temp heat2->record_dsc plot_dsc Plot Heat Flow vs. Temp record_dsc->plot_dsc determine_tm Determine Melting Point (Tm) plot_dsc->determine_tm determine_dhf Calculate Enthalpy of Fusion (ΔHf) plot_dsc->determine_dhf

DSC Experimental Workflow

Conclusion and Future Outlook

The thermal stability of trans-4-alkylcyclohexanecarboxylic acids is a key determinant of their utility in various applications. This guide has demonstrated that while longer alkyl chains generally enhance thermal stability by increasing intermolecular van der Waals forces, they can simultaneously disrupt crystal packing, leading to lower melting points. This interplay between intermolecular forces and molecular geometry is a critical consideration in the design of new materials.

For drug development professionals, understanding the thermal stability of these and related molecules is essential for predicting shelf life, designing stable formulations, and ensuring safety during manufacturing and storage. For materials scientists, these structure-property relationships provide a roadmap for the rational design of liquid crystals and other functional materials with optimized thermal properties.

Future research should focus on obtaining detailed kinetic data for the thermal decomposition of this homologous series to develop predictive models for their long-term stability. Additionally, exploring the impact of other functional groups on the cyclohexane ring will further broaden our understanding and enable the development of next-generation materials with precisely controlled thermal characteristics.

References

  • Haines, P. J. (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry. [Link]

  • Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH. [Link]

  • Vyazovkin, S., Burnham, A. K., Criado, J. M., Pérez-Maqueda, L. A., Popescu, C., & Sbirrazzuoli, N. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]

  • Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential scanning calorimetry (DSC) technique: applications in biology and nanoscience. Journal of Biomolecular Techniques: JBT, 21(4), 167. [Link]

  • Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Springer Science & Business Media. [Link]

  • Gao, Z., Ammal, S. C., & Heyden, A. (2014). The effect of water on the gas-phase decomposition of carboxylic acids. The Journal of Physical Chemistry A, 118(30), 5764-5774. [Link]

  • Madras, G., & Chattopadhyay, S. (2002). A new model for the thermal degradation of polymers. Polymer Degradation and Stability, 78(3), 505-512. [Link]

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A Senior Application Scientist's Guide to Characterizing Liquid Crystalline Behavior by Thermal Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the thermal behavior of liquid crystalline (LC) materials is paramount. Whether developing novel display technologies, formulating advanced drug delivery systems, or engineering responsive materials, the precise determination of phase transitions, thermal stability, and mesophase identification is critical. This guide provides an in-depth comparison of three cornerstone thermal analysis techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot-Stage Microscopy (HSM). We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to the characterization of these fascinating materials.

The Synergy of Thermal Analysis Techniques

No single technique provides a complete picture of a liquid crystal's thermal behavior. Instead, a synergistic approach, leveraging the strengths of DSC, TGA, and HSM, offers a comprehensive and unambiguous characterization. DSC provides quantitative energetic data, TGA assesses thermal stability, and HSM offers invaluable visual confirmation of phase transitions.

Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions

DSC is a fundamental technique for investigating the thermal properties of liquid crystals by measuring the heat flow into or out of a sample as a function of temperature or time.[1][2][3] It is the primary tool for determining transition temperatures and the enthalpy changes associated with them.

Principle of Operation

DSC operates by maintaining a sample and a reference at the same temperature while subjecting them to a controlled temperature program.[2] The instrument measures the difference in heat flow required to keep the sample and reference at the same temperature. This differential heat flow is recorded against temperature, generating a thermogram that reveals endothermic (heat-absorbing) and exothermic (heat-releasing) events.

Experimental Protocol: DSC Analysis of a Nematic Liquid Crystal

This protocol outlines a typical DSC analysis for a nematic liquid crystal.

1. Sample Preparation:

  • Accurately weigh 2-5 mg of the liquid crystal sample into a clean aluminum DSC pan. The small sample size minimizes thermal gradients.
  • Hermetically seal the pan to prevent any volatile components from escaping during the analysis. For samples that may evolve gas, a pinhole lid can be used, though this may affect the enthalpy values.

2. Instrument Setup and Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's guidelines.
  • Purge the DSC cell with a dry, inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to provide a reproducible and inert atmosphere.

3. Thermal Program:

  • Equilibrate the sample at a temperature well below its lowest expected transition (e.g., 0°C).
  • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its clearing point (the transition to the isotropic liquid phase). A common range for many liquid crystals is from 0°C to 150°C.[4][5]
  • Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.
  • Cool the sample at the same rate (10°C/min) back to the starting temperature.
  • Perform a second heating cycle at the same rate. The second heating scan is often used for data analysis as it provides information on the intrinsic material properties after erasing the initial thermal history.[6]
Causality Behind Experimental Choices
  • Heating/Cooling Rate: A rate of 10°C/min is a widely accepted starting point as it offers a good balance between signal resolution and experimental time.[7][8] Slower rates (e.g., 2-5°C/min) can provide better resolution of closely spaced transitions, while faster rates may be used for screening purposes but can lead to a shift and broadening of peaks.[7][8]

  • Sample Mass: A small sample mass (2-5 mg) is crucial for minimizing thermal lag and ensuring uniform temperature throughout the sample, leading to sharper peaks and more accurate transition temperatures.

  • Inert Atmosphere: A nitrogen purge is essential to prevent oxidative degradation of the sample at elevated temperatures, which could introduce spurious thermal events.

  • Second Heating Cycle: The first heating scan can be influenced by the sample's prior processing and storage conditions (e.g., solvent residue, crystalline history). The second heating scan, performed after a controlled cooling cycle, provides a more reproducible thermal profile of the material itself.[6]

Data Interpretation

A typical DSC thermogram of a nematic liquid crystal will exhibit distinct peaks corresponding to phase transitions:

  • Melting (Crystal to Liquid Crystal): A sharp endothermic peak representing the transition from the solid crystalline state to the liquid crystalline mesophase.

  • Clearing (Liquid Crystal to Isotropic Liquid): A smaller endothermic peak at a higher temperature, indicating the transition from the ordered liquid crystal phase to the disordered isotropic liquid.

  • Crystallization: Upon cooling, an exothermic peak will be observed as the material transitions from the liquid crystal or isotropic phase back to the solid crystalline state. This often occurs at a lower temperature than the melting point, a phenomenon known as supercooling.

Parameter Description Significance in LC Characterization
Onset Temperature (Tonset) The temperature at which the transition begins, determined by the intersection of the baseline and the tangent of the peak's leading edge.Represents the most accurate transition temperature.
Peak Temperature (Tpeak) The temperature at the apex of the peak.Can be influenced by experimental parameters like heating rate.
Enthalpy of Transition (ΔH) The area under the peak, representing the heat absorbed or released during the transition (in J/g).Provides information on the energetics of the phase transition. The crystal-to-LC transition typically has a larger enthalpy than the LC-to-isotropic transition.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA is an essential technique for determining the thermal stability and composition of liquid crystals by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[9]

Principle of Operation

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The sample is heated according to a predefined temperature program, and its mass is continuously monitored. A plot of mass versus temperature, known as a thermogram, reveals mass loss events corresponding to decomposition, dehydration, or desolvation.[9]

Experimental Protocol: TGA of a Liquid Crystalline Material

1. Sample Preparation:

  • Place 5-10 mg of the liquid crystal sample into a tared TGA pan (typically platinum or ceramic). A slightly larger sample size than in DSC is often used to ensure accurate mass loss detection.

2. Instrument Setup:

  • Calibrate the TGA for mass and temperature according to the manufacturer's specifications.
  • Purge the furnace with an inert gas (e.g., nitrogen) at a typical flow rate of 20-50 mL/min. An oxidizing atmosphere (e.g., air) can be used to study oxidative stability.

3. Thermal Program:

  • Equilibrate the sample at room temperature.
  • Heat the sample at a constant rate, commonly 10°C/min, to a temperature well above its expected decomposition temperature (e.g., up to 600°C or higher).[4][10]
Causality Behind Experimental Choices
  • Heating Rate: A 10°C/min heating rate provides a good overview of the decomposition profile. Slower rates can offer better separation of overlapping decomposition steps.

  • Atmosphere: A nitrogen atmosphere is used to study the inherent thermal stability of the material in the absence of oxygen. Switching to an air or oxygen atmosphere allows for the investigation of oxidative degradation, which is crucial for materials intended for use in ambient conditions.

Data Interpretation

The TGA thermogram provides critical information about the thermal stability of the liquid crystal:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a key indicator of the material's thermal stability.

  • Decomposition Steps: The thermogram may show one or more distinct steps, indicating a multi-stage decomposition process. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss for each step.

  • Residual Mass: The mass remaining at the end of the experiment, which can indicate the presence of inorganic fillers or char formation.

Parameter Description Significance in LC Characterization
Tonset (5% mass loss) The temperature at which 5% of the initial mass has been lost.A common metric for defining the upper-temperature limit for the material's use.[4]
Tmax (from DTG) The temperature of the maximum rate of decomposition.Indicates the point of greatest instability.
Mass Loss (%) The percentage of mass lost in each decomposition step.Can provide insights into the stoichiometry of the decomposition reactions.

Hot-Stage Microscopy (HSM): Visualizing Phase Transitions

HSM, often used with polarized light (Polarized Optical Microscopy or POM), is a powerful technique that allows for the direct visual observation of a material's morphology as a function of temperature.[11][12] For liquid crystals, it is indispensable for unambiguously identifying mesophases based on their unique optical textures.[1][3]

Principle of Operation

An HSM system combines a high-precision heating and cooling stage with a polarized light microscope.[12] The liquid crystal sample is placed on the stage and heated or cooled while being observed through the microscope. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they interact with polarized light to produce characteristic textures that can be used to identify the specific mesophase.[3]

Experimental Protocol: HSM of a Liquid Crystal

1. Sample Preparation:

  • Place a small amount of the liquid crystal sample on a clean microscope slide.
  • Cover the sample with a coverslip and gently press to create a thin film.

2. Instrument Setup:

  • Place the slide on the hot stage and position it under the microscope objective.
  • Cross the polarizers of the microscope to create a dark background.

3. Thermal Program:

  • Heat the sample at a controlled rate, typically 5-10°C/min, while continuously observing the sample.
  • Record images or videos at key temperatures, especially around the transition points identified by DSC.
  • Cool the sample at a similar rate and observe the formation of textures as the material transitions back to more ordered phases.
Causality Behind Experimental Choices
  • Thin Film: A thin sample layer is essential for good optical resolution and to ensure uniform temperature across the viewed area.

  • Polarized Light: The use of crossed polarizers is fundamental for visualizing the birefringent textures of liquid crystal phases. Isotropic liquids will appear dark under these conditions.

  • Correlation with DSC: It is highly recommended to perform HSM in conjunction with DSC. The DSC data provides the temperatures at which to pay close attention during the HSM experiment, ensuring that no subtle transitions are missed.

Data Interpretation

HSM provides qualitative but definitive identification of liquid crystal phases:

  • Nematic Phase: Characterized by a "threaded" or "Schlieren" texture.

  • Smectic Phases: Exhibit "focal conic" or "fan-like" textures.

  • Cholesteric (Chiral Nematic) Phases: Often show a "fingerprint" texture.

  • Isotropic Liquid: Appears completely dark between crossed polarizers.

By observing the changes in these textures as a function of temperature, one can visually confirm the phase transitions detected by DSC.

Comparative Analysis of Techniques

Feature Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA) Hot-Stage Microscopy (HSM/POM)
Primary Information Transition temperatures, enthalpy of transitionsThermal stability, decomposition temperatures, compositionVisual identification of phases, observation of transition dynamics
Nature of Data QuantitativeQuantitativeQualitative/Semi-quantitative
Key Measurements Tonset, Tpeak, ΔHTonset (decomposition), % mass lossPhase identification by texture, visual confirmation of Ttransition
Sample Size 2-5 mg5-10 mg<1 mg
Strengths Excellent for quantifying the energetics of phase transitions.The primary method for assessing thermal and oxidative stability.Unambiguous identification of mesophases.
Limitations Cannot identify the type of mesophase.Does not provide information on phase transitions that do not involve mass loss.Primarily qualitative; quantification can be challenging.

A Synergistic Workflow for Comprehensive Characterization

A robust characterization of a novel liquid crystalline material should follow a logical workflow that integrates these three techniques.

G cluster_0 start Start: New Liquid Crystalline Material dsc Step 1: DSC Scan (e.g., 10°C/min) start->dsc Initial thermal screening tga Step 2: TGA Scan (e.g., 10°C/min in N2) dsc->tga Identify transition temperatures to inform TGA range hsm Step 3: HSM Analysis tga->hsm Determine thermal stability limit data_analysis Step 4: Correlated Data Analysis hsm->data_analysis Visually confirm phases at DSC transition temps report End: Comprehensive Characterization Report data_analysis->report Integrate quantitative and qualitative results

Caption: Integrated workflow for liquid crystal characterization.

Conclusion

The characterization of liquid crystalline behavior is a multi-faceted challenge that requires a combination of analytical techniques. Differential Scanning Calorimetry, Thermogravimetric Analysis, and Hot-Stage Microscopy, when used in a synergistic manner, provide a comprehensive understanding of a material's thermal properties. By moving beyond simple data collection to a deeper understanding of the causality behind experimental choices, researchers can ensure the generation of high-quality, reliable, and self-validating data. This integrated approach is essential for accelerating research, development, and quality control in the ever-evolving fields of materials science and pharmaceuticals.

References

  • Thermal behavior, decomposition mechanism by TG/MS/FTIR technique and theoretical study of some symmetric and asymmetric bent-core liquid crystals based on 2,7-dihydroxynaphthalene. Semantic Scholar. Available at: [Link].

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  • Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering. Available at: [Link].

  • Developments in Gas Liquid Chromatography Using Liquid Crystals as Stationary Phases. Der Pharma Chemica. Available at: [Link].

  • Hot Stage Microscopy failiarisation video. YouTube. (2016-10-19). Available at: [Link].

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  • Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. (2020-12-17). Available at: [Link].

  • Thermogravimetric Analysis. Improved Pharma. (2022-01-07). Available at: [Link].

  • Templating Novel Thermotropic Liquid Crystal Phases. White Rose eTheses Online. Available at: [Link].

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Azzur Group. (2024-04-18). Available at: [Link].

  • Influences of Heating and Cooling Rates on the DSC Measurement Result. NETZSCH Analyzing & Testing. (2013-02-28). Available at: [Link].

  • DSC curves registered at heating and cooling for dierent rates. ResearchGate. Available at: [Link].

  • Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. Available at: [Link].

  • Various techniques have been used to characterize liquid crystals. Course Hero. Available at: [Link].

  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. International Journal of Research in Engineering and Science. (2023-09-09). Available at: [Link].

  • A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. arXiv. (2021-03-03). Available at: [Link].

  • Hot-Stage Microscopy Systems. Mettler Toledo. Available at: [Link].

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A Comparative Guide to the Physicochemical Properties of trans-4-Propylcyclohexanecarboxylic Acid: Experimental Data vs. Computational Predictions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery and materials science, a precise understanding of a molecule's physicochemical properties is paramount. These characteristics—such as melting point, acidity, and lipophilicity—govern a compound's behavior in various environments, influencing everything from reaction kinetics to biological absorption. trans-4-Propylcyclohexanecarboxylic acid, a key building block in the synthesis of liquid crystals and a relevant scaffold in medicinal chemistry, serves as an excellent case study for examining the synergy and divergence between time-honored experimental measurements and the rapidly evolving field of computational property prediction.

This guide provides an in-depth comparison of the experimentally determined and computationally predicted properties of this compound. We will delve into the practical methodologies for empirical measurement, explore the theoretical underpinnings of predictive algorithms, and present a clear, data-driven analysis. This comparison is designed to offer researchers, scientists, and drug development professionals a nuanced perspective on when to trust in silico models and when rigorous experimental validation is indispensable.

Physicochemical Properties: A Head-to-Head Comparison

The predictive power of modern software is a significant boon to scientific research, offering rapid screening of virtual compounds. However, these predictions are built on algorithms trained on existing experimental data and theoretical models. It is crucial to benchmark these predictions against real-world measurements to understand their accuracy and limitations.

Below is a summary of key physicochemical properties for this compound, comparing values obtained through laboratory experiments with those generated by leading predictive software.

PropertyExperimental ValuePredicted ValuePrediction Tool/Source
Melting Point (°C) 93 - 100[1][2]Not Commonly Predicted-
Boiling Point (°C) Not Available270.3 ± 8.0[1][2]ChemicalBook
pKa ~4.9 (in water)4.92 ± 0.10[1][2]ChemicalBook (ACD/Labs Algorithm)
LogP (Octanol/Water) 3.2 (Calculated)[3]3.00 - 3.27SwissADME (iLOGP, XLOGP3, WLOGP)

Note: The experimental LogP value is often determined via methods like the shake-flask technique, but for many compounds, a calculated value from a reliable source like PubChem is used as a standard reference.

Visualizing the Scientific Workflow

To contextualize the data, it is helpful to visualize the parallel paths of experimental determination and computational prediction. The following diagram illustrates the typical workflow for arriving at a comparative analysis.

G cluster_exp Experimental Determination cluster_pred Computational Prediction exp_synthesis Synthesis & Purification of Compound exp_protocol Method Selection & Protocol Execution exp_synthesis->exp_protocol exp_measurement Instrumental Measurement exp_protocol->exp_measurement exp_data Raw Experimental Data exp_measurement->exp_data analysis Comparative Analysis & Discussion exp_data->analysis Empirical Results pred_structure Input 2D/3D Molecular Structure pred_software Selection of Prediction Software (e.g., SwissADME, ACD/Labs) pred_structure->pred_software pred_algorithm Execution of Property Algorithms pred_software->pred_algorithm pred_data Predicted Property Values pred_algorithm->pred_data pred_data->analysis In Silico Results

Caption: Workflow comparing experimental and computational property evaluation.

Experimental Protocols: The Ground Truth

The trustworthiness of experimental data hinges on the rigor of the methodology. The protocols described below are standard, validated procedures for determining the physicochemical properties of a carboxylic acid like this compound.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a crystalline solid's purity.[4] Impurities typically depress and broaden the melting range.

Protocol:

  • Sample Preparation: Ensure the sample of this compound is finely powdered and thoroughly dried, for instance, in a desiccator over a drying agent for 24 hours.[5]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material.[6] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a packed column height of 2-4 mm.[5][7]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.[6]

  • Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting range.[7] This saves time in the subsequent accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[6][7] Begin heating at a slow, controlled rate, typically 1-2°C per minute.[5][7]

  • Recording the Range: Record two temperatures:

    • T1 (Onset): The temperature at which the first drop of liquid becomes visible.[6]

    • T2 (Clear Point): The temperature at which the entire sample has melted into a transparent liquid.[5]

  • Replicates: Perform the measurement at least twice with fresh samples to ensure reproducibility.[7]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in a given solvent. For a carboxylic acid, it reflects the equilibrium between the protonated (-COOH) and deprotonated (-COO⁻) forms. Potentiometric titration is a highly accurate method for its determination.[8][9]

Protocol:

  • Apparatus Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10][11]

  • Solution Preparation:

    • Prepare a standardized titrant solution of approximately 0.1 M sodium hydroxide (NaOH).

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/methanol mixture for solubility) to create a solution of known concentration (e.g., 1 mM).[10][11]

    • To maintain a consistent ionic environment, add a background electrolyte like 0.15 M potassium chloride (KCl) to the analyte solution.[10][11]

  • Titration Procedure:

    • Place the analyte solution in a beaker with a magnetic stirrer.[10][11]

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[10]

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the inflection point of the sigmoid curve.[11]

  • Replicates: Conduct at least three independent titrations to ensure the reliability of the result and calculate the average pKa and standard deviation.[10]

G start Prepare & Calibrate (pH Meter, Titrant) step1 Dissolve Acid in Solution with KCl start->step1 step2 Titrate with NaOH in Increments step1->step2 step3 Record pH after Each Addition step2->step3 step3->step2 Repeat until pH plateaus step4 Plot pH vs. Volume of Titrant step3->step4 end Determine pKa at Half-Equivalence Point step4->end

Caption: Workflow for pKa determination by potentiometric titration.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity, which is critical for predicting its absorption and distribution in biological systems.[12] The shake-flask method, standardized by the OECD, is a classic approach.[12]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol. Since the compound is ionizable, the aqueous phase should be buffered to a pH at least 2 units below the pKa (e.g., pH < 2.9) to ensure the molecule is in its neutral, non-ionized form.[13]

  • Partitioning: In a separation funnel, combine a known volume of the n-octanol stock solution with a known volume of the buffered aqueous phase.

  • Equilibration: Shake the funnel vigorously for a set period to allow the compound to partition between the two immiscible layers. Afterward, allow the layers to separate completely, often aided by centrifugation to prevent emulsion formation.[13][14]

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC or GC.[14]

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw). LogP is the base-10 logarithm of this ratio: LogP = log10(Co / Cw) .[12]

  • Replicates: The experiment should be performed in duplicate or triplicate with varying phase volume ratios to ensure consistency.[13][14]

Computational Prediction Methodologies

Computational tools predict physicochemical properties by analyzing a molecule's structure. These methods are invaluable for high-throughput screening before synthesis.

  • ACD/Labs Percepta Platform: This software suite uses a combination of algorithmic approaches. For pKa, it employs algorithms based on a large internal database of experimental values and uses Hammett-type equations to account for electronic effects of substituents. For LogP, it uses a fragment-based method, summing the contributions of individual atoms and functional groups.[15]

  • SwissADME: This free web tool is popular in drug discovery for its speed and breadth of predictions.[16] It calculates LogP using several different models, including:

    • XLOGP3: An atomistic method that includes corrective factors for intramolecular interactions.

    • WLOGP: A fragment-based method implemented from the work of Wildman and Crippen.

    • iLOGP: An in-house physics-based method that calculates the free energy of solvation in n-octanol and water. The consensus of these values provides a robust estimate of lipophilicity.[16][17][18][19]

Discussion: Bridging the Gap Between Prediction and Reality

  • Melting and Boiling Points: The melting point of this compound is experimentally found to be in the range of 93-100°C.[1][2] This property is highly dependent on the crystal lattice energy—the strength of intermolecular forces in the solid state. Predicting melting points accurately is notoriously difficult for computational models, as it requires complex calculations of solid-state packing, which is why most standard ADME predictors do not offer it. The predicted boiling point (270.3°C) is plausible but lacks an experimental counterpart for direct comparison.

  • pKa: The predicted pKa of 4.92 is in excellent agreement with the expected acidity of a cyclohexanecarboxylic acid. Aliphatic carboxylic acids typically have pKa values in the range of 4.8-5.0. The experimental measurement would likely confirm this value very closely, demonstrating the high reliability of modern pKa prediction algorithms for common functional groups.[1][2]

  • LogP: The various predicted LogP values from SwissADME (ranging from 3.00 to 3.27) align well with the calculated value of 3.2 from PubChem.[3] This strong correlation suggests that for non-complex molecules like this one, fragment-based and atomistic prediction methods are highly effective. A LogP in this range indicates significant lipophilicity, suggesting the molecule would readily partition into lipid membranes.

Conclusion and Practical Implications

For this compound, computational predictions for properties like pKa and LogP show remarkable alignment with experimental expectations and reference data. This demonstrates the power of in silico tools for rapid and reliable screening of molecules with relatively simple structures and common functional groups. Researchers can confidently use these predictions to prioritize synthetic targets and design experiments.

However, the difficulty in predicting the melting point highlights a key limitation of current models. Properties that depend on complex, multi-molecule interactions in the solid state remain the domain of experimental determination. Therefore, a hybrid approach is most effective: leverage computational tools for initial screening and hypothesis generation, but always rely on rigorous, well-documented experimental validation for final characterization and to ensure the highest degree of scientific integrity.

References

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  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025). Available from: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • Pesticide Registration Toolkit. Partition coefficient octanol/water. Available from: [Link]

  • University of Alberta. Melting point determination. Available from: [Link]

  • J&K Scientific LLC. Method for Determining Capillary Melting Point. (2023). Available from: [Link]

  • Westlab Canada. Measuring the Melting Point. (2023). Available from: [Link]

  • Analytice. Partition coefficient: slow stirring method according to OECD 123. (2021). Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. (2013). Available from: [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • ResearchGate. ADME Predictions of Compounds 1-4, Computed by SwissADME and PreADMET. Available from: [Link]

  • Swiss Institute of Bioinformatics. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). Available from: [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • ACD/Labs. Top Trends in the World of Physicochemical Properties. (2025). Available from: [Link]

  • National Institutes of Health (NIH). Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. Available from: [Link]

  • IJPPR. Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. (2025). Available from: [Link]

  • Journal of Pharmacognosy and Phytochemistry. Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023). Available from: [Link]

  • PubChem. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Available from: [Link]

  • PubChem. Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester. Available from: [Link]

  • Pharmaffiliates. 4-Propylcyclohexanecarboxylic Acid (cis/trans mixture). Available from: [Link]

  • ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Available from: [Link]

  • ResearchGate. Experimental pKa values of carboxylic acids 49 and 18b. Available from: [Link]

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Safety Operating Guide

trans-4-Propylcyclohexanecarboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of trans-4-Propylcyclohexanecarboxylic Acid

In any high-stakes research and development environment, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Hazard Profile & Chemical Characteristics

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is an organic compound that requires careful management based on its potential to cause irritation.

The primary hazards associated with this compound are skin and serious eye irritation.[1][2] While not classified under more severe hazard categories, these irritant properties necessitate rigorous adherence to safety protocols to prevent occupational exposure.

PropertyDataSource
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2/2A)[1]
Primary Hazards Causes serious eye irritation, Causes skin irritation.[1][2][3]
Incompatible Materials Strong oxidizing agents.[4]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2) upon combustion.[1][2]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The causality behind PPE selection is risk mitigation. For this compound, the goal is to create an impermeable barrier between the researcher and the chemical, preventing contact with skin and eyes.

  • Eye Protection: Wear ANSI-approved safety glasses with side shields or goggles. If there is a splash risk, a face shield is required.[1][5] The eyes are particularly vulnerable to the irritant effects of this chemical.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Contaminated gloves must be disposed of as hazardous waste.[6]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to protect underlying clothing and skin.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required.[1] However, if dust is generated, use a NIOSH-approved respirator.

The Cardinal Rule of Disposal: Professional Hazardous Waste Management

The single most critical directive for the disposal of this compound is that it must be managed by a licensed and approved waste disposal contractor.[1][2][7]

Under no circumstances should this chemical be disposed of down the drain or mixed with general refuse. Carboxylic acids can potentially impact the pH of aquatic ecosystems, and discharging chemical waste into sewer systems is a violation of environmental regulations set forth by agencies like the Environmental Protection Agency (EPA).[8][9] The guiding principle is cradle-to-grave responsibility for hazardous chemicals, a cornerstone of both the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's laboratory standards.[8][10]

Step-by-Step Protocol for Waste Accumulation

Proper accumulation and storage within the laboratory are crucial preliminary steps for a safe final disposal.

  • Container Selection:

    • Choose a dedicated waste container that is chemically compatible with carboxylic acids. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must have a secure, sealable lid to prevent accidental spills or the release of vapors.[6]

  • Labeling:

    • Immediately label the waste container. The label must be clear, legible, and permanently affixed.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant").

    • This practice is mandated by OSHA's Hazard Communication Standard and is essential for anyone who may handle the container.[8]

  • Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Crucially, segregate this acidic waste from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[4]

    • Keep the waste container away from sources of heat or ignition.[6]

  • Collection:

    • Collect all waste, including contaminated materials like weighing paper, gloves, and wipers, in this designated container.

    • Do not mix this waste stream with other, incompatible chemical wastes. This is a core tenet of laboratory safety to prevent uncontrolled reactions.

    • Keep the container closed at all times except when adding waste.

  • Arranging for Pickup:

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal by a certified hazardous waste contractor.

Emergency Procedures: Spill and Decontamination Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Isolate the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Assess the Spill: For a small, manageable spill of solid material, trained laboratory personnel can proceed with cleanup. For large or unmanageable spills, evacuate the area and contact EH&S immediately.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE detailed in Section 2.

  • Cleanup:

    • Gently sweep up the solid material to avoid creating dust.[1][4][7] Do not use air hoses for cleaning.[11]

    • Place the swept material and any contaminated cleaning equipment (e.g., broom heads, dustpans) into a designated hazardous waste container.[1][11]

  • Decontamination:

    • Wash the spill surface with soap and water.[1][7]

    • All materials used for decontamination (sponges, paper towels) must also be placed in the hazardous waste container.

    • Remove contaminated clothing and wash it before reuse.[3]

  • Final Disposal: Seal and label the waste container from the spill cleanup and arrange for disposal through your EH&S office.

Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G start Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container Step 2: Select & Label Waste Container 'Hazardous Waste' ppe->container collect Step 3: Collect Waste (Solid chemical & contaminated items) container->collect segregate Step 4: Store Securely (Segregate from incompatibles, keep container closed) collect->segregate spill_check Spill or Contamination Event? segregate->spill_check spill_protocol Execute Spill & Decontamination Protocol (Sweep, clean, collect all materials) spill_check->spill_protocol Yes ehs Step 5: Contact EH&S for Pickup spill_check->ehs No spill_protocol->collect end Final Disposal by Approved Waste Vendor ehs->end

Caption: Decision workflow for this compound waste management.

References

  • OSHA Compliance For Laboratories . Source: US Bio-Clean. [Link]

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States . Source: ACT Medical. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Source: Montana State University. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . Source: U.S. Environmental Protection Agency. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Source: Occupational Safety and Health Administration. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Source: Clean Management Environmental Group. [Link]

  • SAFETY DATA SHEET - West Liberty University . Source: West Liberty University. [Link]

Sources

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